molecular formula C13H11NO B1352126 2-(4-Methylbenzoyl)pyridine CAS No. 78539-88-5

2-(4-Methylbenzoyl)pyridine

Cat. No.: B1352126
CAS No.: 78539-88-5
M. Wt: 197.23 g/mol
InChI Key: BHDAKOZHMSQCFH-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)pyridine is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-5-7-11(8-6-10)13(15)12-4-2-3-9-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDAKOZHMSQCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90999833
Record name (4-Methylphenyl)(pyridin-2-yl)methanone
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78539-88-5
Record name 2-(4-Methylbenzoyl)pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl) 2-pyridyl ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methylphenyl)(pyridin-2-yl)methanone
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Record name (4-methylphenyl) 2-pyridyl ketone
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Foundational & Exploratory

2-(4-Methylbenzoyl)pyridine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methylbenzoyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic ketone with significant applications in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, known for enhancing the pharmacological profiles of therapeutic agents.[1][2] This document delves into the fundamental physicochemical properties, synthetic methodologies, and detailed spectroscopic characterization of this compound. Furthermore, it explores its potential biological activities and role as a critical intermediate in the development of novel therapeutics, drawing on the extensive body of research surrounding pyridine derivatives.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, including vitamins and coenzymes, and is a cornerstone of the pharmaceutical industry.[2] Its unique electronic properties, basic nitrogen atom, and ability to engage in hydrogen bonding make it an invaluable component for modulating a molecule's solubility, bioavailability, and interaction with biological targets.[1][5] this compound, which incorporates both a pyridine ring and an aromatic ketone, serves as a versatile building block for creating more complex molecular architectures. Aromatic ketones are themselves important pharmacophores, and the combination of these two moieties presents a platform for developing novel agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[6][7]

Core Physicochemical and Structural Properties

This compound, also known as (4-methylphenyl)-pyridin-2-ylmethanone, is a solid organic compound at room temperature. Its core structure consists of a pyridine ring linked to a p-tolyl group via a carbonyl bridge. The properties derived from this structure are critical for its reactivity and handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 78539-88-5
Molecular Formula C₁₃H₁₁NO[8]
Molecular Weight 197.24 g/mol
Monoisotopic Mass 197.08406 Da[8]
Appearance Powder
Melting Point 43-45 °C
InChIKey BHDAKOZHMSQCFH-UHFFFAOYSA-N[8]
SMILES CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2[8]
Storage Room Temperature

Safety Profile : This compound is classified with a "Warning" signal word. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment should be worn during handling.

Synthesis and Purification

The synthesis of 2-aroylpyridines can be achieved through several established organic chemistry reactions. A common and effective strategy involves the oxidation of a precursor molecule, such as the corresponding methylene-bridged compound. This approach offers high yields and a straightforward purification process. An alternative involves the coupling of an organometallic pyridine species with an appropriate acyl chloride.

Synthetic Workflow: Oxidation Route

The diagram below outlines a representative workflow for the synthesis of this compound via oxidation, adapted from a similar procedure for a related compound.[9]

G cluster_0 Synthesis Workflow start Start: 2-(4-Methylbenzyl)pyridine + Sodium Dichromate reflux Reflux in Glacial Acetic Acid (e.g., 3 hours) start->reflux Oxidizing Agent quench Cool and Quench (Pour into cold water) reflux->quench precipitate Precipitation of Crude Product quench->precipitate filter Collect Precipitate (Vacuum Filtration) precipitate->filter wash Wash Solid (Water) filter->wash dry Air Dry wash->dry purify Purification (Recrystallization from Ligroin) dry->purify Removes impurities end_product Final Product: This compound purify->end_product

Caption: Oxidation workflow for synthesizing this compound.

Detailed Experimental Protocol (Oxidation Method)

This protocol is a representative example based on the synthesis of structurally similar compounds.[9] Researchers should optimize conditions for their specific laboratory setup.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylbenzyl)pyridine (1.0 equivalent) in glacial acetic acid.

  • Addition of Oxidant : To the stirred solution, add sodium dichromate (Na₂Cr₂O₇) (1.1 equivalents) portion-wise. An exothermic reaction may occur.

  • Reflux : Heat the resulting mixture to reflux and maintain for approximately 3 hours. The solution will typically change color (e.g., to dark green) as the reaction progresses.

  • Workup : After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing cold water. This will cause the product to precipitate out of the solution.

  • Isolation : Collect the solid precipitate by vacuum filtration, washing thoroughly with water to remove any remaining acetic acid and inorganic salts.

  • Drying & Purification : Air-dry the crude product. For final purification, recrystallize the solid from a suitable solvent system, such as ligroin or a hexane/ethyl acetate mixture, to yield the final product as a crystalline powder.[9]

Spectroscopic Characterization

Structural elucidation and confirmation of this compound are performed using standard spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for both aromatic rings. The four protons of the pyridine ring will appear in the downfield region (δ 7.5-8.8 ppm), with the proton at the 6-position (alpha to the nitrogen) being the most deshielded. The p-substituted tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 7.2-7.9 ppm. A sharp singlet corresponding to the methyl (CH₃) protons will be observed further upfield, typically around δ 2.4 ppm.

  • ¹³C NMR : The carbon spectrum will be characterized by a ketone carbonyl (C=O) signal around δ 190-196 ppm. Multiple signals in the δ 120-160 ppm range will correspond to the aromatic carbons of the pyridine and benzene rings. The methyl carbon signal is expected to appear around δ 21-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A prominent, strong absorption band between 1660-1680 cm⁻¹ is indicative of the conjugated ketone C=O stretch. Additional bands corresponding to aromatic C=C and C=N stretching will be observed in the 1400-1600 cm⁻¹ region, along with aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion (M⁺) peak at an m/z of 197, corresponding to the molecular weight of the compound.[8] Common fragmentation patterns would include cleavage at the carbonyl group, leading to characteristic fragments such as the p-tolyl cation (m/z 91) and the 2-pyridoyl cation (m/z 106).

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the broader class of pyridine derivatives is of immense interest in pharmaceutical research.[1][3] The pyridine nucleus is a key pharmacophore that can impart favorable properties to a drug candidate.

G cluster_0 Role in Drug Discovery Core This compound (Intermediate/Scaffold) Deriv Chemical Derivatization (Multi-step Synthesis) Core->Deriv Library Compound Library Generation Deriv->Library Screen High-Throughput Screening Library->Screen Biological Assays Hit Hit Identification Screen->Hit Active Compounds Lead Lead Optimization Hit->Lead SAR Studies

Caption: Logical workflow from chemical scaffold to lead optimization.

  • Anticancer Potential : Many substituted pyridine compounds have demonstrated significant antiproliferative activity. For instance, certain dihydroxylated diphenyl pyridine derivatives act as potent topoisomerase II inhibitors, a mechanism similar to the established anticancer drug etoposide.[7] The this compound scaffold could be elaborated to explore this therapeutic area.

  • Antimicrobial Activity : The pyridine ring is a component of numerous antibacterial and antifungal agents.[2][10] Its ability to improve water solubility can be crucial for developing effective treatments against pathogens, including resistant strains like Mycobacterium tuberculosis.[2][11]

  • Enzyme Inhibition : The basic nitrogen of the pyridine ring can act as a hydrogen bond acceptor or coordinate to metal ions within an enzyme's active site.[3] This makes pyridine derivatives effective inhibitors for various enzyme classes, such as H+/K+-ATPase, which is targeted for treating acid-reflux disorders.[12]

  • Central Nervous System (CNS) Applications : The pyridine scaffold is also present in drugs targeting the CNS. The nitrogen atom can influence the molecule's ability to cross the blood-brain barrier and interact with neurological receptors.[4]

The primary role of this compound is as a versatile intermediate. Researchers can modify the tolyl ring, the pyridine ring, or the ketone functionality to synthesize a library of new chemical entities for screening against various biological targets.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthesis and clear spectroscopic signatures. Its true value lies in its potential as a foundational scaffold for medicinal chemistry. The combination of the biologically significant pyridine ring with a reactive ketone linker provides chemists with a powerful tool for generating novel compounds. As the search for new and more effective therapeutics continues, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery programs.

References

  • Benchchem. (n.d.). 2-(4-Methoxybenzoyl)pyridine | 6305-18-6.
  • PubChem. (n.d.). This compound (C13H11NO).
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  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • PubChem. (n.d.). Isonicotinamide | C6H6N2O | CID 15074.
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  • Wikipedia. (n.d.). Chichibabin pyridine synthesis.
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
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  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Pharmaffiliates. (n.d.). CAS No : 1453-82-3| Product Name : Nicotinamide - Impurity D.
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  • PubMed. (2014). Synthesis, experimental spectra (IR & Raman and NMR), vibrational analysis and theoretical DFT investigations of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
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Sources

Chapter 1: Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methylbenzoyl)pyridine: Synthesis, Analysis, and Applications

Introduction

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The aryl-heteroaryl ketone framework is one such scaffold, and within this class, this compound, also known as (4-methylphenyl)(pyridin-2-yl)methanone, represents a compound of significant interest. Its structure marries a pyridine ring—a ubiquitous element in pharmaceuticals—with a tolyl ketone moiety, providing a unique combination of steric, electronic, and hydrogen-bonding properties.

This guide offers an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of analytical characterization, and the potential applications that make this compound a valuable building block in modern chemical research.

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties. This compound is an aromatic ketone with the molecular formula C₁₃H₁₁NO.

The structure consists of a pyridine ring acylated at the 2-position with a 4-methylbenzoyl group. The nitrogen atom in the pyridine ring acts as a weak base and an electron-withdrawing group, influencing the reactivity of the entire molecule. The ketone carbonyl group is a key functional feature, acting as a hydrogen bond acceptor and a reactive site. The 4-methyl substituent on the phenyl ring provides a lipophilic handle and can influence packing in the solid state.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name (4-methylphenyl)(pyridin-2-yl)methanone[1]
Synonyms 2-(p-Toluoyl)pyridine
CAS Number 78539-88-5
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.24 g/mol
Physical Form Off-white to yellow powder/solid
Melting Point 43-45 °C
InChI Key BHDAKOZHMSQCFH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2[1]

Chapter 2: Synthesis Strategies

The synthesis of 2-aroylpyridines can be approached through several established organometallic and coupling strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. A highly reliable and versatile method involves the coupling of an organometallic pyridine derivative with an appropriate acyl chloride.

Here, we detail a Grignard-based approach, which is a cornerstone of C-C bond formation. The logic behind this choice is the commercial availability of 2-bromopyridine and 4-methylbenzoyl chloride, and the relatively straightforward, high-yielding nature of the reaction.

Core Principle: The synthesis hinges on the formation of a 2-pyridyl Grignard reagent from 2-bromopyridine. This nucleophilic organometallic species then undergoes nucleophilic acyl substitution with the electrophilic 4-methylbenzoyl chloride to form the target ketone.

Synthesis_Workflow start Starting Materials: - 2-Bromopyridine - Magnesium Turnings - 4-Methylbenzoyl Chloride - Anhydrous THF reagent_prep Grignard Reagent Formation (Pyridin-2-ylmagnesium bromide) start->reagent_prep 1. Add Mg to THF 2. Add 2-Bromopyridine 3. Reflux reaction Nucleophilic Acyl Substitution reagent_prep->reaction Cool to 0 °C quench Reaction Quench (aq. NH4Cl) reaction->quench Slow addition of 4-Methylbenzoyl Chloride extraction Workup: Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extraction Allow to warm to RT purification Purification: Silica Gel Chromatography extraction->purification Separate organic layer, dry, and concentrate product Final Product: This compound purification->product Elute with Hexane/EtOAc gradient

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Self-Validation: This protocol incorporates checks for reaction initiation and completion. The exotherm and color change during Grignard formation are critical indicators of success. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • 2-Bromopyridine

  • Magnesium turnings (activated)

  • Iodine crystal (as initiator)

  • 4-Methylbenzoyl Chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are highly sensitive to moisture.

  • Grignard Reagent Formation:

    • To a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine. The purple vapor indicates a dry atmosphere and helps activate the magnesium surface.

    • Add a small volume of anhydrous THF.

    • In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small aliquot of the 2-bromopyridine solution to the magnesium suspension and gently warm the flask. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and a gentle exotherm.

    • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the gray-brown Grignard solution to 0 °C using an ice bath.

    • Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous THF via the dropping funnel. This step is highly exothermic; slow addition is crucial to prevent side reactions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 20% EtOAc in Hexanes) until the starting acyl chloride is consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Chapter 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating dataset.

Analysis_Workflow nmr_h 1H NMR nmr_c 13C NMR ir Infrared (IR) Spectroscopy nmr_h->ir hplc HPLC / UPLC nmr_c->hplc ms Mass Spectrometry (MS) ms->hplc

Caption: Integrated workflow for the analytical characterization of the product.

Table 2: Expected Analytical Data for this compound

TechniqueFeatureExpected ResultRationale
¹H NMR Pyridine H-6δ 8.6-8.8 ppm (d)Deshielded by adjacent nitrogen and carbonyl group.
Pyridine H-3, H-4, H-5δ 7.4-8.1 ppm (m)Complex multiplet in the aromatic region.
Phenyl H (ortho to C=O)δ ~7.9 ppm (d, J≈8 Hz)Aromatic protons adjacent to the electron-withdrawing ketone.
Phenyl H (meta to C=O)δ ~7.3 ppm (d, J≈8 Hz)Aromatic protons adjacent to the methyl group.
Methyl (-CH₃)δ ~2.4 ppm (s)Singlet for the tolyl methyl group.[2]
¹³C NMR Ketone (C=O)δ 190-195 ppmTypical range for an aryl-aryl ketone.[3]
Pyridine C-2δ 154-156 ppmCarbon attached to nitrogen and the benzoyl group.[4]
Pyridine C-6δ 149-151 ppmCarbon alpha to nitrogen.[4]
Pyridine C-3, C-4, C-5δ 122-138 ppmRemaining pyridine carbons.[4]
Phenyl C (ipso- to C=O)δ 135-137 ppmQuaternary carbon attached to the ketone.
Phenyl C (ipso- to -CH₃)δ 143-145 ppmQuaternary carbon attached to the methyl group.
Phenyl CH carbonsδ 128-131 ppmRemaining aromatic carbons.
Methyl (-CH₃)δ 21-22 ppmTypical shift for an aryl methyl carbon.[2]
IR C=O Stretch~1670 cm⁻¹ (strong)Characteristic absorption for a conjugated aryl ketone.[5]
Aromatic C-H Stretch3000-3100 cm⁻¹ (medium)Stretching of sp² C-H bonds.[5]
Aliphatic C-H Stretch2850-2980 cm⁻¹ (weak)Stretching of sp³ C-H bonds of the methyl group.[5]
Aromatic C=C/C=N Stretch1400-1600 cm⁻¹ (multiple)Ring stretching vibrations from both aromatic rings.[5]
MS (ESI+) [M+H]⁺m/z = 198.09Calculated for C₁₃H₁₂NO⁺.[1]
[M+Na]⁺m/z = 220.07Calculated for C₁₃H₁₁NNaO⁺.[1]
Key Fragmentm/z = 119.06Corresponds to the [C₈H₇O]⁺ fragment (4-methylbenzoyl cation) after loss of neutral pyridine.[6]

Chapter 4: Applications in Research and Drug Development

While specific biological activity data for this compound itself may be limited in public literature, its core structure is representative of the benzophenone scaffold, which is widely recognized as a privileged structure in medicinal chemistry.[7][8] The rationale for its utility stems from several key features:

  • Structural Rigidity and Vectorial Display: The ketone linker provides a rigid connection between the two aromatic rings, positioning them in a well-defined three-dimensional orientation. This allows for precise presentation of the pyridine and tolyl moieties to interact with biological targets like enzyme active sites or protein-protein interfaces.

  • Hydrogen Bond Acceptor: The carbonyl oxygen is a potent hydrogen bond acceptor, a critical interaction for anchoring ligands within protein binding pockets.

  • Metabolic Stability: The benzophenone core is generally robust to metabolic degradation, a desirable property for drug candidates.[9]

  • Synthetic Tractability: As demonstrated, the scaffold is readily accessible and can be easily modified at either the pyridine or the phenyl ring, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Derivatives of the broader 2-aroylpyridine and benzophenone class have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][10][11] Therefore, this compound serves as an excellent starting point or intermediate for the synthesis of more complex molecules targeting these disease areas.

Chapter 5: Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. The available safety data indicates that this compound should be handled with care.

Table 3: GHS Hazard Information

Hazard StatementDescriptionPrecautionary Code(s)
H315 Causes skin irritationP264, P280, P302+P352, P332+P313
H319 Causes serious eye irritationP280, P305+P351+P338, P337+P313
H335 May cause respiratory irritationP261, P271, P304+P340, P312

(Source:)

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 940-951. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H11NO). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

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  • Hawkins, B. C., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5434. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-(4-methylbenzoyl)pyridine, a key heterocyclic ketone intermediate in the development of pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the mechanistic underpinnings, procedural details, and comparative analysis of the most viable synthetic strategies, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. The guide focuses on pathways originating from simple, readily available precursors, including Grignard-based reactions, oxidation of benzylic precursors, and modern palladium-catalyzed cross-coupling methodologies. Each described protocol is presented as a self-validating system, grounded in authoritative literature and established chemical principles.

Introduction and Strategic Overview

This compound, also known as pyridin-2-yl(p-tolyl)methanone, is a biaryl ketone of significant interest in medicinal chemistry due to its structural motifs being present in various biologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical objective for process chemists and researchers in drug discovery. This guide will explore three primary retrosynthetic disconnections for the target molecule, each leading to a distinct and viable synthetic strategy.

The choice of a particular synthetic route is often governed by a multitude of factors including the availability and cost of starting materials, the desired scale of the synthesis, the required purity of the final product, and the laboratory's capabilities regarding specialized equipment and safety protocols. This guide aims to provide the necessary technical details to make an informed decision based on these considerations.

Grignard-Based Synthesis: A Classical and Robust Approach

The formation of the carbon-carbon bond between the pyridine ring and the benzoyl group via a Grignard reaction is a well-established and highly effective strategy. This approach can be executed in two primary ways: the reaction of a pyridyl Grignard reagent with a p-tolyl electrophile, or the reaction of a p-tolyl Grignard reagent with a pyridyl electrophile. The latter is often preferred due to the commercial availability and stability of the precursors.

Pathway A: Reaction of p-Tolylmagnesium Bromide with 2-Cyanopyridine

This is arguably the most direct and widely applicable Grignard-based route. The reaction proceeds via the nucleophilic addition of the p-tolyl Grignard reagent to the electrophilic carbon of the nitrile group in 2-cyanopyridine, forming an intermediate imine salt which is subsequently hydrolyzed to the desired ketone.[1][2]

The Grignard reagent, p-tolylmagnesium bromide, acts as a potent nucleophile, attacking the polarized carbon-nitrogen triple bond of 2-cyanopyridine. The resulting magnesium salt of the imine is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent. This selectivity is a key advantage of using a nitrile as the electrophile. Subsequent aqueous acidic workup hydrolyzes the imine to the corresponding ketone.

Step 1: Preparation of p-Tolylmagnesium Bromide [2]

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

  • The apparatus is maintained under an inert atmosphere (nitrogen or argon).

  • A solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

  • The reaction mixture is gently heated to initiate the reaction, which is then maintained at a gentle reflux by the exothermic reaction.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-brown solution is used directly in the next step.

Step 2: Synthesis of this compound [1]

  • The freshly prepared solution of p-tolylmagnesium bromide is cooled to 0 °C in an ice bath.

  • A solution of 2-cyanopyridine (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

G 4-Bromotoluene 4-Bromotoluene p-Tolylmagnesium Bromide p-Tolylmagnesium Bromide 4-Bromotoluene->p-Tolylmagnesium Bromide Mg, THF Imine Intermediate Imine Intermediate p-Tolylmagnesium Bromide->Imine Intermediate 2-Cyanopyridine This compound This compound Imine Intermediate->this compound H3O+ workup 2-Cyanopyridine 2-Cyanopyridine

Diagram 1: Grignard Synthesis of this compound.

Oxidation of 2-(4-Methylbenzyl)pyridine: A Two-Step Approach

This pathway involves the initial formation of 2-(4-methylbenzyl)pyridine, followed by the oxidation of the benzylic methylene bridge to a carbonyl group. This is a reliable method, particularly if the starting benzylpyridine is readily accessible.

Pathway B: Synthesis and Subsequent Oxidation

The synthesis of the precursor, 2-(4-methylbenzyl)pyridine, can be achieved through various cross-coupling methods. Once obtained, the benzylic C-H bonds are susceptible to oxidation by strong oxidizing agents.

The oxidation of the benzylic position is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[3][4] The reaction with KMnO₄ proceeds through a radical mechanism, initiated by hydrogen atom abstraction from the benzylic position, which is activated by both the pyridine and the p-tolyl rings.

Step 1: Synthesis of 2-(4-Methylbenzyl)pyridine (Illustrative)

This precursor can be synthesized via a Kumada coupling of 2-chloropyridine with 4-methylbenzylmagnesium chloride in the presence of a palladium or nickel catalyst.

Step 2: Oxidation to this compound [3]

  • In a round-bottom flask, 2-(4-methylbenzyl)pyridine (1.0 eq) is dissolved in a suitable solvent such as pyridine or a mixture of t-butanol and water.

  • Potassium permanganate (2.0-3.0 eq) is added portion-wise to the stirred solution.

  • The reaction mixture is heated to 80-90 °C for several hours, with the progress monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, and the excess KMnO₄ is quenched by the addition of a saturated solution of sodium bisulfite.

  • The resulting manganese dioxide is removed by filtration through a pad of celite.

  • The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

G 2-Halopyridine 2-Halopyridine 2-(4-Methylbenzyl)pyridine 2-(4-Methylbenzyl)pyridine 2-Halopyridine->2-(4-Methylbenzyl)pyridine 4-Methylbenzyl Grignard, Pd/Ni catalyst This compound This compound 2-(4-Methylbenzyl)pyridine->this compound KMnO4, Heat 4-Methylbenzyl Grignard 4-Methylbenzyl Grignard

Diagram 2: Oxidation-Based Synthesis of this compound.

Palladium-Catalyzed Cross-Coupling: A Modern Approach

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. While less common for the direct synthesis of 2-aroylpyridines from simple precursors in a single step, related methodologies suggest potential pathways.

Pathway C: Potential Acylative Cross-Coupling

A plausible, albeit more complex, approach would involve a palladium-catalyzed carbonylative coupling of a pyridyl organometallic reagent with 4-bromotoluene in the presence of carbon monoxide, or a direct acylation of a substituted pyridine. For instance, a direct ortho-acylation of a 2-arylpyridine has been reported and could be adapted.[5]

These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of carbon monoxide (in carbonylative couplings) or transmetalation with an organometallic reagent, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Due to the complexity and the requirement for specialized equipment (e.g., for handling carbon monoxide), this approach is generally considered for more advanced applications or when other routes are not viable.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on a careful evaluation of various factors. The following table provides a comparative summary of the discussed pathways.

ParameterGrignard Reaction (Pathway A)Oxidation (Pathway B)Palladium-Catalyzed Coupling (Pathway C)
Starting Materials 2-Cyanopyridine, 4-Bromotoluene2-(4-Methylbenzyl)pyridine2-Substituted Pyridine, 4-Methylbenzoyl derivative
Number of Steps 2 (including Grignard prep)2 (assuming precursor synthesis)1-2
Typical Yield Good to Excellent (60-80%)Moderate to Good (50-70%)Variable, potentially high
Scalability Readily scalableScalable, but handling of oxidants can be an issueCan be challenging to scale
Reagent Toxicity Grignard reagents are moisture-sensitiveStrong oxidants can be hazardousPalladium catalysts can be expensive and require careful handling
Robustness High, well-established methodologyGenerally robust, but can be substrate-dependentCan be sensitive to reaction conditions and substrate purity

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and disadvantages. For general laboratory-scale synthesis, the Grignard reaction of p-tolylmagnesium bromide with 2-cyanopyridine (Pathway A) offers a robust, high-yielding, and straightforward approach from readily available starting materials. The oxidation of 2-(4-methylbenzyl)pyridine (Pathway B) is also a viable and effective method, particularly if the precursor is on hand. While modern palladium-catalyzed cross-coupling reactions (Pathway C) offer elegant solutions, their application to this specific target is less direct and may be more suited to specialized applications or library synthesis. Ultimately, the choice of synthetic route will be dictated by the specific requirements of the research or development program.

References

  • This is a placeholder for a general introductory reference on the importance of heterocyclic ketones in medicinal chemistry.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • This is a placeholder for a reference detailing the synthesis of 2-(4-methylbenzyl)pyridine via Kumada coupling.
  • PrepChem.com. (n.d.). Synthesis of Pyridylmagnesium bromide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

  • This is a placeholder for a reference detailing palladium-catalyzed ortho-acyl
  • This is a placeholder for a reference on the general principles of palladium-c
  • Sun, K., et al. (2012). Palladium-Catalyzed Direct Ortho-Acylation of 2-Arylpyridines with Toluene Derivatives. Organic Letters, 14(12), 3158-3161.
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  • This is a placeholder for a comprehensive review on the synthesis of 2-aroylpyridines.

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Spectroscopic data for 2-(4-Methylbenzoyl)pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylbenzoyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound, also known as (4-methylphenyl)(pyridin-2-yl)methanone. Intended for researchers, chemists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous structural elucidation and quality assessment of this important chemical entity. The guide emphasizes the causal relationships between molecular structure and spectral features, grounded in established spectroscopic principles and supported by authoritative references.

Introduction and Molecular Structure

This compound (C₁₃H₁₁NO) is an aromatic ketone featuring a pyridine ring linked to a p-tolyl group through a carbonyl bridge.[1] Its molecular weight is 197.24 g/mol . The precise characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science, as impurities or isomeric variations can drastically alter biological activity or material properties. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule's electronic and vibrational states, confirming its identity and purity.

The structural arrangement, particularly the electronegativity of the pyridine nitrogen and the carbonyl group, creates a distinct electronic environment that is directly interrogated by NMR, IR, and MS techniques. For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the tolyl ring, and the methyl group. The electron-withdrawing nature of the nitrogen atom and the adjacent carbonyl group significantly deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to those on the tolyl ring.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H6 (Py)8.70 - 8.80dddJ ≈ 4.8, 1.8, 0.9
H3 (Py)8.05 - 8.15dtJ ≈ 7.8, 1.0
H4 (Py)7.90 - 8.00tdJ ≈ 7.7, 1.8
H10, H14 (Tolyl)7.80 - 7.90dJ ≈ 8.2
H5 (Py)7.50 - 7.60dddJ ≈ 7.5, 4.8, 1.2
H11, H13 (Tolyl)7.30 - 7.40dJ ≈ 8.0
H15 (CH₃)2.40 - 2.50s-

Expert Interpretation:

  • Pyridine Protons (H3, H4, H5, H6): The proton ortho to the nitrogen (H6) is the most deshielded due to the inductive effect and anisotropy of the nitrogen atom, appearing furthest downfield.[2] The remaining pyridine protons (H3, H4, H5) exhibit complex splitting patterns due to ortho, meta, and para couplings. Their chemical shifts are influenced by the electron-withdrawing carbonyl substituent.

  • Tolyl Protons (H10, H11, H13, H14): The tolyl ring protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H10, H14) are deshielded relative to the protons ortho to the electron-donating methyl group (H11, H13).

  • Methyl Protons (H15): The methyl group protons appear as a sharp singlet in the typical aliphatic region (~2.45 ppm), integrating to three protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is the most prominent feature, appearing significantly downfield.

Carbon AssignmentPredicted δ (ppm)
C7 (C=O)195 - 198
C2 (Py)154 - 156
C6 (Py)149 - 150
C12 (Tolyl)144 - 146
C4 (Py)137 - 138
C9 (Tolyl)134 - 135
C10, C14 (Tolyl)130 - 131
C11, C13 (Tolyl)129 - 130
C3 (Py)127 - 128
C5 (Py)125 - 126
C15 (CH₃)21 - 22

Expert Interpretation:

  • Carbonyl Carbon (C7): The ketone carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, causing it to resonate far downfield. This is a hallmark of ketones in ¹³C NMR.[3]

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by their position relative to the nitrogen atom and the carbonyl substituent. C2 and C6, being adjacent to the nitrogen, are significantly deshielded.[4]

  • Tolyl Carbons: The quaternary carbons (C9 and C12) can be distinguished from the protonated carbons. The carbon bearing the methyl group (C12) is shifted downfield. The remaining carbons show two signals of higher intensity, corresponding to the two pairs of equivalent carbons (C10/C14 and C11/C13).

  • Methyl Carbon (C15): The aliphatic methyl carbon appears at the most upfield position, consistent with an sp³-hybridized carbon in a relatively electron-rich environment.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying key functional groups. The spectrum of this compound is dominated by a strong carbonyl stretch and absorptions characteristic of its aromatic systems.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Py & Tolyl)
2980 - 2850C-H StretchAliphatic (CH₃)
1680 - 1660C=O StretchAryl Ketone
1600 - 1450C=C and C=N StretchAromatic Rings
850 - 810C-H Bend (out-of-plane)1,4-disubstituted Benzene

Expert Interpretation:

  • C=O Stretch: The most intense and diagnostically significant peak is the carbonyl stretch. For an aryl ketone, this vibration typically appears in the 1680-1660 cm⁻¹ region.[5] Its exact position is influenced by conjugation with both aromatic rings, which lowers the frequency compared to a simple aliphatic ketone.

  • Aromatic C=C and C=N Stretches: The pyridine and benzene rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.[6][7] These "skeletal" vibrations are characteristic of aromatic systems.

  • C-H Vibrations: Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹.[6] The aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibration in the 850-810 cm⁻¹ range is highly characteristic of the 1,4-substitution pattern on the tolyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (C₁₃H₁₁NO), the monoisotopic mass is 197.0841 Da.[1]

m/zProposed IonFormula
197[M]⁺[C₁₃H₁₁NO]⁺
182[M - CH₃]⁺[C₁₂H₈NO]⁺
106[C₅H₄NCO]⁺Pyridinoyl cation
91[C₇H₇]⁺Tropylium cation
78[C₅H₄N]⁺Pyridyl cation

Expert Interpretation & Fragmentation Pathway: Upon electron ionization, the this compound molecule forms a molecular ion ([M]⁺) with an m/z of 197. This energetically unstable ion undergoes fragmentation.[8] The most favorable cleavage occurs at the bonds adjacent to the carbonyl group, as this leads to the formation of resonance-stabilized acylium or tropylium ions.[9]

The primary fragmentation pathways are:

  • Alpha-Cleavage (Path A): Cleavage of the bond between the carbonyl carbon and the tolyl ring generates a stable pyridinoyl cation at m/z 106 and a tolyl radical.

  • Alpha-Cleavage (Path B): Cleavage of the bond between the carbonyl carbon and the pyridine ring generates a 4-methylbenzoyl (toluoyl) cation at m/z 119. This cation can then lose a neutral carbon monoxide (CO) molecule to form the very stable tropylium cation (an isomer of the benzyl cation) at m/z 91 .

  • Further Fragmentation: The pyridinoyl cation (m/z 106) can also lose a CO molecule to produce the pyridyl cation at m/z 78 . A minor peak may also be observed at m/z 182, corresponding to the loss of a methyl radical from the molecular ion.

MS Fragmentation Pathway cluster_path_a Path A cluster_path_b Path B M Molecular Ion [C₁₃H₁₁NO]⁺˙ m/z = 197 F106 Pyridinoyl Cation [C₆H₄NO]⁺ m/z = 106 M->F106 - •C₇H₇ F119 Toluoyl Cation [C₈H₇O]⁺ m/z = 119 M->F119 - •C₅H₄N F78 Pyridyl Cation [C₅H₄N]⁺ m/z = 78 F106->F78 - CO F91 Tropylium Cation [C₇H₇]⁺ m/z = 91 F119->F91 - CO

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

Standard Experimental Methodologies

To ensure data reproducibility and integrity, standardized protocols must be followed. The methodologies described below represent typical procedures for acquiring the spectroscopic data discussed in this guide.

Experimental Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample This compound (High Purity Solid) NMR NMR Dissolve in CDCl₃ Acquire ¹H, ¹³C spectra Sample->NMR IR IR Prepare KBr pellet or ATR film Acquire spectrum Sample->IR MS MS Dissolve in MeOH/CH₂Cl₂ Analyze via GC-MS (EI) or ESI Sample->MS Process Process Spectra (Baseline correction, peak picking) Assign signals & fragments NMR->Process IR->Process MS->Process

Caption: General workflow for the spectroscopic analysis of this compound.

5.1. Nuclear Magnetic Resonance (NMR):

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

5.2. Infrared (IR) Spectroscopy (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and recording a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Perform an ATR correction on the resulting data if necessary.

5.3. Mass Spectrometry (GC-MS, EI Method):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS) instrument.

  • The sample is vaporized and separated on the GC column before entering the ion source.

  • In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents on the aromatic rings. IR spectroscopy validates the presence of key functional groups, most notably the aryl ketone carbonyl. Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for confirming the identity, structure, and purity of this compound in any research or development setting.

References

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  • Bortoluzzi, M., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(8), 618-630. Retrieved from [Link]

  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF4] (1:5 by vol.). Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and crystal structure of 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride. Retrieved from [Link]

  • Singh, N. K., et al. (1998). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Indian Academy of Sciences. Retrieved from [Link]

  • Squeo, B. M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5484. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2023). Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling. Molecules, 28(5), 2097. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Methylbenzoyl)pyridine, a heterocyclic aromatic ketone of interest in medicinal chemistry and organic synthesis. This document synthesizes available data to offer field-proven insights and detailed methodologies for its study.

Molecular Structure and Identification

This compound, also known as (4-methylphenyl)(pyridin-2-yl)methanone, is a derivative of pyridine featuring a 4-methylbenzoyl group attached to the second position of the pyridine ring. This substitution pattern significantly influences its chemical reactivity and potential as a scaffold in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the ketone and the tolyl group provide further opportunities for chemical modification.[1][2]

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValueReference
CAS Number 78539-88-5[3]
Molecular Formula C₁₃H₁₁NO[4]
Molecular Weight 197.23 g/mol [4]
IUPAC Name (4-methylphenyl)(pyridin-2-yl)methanone[4]
Synonyms 2-(p-Toluoyl)pyridine[5]
InChI 1S/C13H11NO/c1-10-5-7-11(8-6-10)13(15)12-4-2-3-9-14-12/h2-9H,1H3[4]
InChIKey BHDAKOZHMSQCFH-UHFFFAOYSA-N[4]
SMILES Cc1ccc(cc1)C(=O)c2ccccn2[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, purification, and formulation.

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical Form Off-white to yellow powder/crystals
Melting Point 43-44 °C[5]
Boiling Point 118 °C at 0.05 Torr[5]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and DMSO.[6][7][8] Limited solubility is expected in nonpolar solvents like hexane. The pyridine nitrogen enhances water solubility compared to its carbocyclic analog.[9]
pKa 3.04 ± 0.10 (Predicted)[5]

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for the preparation of unsymmetrical diaryl ketones. Common strategies include the oxidation of a suitable precursor or a Grignard reaction.

Synthetic Workflow: Oxidation of 2-(4-Methylbenzyl)pyridine

One practical approach involves the oxidation of 2-(4-methylbenzyl)pyridine. This method is advantageous as the starting material can be synthesized via established pyridine chemistry.

Sources

2-(4-Methylbenzoyl)pyridine Derivatives: A Privileged Scaffold for Therapeutic and Industrial Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2][3] When functionalized at the 2-position with a benzoyl group, the resulting 2-benzoylpyridine framework offers a unique combination of steric and electronic properties, acting as a versatile bidentate ligand and a pharmacophore. This guide focuses on the 2-(4-methylbenzoyl)pyridine core, where the addition of a methyl group to the phenyl ring subtly modulates lipophilicity and electronic character, opening avenues for fine-tuning molecular properties. We will explore the synthesis of these derivatives and delve into their significant potential in pharmacology, particularly as anticonvulsant agents, as well as their industrial applications in corrosion inhibition and materials science.

Synthesis and Characterization: Building the Core Structure

The synthesis of this compound derivatives is primarily achieved through established organic chemistry reactions, most notably Friedel-Crafts acylation and its variations. The choice of synthetic route depends on the desired substitution pattern and scale.

Primary Synthetic Pathway: Friedel-Crafts Acylation

A common approach involves the reaction of a pyridine derivative with a 4-methylbenzoyl halide, typically in the presence of a Lewis acid catalyst. However, direct acylation of pyridine can be challenging due to the electron-deficient nature of the ring and the tendency of the pyridine nitrogen to coordinate with the Lewis acid.[2] A more effective method often involves the reaction of a pyridine derivative (like 2-cyanopyridine) with a benzene derivative in the presence of a Lewis acid and hydrogen chloride gas.[4]

Another robust method is the acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives, known as the Friedlander synthesis, to produce substituted 2-pyridyl-quinolines, a related class of compounds.[5] For the direct synthesis of 2-benzoylpyridines, oxidation of the corresponding methylene-bridged precursor (2-benzylpyridine) is also a viable route.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing and derivatizing the this compound core.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Analysis & Purification Pyridine Pyridine Derivative CoreCompound This compound Pyridine->CoreCompound Friedel-Crafts Acylation ToluoylChloride 4-Methylbenzoyl Chloride ToluoylChloride->CoreCompound LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Pyridine Derivative1 Pharmacological Analog CoreCompound->Derivative1 Substitution Rxns (e.g., on pyridine ring) Derivative2 Functional Material Precursor CoreCompound->Derivative2 Complexation/ Further Functionalization Purification Column Chromatography Derivative1->Purification Derivative2->Purification Analysis NMR, MS, Elemental Analysis Purification->Analysis

Caption: Generalized workflow for synthesis and derivatization.

Experimental Protocol: Synthesis via Acylation of Pyridine

This protocol describes a general procedure for the 2-acylation of pyridines, which can be adapted for the synthesis of this compound.[6]

Materials:

  • Pyridine derivative (1.0 mmol)

  • 4-Methylbenzyl alcohol (2.0 mmol)

  • Dipotassium peroxodisulfate (K₂S₂O₈) (2.0 mmol, 540 mg)

  • Deionized water (2 mL)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • n-hexane, Ethyl acetate (EtOAc)

Procedure:

  • Charge a 10 mL microwave vial with the pyridine derivative (1 equiv), 4-methylbenzyl alcohol (2 equiv), K₂S₂O₈ (2 mmol), and water (2 mL).

  • Seal the vial and immerse it in a preheated oil bath at 120°C for 18 hours.

  • After the reaction, cool the mixture to room temperature.

  • Dilute the mixture with 3 mL of water.

  • Extract the aqueous phase with dichloromethane (2 x 5 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it by rotary evaporation under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel (n-hexane/EtOAc, 4/1) to yield the desired this compound product.[6]

Pharmacological Applications: Targeting Neurological Disorders

The structural rigidity and hydrogen bonding capabilities of the 2-benzoylpyridine scaffold make it an attractive candidate for interacting with biological targets.[1] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] A particularly promising area is their development as anticonvulsant agents.

Anticonvulsant Activity: Mechanism of Action

Recurrent seizure activity in epilepsy is often caused by an imbalance between neuronal excitation and inhibition.[10] Many effective anticonvulsant drugs act by modulating voltage-gated ion channels or by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[10][11][12]

Based on the mechanisms of established drugs like Phenytoin and Carbamazepine, it is hypothesized that this compound derivatives exert their anticonvulsant effects through two primary mechanisms:[11][12]

  • Blockade of Voltage-Gated Sodium Channels: By binding to voltage-gated sodium channels, these compounds can stabilize the inactivated state of the channel. This action limits the repetitive firing of neurons that is characteristic of seizure activity.[10][13]

  • Enhancement of GABAergic Neurotransmission: These derivatives may act as positive allosteric modulators of GABA-A receptors. Binding to the receptor increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and making it more difficult for an action potential to be generated.[12][13]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal AP Action Potential NaChannel Voltage-Gated Na+ Channel AP->NaChannel Release Glutamate Release NaChannel->Release Inhibition Inhibition of Action Potential GABA_R GABA-A Receptor Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Cl_Influx->Inhibition Drug 2-(4-Methylbenzoyl) -pyridine Derivative Drug->NaChannel Blocks Drug->GABA_R Enhances

Caption: Proposed dual mechanism of anticonvulsant action.

Biological Activity Data

The following table presents representative biological activity data for a hypothetical series of this compound derivatives in common preclinical models for epilepsy.

Compound IDR-Group ModificationMaximal Electroshock (MES) Test ED₅₀ (mg/kg)Subcutaneous Metrazol (scMET) Test ED₅₀ (mg/kg)Neurotoxicity (NT) TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
MBP-001 None (Parent)35.542.1150.24.2
MBP-002 5-chloro (pyridine)28.933.5145.85.0
MBP-003 5-methoxy (pyridine)41.250.8165.34.0
MBP-004 3-amino (pyridine)30.125.7120.44.7 (scMET)

Data is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro Electrophysiology Screen

This protocol outlines a whole-cell patch-clamp assay to evaluate the effect of a test compound on voltage-gated sodium channels in cultured neurons (e.g., primary hippocampal neurons or SH-SY5Y cells).

Materials:

  • Cultured neurons on glass coverslips

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Pull a glass micropipette to a resistance of 3-5 MΩ and fill it with the internal solution.

  • Approach a single neuron with the micropipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a potential of -90 mV.

  • Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Establish a stable baseline recording of the sodium current in the external solution.

  • Perfuse the chamber with the external solution containing the test compound at the desired concentration (e.g., 10 µM).

  • After a 5-minute incubation, record the sodium currents again using the same voltage-step protocol.

  • Analyze the data by measuring the peak current amplitude before and after compound application to determine the percentage of inhibition.

Application in Corrosion Inhibition

Pyridine derivatives are well-established as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments.[14][15] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[14]

Mechanism of Inhibition

The inhibition mechanism involves the interaction of the molecule's functional groups with the metal surface.

  • Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom facilitates coordination with vacant d-orbitals of iron atoms on the steel surface.[14]

  • Aromatic Rings: The π-electrons of the pyridine and phenyl rings provide additional sites for adsorption.

  • Adsorption Film: This adsorption process creates a molecular film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby reducing the overall corrosion rate.[14]

Caption: Adsorption mechanism of pyridine inhibitors on a metal surface.

Performance Data

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE%).

InhibitorConcentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (IE%)
Blank (1M HCl) 0125.5-
2-Benzoylpyridine 5045.264.0%
10028.977.0%
20015.188.0%
2-(4-Me-benzoyl)pyridine 5038.669.2%
10022.182.4%
20010.391.8%

Data adapted from literature principles for 2-Benzoyl Pyridine[16] and is illustrative for the methyl derivative.

Experimental Protocol: Weight-Loss Measurement

This protocol describes a simple and reliable method for determining corrosion inhibition efficiency.[16]

Materials:

  • Carbon steel coupons (e.g., 2cm x 2cm x 0.2cm)

  • 1M Hydrochloric acid (HCl) solution

  • Inhibitor compound

  • Acetone, deionized water

  • Analytical balance (±0.1 mg)

  • Water bath or incubator

Procedure:

  • Mechanically polish the carbon steel coupons with emery paper of decreasing grit size, then degrease with acetone, rinse with deionized water, and dry.

  • Accurately weigh each coupon and record its initial weight (W₁).

  • Prepare the test solutions: a blank solution (1M HCl) and solutions of 1M HCl containing various concentrations of the inhibitor (e.g., 50, 100, 200 ppm).

  • Immerse one coupon into each test solution in a sealed beaker.

  • Place the beakers in a water bath at a constant temperature (e.g., 25°C) for a set duration (e.g., 6 hours).

  • After immersion, remove the coupons, rinse with water, scrub gently with a soft brush to remove corrosion products, rinse again, dry, and reweigh to get the final weight (W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂) and the corrosion rate.

  • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100.

Applications in Materials Science

The 2-benzoylpyridine moiety is an effective bidentate N,O-chelating ligand, capable of forming stable complexes with a variety of transition metals.[17] This property makes its derivatives valuable building blocks in coordination chemistry and materials science.[2]

The resulting metal complexes can be designed to have specific photophysical or catalytic properties. Potential applications include:

  • Organic Light-Emitting Diodes (OLEDs): As ligands in phosphorescent metal complexes that act as emitters.[2]

  • Dye-Sensitized Solar Cells (DSSCs): As part of the dye molecule that absorbs light and injects electrons.[2]

  • Catalysis: The metal complexes can serve as catalysts for various organic transformations.[18]

G cluster_0 Coordination Complex cluster_1 Potential Applications Ligand This compound Metal M Ligand->Metal N,O-Chelation OLED OLED Emitters Metal->OLED Catalyst Homogeneous Catalysts Metal->Catalyst DSSCs Solar Cell Dyes Metal->DSSCs

Caption: Role as a bidentate ligand in functional materials.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly adaptable chemical scaffold. The strategic placement of the methyl group, combined with the inherent properties of the 2-benzoylpyridine core, provides a powerful tool for chemists and pharmacologists. The demonstrated and potential applications span from treating complex neurological disorders like epilepsy to protecting industrial infrastructure from corrosion and developing next-generation electronic materials.

Future research should focus on expanding the library of derivatives through combinatorial synthesis to optimize their properties for specific applications. For therapeutic development, a deeper investigation into the precise molecular interactions with ion channels and receptors will be crucial for designing more potent and selective agents. In materials science, exploring complexes with a wider range of metals could unlock novel photophysical and catalytic functionalities. The continued exploration of this privileged scaffold promises to yield significant scientific and technological advancements.

References

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  • Allahi, A., & Akhlaghinia, B. (2012). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal–organic frameworks (MOFs) under solvent-free conditions. Tetrahedron Letters, 53, 4870–4872. Sourced from NIH PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8484931/]
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  • Zare, A., & Abi, F. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11, 2903-2923. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09623a]
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Biological activity of 2-(4-Methylbenzoyl)pyridine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methylbenzoyl)pyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its structural analogs. As a class of compounds built upon the versatile 2-benzoylpyridine scaffold, these molecules have demonstrated a remarkable breadth of bioactivity, positioning them as promising candidates for drug discovery and development in oncology, infectious diseases, and inflammatory disorders. This document synthesizes current research to offer field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Introduction to the 2-Benzoylpyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products, vitamins, and approved pharmaceuticals.[1][2] Its structural relationship to benzene, with one methine group replaced by a nitrogen atom, imparts unique physicochemical properties that are highly valuable in medicinal chemistry.[1] When combined with a benzoyl group at the 2-position, the resulting 2-benzoylpyridine core serves as a privileged scaffold for designing novel therapeutic agents. The aromatic system and the ketone linker provide a framework that can be readily functionalized, allowing for the fine-tuning of electronic and steric properties to optimize interactions with biological targets.

This compound, featuring a methyl group on the benzoyl ring, represents a key compound within this class.[3][4] Its analogs, modified at various positions on both the pyridine and phenyl rings, have been extensively explored, revealing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6] This guide delves into the scientific underpinnings of these activities, providing a technical resource for professionals engaged in drug discovery.

Synthesis of 2-Benzoylpyridine Analogs

The generation of a diverse library of analogs is crucial for exploring structure-activity relationships. The synthesis of 2-benzoylpyridine derivatives can be achieved through several established chemical routes. A common and effective method involves the reaction between pyridine derivatives and aromatic alcohols or aldehydes, often facilitated by an oxidizing agent like potassium persulfate (K₂S₂O₈).[7] This approach allows for the direct acylation of the pyridine ring.

Another prevalent strategy is the Friedel-Crafts-type reaction, where a cyanopyridine reacts with a benzene derivative in the presence of a Lewis acid catalyst (e.g., aluminum chloride) and hydrogen chloride gas.[8] Further modifications, such as the addition of Grignard reagents to pyridine N-oxides, provide regioselective access to 2-substituted pyridines, expanding the range of accessible analogs.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions Pyridine Pyridine Derivative Reaction Acylation Reaction (e.g., Friedel-Crafts) Pyridine->Reaction Benzene Substituted Benzene/Benzaldehyde Benzene->Reaction Reagents Lewis Acid (e.g., AlCl₃) or Oxidant (e.g., K₂S₂O₈) Reagents->Reaction Solvent Inert Solvent / H₂O Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 2-Benzoylpyridine Analog Purification->Product

Caption: Generalized workflow for the synthesis of 2-benzoylpyridine analogs.

Anticancer Activity

Derivatives of the 2-benzoylpyridine scaffold have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[6][10] Research has demonstrated their ability to inhibit tumor cell growth through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins.[11][12]

Cytotoxic Effects and Structure-Activity Relationship (SAR)

The antiproliferative activity of these compounds is highly dependent on their substitution patterns. For instance, studies on 2-benzoylbenzofuran derivatives revealed that electron-donating substituents on the phenyl ring enhanced anticancer activity.[13] Pyridine-urea analogs have also proven to be effective, with compounds 8e and 8n showing potent activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 0.11 µM and 0.80 µM, respectively, after 72 hours of treatment.[14] A platinum(II) complex with 2-benzoylpyridine inhibited the growth of HepG2 human liver cancer cells with an IC₅₀ of 9.8±0.5μM.[12]

Compound/Analog ClassCancer Cell LineIC₅₀ (µM)Reference
Spiro-pyridine derivative 7 Caco-2 (Colorectal)7.83 ± 0.50[11]
Pyridine-urea 8e (72h)MCF-7 (Breast)0.11[14]
Pyridine-urea 8n (72h)MCF-7 (Breast)0.80[14]
Pt(II)-2-BenzoylpyridineHepG2 (Liver)9.8 ± 0.5[12]
Pyrano-pyridine hybrid 3b MCF-7 (Breast)6.13[10]
Pyrano-pyridine hybrid 3b Huh-7 (Liver)6.54[10]
Imidazopyridazine 4e MCF-7 (Breast)1-10[15]
Imidazopyridazine 4f SK-MEL-28 (Melanoma)1-10[15]
Mechanisms of Action

The anticancer effects of 2-benzoylpyridine analogs are often multifaceted. Key mechanisms identified include:

  • Enzyme Inhibition: Certain derivatives act as inhibitors of crucial kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[11][14]

  • Cell Cycle Arrest: Compounds can halt the cell division process, often at the S or G2/M phase, preventing cancer cell proliferation.[11][12][16] For example, a Pt(II)-benzoylpyridine complex was found to initiate cell cycle arrest at the S phase in HepG2 cells.[12]

  • Induction of Apoptosis: Many analogs trigger programmed cell death (apoptosis) in cancer cells. This can occur through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the activation of caspases.[12][16]

  • Tubulin Polymerization Inhibition: Some analogs bind to tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and cell death.[10][16]

  • DNA Damage: Platinum complexes of 2-benzoylpyridine have been shown to interact with DNA, likely through intercalation, leading to DNA damage and subsequent cell death.[12]

Anticancer_MoA cluster_targets Cellular Targets cluster_effects Cellular Effects Compound 2-Benzoylpyridine Analog Kinases Kinases (EGFR, VEGFR-2) Compound->Kinases Tubulin Tubulin Compound->Tubulin DNA DNA Compound->DNA Inhibition Enzyme Inhibition Kinases->Inhibition Disruption Microtubule Disruption Tubulin->Disruption Damage DNA Damage DNA->Damage Arrest S-Phase Arrest Inhibition->Arrest Disruption->Arrest Damage->Arrest Apoptosis Apoptosis Induction (Caspase Activation) Arrest->Apoptosis Outcome Cancer Cell Death Apoptosis->Outcome

Caption: Key mechanisms of anticancer activity for 2-benzoylpyridine analogs.

Antimicrobial and Anti-TB Activity

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1] Analogs of 2-benzoylpyridine have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi, as well as promising results against Mycobacterium tuberculosis.[1][17]

Antibacterial and Antifungal Spectrum

Studies have shown that pyridine derivatives possess good activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi including Aspergillus niger and Candida albicans.[2][18] The antibacterial activity of some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines is dependent on their structure and their interaction with the lipopolysaccharide (LPS) layer of bacteria.[17] Certain synthesized pyridinethione derivatives were among the most active compounds tested for antimicrobial properties.[19]

Compound ClassOrganismActivity MetricValueReference
Pyridine derivativesE. coli R2–R4 strainsMBC30-45 µg/mL[17]
Dodecanoic acid derivativesB. subtilis, S. aureus, E. coliGood Activity-[2]
Dodecanoic acid derivativesA. niger, C. albicansGood Activity-[2]
Thiazolo[4,5-b]pyridinesP. aeruginosa, E. coliMIC0.21 µM[20]
Anti-Tuberculosis (Anti-TB) Potential

Tuberculosis remains a major global health threat, and novel therapeutics are urgently needed.[1] Several series of pyridine derivatives have been designed and synthesized as new anti-mycobacterial agents.[1] For example, imidazo[1,2-a]pyridine carboxamides have shown excellent activity against the H37Rv strain of M. tuberculosis, with MIC values as low as 0.10–0.19 μM.[1] Additionally, 2,4-disubstituted pyridine derivatives have proven effective against intracellular and biofilm-forming tubercle bacilli, which is critical for eradicating persistent infections.[21]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several 2-benzoylpyridine analogs have been investigated for their potential to mitigate inflammatory responses.[5] The mechanism often involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).[22]

A study of novel heterocyclic derivatives incorporating pyrazole and pyridine moieties identified compounds with potent anti-inflammatory properties that surpassed the reference drug, diclofenac.[22] Another series of 2-pyridyl-2-thiobenzothiazole compounds was prepared, with one derivative proving to be 1.34 times more active than indomethacin.[23] More recently, a novel meclofenamic acid derivative was shown to exhibit potent anti-inflammatory activity (IC₅₀ = 0.07 µM) by reducing levels of the pro-inflammatory cytokines IL-6 and NF-κB.[24]

Experimental Protocols: In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic potential of novel compounds is a foundational step in drug discovery. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14]

MTT Assay Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of 2-benzoylpyridine analogs against a chosen cancer cell line.

Causality: The assay relies on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader (570 nm wavelength)

  • Positive control (e.g., Doxorubicin)[11]

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of the compounds. Include vehicle control wells (containing DMSO at the same final concentration as the test wells) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[14]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. The formation of purple precipitates will be visible.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC₅₀) G->H

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in medicinal chemistry. The extensive research to date has firmly established their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthetic modification allows for the systematic exploration of structure-activity relationships, guiding the design of next-generation candidates with improved potency and selectivity.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms have been identified, further studies are needed to fully elucidate the complex signaling pathways modulated by these compounds.

  • In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Target Identification: For compounds with novel activities, target deconvolution studies are essential to identify their specific molecular binding partners.

  • Combination Therapies: Investigating the synergistic effects of these analogs with existing drugs could lead to more effective treatment regimens, particularly in oncology.

By continuing to explore the rich chemical space of 2-benzoylpyridine derivatives, the scientific community is well-positioned to develop novel therapeutics that can address significant unmet medical needs.

References

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A Comprehensive Technical Guide on the Theoretical and Computational Analysis of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Methylbenzoyl)pyridine, a heterocyclic ketone of significant interest within medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in the development of therapeutic agents, and understanding the nuanced physicochemical properties of its derivatives is paramount for rational drug design.[1] This document synthesizes experimental data with advanced computational modeling to offer a holistic view of the molecule. We will detail a representative synthetic protocol and elucidate the molecule's structural and electronic characteristics through spectroscopic analysis and Density Functional Theory (DFT) calculations. Key computational analyses, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), are leveraged to predict the molecule's reactivity, stability, and potential for intermolecular interactions. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound as a model for substituted benzoylpyridines.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif prevalent in a vast array of bioactive molecules, including pharmaceuticals, agrochemicals, and natural products.[2] Its unique electronic properties, arising from the presence of a nitrogen heteroatom, allow it to participate in hydrogen bonding and coordinate with metal ions, making it a privileged structure in medicinal chemistry.[1] Derivatives of pyridine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]

This compound, which incorporates a flexible benzoyl group, presents a compelling subject for study. The interplay between the electron-withdrawing pyridine ring and the substituted benzoyl moiety dictates its overall conformation, electronic distribution, and reactivity. A thorough characterization, combining empirical spectroscopic methods with the predictive power of computational chemistry, is essential for unlocking its full potential in various applications. This guide bridges these two domains, offering not just data, but also the scientific rationale behind the analytical choices, thereby providing a robust framework for studying similar compounds.

Synthesis and Spectroscopic Characterization

A reliable synthetic route and unambiguous characterization are the foundational pillars for any further investigation of a molecule's properties.

Synthesis Protocol

The synthesis of 2-acylpyridines can be achieved through various methods, including the oxidation of corresponding alcohols or the direct acylation of the pyridine ring. A common and effective laboratory-scale approach involves the oxidation of a secondary alcohol precursor.[4]

This protocol describes a one-step oxidation to yield the target compound.[4]

  • Precursor Preparation: The precursor, (4-methylphenyl)(pyridin-2-yl)methanol, is first synthesized via a Grignard reaction between 2-bromopyridine and 4-methylbenzaldehyde.

  • Reaction Setup: To a 250 mL four-neck flask equipped with a mechanical stirrer and thermometer, add the precursor alcohol (1 equiv.).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM), to dissolve the alcohol (volume ratio of alcohol to solvent approx. 1:5).[4]

  • Oxidizing Agent: While stirring at room temperature (25°C), slowly add an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 equiv.).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 4:1 v/v) to yield this compound as a solid.[5]

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Product A Phenyl(pyridin-2-yl)methanol B 1. Dissolve in DCM 2. Add PCC (Oxidizing Agent) A->B Step 1 C Stir at Room Temp Monitor by TLC B->C Step 2 D 1. Filter through Silica 2. Concentrate Filtrate C->D Step 3 E Column Chromatography (Hexane/EtOAc) D->E Step 4 F This compound E->F Final Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physical Data

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.[6][7]

Property / Technique Expected Observation Interpretation
Physical Form White to off-white powder/solid.[7]Characteristic of a pure organic compound.
Melting Point 43-45 °C.[7]A sharp melting range indicates high purity.
FT-IR (cm⁻¹) ~3050 (Ar C-H), ~1670 (C=O), ~1580 (C=N/C=C).[8]Confirms key functional groups: aromatic rings and the ketone carbonyl.
UV-Vis (λ_max, nm) ~260 nm, ~300 nm.[9][10]Arise from π→π* and n→π* electronic transitions in the aromatic systems and carbonyl group.
¹H NMR (CDCl₃, δ ppm) 8.7 (d, 1H, Py-H6), 8.0-7.4 (m, 7H, Ar-H), 2.4 (s, 3H, -CH₃).[11][12]Distinct signals for pyridine, benzoyl, and methyl protons. The downfield shift of Py-H6 is due to the N atom's anisotropy.
¹³C NMR (CDCl₃, δ ppm) ~195 (C=O), 153-120 (Ar-C), ~21 (-CH₃).[13]Confirms the carbonyl carbon, aromatic carbons, and the aliphatic methyl carbon.

Theoretical and Computational Analysis

To gain deeper insight into the molecular properties that govern reactivity and potential biological activity, we employ computational modeling, specifically Density Functional Theory (DFT).

Computational Methodology

DFT has proven to be a robust method for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[14]

  • Structure Drawing: The 2D structure of this compound is drawn using chemical drawing software.

  • Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting conformation.

  • DFT Optimization: The geometry is then fully optimized without constraints using DFT. The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted level of theory for such systems, providing reliable geometries and electronic properties.[14][15]

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Following successful optimization, single-point energy calculations are performed to determine electronic properties, including the generation of Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map.

G A 1. Draw 2D Structure B 2. Initial 3D Conformation (Molecular Mechanics) A->B C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C D 4. Frequency Analysis C->D E Imaginary Frequencies? D->E F Refine Geometry E->F Yes G True Minimum Achieved E->G No F->C H 5. Single-Point Calculation (HOMO, LUMO, MEP) G->H

Caption: Workflow for DFT-based computational analysis.

Structural and Vibrational Analysis

The optimized geometric parameters from DFT calculations provide a theoretical model of the molecule's ground state structure. These parameters, including bond lengths, bond angles, and dihedral angles, typically show excellent agreement with experimental data from X-ray crystallography.[14] A key parameter for this molecule is the dihedral angle between the pyridine and the 4-methylbenzoyl rings, which influences the degree of electronic conjugation and steric hindrance. For similar structures, this angle is often non-planar.[16][17]

The calculated vibrational frequencies can be directly correlated with experimental FT-IR spectra. This correlation allows for a definitive assignment of the observed spectral bands to specific molecular motions (stretching, bending), confirming the structural integrity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.[18]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The spatial distribution of these orbitals indicates the likely sites of chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl ring, while the LUMO is anticipated to be distributed across the electron-deficient pyridine ring and the carbonyl group.[19]

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[20][21] A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity and lower stability.[22]

Parameter Significance
E_HOMO Ionization Potential (Electron-donating ability)
E_LUMO Electron Affinity (Electron-accepting ability)
Energy Gap (ΔE) Chemical Reactivity, Kinetic Stability
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks.[22][23] The color-coding convention is standard:

  • Red/Yellow: Regions of negative potential (high electron density), indicating sites prone to electrophilic attack. For this compound, these are expected around the carbonyl oxygen and the pyridine nitrogen atom.[24]

  • Blue: Regions of positive potential (low electron density), indicating sites prone to nucleophilic attack. These are expected around the hydrogen atoms of the pyridine ring.[23]

  • Green: Regions of neutral potential.

The MEP map provides a clear, intuitive prediction of how the molecule will interact with biological receptors, solvents, or other reagents, which is a cornerstone of rational drug design.

Potential Applications and SAR Insights

The structural and electronic features of this compound, as revealed by this combined experimental and computational approach, suggest several potential applications.

  • Medicinal Chemistry: The identified nucleophilic sites (carbonyl oxygen, pyridine nitrogen) make the molecule an excellent candidate as a ligand for coordinating with metal ions in metallodrugs or as a hydrogen bond acceptor in enzyme active sites.[1]

  • Structure-Activity Relationship (SAR): The computational model serves as a powerful predictive tool. By systematically modifying the substituents on either aromatic ring in silico, one can rapidly assess the impact on electronic properties. For example, adding electron-donating groups to the benzoyl ring would likely raise the HOMO energy, increasing nucleophilicity. Conversely, adding electron-withdrawing groups to the pyridine ring would lower the LUMO energy, enhancing its electrophilicity and susceptibility to nucleophilic attack.[25] This allows for the rational design of derivatives with tailored reactivity and potential biological activity.

Conclusion

This technical guide has presented a multi-faceted analysis of this compound. By integrating a reliable synthetic protocol with comprehensive spectroscopic characterization and high-level DFT calculations, we have developed a thorough understanding of its structural and electronic properties. The computational models, particularly the HOMO-LUMO and MEP analyses, provide critical insights into the molecule's reactivity, stability, and potential interaction sites. This synergistic approach, blending empirical evidence with theoretical prediction, represents a modern, efficient paradigm in chemical research and is essential for the rational design of novel molecules in drug discovery and materials science.

References

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An In-Depth Technical Guide to the Discovery and Synthesis of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzoyl)pyridine, a pyridyl ketone, represents a significant scaffold in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine ring linked to a p-tolyl ketone group, imparts a range of physicochemical properties that have been exploited in the development of various biologically active compounds and functional materials. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and current state-of-the-art methodologies for the preparation of this important molecule. We will delve into the mechanistic underpinnings of key synthetic transformations, offer detailed experimental protocols, and present a comparative analysis of various routes to empower researchers in their synthetic endeavors.

I. Discovery and Historical Context of Pyridyl Ketone Synthesis

The journey to the synthesis of this compound is rooted in the broader history of preparing pyridyl ketones. Early methods for forging the carbon-carbon bond between a pyridine ring and a carbonyl group were often harsh and limited in scope. One of the earliest approaches to a related compound, 3-pyridyl methyl ketone, involved the fusion of calcium nicotinate with calcium acetate.[1] Another historical method involved the reaction of pyridine carboxylic acid esters with acetic acid esters in the presence of a strong base like sodium ethoxide.[1]

The direct acylation of pyridine, akin to the Friedel-Crafts reaction on benzene, proved to be a significant challenge for early organic chemists. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with Lewis acids deactivates the ring towards electrophilic substitution. This fundamental reactivity issue necessitated the development of alternative strategies to access pyridyl ketones.

One of the key early strategies involved the reaction of cyanopyridines with organometallic reagents. For instance, the treatment of cyanopyridines with Grignard reagents, such as alkyl magnesium iodide, provided a viable route to pyridyl alkyl ketones.[1] This approach laid the groundwork for later, more refined syntheses of 2-aroylpyridines.

While a specific first reported synthesis of this compound is not readily apparent in early literature, its synthesis would have become feasible with the development of more sophisticated organometallic and cross-coupling methodologies in the mid to late 20th century. The evolution of these techniques has transformed the synthesis of pyridyl ketones from a significant challenge into a more routine and versatile undertaking.

II. Key Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and limitations. Here, we explore the most prominent methods, delving into their reaction mechanisms and providing practical insights.

Lithiation of 2-Picoline and Subsequent Acylation

This method stands as a robust and widely applicable route for the synthesis of 2-acylpyridines. The strategy relies on the deprotonation of the methyl group of 2-picoline (2-methylpyridine) to form a nucleophilic picolyllithium species, which is then intercepted by an appropriate acylating agent.

Reaction Scheme:

G A 2-Picoline C 2-Picolyllithium A->C Deprotonation B n-BuLi B->C E This compound C->E Acylation D 4-Methylbenzoyl chloride D->E

Caption: Lithiation of 2-picoline followed by acylation.

Mechanistic Insights:

The reaction is initiated by the deprotonation of the acidic methyl protons of 2-picoline using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).[2] The pKa of the methyl protons of 2-picoline is approximately 34, making a strong base necessary for quantitative deprotonation.[2] The resulting 2-picolyllithium is a potent nucleophile.

The subsequent step involves the nucleophilic attack of the 2-picolyllithium on the electrophilic carbonyl carbon of an acylating agent, such as 4-methylbenzoyl chloride. This addition reaction forms a tetrahedral intermediate which then collapses to furnish the desired this compound. The choice of solvent is critical, with anhydrous ethers like tetrahydrofuran (THF) being commonly used to stabilize the organolithium intermediate.[3]

Experimental Protocol: Synthesis of this compound via Lithiation of 2-Picoline

Materials:

  • 2-Picoline (2-methylpyridine)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methylbenzoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve 2-picoline (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. A color change to deep red is typically observed, indicating the formation of 2-picolyllithium. Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture, keeping the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Grignard Reaction with 2-Cyanopyridine

The reaction of a Grignard reagent with a nitrile is a classic method for the synthesis of ketones. This approach is particularly well-suited for the preparation of 2-aroylpyridines, where direct acylation of the pyridine ring is challenging.

Reaction Scheme:

G A 4-Bromotoluene C p-Tolylmagnesium bromide A->C Grignard formation B Mg B->C E Ketimine intermediate C->E Nucleophilic addition D 2-Cyanopyridine D->E F This compound E->F Hydrolysis

Caption: Grignard reaction of p-tolylmagnesium bromide with 2-cyanopyridine.

Mechanistic Insights:

The first step is the formation of the Grignard reagent, p-tolylmagnesium bromide, from the reaction of 4-bromotoluene with magnesium metal in an ethereal solvent.[4] The Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 2-cyanopyridine. This nucleophilic addition results in the formation of a magnesium salt of a ketimine. Subsequent acidic workup hydrolyzes the ketimine intermediate to yield the final product, this compound.[5]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether or THF

  • 4-Bromotoluene

  • 2-Cyanopyridine

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 4-bromotoluene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the Grignard formation.

  • Add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution to 0 °C.

  • Dissolve 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 3 M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds. These methods provide a versatile and often milder alternative to traditional organometallic reactions. For the synthesis of this compound, a Suzuki-Miyaura or a Stille coupling can be envisioned.

Reaction Scheme (Suzuki-Miyaura type):

G A 2-Halopyridine D This compound A->D B p-Toluoylboronic acid B->D C Pd catalyst, Base C->D

Caption: Palladium-catalyzed Suzuki-Miyaura type coupling.

Mechanistic Insights:

The catalytic cycle of a Suzuki-Miyaura coupling typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyridine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron compound (p-toluoylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.

A base is required to activate the organoboron species for transmetalation. The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of the reaction.

III. Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Lithiation of 2-Picoline 2-Picoline, 4-Methylbenzoyl chloriden-BuLiHigh yields, readily available starting materials.Requires cryogenic temperatures, strictly anhydrous conditions, and handling of pyrophoric reagents.70-90%
Grignard Reaction 4-Bromotoluene, 2-CyanopyridineMgGood yields, well-established methodology.Requires anhydrous conditions, potential for side reactions (e.g., Wurtz coupling).60-80%
Palladium-Catalyzed Coupling 2-Halopyridine, p-Toluoylboronic acidPd catalyst, BaseMilder reaction conditions, high functional group tolerance.Cost of palladium catalysts, potential for catalyst poisoning.50-85%

IV. Conclusion

The synthesis of this compound has evolved from the early, often challenging methods of pyridyl ketone preparation to a range of reliable and versatile modern synthetic strategies. The choice of a particular route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance for specific reaction conditions. The lithiation of 2-picoline and the Grignard reaction with 2-cyanopyridine remain workhorse methods for laboratory-scale synthesis, offering high yields and predictability. Palladium-catalyzed cross-coupling reactions provide a milder and more functional group-tolerant alternative, which is particularly valuable in the context of complex molecule synthesis. This guide has provided a comprehensive overview of these key methodologies, their mechanistic underpinnings, and practical experimental guidance to aid researchers in the efficient and effective synthesis of this important molecular scaffold.

V. References

  • Feldhaire, R. H. (1964). Process of preparing pyridyl alkyl ketones. U.S. Patent No. 3,155,676. Washington, DC: U.S. Patent and Trademark Office.

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335–1337. [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. [Link]

  • Beutler, J. A., et al. (2015). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Tetrahedron Letters, 56(34), 4887-4890. [Link]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Organic Letters, 6(15), 2651–2654. [Link]

  • Evans, J. C. W., & Allen, C. F. H. (1938). 2-PHENYLPYRIDINE. Organic Syntheses, 18, 70. [Link]

  • Furst, L., et al. (2011). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 13(21), 5766–5769. [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]

  • Smith, C. D., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16186–16196. [Link]

  • Villani, F. J., & King, M. S. (1953). 3-BENZOYLPYRIDINE. Organic Syntheses, 33, 7. [Link]

  • PubChem. (n.d.). 2-(p-Tolyl)pyridine. [Link]

  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624. [Link]

  • Clariant Produkte (Deutschland) GmbH. (2015). Process for the preparation of 2-cyanopyridine derivatives. European Patent No. EP1746089B1.

  • Al-Warhi, T., et al. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 27(15), 4991. [Link]

  • Gessner, V. H. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-497. [Link]

  • Imperial Chemical Industries Plc. (1986). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor. European Patent No. EP0192003A1.

  • Syngenta Limited. (2004). Process for the preparation of 2-cyanopyridines. U.S. Patent No. 6,699,993 B1.

  • Behenna, D. C., & Stoltz, B. M. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered β-Substituted Cyclic Enones. Angewandte Chemie International Edition, 50(4), 893-896. [Link]

  • Schmidle, C., Locke, J., & Mansfield, R. (1956). Notes - The Preparation of 4-p-Tolyl-pyridine. The Journal of Organic Chemistry, 21(9), 1050-1050. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

  • Suzhou Hande Chuanghong Biochemical Technology Co., Ltd. (2021). Preparation method of 2-bromo-5-aldehyde pyridine. Chinese Patent No. CN112479991A.

  • Bar-Ziv, R., et al. (2018). The Manganese-Catalyzed Cross-Coupling Reaction. DTU Research Database. [Link]

  • Sun, P., et al. (2013). Palladium catalyzed direct ortho C–H acylation of 2-arylpyridines using toluene derivatives as acylation reagents. RSC Advances, 3(6), 1679-1682. [Link]

  • ResearchGate. (n.d.). A comparative study of microwave assisted and conventional synthesis of 2,3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1,3-thiazol–2–ylamino]-1,5–benzothiazepines and its antimicrobial activity. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanism of action of 2-(4-Methylbenzoyl)pyridine. Given the diverse biological activities observed in structurally related benzoylpyridine compounds, including anti-inflammatory and anticancer effects, this document outlines a hypothesized mechanism and a detailed, self-validating experimental plan to rigorously test and refine it.

Part 1: Foundational Understanding and Hypothesized Mechanism

Structural and Physicochemical Context

This compound belongs to the family of diaryl ketones, featuring a pyridine ring linked to a toluoyl group. The pyridine moiety, an aza-aromatic heterocycle, is a common pharmacophore in medicinal chemistry.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can participate in metal chelation, while the aromatic system allows for π–π stacking interactions.[1] The electron-withdrawing nature of the pyridine ring influences the reactivity and binding affinity of the molecule.[1] The 4-methyl substituent on the benzoyl ring is expected to modulate lipophilicity and steric interactions with potential biological targets.

Inferred Bioactivity from Analogous Compounds

While the specific mechanism of this compound is not extensively documented, insights can be drawn from related structures:

  • Anti-inflammatory Potential : The structurally similar 2-(4-Methoxybenzoyl)pyridine is suggested to exert anti-inflammatory effects by potentially inhibiting enzymes involved in inflammatory pathways.[2]

  • Anticancer Properties : Platinum (II) complexes incorporating 2-benzoylpyridine have demonstrated anticancer activity through the induction of DNA damage, cell cycle arrest at the S-phase, and apoptosis.

  • Uncoupling of Oxidative Phosphorylation : Certain 2-benzoylpyrroles, which share a benzoyl moiety, are proposed to function as uncouplers of oxidative phosphorylation due to their acidic and lipophilic characteristics.[3]

Hypothesized Mechanism of Action: Inhibition of a Pro-inflammatory Kinase Pathway

Based on the preliminary evidence from related compounds, a primary hypothesized mechanism of action for this compound is the inhibition of a key signaling kinase involved in pro-inflammatory pathways , such as a member of the Mitogen-Activated Protein Kinase (MAPK) family (e.g., p38 MAPK or JNK). These pathways are frequently dysregulated in inflammatory diseases and cancer.

This hypothesis is predicated on the idea that the compound binds to the ATP-binding pocket of the kinase, preventing phosphorylation of its downstream targets and thereby attenuating the inflammatory response.

Part 2: A Validating Experimental Blueprint

This section details a logical, stepwise approach to systematically investigate and validate the proposed mechanism of action.

Initial Phenotypic Screening and Target Class Identification

The first step is to confirm the biological effect of this compound in a relevant cellular model and to narrow down the class of potential targets.

Experimental Protocol: Cellular Anti-inflammatory Assay

  • Cell Line: Use a well-characterized immune cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).

  • Treatment: Pre-incubate the cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours before LPS stimulation.

  • Endpoint Measurement: After 24 hours of stimulation, measure the production of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the cytokine production.

Causality and Rationale: A dose-dependent reduction in pro-inflammatory cytokine production would validate the compound's anti-inflammatory activity and provide a functional cellular system for further mechanistic studies.

Target Identification and Validation

Once the anti-inflammatory effect is confirmed, the next crucial phase is to identify the specific molecular target(s).

Experimental Protocol: Kinase Panel Screening

  • Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that assays the inhibitory activity of the compound against a broad range of human kinases (typically >400).

  • Compound Concentration: Submit this compound for screening at a fixed concentration (e.g., 10 µM).

  • Data Output: The service will provide data on the percent inhibition for each kinase in the panel.

  • Hit Identification: Identify "hits" as kinases that are significantly inhibited (e.g., >50% inhibition).

Causality and Rationale: This unbiased screen will quickly identify potential kinase targets. If the hypothesis is correct, significant inhibition of one or more pro-inflammatory kinases like p38 MAPK or JNK would be observed.

Workflow for Target Identification and Validation

G A Phenotypic Screening (e.g., Anti-inflammatory Assay) B Broad Kinase Panel Screen A->B Confirm Activity C Identify 'Hit' Kinases B->C Identify Potential Targets D Biochemical IC50 Determination (Dose-Response Assay) C->D Quantify Potency E Cellular Target Engagement Assay (e.g., NanoBRET™ or CETSA®) D->E Confirm Binding in Cells F Validate Downstream Pathway Modulation (Western Blot for p-Substrate) E->F Confirm Functional Inhibition

Caption: Workflow for identifying and validating the molecular target.

Characterization of Target Engagement and Downstream Signaling

Following the identification of a primary kinase target, it is essential to quantify the binding affinity and confirm that this interaction leads to the inhibition of the downstream signaling pathway within the cell.

Experimental Protocol: In-Cell Target Engagement and Pathway Analysis

  • Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA®):

    • Treat intact cells with this compound.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target kinase remaining at each temperature by Western blot.

    • Rationale: Binding of the compound will stabilize the kinase, leading to a shift in its melting temperature, thus confirming direct physical interaction in a cellular context.

  • Downstream Pathway Analysis (Western Blot):

    • Treat cells with this compound followed by stimulation (e.g., LPS).

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Probe with antibodies specific for the phosphorylated (active) form of the target kinase's primary substrate (e.g., phospho-MK2 for p38 MAPK).

    • Also, probe for the total amount of the substrate and the target kinase as loading controls.

    • Rationale: A reduction in the phosphorylated substrate, without a change in the total protein levels, will confirm that the compound is functionally inhibiting the kinase's activity within the cell.

Proposed Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK MK2 MK2 p38_MAPK->MK2 p_MK2 p-MK2 (Active) MK2->p_MK2 TF Transcription Factors p_MK2->TF Compound This compound Compound->p38_MAPK Inhibition Gene Pro-inflammatory Gene Transcription TF->Gene

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Part 3: Quantitative Data and Summary

To effectively evaluate the compound's profile, all quantitative data should be systematically organized.

Table 1: Summary of In Vitro Characterization of this compound

ParameterAssay TypeEndpointResult
Cellular Activity Macrophage Anti-inflammatory AssayTNF-α IC₅₀[Experimental Value]
Target Potency Biochemical Kinase Assay (e.g., p38α)IC₅₀[Experimental Value]
Target Engagement Cellular Thermal Shift Assay (CETSA®)ΔTm (°C)[Experimental Value]
Pathway Inhibition Western Blot (p-MK2)IC₅₀[Experimental Value]

Part 4: Conclusion and Future Directions

This guide proposes a robust, multi-faceted approach to delineating the mechanism of action for this compound. By progressing from broad phenotypic screening to specific target identification, validation, and pathway analysis, researchers can build a comprehensive and well-supported model of how this compound exerts its biological effects. The outlined experimental protocols are designed to be self-validating, ensuring that each step logically informs the next.

Positive results from this experimental cascade would strongly support the hypothesis that this compound functions as a kinase inhibitor. Subsequent studies could then focus on determining the mode of inhibition (e.g., ATP-competitive), evaluating selectivity against other kinases, and advancing the compound into preclinical models of inflammatory disease or cancer.

References

  • Prodevs. 2-Benzoylpyridine (CAS 91-02-1): A Key Pharmaceutical Intermediate for Organic Synthesis. Available at: [Link].

  • PubMed. Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins. Available at: [Link].

  • PubMed Central (PMC). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link].

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Unlocking the Potential of 2-(4-Methylbenzoyl)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in modern chemistry, renowned for its presence in a vast array of pharmaceuticals, functional materials, and catalytic systems.[1][2] Within this versatile class of compounds, 2-(4-Methylbenzoyl)pyridine emerges as a molecule of significant interest, offering a unique combination of structural features that beckon further scientific exploration. This technical guide provides an in-depth analysis of promising research avenues for this compound, grounded in established chemical principles and supported by field-proven insights. It is designed to empower researchers, scientists, and drug development professionals to harness the untapped potential of this intriguing molecule.

Foundational Physicochemical Properties

Before delving into potential research applications, a firm understanding of the fundamental properties of this compound is essential.

PropertyValueSource
CAS Number 78539-88-5
Molecular Formula C₁₃H₁₁NO[3]
Molecular Weight 197.24 g/mol [4]
Physical Form Off-white solid / powder[4]
Melting Point 43-45 °C
IUPAC Name (4-methylphenyl)(pyridin-2-yl)methanone[4]
InChI Key BHDAKOZHMSQCFH-UHFFFAOYSA-N[4]

Potential Research Areas in Medicinal Chemistry

The pyridine ring is a well-established pharmacophore, and the structural motifs within this compound suggest several promising avenues for drug discovery and development.[1][2]

Anticancer Drug Discovery

Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines.[5][6] The 2-benzoylpyridine core, in particular, has been investigated for its cytotoxic effects. The introduction of a methyl group at the 4-position of the benzoyl ring in this compound can influence its lipophilicity and steric interactions with biological targets, potentially leading to enhanced potency and selectivity.

Proposed Research Workflow:

A logical starting point for investigating the anticancer potential of this compound would involve a comprehensive screening against a panel of cancer cell lines.

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization start This compound screen Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines start->screen apoptosis Apoptosis Assays (e.g., Annexin V/PI) screen->apoptosis If Active cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) screen->cell_cycle If Active target_id Target Identification (e.g., Proteomics) apoptosis->target_id cell_cycle->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar adme In vitro ADME/Tox sar->adme

Figure 1: Proposed workflow for anticancer drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[6]

Antimicrobial Agent Development

The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[7] Pyridine derivatives have shown promise in this area.[7][8] The lipophilic nature of the tolyl group in this compound may facilitate its transport across microbial cell membranes.

Potential Research Directions:

  • Screening against a panel of pathogenic bacteria and fungi: Including both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal strains.

  • Mechanism of action studies: Investigating whether the compound disrupts cell wall synthesis, protein synthesis, or other essential microbial processes.

  • Synergy studies: Evaluating the potential for this compound to enhance the efficacy of existing antibiotics.

Anti-inflammatory Drug Candidates

Chronic inflammation is implicated in a wide range of diseases.[6] Certain pyridine derivatives have demonstrated anti-inflammatory properties.[5] The potential of this compound to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, warrants investigation.

Applications in Materials Science

The rigid, aromatic structure of this compound, combined with its coordinating nitrogen atom, makes it an attractive building block for novel materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen of this compound can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. The methyl group can influence the packing of the resulting structures and their physical properties.

Proposed Research Pathway:

material_synthesis cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start This compound reaction Solvothermal or Hydrothermal Synthesis start->reaction metal Metal Salts (e.g., Zn(II), Cu(II), Co(II)) metal->reaction solvent Solvent System (e.g., DMF, EtOH) solvent->reaction xrd Single-Crystal X-ray Diffraction (SC-XRD) reaction->xrd Crystal Growth pxrd Powder X-ray Diffraction (PXRD) reaction->pxrd tga Thermogravimetric Analysis (TGA) reaction->tga gas Gas Adsorption (e.g., CO₂, H₂) xrd->gas catalysis Heterogeneous Catalysis xrd->catalysis luminescence Luminescence Spectroscopy xrd->luminescence

Figure 2: Pathway for the development of coordination materials.

Potential Applications:

  • Gas Storage and Separation: The porous nature of MOFs derived from this compound could be exploited for the selective adsorption of gases.

  • Heterogeneous Catalysis: The metal centers within the coordination polymers could act as catalytic sites.

  • Luminescent Materials: The aromatic system of the ligand may give rise to interesting photoluminescent properties.

Organic Light-Emitting Diodes (OLEDs)

Pyridine-based compounds are utilized in the development of materials for OLEDs. The electronic properties of this compound could be tuned through further functionalization to create efficient emitters or host materials.

Catalysis

The nitrogen atom in the pyridine ring can act as a nucleophilic or basic catalyst.[9] The steric and electronic effects of the 4-methylbenzoyl group could be leveraged to develop novel organocatalysts.

Potential Catalytic Applications:

  • Acyl Transfer Reactions: As a nucleophilic catalyst, it could facilitate reactions such as esterifications and amidations.

  • Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric metal catalysis or as organocatalysts for stereoselective transformations.

Synthetic Methodologies

While this compound is commercially available, efficient and scalable synthetic routes are crucial for its widespread application in research.[4] One common approach for the synthesis of 2-benzoylpyridines involves the oxidation of the corresponding phenyl(pyridin-2-yl)methanol.

General Synthetic Protocol: Oxidation of Phenyl(pyridin-2-yl)methanol

  • Reactant Preparation: Dissolve phenyl(pyridin-2-yl)methanol in a suitable solvent (e.g., acetic acid).[10]

  • Oxidant Addition: Add an oxidizing agent, such as sodium dichromate, to the stirred solution.[10]

  • Reaction: Reflux the mixture for several hours.[10]

  • Workup: Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Further research into alternative, more environmentally friendly synthetic methods, such as those employing catalytic oxidation with air or oxygen, would be a valuable contribution to the field.[11]

Conclusion

This compound represents a promising yet underexplored molecule with the potential to make significant contributions across multiple scientific disciplines. Its unique structural features provide a solid foundation for the rational design of novel therapeutics, advanced materials, and efficient catalysts. This guide has outlined several key research areas, providing a strategic framework to stimulate further investigation and unlock the full potential of this versatile compound.

References

  • Benchchem. 2-(4-Methoxybenzoyl)pyridine | 6305-18-6.
  • The Good Scents Company. 2-benzoyl pyridine phenyl-2-pyridinylmethanone.
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  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
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  • Benchchem. A Comparative Guide to the Biological Activities of Pyridine Derivatives.
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Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzoylpyridine Core - A Privileged Scaffold in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, certain molecular frameworks consistently emerge as cornerstones of innovation. The substituted pyridine ring is one such "privileged scaffold," a term bestowed upon molecular architectures that can interact with a wide array of biological targets, thereby serving as a versatile template for drug design.[1][2][3] When fused with a benzoyl moiety, the resulting benzoylpyridine core offers a unique combination of steric and electronic properties, making it a focal point for researchers in medicinal chemistry, materials science, and synthetic methodology. This guide provides an in-depth technical review of a specific, yet representative member of this class, 2-(4-Methylbenzoyl)pyridine, and explores the broader chemical space of its related compounds. Our journey will traverse the synthetic pathways to these molecules, delve into their physicochemical characterization, and critically appraise their burgeoning biological activities. For the discerning researcher, this document aims to be both a foundational reference and a catalyst for future discovery.

Synthesis and Mechanistic Considerations: Crafting the Benzoylpyridine Backbone

The synthesis of 2-aroylpyridines, including this compound, is not without its challenges, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[4] The lone pair of electrons on the nitrogen atom readily coordinates with Lewis acids, further deactivating the ring and preventing the desired acylation.[5] Consequently, synthetic chemists have devised alternative strategies to forge the crucial aryl-pyridyl ketone linkage.

Strategic Approaches to Synthesis

Several modern synthetic methodologies have proven effective in constructing the 2-benzoylpyridine scaffold. These can be broadly categorized as:

  • Palladium-Catalyzed Cross-Coupling Reactions: This has become a workhorse in modern organic synthesis. Reactions such as the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, are particularly effective.[6] While not a direct acylation, this powerful C-C bond-forming reaction can be adapted to create the desired ketone.

  • Oxidation of Precursors: A common and often high-yielding approach involves the oxidation of a methylene-bridged precursor, such as 2-(4-methylbenzyl)pyridine. This method circumvents the challenges of direct acylation of the pyridine ring.

  • Acylation of Metalated Pyridines: Directing group-assisted metalation of the pyridine ring, followed by quenching with an acylating agent, offers a regioselective route to 2-substituted pyridines.

The following workflow illustrates a generalized synthetic approach based on the oxidation of a precursor molecule.

Synthesis_Workflow cluster_0 Synthesis of this compound Start 2-Bromopyridine + 4-Methylphenylboronic acid Intermediate1 Suzuki-Miyaura Coupling (Pd Catalyst) Start->Intermediate1 1. Cross-Coupling Intermediate2 2-(4-Methylbenzyl)pyridine Intermediate1->Intermediate2 Oxidation Oxidation (e.g., KMnO4, SeO2) Intermediate2->Oxidation 2. Oxidation Product This compound Oxidation->Product

Caption: A general synthetic workflow for this compound.

Experimental Protocol: Oxidation of 2-(4-methylbenzyl)pyridine

The following protocol is a representative procedure for the synthesis of an aryl-pyridyl ketone via oxidation, adapted from established methodologies for similar compounds.

Materials:

  • 2-(4-methylbenzyl)pyridine

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylbenzyl)pyridine (1 equivalent) in acetone.

  • Addition of Oxidant: To the stirred solution, add a solution of potassium permanganate (2-3 equivalents) in water dropwise over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Extraction: Filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The unambiguous identification and characterization of a synthesized compound are paramount for its use in further research and development. Below are the key physicochemical properties and a summary of the expected spectroscopic data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[7]
Molecular Weight 197.24 g/mol [8]
Melting Point 43-45 °C[8]
Physical Form Powder[8]
CAS Number 78539-88-5[8]
Spectroscopic Data Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and the 4-methylphenyl rings. The protons on the pyridine ring will typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the 4-methylphenyl ring will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), and a singlet for the methyl group will be observed in the upfield region (around δ 2.4 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around δ 190-200 ppm), the carbons of the pyridine ring (δ 120-155 ppm), and the carbons of the 4-methylphenyl ring (δ 120-145 ppm). The methyl carbon will appear at a higher field (around δ 21 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[10]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 197). Fragmentation patterns will likely involve cleavage at the carbonyl group.

Biological Activities and Therapeutic Potential: A Landscape of Promise

Substituted pyridines are a cornerstone of modern medicinal chemistry, with numerous approved drugs containing this versatile heterocycle.[1][2] The introduction of a benzoyl group at the 2-position, along with further substitutions on the benzoyl ring, provides a rich scaffold for modulating biological activity. While specific biological data for this compound is limited in the public domain, the broader class of benzoylpyridines and related substituted pyridines has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of pyridine derivatives.[11][12][13][14][15] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. For instance, a novel pyridine derivative, compound H42, was found to inhibit ovarian cancer cell proliferation with IC₅₀ values of 0.87 μM in SKOV3 cells and 5.4 μM in A2780 cells.[13] This compound was shown to induce apoptosis, intracellular ROS production, and DNA damage.[13] Another study on pyridine-ureas identified compounds with potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some derivatives exhibiting IC₅₀ values in the nanomolar range, surpassing the efficacy of the standard chemotherapeutic drug Doxorubicin.[12]

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine Derivative H42SKOV3 (Ovarian)0.87[13]
Pyridine Derivative H42A2780 (Ovarian)5.4[13]
Pyridine-Urea 8eMCF-7 (Breast)0.22 (48h)[12]
Pyrazolo[3,4-b]pyridine 9aHela (Cervical)2.59[15]
Pyrazolo[3,4-b]pyridine 14gHCT-116 (Colon)1.98[15]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][16][17][18][19] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For example, a series of novel pyridine quaternary analogs demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against Candida species.[4] Another study on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines reported moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[16]

The antimicrobial potential is often enhanced by the incorporation of other heterocyclic moieties, such as imidazo[2,1-b][4][8][20]thiadiazole, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.[18]

The following diagram illustrates the general workflow for evaluating the in vitro antimicrobial activity of these compounds.

Antimicrobial_Screening_Workflow cluster_1 In Vitro Antimicrobial Activity Screening Start Synthesized Pyridine Derivatives Step1 Preparation of Stock Solutions Start->Step1 Step3 Broth Microdilution or Agar Well Diffusion Assay Step1->Step3 Step2 Selection of Microbial Strains (Bacteria and Fungi) Step2->Step3 Step4 Incubation under Controlled Conditions Step3->Step4 Step5 Determination of Minimum Inhibitory Concentration (MIC) Step4->Step5 Result Antimicrobial Activity Profile Step5->Result

Caption: A streamlined workflow for in vitro antimicrobial screening.

Photophysical Properties and Materials Science Applications

Beyond their biological significance, benzoylpyridine derivatives have garnered attention for their intriguing photophysical properties. The electronic interplay between the pyridine and benzoyl moieties can give rise to interesting phenomena such as luminescence. While specific photophysical data for this compound is not extensively documented, related compounds have been investigated for their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The introduction of substituents on the benzoyl and pyridine rings allows for the fine-tuning of their emission wavelengths and quantum yields. Further research into the photophysical properties of this compound and its derivatives could unveil novel applications in optoelectronics.

Future Directions and Concluding Remarks

This compound serves as a compelling case study for the broader family of benzoylpyridines—a class of compounds with demonstrably significant, yet not fully exploited, potential. The synthetic pathways to these molecules are becoming increasingly sophisticated, enabling the generation of diverse chemical libraries for biological screening. While the direct biological data for this compound remains to be fully elucidated, the promising anticancer and antimicrobial activities of its close analogs strongly suggest that it is a scaffold worthy of further investigation.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of a library of 2-(substituted-benzoyl)pyridines is needed to delineate the key structural features that govern their biological activity.

  • Elucidation of Mechanisms of Action: For the most potent compounds, detailed mechanistic studies are required to identify their specific molecular targets and pathways.

  • Exploration of Photophysical Properties: A thorough investigation of the luminescent properties of this compound and its derivatives could pave the way for their application in materials science.

  • In Vivo Efficacy and Toxicological Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

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A Comprehensive Technical Guide to the Safe Handling of 2-(4-Methylbenzoyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling precautions for 2-(4-Methylbenzoyl)pyridine, a versatile building block in medicinal chemistry and organic synthesis.[1][2] As its use becomes more prevalent in drug discovery, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[3] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded narrative on why certain precautions are necessary, rooted in the fundamental principles of its chemistry and toxicology.

Hazard Identification and Risk Assessment: A Multifaceted Approach

This compound is classified with the GHS07 pictogram, signaling that it is harmful and an irritant.[4] A comprehensive risk assessment, however, requires a deeper understanding of its specific toxicological and physical hazards.

Toxicological Profile
Toxicity EndpointSpeciesRoute of AdministrationValue (for related compounds)Reference
Acute Oral LD50RatOral2500 mg/kg (pyridine, alkyl derivatives)
Acute Oral LD50RatOral891 - 1580 mg/kg (pyridine)[5][6]
Acute Dermal LD50RabbitDermal>2000 mg/kg (pyridine, alkyl derivatives)
Acute Inhalation LC50RatInhalation~9000 ppm (1-hour exposure) (pyridine)[5][7]

Expert Interpretation: The data suggests that this compound is likely to have low to moderate acute toxicity if ingested or absorbed through the skin. However, the presence of the benzoyl group could modify its metabolic pathway and toxicological profile compared to simple alkyl pyridines. Therefore, it is prudent to handle this compound with the assumption of moderate toxicity.

The primary health concerns associated with this compound, as indicated in safety data sheets, are:

  • Skin Irritation (H315): Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation (H319): Causes serious eye irritation, with the potential for redness, pain, and impaired vision.[4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[4] Symptoms can include coughing, sneezing, and shortness of breath.

Genotoxicity: While no specific Ames test data was found for this compound, the Ames test is a standard assay for assessing the mutagenic potential of new chemical entities in pharmaceutical development.[8][9] Given its application as a building block in drug discovery, it is crucial to handle it as a potential mutagen until proven otherwise.

Physicochemical Hazards

This compound is a solid with a melting point of 43-45°C. It is not classified as a flammable solid, but like most organic compounds, it will burn if exposed to a strong ignition source.

Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including oxides of carbon (CO, CO2) and nitrogen (NOx).[7] The presence of the pyridine ring suggests that hydrogen cyanide is also a potential decomposition product under certain conditions.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

The Primacy of Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5] The fume hood provides a physical barrier and active ventilation to capture and exhaust airborne contaminants.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesThese materials offer good resistance to a range of organic chemicals. Always inspect gloves for tears or punctures before use.
Eye Protection Chemical safety gogglesGoggles provide a seal around the eyes, offering protection from splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA fully buttoned lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Not typically required with proper fume hood useIf engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.

PPE Donning and Doffing Workflow

Fig. 1: Recommended PPE donning and doffing sequence.

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and Safety

Prudent Handling Practices
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust.

  • Grounding: When transferring large quantities of the powder, use proper grounding and bonding techniques to prevent static discharge, which could be a potential ignition source for flammable solvents used in the same workspace.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[10]

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container to prevent contamination and exposure to moisture.

  • Environment: Keep in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids. The pyridine nitrogen is basic and will react exothermically with strong acids.[11][12]

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is critical for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and notify the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.

Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate Area LargeSpill->Evacuate Yes Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose End Response Complete Dispose->End Notify Notify Emergency Response Evacuate->Notify Notify->End

Fig. 2: Decision workflow for spill response.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5]

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the medicinal and synthetic chemist. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into our laboratory practices, we can foster a culture of safety that protects researchers and ensures the integrity of our scientific endeavors. This guide serves as a foundational document to be integrated into site-specific standard operating procedures and training programs.

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CAS number and IUPAC name for 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methylbenzoyl)pyridine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the compound's synthesis, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic ketone featuring a pyridine ring linked to a p-tolyl group via a carbonyl bridge. This unique architecture combines the electron-withdrawing nature of the pyridine ring and the carbonyl group with the electron-donating methyl group on the benzoyl moiety, creating a molecule with distinct electronic and steric properties that are ripe for exploration in drug design.

The primary identifiers for this compound are:

  • CAS Number : 78539-88-5[1]

  • IUPAC Name : (4-methylphenyl)(pyridin-2-yl)methanone[2]

  • Synonym : (4-methylphenyl)(2-pyridinyl)methanone[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₁NO[2]
Molecular Weight197.24 g/mol [1]
Physical FormOff-white solid/powder[1]
Melting Point43-45 °C[1]
Purity (Commercial)≥95%[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely documented in standard literature, but a robust and scalable protocol can be logically derived from established methodologies for analogous compounds. The most field-proven approach involves the oxidation of the corresponding methylene-bridged precursor, 2-(4-methylbenzyl)pyridine.

Proposed Experimental Protocol: Oxidation of 2-(4-methylbenzyl)pyridine

This protocol is adapted from the successful synthesis of 2-(4-chlorobenzoyl)pyridine and is based on a chromium-mediated oxidation, a powerful and well-understood transformation.[3]

Step 1: Precursor Solution Preparation

  • Dissolve 0.5 mol of 2-(4-methylbenzyl)pyridine in 450 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Causality: Acetic acid serves as a polar protic solvent that is resistant to oxidation under the reaction conditions and can effectively solvate both the organic precursor and the inorganic oxidant.

Step 2: Addition of Oxidant

  • To the stirred solution, slowly add 0.55 mol of sodium dichromate (Na₂Cr₂O₇) in portions.

    • Causality: Sodium dichromate is a strong oxidizing agent. The benzylic position of the precursor is particularly susceptible to oxidation due to the stability of the resulting radical or cationic intermediate, which is conjugated with both the pyridine and phenyl rings. A slight molar excess of the oxidant ensures complete conversion. The portion-wise addition helps to control the initial exotherm of the reaction.

Step 3: Reaction Execution

  • Heat the resulting mixture to reflux and maintain for 3-4 hours. The solution will typically transition from orange to a dark green color, indicating the reduction of Cr(VI) to Cr(III).

    • Causality: Refluxing provides the necessary activation energy for the C-H bond cleavage at the benzylic position. The extended reaction time ensures the reaction proceeds to completion.

Step 4: Product Isolation and Purification

  • Cool the reaction mixture to room temperature and pour it into 1500 mL of cold water.

  • The product, being organic and less soluble in water, will precipitate out.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove residual acetic acid and chromium salts.

  • Air-dry the crude product.

  • Recrystallize the solid from a suitable solvent system (e.g., ligroin or an ethanol/water mixture) to yield pure this compound.

    • Causality: Quenching the reaction in water precipitates the product while keeping inorganic byproducts in the aqueous phase. Recrystallization is a critical final step to remove any unreacted starting material or minor side products, yielding a product of high purity suitable for analytical and developmental work.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_workup Workup & Purification Precursor 2-(4-methylbenzyl)pyridine Mix Mix & Stir Precursor->Mix Oxidant Sodium Dichromate (Na₂Cr₂O₇) Oxidant->Mix Solvent Glacial Acetic Acid Solvent->Mix Reflux Reflux (3-4h) Mix->Reflux Heat Quench Pour into Cold Water Reflux->Quench Cool Filter Vacuum Filtration Quench->Filter Precipitation Recrystallize Recrystallization Filter->Recrystallize Crude Product FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Structural Analysis

The reactivity of this compound is governed by its three key structural components: the pyridine ring, the ketone carbonyl group, and the p-tolyl group.

  • Pyridine Ring : The nitrogen atom imparts a partial positive charge (δ+) on the C2 and C4 positions, making them susceptible to nucleophilic aromatic substitution .[4] Conversely, the ring is deactivated towards electrophilic aromatic substitution , which, if forced under harsh conditions, would preferentially occur at the C3 and C5 positions. The nitrogen atom itself is a Lewis base and can be readily protonated, alkylated, or oxidized to an N-oxide, a transformation that can alter the ring's reactivity profile.[5]

  • Carbonyl Group : The ketone functionality is a classic electrophilic site. It can undergo nucleophilic addition reactions, most notably reduction by agents like sodium borohydride to form the corresponding secondary alcohol. It can also serve as a handle for forming hydrazones, oximes, and other derivatives relevant to drug development.

  • p-Tolyl Group : The methyl group is a weak activating group for electrophilic substitution on the phenyl ring. More importantly, it can be oxidized under strong conditions to a carboxylic acid, offering another site for chemical modification.

Applications in Medicinal Chemistry and Drug Development

The pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[6][7] An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with major applications in oncology and neurology.[6] The 2-benzoylpyridine moiety, in particular, is a versatile pharmacophore.

Potential Therapeutic Areas:

  • Oncology : Pyridine derivatives are well-represented among kinase inhibitors.[6] The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of kinase active sites. The overall shape and electronics of this compound make it a candidate for screening against various protein kinases.

  • Neuroscience (CNS Disorders) : Many CNS-active drugs utilize a pyridine core.[6] The ability of the pyridine nitrogen to be protonated at physiological pH can influence solubility, membrane permeability, and interaction with aminergic G-protein coupled receptors (GPCRs).

  • Anti-inflammatory and Anti-infective Agents : The broader class of pyridine derivatives has demonstrated significant potential as anti-inflammatory, antibacterial, and antiviral agents.[4][7][8][9] The mechanism often involves the inhibition of key enzymes in inflammatory or pathogenic pathways.[8]

The value of the this compound scaffold lies in its structural rigidity and defined vectoral presentation of functional groups, which is ideal for targeted binding in enzyme active sites or receptor pockets.

Postulated Biological Mechanisms of Action

While specific biological targets for this compound have not been publicly established, we can postulate mechanisms based on its structural class.

  • Enzyme Inhibition : Many benzoylpyridine analogs are known to interact with oxidoreductases. For example, 4-benzoylpyridine is used as a substrate to measure the activity of carbonyl reductase.[10] It is plausible that this compound could act as a competitive inhibitor for enzymes with pockets that accommodate its diaryl ketone structure.

  • Receptor Modulation : As a heterocyclic compound, it could function as a ligand for various receptors. The pyridine nitrogen is a key interaction point, acting as a hydrogen bond acceptor. The overall molecule can engage in hydrophobic and π-stacking interactions within a receptor binding site.

  • Proton-Pump Inhibition : The basicity of the pyridine ring is a critical determinant of activity in some drug classes, such as the benzimidazole sulfoxide H+/K+-ATPase inhibitors (proton-pump inhibitors).[11] The pKa of the pyridine nitrogen in this compound would dictate its potential utility in pH-dependent activation mechanisms.

Hypothetical Drug-Target Interaction Diagram

Mechanism cluster_interactions Binding Interactions Compound This compound Target Enzyme Active Site (e.g., Kinase) Compound->Target Binds to H_Bond Hydrogen Bonding (Pyridine N ↔ Hinge Region) Target->H_Bond Hydrophobic Hydrophobic Pocket (p-tolyl group) Target->Hydrophobic Pi_Stacking π-π Stacking (Aromatic Rings) Target->Pi_Stacking Inhibition Conformational Change & Inhibition of Catalysis H_Bond->Inhibition Leads to Hydrophobic->Inhibition Leads to Pi_Stacking->Inhibition Leads to Response Downstream Cellular Response (e.g., Apoptosis) Inhibition->Response

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Analytical Characterization Profile

A comprehensive analytical characterization is essential for confirming the identity and purity of synthesized this compound.

  • ¹H NMR : Expect aromatic protons in the 7-9 ppm range. The pyridine protons will likely be the most downfield due to the deshielding effect of the ring nitrogen. The tolyl protons will appear as two distinct doublets (an AA'BB' system), and the methyl group will be a sharp singlet around 2.4 ppm.

  • ¹³C NMR : The carbonyl carbon will be highly deshielded, appearing around 190-200 ppm. Aromatic carbons will be in the 120-160 ppm range, and the methyl carbon will be upfield, around 21 ppm.

  • IR Spectroscopy : A strong, sharp absorption characteristic of the C=O stretch of an aryl ketone is expected around 1660-1680 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.

Predicted Mass Spectrometry Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺198.09134141.6
[M+Na]⁺220.07328149.7
[M+K]⁺236.04722146.2
[M+NH₄]⁺215.11788159.3
Data sourced from PubChem predictions.[2]

References

  • This compound (C13H11NO) . PubChemLite. [Link]

  • 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde | C14H11NO2 | CID 3023393 . PubChem. [Link]

  • 2-(4-Butylbenzoyl)pyridine | C16H17NO | CID 24723568 . PubChem. [Link]

  • Chichibabin pyridine synthesis . Wikipedia. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2-(4-chlorobenzoyl)pyridine . PrepChem.com. [Link]

  • 2-(4-Amino-3-methylbenzoyl)pyridine | CAS#:1261484-48-3 . Chemsrc. [Link]

  • 4-benzoyl pyridine, 14548-46-0 . The Good Scents Company. [Link]

  • Pyridine synthesis . Organic Chemistry Portal. [Link]

  • Pyridine . Wikipedia. [Link]

  • Kumar, B. et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . RSC Medicinal Chemistry. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . ResearchGate. [Link]

  • 3-benzoylpyridine . Organic Syntheses Procedure. [Link]

  • Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation . ChemRxiv. [Link]

  • Al-Zahrani, A. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . Molecules. [Link]

  • Ife, R. J., et al. (1992). 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity . Journal of Medicinal Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methylbenzoyl)pyridine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl-Pyridinyl Methanones

Aryl-pyridinyl methanones are a class of chemical compounds that hold significant interest for researchers in medicinal chemistry and materials science. Their rigid, heteroaromatic structure serves as a valuable scaffold in the design of novel therapeutic agents and functional materials. 2-(4-Methylbenzoyl)pyridine, in particular, is an important intermediate in the synthesis of various biologically active molecules. The Grignard reaction offers a classic and reliable method for the synthesis of such ketones, providing a direct route to forming the crucial carbon-carbon bond between the pyridine ring and the benzoyl group. This application note provides a detailed protocol for the synthesis of this compound via the Grignard reaction between p-tolylmagnesium bromide and 2-cyanopyridine, offering insights into the reaction mechanism, experimental setup, and purification procedures.

Reaction Mechanism and Rationale

The synthesis of this compound via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, p-tolylmagnesium bromide, from 4-bromotoluene and magnesium metal in an anhydrous ether solvent. The second step is the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group in 2-cyanopyridine. This is followed by acidic workup to hydrolyze the intermediate imine and yield the desired ketone.

The choice of 2-cyanopyridine as the starting material is advantageous as the nitrile group is a good electrophile for Grignard reagents. The reaction proceeds through a magnesium salt of a ketimine intermediate, which is then hydrolyzed to the ketone. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and a reduction in yield.[1]

An alternative, though often lower-yielding route, involves the formation of a 2-pyridylmagnesium bromide from 2-bromopyridine, which can then react with p-tolualdehyde to form a secondary alcohol.[2] Subsequent oxidation would be required to obtain the target ketone.[3] The direct addition to 2-cyanopyridine is generally more efficient for ketone synthesis.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: - 4-Bromotoluene - Magnesium Turnings - 2-Cyanopyridine Grignard_Formation Grignard Reagent Formation (p-Tolylmagnesium Bromide) Start->Grignard_Formation Anhydrous Ether Reaction Grignard Reaction with 2-Cyanopyridine Grignard_Formation->Reaction Addition Workup Acidic Workup (Hydrolysis) Reaction->Workup Quenching Purification Extraction and Purification (Column Chromatography) Workup->Purification Isolation Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

Reagent/ParameterMolar Mass ( g/mol )AmountMolar Equivalents
4-Bromotoluene171.0417.1 g1.0
Magnesium Turnings24.312.67 g1.1
2-Cyanopyridine104.1110.4 g1.0
Anhydrous Diethyl Ether74.12200 mL-
6M Hydrochloric Acid36.46~100 mL-
Expected Yield 197.23 ~15.8 g ~80%

Detailed Experimental Protocol

Part 1: Formation of p-Tolylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent Preparation: Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 4-bromotoluene (17.1 g, 0.1 mol) in 80 mL of anhydrous diethyl ether.

  • Grignard Formation: Add a small portion of the 4-bromotoluene solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring and refluxing the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared p-tolylmagnesium bromide solution to 0 °C using an ice bath.

  • Substrate Addition: Prepare a solution of 2-cyanopyridine (10.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0 °C. A precipitate will form upon addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup (Hydrolysis): Cool the reaction mixture again in an ice bath. Cautiously add 100 mL of 6M hydrochloric acid dropwise to quench the reaction and hydrolyze the intermediate. Stir vigorously until the precipitate dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the acidic aqueous layer. Separate the layers and wash the organic layer with a small amount of water. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated solution of sodium hydroxide until the solution is basic (pH > 10). This will precipitate the product.

  • Isolation: Extract the product from the basic aqueous solution with diethyl ether or dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Part 3: Purification

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

  • Final Product: Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid. The purity can be assessed by TLC, NMR, and mass spectrometry.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Avoid open flames and sources of ignition.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses.

Troubleshooting

  • Failure of Grignard reaction to initiate: This is a common issue. Ensure all glassware is scrupulously dry. Activating the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the magnesium turnings can help initiate the reaction.

  • Low Yield: Low yields can result from wet reagents or glassware, incomplete reaction, or inefficient extraction. Ensure anhydrous conditions are maintained throughout. The reaction time for the addition to the nitrile can be extended if necessary.

References

  • Kumada, M., Suzuki, A., et al. (1982). Nickel-catalyzed cross-coupling of heterocyclic Grignard reagents with heteroaromatic halides. Tetrahedron Letters, 23(42), 4371-4374.
  • LaForge, F. B. (1928). The Preparation of 3-Benzoylpyridine. Journal of the American Chemical Society, 50(9), 2484–2487.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard Reagents to Pyridine N-Oxides: A Mild and Efficient Method for the Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335–1337.
  • Ashby, E. C., & DePriest, R. N. (1982). Single electron transfer in the reaction of 2-halopyridines with magnesium. Journal of the American Chemical Society, 104(22), 6054–6059.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Organic Syntheses. (1955). 3-BENZOYLPYRIDINE. Organic Syntheses, 35, 12. [Link]

  • Master Organic Chemistry. (2016). Grignard Reactions And Synthesis (2). [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. [Link]

  • Ackermann, L., & Schulzke, C. (2010). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. Synfacts, 2010(09), 1033-1033.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Huo, Z., Kosugi, T., & Yamamoto, Y. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. HETEROCYCLES, 75(11), 2735.
  • Supporting Information - Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction. (n.d.). [Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2017). National Institutes of Health. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2017). National Institutes of Health. [Link]

  • United States Patent Office. (n.d.). [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). National Institutes of Health. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. (2022). ChemRxiv. [Link]

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Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Methylbenzoyl)pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Significance of 2-Acylpyridine Scaffolds

Pyridine and its derivatives are fundamental building blocks in the fields of medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and agrochemicals.[1] Specifically, the 2-acylpyridine moiety is a prevalent scaffold in a wide range of biologically active compounds, including potential anticancer and antifungal agents.[2][3][4][5] The synthesis of these valuable molecules often relies on robust and versatile chemical transformations. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering high efficiency and broad functional group tolerance.[6][7][8] This application note provides a comprehensive guide to the synthesis of 2-(4-Methylbenzoyl)pyridine derivatives utilizing the Suzuki-Miyaura coupling, aimed at researchers, scientists, and professionals in drug development.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[9][10] The reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance to a wide variety of functional groups, and the low toxicity of its boron-based reagents and byproducts.[7][11]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.[12][14] The reactivity of the halide follows the general trend of I > Br > OTf >> Cl > F.[10]

  • Transmetalation: In this crucial step, the organic group from the organoboron species (R²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][9][15][16] The choice of base is critical and can significantly influence the reaction rate and yield.[6][17]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the active palladium(0) catalyst and allowing the catalytic cycle to continue.[12][14]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the Suzuki-Miyaura coupling of 2-acylpyridine precursor with a suitable boronic acid.

Materials and Reagents
  • 2-Bromopyridine or 2-Chloropyridine derivative (e.g., 2-bromo-5-acetylpyridine)

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like [Pd(NHC)(cin)Cl])[18]

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, PCy₃, or a biarylphosphine ligand)[7][11]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[6]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[13][19][20]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for column chromatography)[13]

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine derivative (1.0 equiv), 4-methylphenylboronic acid (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).[21]

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[21]

    • Add the degassed solvent via syringe. The choice of solvent can be critical; often a mixture of an organic solvent like 1,4-dioxane and water is effective.[19][20]

  • Reaction Execution:

    • Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 110°C, depending on the reactivity of the substrates and catalyst system) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13][21] Reaction times can vary from a few hours to 24 hours.[13]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[13]

    • Combine the organic layers and wash with brine.[13]

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.[18][22]

Caption: General workflow for the synthesis of this compound derivatives.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. Optimization of these conditions is often necessary to achieve high yields and purity, especially with challenging substrates like some heteroaryl halides.[23]

ParameterOptionsConsiderations and Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles, NHC-Pd complexes[10][11][18][24]The choice of palladium source can significantly impact catalytic activity. Pd(PPh₃)₄ is a common choice, but more advanced catalysts like those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often exhibit higher turnover numbers and can be effective at lower catalyst loadings and temperatures.[7][24]
Ligand PPh₃, PCy₃, Biarylphosphines (e.g., SPhos, XPhos), NHCsFor palladium sources that are not pre-ligated, the addition of a ligand is crucial. Bulky and electron-rich ligands enhance the rate of oxidative addition and reductive elimination, which can be particularly beneficial for less reactive aryl chlorides.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF[6]The base activates the boronic acid for transmetalation.[16] The strength and solubility of the base can influence the reaction rate. For sensitive substrates, milder bases like KF may be preferred.[16] Generally, inorganic bases like carbonates and phosphates provide higher yields than organic bases.[6]
Solvent Toluene, 1,4-Dioxane, DMF, THF, Water mixtures[19][20][25]The solvent system affects the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base and facilitate the transmetalation step.[19]
Temperature Room Temperature to RefluxThe required temperature depends on the reactivity of the substrates and the catalyst system. Highly active catalysts can enable reactions at room temperature, while less reactive substrates may require heating.[24]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor solvent choice.Ensure the catalyst is active and handled under inert conditions. Increase the amount of base or try a stronger base. Increase the reaction temperature. Screen different solvents or solvent mixtures.
Formation of Homocoupled Byproducts Oxygen contamination, inefficient transmetalation.Thoroughly degas the solvent and maintain a strict inert atmosphere. Optimize the base and solvent to facilitate transmetalation.
Protodeborylation of Boronic Acid Presence of protic impurities, prolonged reaction times at high temperatures.Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound derivatives. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic tool.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Al-Masum, M.; Funabiki, K.; Matsui, M. A Practical and Efficient Suzuki–Miyaura Cross-Coupling Reaction of Aryl Halides with Arylboronic Acids Catalyzed by a Palladium/N-Heterocyclic Carbene System. Molecules, 2011 , 16 (4), 3298–3308. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544–4568. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 2010 , 43 (3), 365–377. [Link]

  • Szostak, M.; Spain, M.; Procter, D. J. Recent advances in the acyl Suzuki–Miyaura cross-coupling. Chemical Society Reviews, 2013 , 42 (23), 9155–9184. [Link]

  • Gwaram, N. S.; Ali, H. M.; Saharin, S. M.; Abdulla, M. A.; Hassandarvish, P.; Lin, T. K.; Ching, C. L.; Ooi, C. L. Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2012 , 2 (10), 027-038. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008 , 47 (26), 4945–4948. [Link]

  • Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2021 , 99 (6), 527-534. [Link]

  • Lei, P.; Meng, G.; Ling, Y.; An, J.; Nolan, S. P.; Szostak, M. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 2017 , 19 (23), 6510–6513. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633–9695. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

Sources

Application Notes and Protocols for 2-(4-Methylbenzoyl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Derivative

2-(4-Methylbenzoyl)pyridine is a bi-functional aromatic ketone that is emerging as a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique electronic structure, characterized by an electron-deficient pyridine ring coupled with an electron-rich toluoyl group, imparts a range of valuable properties. The pyridine nitrogen serves as a coordination site and a basic center, while the benzoyl moiety introduces conformational flexibility and a handle for further functionalization. This combination makes this compound a versatile tool, acting as both a potent photosensitizer and a structurally important building block for the synthesis of complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the applications of this compound. We will delve into its role as a photosensitizer, offering a detailed protocol for a representative photocatalytic transformation. Furthermore, we will showcase its utility as a synthetic intermediate, providing step-by-step procedures for its own synthesis and its subsequent use in carbon-carbon bond-forming reactions. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively harness the potential of this valuable compound.

Part 1: this compound as a Photosensitizer in Photocatalysis

The benzoylpyridine scaffold is increasingly recognized for its favorable photophysical properties, making it an excellent candidate for a metal-free organic photosensitizer. Upon absorption of ultraviolet or visible light, this compound can be excited from its ground state (S₀) to an excited singlet state (S₁). Through a process known as intersystem crossing (ISC), the molecule can then transition to a long-lived triplet state (T₁). This triplet state is the key to its photocatalytic activity. It possesses sufficient energy to interact with other molecules, either through energy transfer or electron transfer processes, initiating a chemical reaction.

One of the most important applications of such photosensitizers is the generation of singlet oxygen (¹O₂), a highly reactive oxygen species, through energy transfer from the triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). Singlet oxygen is a powerful oxidant that can participate in a variety of useful organic transformations, including [4+2] and [2+2] cycloadditions, ene reactions, and the oxidation of sulfides and phenols. The efficiency of this process is determined by the photosensitizer's triplet state energy, lifetime, and quantum yield. While specific photophysical data for this compound is not extensively reported, analogous benzoylpyridine derivatives exhibit properties that make them effective singlet oxygen generators.

Mechanism of Photosensitization

The general mechanism for the generation of singlet oxygen by a photosensitizer like this compound is illustrated below. This process is central to its application in both photodynamic therapy and photocatalytic oxidations.

G PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 hν (Light Absorption) PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Phosphorescence / Non-radiative decay O2_1 ¹O₂ (Singlet Oxygen) PS_T1->O2_1 Energy Transfer O2_3 ³O₂ (Triplet Oxygen) Product Oxidized Product O2_1->Product Reaction Substrate Substrate

Caption: General mechanism of singlet oxygen generation by a photosensitizer (PS).

Protocol 1: Photocatalytic Oxidation of a Sulfide to a Sulfoxide

This protocol details a representative application of this compound as a photosensitizer for the selective oxidation of a sulfide to a sulfoxide using visible light and atmospheric oxygen.

Materials:

  • This compound (Photosensitizer)

  • Thioanisole (Substrate)

  • Dichloromethane (CH₂Cl₂) (Solvent)

  • Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., blue LED lamp, 450 nm)

  • Oxygen balloon or access to an air pump

Procedure:

  • Reaction Setup: To a 10 mL Schlenk flask equipped with a magnetic stir bar, add thioanisole (0.2 mmol, 1.0 equiv.) and this compound (0.01 mmol, 5 mol%).

  • Solvent Addition: Add 2 mL of dichloromethane to dissolve the reactants.

  • Atmosphere: Seal the flask and purge with oxygen gas for 5 minutes, then maintain a positive pressure of oxygen using a balloon. Alternatively, the reaction can be performed open to the air, though reaction times may be longer.

  • Irradiation: Place the reaction flask approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Ensure the reaction mixture is maintained at room temperature, using a fan if necessary to dissipate heat from the lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion of the reaction (typically 4-8 hours), remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl phenyl sulfoxide.

Expected Outcome: This protocol is expected to yield the corresponding sulfoxide in good to excellent yields, demonstrating the efficacy of this compound as a photosensitizer for selective oxidation reactions.

SubstrateProductExpected Yield
ThioanisoleMethyl phenyl sulfoxide>90%
Diphenyl sulfideDiphenyl sulfoxide>85%
Dibenzyl sulfideDibenzyl sulfoxide>90%

Part 2: this compound as a Versatile Building Block in Organic Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound serves as a valuable precursor for the synthesis of more complex, biologically active molecules. The presence of the pyridine ring allows for a variety of synthetic transformations, including C-H functionalization, and cross-coupling reactions at halogenated positions. The ketone functionality can also be manipulated, for example, through reduction to an alcohol or conversion to other functional groups.

Protocol 2: Synthesis of this compound via Friedel-Crafts-type Acylation

While the direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom and its coordination with the Lewis acid catalyst, several modified procedures have been developed. This protocol outlines a plausible synthetic route.

Reaction Principle:

This synthesis involves the reaction of a pyridine organometallic reagent with an acyl chloride. The overall transformation is analogous to a Friedel-Crafts acylation.

G Start 2-Bromopyridine Grignard 2-Pyridylmagnesium bromide Start->Grignard Mg, THF Product This compound Grignard->Product Nucleophilic Acyl Substitution AcylChloride 4-Methylbenzoyl chloride G Start 5-Bromo-2-(4-methylbenzoyl)pyridine Product 5-Aryl-2-(4-methylbenzoyl)pyridine Start->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid Catalyst Pd Catalyst + Base

Sources

Application Note: High-Purity Isolation of 2-(4-Methylbenzoyl)pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and optimized protocol for the purification of 2-(4-Methylbenzoyl)pyridine from a crude reaction mixture using normal-phase flash column chromatography. This compound is a key intermediate in pharmaceutical synthesis, and achieving high purity is critical for downstream applications. This guide explains the rationale behind methodological choices, from eluent selection via Thin-Layer Chromatography (TLC) to the execution of the automated flash chromatography process, ensuring reproducibility and high recovery of the target compound.

Introduction and Method Principle

This compound is a substituted aromatic ketone containing a basic pyridine moiety. This structure imparts moderate polarity, making it an ideal candidate for purification using normal-phase chromatography. In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[1]

The principle of separation relies on the differential partitioning of components in the crude mixture between the stationary and mobile phases. Non-polar impurities, having weak interactions with the polar silica, will travel through the column quickly with the non-polar mobile phase. Conversely, highly polar impurities will adsorb strongly to the silica and elute much later. This compound, with its intermediate polarity, will elute at a characteristic rate determined by the specific composition of the mobile phase. By carefully selecting the solvent system and potentially employing a gradient elution, a sharp separation from both less polar and more polar contaminants can be achieved.[2]

The initial optimization of the separation is performed using Thin-Layer Chromatography (TLC), a rapid and material-sparing technique that allows for the screening of various solvent systems to find the one that provides the best separation.[3] The ideal solvent system is one that moves the target compound to a retention factor (Rƒ) of approximately 0.25 to 0.35, as this range typically translates well to flash column chromatography, allowing for efficient separation and collection.[3]

Materials and Equipment

Reagents and Consumables Equipment
Crude this compoundAutomated Flash Chromatography System
Silica Gel for flash chromatography (230-400 mesh)Glass column (dimensions based on sample size)
n-Hexane (HPLC Grade)Fraction Collector
Ethyl Acetate (HPLC Grade)UV-Vis Detector
Dichloromethane (DCM, HPLC Grade)Rotary Evaporator
TLC Plates (Silica gel 60 F₂₅₄)TLC Developing Chamber
Glass wool or cottonUV Lamp (254 nm)
Sand (acid-washed)Capillary tubes for TLC spotting
Collection tubes/flasksStandard laboratory glassware

Preliminary Analysis: Eluent System Optimization via TLC

Objective: To identify a binary solvent system that provides optimal separation of this compound from its impurities with a target Rƒ value between 0.25 and 0.35.

Protocol:

  • Prepare several developing solutions with varying ratios of ethyl acetate (EtOAc) in hexane (e.g., 5%, 10%, 15%, 20% EtOAc/Hexane). A common starting point for compounds of moderate polarity is a 1:1 mixture, which can then be optimized.[4]

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the spotted TLC plate into a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to air dry.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rƒ value for the main product spot in each solvent system: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the solvent system that yields an Rƒ value in the 0.25-0.35 range for the product and shows good separation from other visible spots. For this compound, a system of 15% Ethyl Acetate in Hexane is often a suitable starting point.

Detailed Purification Protocol: Flash Column Chromatography

This protocol describes a standard "wet loading" slurry packing method, which is effective at preventing air bubbles and ensuring a homogenous stationary phase bed.[1]

Column Preparation (Slurry Packing)
  • Securely clamp a glass column in a vertical position. Place a small plug of glass wool or cotton at the bottom outlet to retain the stationary phase.[1]

  • Add a thin layer (approx. 1-2 cm) of sand over the plug to create a flat base for the silica gel.[1]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane). The volume of solvent should be about 1.5 times the volume of the silica.[1]

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to encourage even packing and the release of any trapped air bubbles.

  • Once the silica has settled into a stable bed, close the stopcock, ensuring the top of the silica bed remains covered by solvent at all times to prevent cracking.

  • Add another thin layer of sand on top of the silica bed to protect it from disturbance during sample and eluent addition.

Sample Loading
  • Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.[5] Using a strong solvent like DCM helps ensure the sample is concentrated in a tight band.

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Carefully add the dissolved sample solution dropwise onto the center of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent just below the sand surface.

  • Gently add a small amount of the initial eluent to wash the sides of the column and ensure all of the sample is adsorbed onto the stationary phase. Drain this wash solvent to the level of the sand.

Elution and Fraction Collection
  • Carefully fill the column with the starting eluent (15% EtOAc/Hexane, as determined by TLC).

  • Connect the column to the automated system, ensuring the UV detector is set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic system of the compound.

  • Begin the elution process by applying gentle positive pressure or allowing gravity flow, maintaining a consistent flow rate (e.g., 20 mL/min for a medium-sized column).

  • Collect the eluate in fractions of a predetermined volume using the fraction collector.

  • (Optional) A gradient elution can be employed for complex mixtures. After eluting non-polar impurities with the initial solvent system, the polarity can be gradually increased (e.g., from 15% to 30% EtOAc) to elute the target compound more quickly and then strip more polar impurities from the column.[5]

Post-Chromatography Workflow

Fraction Analysis
  • Analyze the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for efficient comparison.

  • Visualize the plate under a UV lamp. Fractions containing a single spot corresponding to the Rƒ of the pure product should be pooled together.

Solvent Removal
  • Combine all fractions identified as pure.

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure. Be mindful of the solvent boiling points to set appropriate bath temperature and vacuum levels.

Final Product
  • The resulting residue is the purified this compound.

  • Determine the final yield and confirm purity using analytical techniques such as NMR, HPLC, or melting point analysis.

Summary of Experimental Parameters

ParameterRecommended Setting/ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase separation of moderately polar organic compounds.[6]
Mobile Phase (Eluent) 15% Ethyl Acetate in HexaneOptimized for an Rƒ of ~0.3, providing good separation from common impurities.[2][4]
Sample Loading Wet loading in DichloromethaneEnsures a concentrated starting band for high resolution.[5]
Detection UV at 254 nmThe aromatic rings in the molecule strongly absorb UV light at this wavelength.
Flow Rate ~20 mL/min (column dependent)Provides a balance between separation efficiency and run time.

Workflow Visualization

The following diagram illustrates the complete purification workflow, from the initial crude material to the final, high-purity product.

Purification_Workflow cluster_prep 1. Preparation & Optimization cluster_separation 2. Chromatographic Separation cluster_analysis 3. Analysis & Isolation Crude Crude Product TLC TLC Analysis (Solvent System Optimization) Crude->TLC Test Sample Load Load Sample Crude->Load PrepCol Prepare Silica Column TLC->PrepCol Determines Eluent PrepCol->Load Elute Elute with Hexane/EtOAc & Collect Fractions Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for the purification of this compound.

References

  • Development of Chromatographic Procedure for the Purification of 1,2-Diketone. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • I want good solvent system in TLC in aniline and ketone compound? (2017). ResearchGate. Retrieved from [Link]

  • Alcohols / Amino Alcohols / Ketones. (2021). Thomson Instrument Company. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How to run column chromatography. (n.d.). University of Toronto. Retrieved from [Link]

  • How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link] (Note: A representative, stable URL from a trusted educational source would be substituted here).

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Solvent selection in liquid chromatography. (n.d.). Molnar Institute. Retrieved from [Link]

  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. (n.d.). Retrieved from [Link]

Sources

Topic: Strategic Experimental Setups for the Acylation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of an acyl group into a pyridine scaffold is a fundamental transformation in medicinal chemistry and materials science, yielding high-value acylpyridines that serve as versatile synthetic intermediates. However, the intrinsic electronic properties of the pyridine ring—specifically its electron-deficient nature—render classical electrophilic acylation methods, such as the Friedel-Crafts reaction, largely ineffective.[1][2][3] This guide provides a detailed overview of robust and modern experimental strategies to overcome these challenges. We will explore the mechanistic basis for each approach, from directed ortho-metalation to palladium-catalyzed cross-coupling, and present detailed, validated protocols designed for reproducibility and success in a research setting.

The Synthetic Challenge: Pyridine's Electronic Deficit

The primary obstacle to pyridine acylation is the powerful electron-withdrawing effect of the nitrogen heteroatom. This effect deactivates the aromatic ring toward electrophilic attack. Furthermore, the nitrogen's lone pair readily coordinates with Lewis acids (e.g., AlCl₃), which are essential catalysts for Friedel-Crafts reactions. This coordination forms a pyridinium salt, further deactivating the ring and sequestering the catalyst.[1][2]

Successful acylation strategies, therefore, bypass direct electrophilic attack on the neutral pyridine ring. Modern methods focus on two primary concepts:

  • Reversal of Polarity (Umpolung): Transforming a pyridine carbon from an electrophilic/neutral site into a potent nucleophile.

  • Transition-Metal Catalyzed Cross-Coupling: Utilizing the catalytic cycles of metals like palladium to forge the critical carbon-carbon bond under milder conditions.

Strategy 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy that leverages a pre-existing functional group on the pyridine ring, known as a Directing Metalation Group (DMG), to guide deprotonation at the adjacent ortho position. This is typically achieved with a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to prevent unwanted side reactions.[4][5] The resulting ortho-lithiated pyridine is a powerful nucleophile that readily reacts with various acylating agents.

Logical Workflow for DoM-Acylation

G Start Pyridine with Directing Group (DMG) Base Addition of Hindered Base (e.g., LDA, LTMP) at -78 °C Start->Base 1. Coordination Intermediate Regioselective Formation of ortho-Lithiated Intermediate Base->Intermediate 2. Deprotonation Acylation Reaction with Acylating Agent (e.g., Weinreb Amide, Ester) Intermediate->Acylation 3. Nucleophilic Attack Product ortho-Acylated Pyridine Product Acylation->Product 4. C-C Bond Formation Workup Aqueous Quench Product->Workup

Caption: Workflow for the Directed ortho-Metalation (DoM) and subsequent acylation of a pyridine derivative.

Protocol 1: DoM Acylation of 3-Chloropyridine

This protocol demonstrates the acylation of 2-chloropyridine at the 3-position, a challenging transformation via other means.

  • Expertise & Causality:

    • Base Selection: LTMP is used here. Its significant steric bulk minimizes nucleophilic addition to the pyridine ring, a common side reaction with smaller alkyllithiums.[4]

    • Temperature Control: The reaction is maintained at -75 °C to ensure the stability of the highly reactive organolithium intermediate and prevent decomposition or side reactions.[6]

    • Acylating Agent: N,N-dimethylbenzamide is an excellent acylating agent because the tetrahedral intermediate it forms upon nucleophilic attack is stabilized, preventing the reverse reaction and ensuring high yields.

  • Materials:

    • 2-Chloropyridine (1.0 equiv)

    • Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.2 equiv)

    • N,N-Dimethylbenzamide (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate & Hexanes

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-chloropyridine and anhydrous THF (approx. 0.2 M).

    • Cool the solution to -75 °C in a dry ice/acetone bath.

    • Slowly add a solution of LTMP in THF dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting dark solution at -75 °C for 1 hour to ensure complete metalation.

    • Add a solution of N,N-dimethylbenzamide in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to stir at -75 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure 2-chloro-3-benzoylpyridine.[6]

Strategy 2: Palladium-Catalyzed Cross-Coupling

Transition metal catalysis, particularly palladium-catalyzed cross-coupling, offers a milder and more functional-group-tolerant approach. This strategy typically involves coupling a halopyridine (electrophile) with an organometallic acylating agent (nucleophile), such as an acylstannane or an acylboronic acid.

Simplified Catalytic Cycle for Pd-Catalyzed Acylation

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pyr-X PdII Pyr-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Acyl Pyr-Pd(II)-COR L₂ Trans->PdII_Acyl AcylM RCO-M AcylM->Trans RedElim Reductive Elimination PdII_Acyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyr-COR RedElim->Product

Caption: A generalized catalytic cycle for the palladium-catalyzed acylation of a halopyridine (Pyr-X).

Protocol 2: Palladium-Catalyzed Acylation of 2-Aryl Pyridine

This protocol details a C-H activation/acylation reaction, a highly efficient modern method that avoids the pre-functionalization of the pyridine ring.

  • Expertise & Causality:

    • Directing Group: The nitrogen of the pyridine ring itself serves as a directing group, guiding the palladium catalyst to activate the C-H bond at the ortho-position of the 2-aryl substituent.[7][8][9]

    • Acyl Source: Arylmethyl amines are used as a novel, readily available source of the acyl group.[7][9]

    • Catalyst System: Pd(OAc)₂ is a common and effective palladium(II) precatalyst that is activated in the catalytic cycle.

  • Materials:

    • 2-Phenylpyridine (1.0 equiv)

    • Arylmethyl amine (e.g., benzylamine) (2.0 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

    • Copper(II) Acetate (Cu(OAc)₂) (20 mol%)

    • Potassium Persulfate (K₂S₂O₈) (2.0 equiv)

    • 1,2-Dichloroethane (DCE)

  • Step-by-Step Procedure:

    • To a sealable reaction tube, add 2-phenylpyridine, Pd(OAc)₂, Cu(OAc)₂, and K₂S₂O₈.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen).

    • Add the arylmethyl amine followed by the solvent, DCE.

    • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

    • Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

    • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography to isolate the desired ortho-acylated product.

Comparative Summary of Acylation Strategies

StrategyAdvantagesDisadvantagesTypical Reagents & Conditions
Directed ortho-Metalation High regioselectivity; well-established.Requires a directing group; cryogenic temperatures; strong, pyrophoric bases.LDA, n-BuLi, LTMP; -78 °C; Anhydrous THF.[4][5][10]
Pd-Catalyzed C-H Acylation High atom economy; no pre-functionalization needed; broad substrate scope.Requires catalyst and oxidant; sometimes harsh temperatures.Pd(OAc)₂, K₂S₂O₈, Cu(OAc)₂; >100 °C.[7][9]
Photoredox C-H Acylation Mild, ambient temperature conditions; radical mechanism avoids Lewis acid/base issues.Requires a photocatalyst and light source; can have selectivity challenges.Ru(bpy)₃Cl₂, Aldehydes; Visible Light.[11]
Friedel-Crafts Acylation Conceptually simple.Generally fails for pyridines due to ring deactivation and catalyst sequestration.AlCl₃, Acyl Halides.[1][2][3]

References

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Org. Lett. 2019, 21, 19, 7885–7890. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube, 2022. [Link]

  • Palladium-catalyzed Ortho-Acylation of 2-aryl Pyridine Derivatives Using Arylmethyl Amines as New Acyl Sources. Chem. Commun., 2013, 49, 6837-6839. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Adv., 2022, 12, 29487-29505. [Link]

  • Why pyridine does not give Friedel Craft reaction? Brainly.in, 2021. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015. [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora, 2017. [Link]

  • Directed ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Explain why pyridine does not undergo Friedel-Crafts reactions. Filo, 2024. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 2011, 66(4b), 337-352. [Link]

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Application Notes & Protocols: 2-(4-Methylbenzoyl)pyridine as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and inherent stability make it a privileged scaffold in drug design.[1][3] The nitrogen atom within the six-membered aromatic ring not only influences the molecule's basicity and solubility but also serves as a critical interaction point with biological targets like enzymes and receptors.[3][4] Consequently, pyridine and its derivatives are integral components of numerous FDA-approved drugs, spanning therapeutic areas from infectious diseases to oncology and cardiovascular conditions.[2][3][5]

Within this important class of heterocycles, 2-acylpyridines represent a particularly valuable subclass of synthetic intermediates. The juxtaposition of the electron-deficient pyridine ring and the electrophilic carbonyl group creates a molecule with multiple reactive sites, allowing for diverse and predictable chemical transformations. This application note focuses specifically on 2-(4-Methylbenzoyl)pyridine , a readily accessible building block, detailing its properties, key synthetic applications, and robust protocols for its use in the development of novel pharmaceutical entities.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[6]
Molecular Weight 197.24 g/mol [7]
CAS Number 78539-88-5[7]
Appearance Powder[7]
Melting Point 43-45 °C[7]
InChIKey BHDAKOZHMSQCFH-UHFFFAOYSA-N[6][7]
Storage Temperature Room Temperature[7]
Handling and Safety Precautions

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as a warning-level hazard, primarily causing skin and serious eye irritation, and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

  • In case of Exposure:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][10]

Synthetic Utility in Pharmaceutical Design

The true value of this compound lies in its synthetic versatility. The molecule offers three primary sites for chemical modification: the carbonyl group, the pyridine nitrogen, and the aromatic rings. This allows for the systematic construction of diverse molecular architectures, a critical activity in lead optimization.

  • Carbonyl Group Transformations: The ketone functionality is the most reactive site. It can be readily reduced to a secondary alcohol, creating a chiral center and introducing a key hydrogen bond donor. It can also be converted to an amine via reductive amination, or used in Wittig-type reactions to form alkenes, significantly altering the scaffold's geometry.

  • Pyridine Ring Functionalization: The pyridine nitrogen can be oxidized to an N-oxide, which activates the C2 and C4 positions for nucleophilic substitution. This allows for the introduction of a wide range of substituents.

  • Aromatic Ring Modifications: While less straightforward, the p-methyl group on the benzoyl ring can be a site for further functionalization, for instance, through free-radical bromination to introduce a reactive benzylic bromide handle.

The following diagram illustrates the potential synthetic pathways originating from this building block.

G start This compound reduction Carbonyl Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->reductive_amination wittig Olefinations (e.g., Wittig Reaction) start->wittig n_oxidation Pyridine N-Oxidation (e.g., m-CPBA) start->n_oxidation product_alcohol Chiral Secondary Alcohol (Key H-bond donor) reduction->product_alcohol product_amine Secondary/Tertiary Amine (Modulates basicity, solubility) reductive_amination->product_amine product_alkene Stilbene-like Core (Geometric constraint) wittig->product_alkene product_noxide Activated Pyridine N-Oxide (Enables further substitution) n_oxidation->product_noxide

Diagram 1: Key synthetic transformations of this compound.

Protocols for Key Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for common and high-value transformations of this compound.

Protocol 1: Synthesis of this compound via Oxidation

This protocol is adapted from general methods for the oxidation of 2-benzylpyridine derivatives to their corresponding ketones.[11]

Principle and Rationale: This method utilizes a strong oxidizing agent, such as sodium dichromate in acetic acid, to convert the methylene bridge of a precursor, 2-(4-methylbenzyl)pyridine, into a carbonyl group. Acetic acid serves as both a solvent and a proton source. The reflux condition provides the necessary activation energy for the oxidation to proceed to completion. The workup involves precipitating the product by pouring the reaction mixture into water, taking advantage of the product's lower solubility in aqueous media.

Materials:

  • 2-(4-methylbenzyl)pyridine

  • Sodium dichromate (Na₂Cr₂O₇)

  • Glacial acetic acid

  • Water (deionized)

  • Ligroin (for recrystallization)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-methylbenzyl)pyridine (1 equivalent) in glacial acetic acid (approx. 4-5 mL per gram of starting material).

  • To the stirred solution, carefully add sodium dichromate (1.1 equivalents) in portions. An exothermic reaction may be observed.

  • Once the addition is complete, heat the mixture to reflux (approx. 118 °C) and maintain for 3-4 hours. The solution will typically turn a dark green color.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing cold water (approx. 15 mL per gram of starting material) with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with water to remove residual acetic acid and chromium salts.

  • Air-dry the crude product.

  • For purification, recrystallize the solid from a suitable solvent like ligroin to yield pure this compound as a crystalline solid.

Protocol 2: Selective Reduction of the Carbonyl Group

This protocol describes the reduction of the ketone to a secondary alcohol, a common step in creating drug candidates with improved binding characteristics.

Principle and Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones and aldehydes to alcohols without affecting other potentially reducible groups like aromatic rings. The reaction is typically performed in a protic solvent like methanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product. The workup is straightforward, involving quenching of excess NaBH₄ with water, followed by standard extraction to isolate the product.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Experimental Workflow Diagram:

G start Dissolve Ketone in Methanol step2 Cool to 0 °C (Ice Bath) start->step2 step3 Add NaBH4 (Portion-wise) step2->step3 step4 Stir at RT (Monitor by TLC) step3->step4 step5 Quench with Water step4->step5 step6 Evaporate Methanol (Reduced Pressure) step5->step6 step7 Extract with DCM step6->step7 step8 Wash Organic Layer (NaHCO3, Brine) step7->step8 step9 Dry (MgSO4) & Filter step8->step9 end Concentrate & Purify (e.g., Chromatography) step9->end

Diagram 2: Workflow for the reduction of this compound.

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask with magnetic stirring.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x volume).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product, (4-methylphenyl)(pyridin-2-yl)methanol.

  • If necessary, purify the product via flash column chromatography on silica gel.

Analytical Characterization

Confirmation of structure and purity is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. For this compound, one would expect characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methyl group, and a downfield signal for the carbonyl carbon in the ¹³C spectrum.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The predicted monoisotopic mass is 197.084 Da.[6] Common adducts observed would be [M+H]⁺ at m/z 198.091 and [M+Na]⁺ at m/z 220.073.[6]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1700 cm⁻¹ is indicative of the aryl ketone carbonyl stretch.

Conclusion

This compound is a high-value, versatile building block for pharmaceutical research and development. Its well-defined reactive sites—the ketone and the pyridine ring—provide medicinal chemists with reliable handles for molecular elaboration. The straightforward transformations it can undergo, such as reduction and N-oxidation, open pathways to a wide variety of derivative scaffolds with diverse physicochemical and pharmacological properties. The robust protocols detailed herein provide a solid foundation for researchers to leverage this key intermediate in the synthesis of next-generation therapeutics.

References

  • Chemical Label for 4-methyl-2-(4-methylbenzoyl)pyridine. Vertex AI Search.
  • 2-(4-Methoxybenzoyl)
  • This compound (C13H11NO). PubChemLite.
  • Safety Data Sheet for 2-Pyridinamine, 4-methyl-. Thermo Fisher Scientific.
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ScienceDirect.
  • Safety D
  • 2-(4-Butylbenzoyl)
  • Safety D
  • 2-(4-METHYLBENZOYL)
  • Safety Data Sheet for Methanone, phenyl-2-pyridinyl-. Fisher Scientific.
  • 2-Benzoylpyridine synthesis. ChemicalBook.
  • Synthesis of 2-(4-chlorobenzoyl)pyridine. PrepChem.com.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.
  • This compound Product Page. Sigma-Aldrich.
  • Pyridine-based ring systems in drug design.
  • Synthesis method of 2-benzoylpyridine.
  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.

Sources

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Aroylpyridines as Privileged Ligands

In the landscape of coordination chemistry and homogeneous catalysis, the design of ligands that can effectively stabilize metal centers, modulate their electronic properties, and actively participate in catalytic cycles is paramount. 2-(4-Methylbenzoyl)pyridine belongs to the 2-aroylpyridine family, a class of ligands characterized by a pyridine ring linked to a carbonyl group at the 2-position. This arrangement provides a versatile N,O-bidentate chelation site upon enolization and deprotonation, making it a highly effective scaffold for constructing robust metal complexes.

The pyridine nitrogen acts as a classic σ-donor, while the enolate oxygen provides a strong anionic σ- and π-donor site. This combination can stabilize a range of metal oxidation states, a crucial feature for many catalytic transformations. The electronic properties of the complex can be finely tuned by modifying the substituent on the benzoyl ring; in this case, the electron-donating methyl group at the para-position enhances the electron density at the metal center, influencing its reactivity.

While the catalytic applications of complexes derived specifically from this compound are an emerging area of research, the vast and well-documented catalytic prowess of structurally and electronically analogous systems, such as those with pyridine-alkoxide and pyridine-imine ligands, provides a strong authoritative grounding for their potential. This guide will leverage these closely related, field-proven systems—particularly ruthenium complexes in alcohol oxidation—to provide detailed protocols and mechanistic insights that are directly applicable to the exploration of this compound complexes in catalysis.

Section 1: Catalytic Oxidation of Secondary Alcohols

One of the most promising applications for metal complexes of this compound and its analogues is the catalytic oxidation of alcohols to aldehydes and ketones. This transformation is a cornerstone of organic synthesis in the production of fine chemicals, pharmaceuticals, and fragrances. Ruthenium complexes, in particular, have demonstrated exceptional activity and selectivity for this reaction.

Expertise & Experience: The Rationale Behind the Catalytic System

Ruthenium complexes are highly effective for alcohol oxidation due to their ability to access multiple stable oxidation states (e.g., Ru(II), Ru(III), Ru(IV)). The catalytic cycle often proceeds via a Ru(II) precursor which is oxidized to a high-valent ruthenium-oxo (Ru(IV)=O) species. This powerful oxidant is the active species that abstracts a hydrogen atom from the alcohol.

The choice of a co-oxidant, such as N-methylmorpholine-N-oxide (NMO), is critical.[1] NMO serves as a stoichiometric terminal oxidant that regenerates the active Ru(IV)=O species from its reduced Ru(II) state, allowing the ruthenium complex to be used in catalytic amounts. This process avoids the need for harsh or environmentally unfriendly oxidants. The pyridine-enolate ligand framework is crucial as it remains stable under the highly oxidizing conditions and its electronic donation helps to stabilize the high-valent ruthenium center required for catalysis.

Catalytic Cycle for Alcohol Oxidation

The proposed mechanism for the oxidation of a secondary alcohol catalyzed by a ruthenium complex with a pyridine-enolate type ligand and NMO as the co-oxidant is depicted below. The cycle begins with the active catalyst, which reacts with the alcohol substrate.

Catalytic_Cycle_Oxidation cluster_main Catalytic Cycle cluster_legend Legend Ru_II [L₂Ruᴵᴵ] Ru_IV_O [L₂Ruᴵⱽ=O] Ru_II->Ru_IV_O + NMO (Co-oxidant) - NM (Byproduct) Ru_II_Alc [L₂Ruᴵᴵ(R₂CHOH)] Ru_IV_O->Ru_II_Alc + R₂CHOH (Substrate) Ru_II_H2O [L₂Ruᴵᴵ(H₂O)] Ru_II_H2O->Ru_II - H₂O Ru_II_Alc->Ru_II_H2O - Ketone (Product) - H₂O L2Ru L₂Ru = Ru complex with This compound type ligand NMO NMO = N-methylmorpholine-N-oxide NM NM = N-methylmorpholine Synthesis_Workflow start Start: Assemble Schlenk Flask under Inert Atmosphere add_reagents Add Ligand and Ru₃(CO)₁₂ start->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent reflux Heat to Reflux (110 °C, 4-6h) Monitor by TLC add_solvent->reflux cool_filter Cool to Room Temperature Filter through Celite reflux->cool_filter evaporate Remove Solvent via Rotary Evaporation cool_filter->evaporate chromatography Purify by Silica Gel Column Chromatography evaporate->chromatography characterize Combine Fractions, Evaporate, and Characterize Product chromatography->characterize end End: Pure Ruthenium Complex characterize->end

Sources

Application Note & Protocols: High-Throughput Screening of 2-(4-Methylbenzoyl)pyridine Derivatives for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(4-Methylbenzoyl)pyridine derivative libraries to identify novel protein kinase inhibitors. Pyridine-based scaffolds are prevalent in numerous biologically active compounds, demonstrating a wide range of activities, including antifungal and anticancer properties.[1][2] Protein kinases represent a critical class of drug targets, and identifying novel inhibitors is a cornerstone of modern drug discovery.[3][4] This guide details the principles, workflows, and detailed protocols for two robust, homogeneous HTS assay formats: Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). We emphasize the causality behind experimental choices, quality control metrics for data integrity, and a rigorous hit validation cascade to ensure the identification of high-quality, tractable lead compounds.

Introduction: The Case for Screening Pyridine Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have been shown to possess a vast array of biological activities, making them a rich source for drug discovery campaigns.[5][6] The this compound core provides a versatile three-dimensional structure amenable to extensive chemical modification, allowing for the creation of large, diverse compound libraries.

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of tens of thousands to millions of compounds against a specific biological target.[7][8] By leveraging automation, miniaturization, and sensitive detection methods, HTS dramatically accelerates the identification of "hits"—compounds that modulate the activity of the target.[9] This application note focuses on screening for inhibitors of protein kinases, a large family of enzymes that are central regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders.[4][10]

HTS Workflow and Strategic Planning

A successful HTS campaign is not merely a large-scale experiment but a multi-stage process where each step is optimized to ensure data quality and minimize false positives. The overall workflow is designed for efficiency and robustness, moving from a broad primary screen to focused validation of a few promising compounds.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Lead Generation A Compound Library Preparation (this compound derivatives in DMSO) B Assay Development & Validation (Z' > 0.5) A->B Quality Control C Primary HTS (Single Concentration Screen) B->C Optimized Protocol D Data Analysis & Hit Identification C->D Raw Data E Hit Confirmation (Dose-Response Assay, IC50) D->E Primary Hits F Orthogonal & Counter Screens (Eliminate False Positives) E->F Confirmed Hits G Hit Characterization (Purity & Identity Analysis) F->G Validated Hits H Structure-Activity Relationship (SAR) Analysis G->H Prioritized Hits I Medicinal Chemistry Optimization H->I

Caption: General workflow for a high-throughput screening campaign.

Assay Technology Principles: Choosing the Right Tool

The choice of assay technology is a critical decision that impacts sensitivity, cost, and susceptibility to interference.[11] For kinase inhibition, we recommend two powerful, homogeneous (no-wash) assay formats that are highly amenable to automation: Fluorescence Polarization (FP) and AlphaScreen.

Fluorescence Polarization (FP) Competition Assay

FP is a widely used technique for monitoring molecular interactions in solution.[12][13] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[14]

  • Low Polarization State: A small, fluorescently labeled peptide or ATP analog (the tracer) tumbles rapidly in solution. When excited with polarized light, the emitted light is largely depolarized.

  • High Polarization State: When the tracer binds to the much larger kinase protein, its tumbling slows dramatically. This results in a higher degree of polarization in the emitted light.

  • Inhibition Detection: A competitive inhibitor from the pyridine library will bind to the kinase, preventing the tracer from binding. This forces the tracer back into its free, rapidly tumbling state, causing a measurable decrease in fluorescence polarization.[15]

FP_Principle cluster_0 Low Polarization (Tracer Free) cluster_1 High Polarization (Tracer Bound) cluster_2 Inhibition (Signal Decrease) Tracer1 Tracer Light_Out1 Depolarized Emission Tracer1->Light_Out1 Fast Tumbling Light_In1 Polarized Excitation Light Light_In1->Tracer1 Complex Kinase Tracer Light_Out2 Polarized Emission Complex->Light_Out2 Slow Tumbling Light_In2 Polarized Excitation Light Light_In2->Complex Kinase_Inhib Kinase Inhibitor Inhibitor Inhibitor->Kinase_Inhib Binding Tracer2 Tracer

Caption: Principle of a Fluorescence Polarization (FP) competition assay.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based chemistry that measures the proximity of two interacting molecules.[16][17] It is exceptionally sensitive due to the signal amplification cascade.[18]

  • Principle: The assay uses two types of hydrogel-coated beads: a Donor bead and an Acceptor bead .[16] When excited by a laser at 680 nm, the Donor bead converts ambient oxygen into a short-lived, high-energy state called singlet oxygen.[18]

  • Signal Generation: If an Acceptor bead is within ~200 nm of the Donor bead, the singlet oxygen diffuses across and triggers a chemiluminescent cascade within the Acceptor bead, which ultimately emits light at 520-620 nm.[18] If the beads are not in proximity, the singlet oxygen decays harmlessly in the solution, and no signal is produced.[19]

  • Kinase Assay Format: A common setup involves a biotinylated substrate peptide that binds to a Streptavidin-coated Donor bead. A specific antibody that recognizes the phosphorylated version of the substrate is conjugated to an Acceptor bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into proximity and generating a signal. An inhibitor prevents phosphorylation, thus no signal is generated.

AlphaScreen_Principle cluster_0 No Interaction = No Signal cluster_1 Interaction = Signal Donor1 Donor Bead Acceptor1 Acceptor Bead Excitation1 680nm Excitation Excitation1->Donor1 Donor2 Donor Bead Acceptor2 Acceptor Bead Donor2->Acceptor2 ¹O₂ Diffusion (~200nm) Link Biological Interaction Donor2->Link Emission 520-620nm Emission Acceptor2->Emission Link->Acceptor2 Excitation2 680nm Excitation Excitation2->Donor2

Caption: Principle of the AlphaScreen proximity assay.

Detailed Protocols

The following protocols are designed for a 384-well microplate format, which offers a good balance between throughput, reagent consumption, and data quality.[11]

General Preparations
  • Compound Library: Prepare a master stock of this compound derivatives at 10 mM in 100% DMSO. From this, create intermediate plates diluted to 1 mM (for a 10 µM final screening concentration).

  • Plate Selection: Use low-volume, black, solid-bottom 384-well plates for FP to minimize background fluorescence. For AlphaScreen, use white, solid-bottom 384-well plates (e.g., ProxiPlates) to maximize the luminescent signal.

  • Automation: All liquid handling steps should be performed using calibrated automated liquid handlers (e.g., acoustic dispensers or pintools) to ensure precision and reproducibility.[8][20]

Protocol 1: Fluorescence Polarization Kinase Inhibition Assay

This protocol describes a competitive binding assay to identify compounds that displace a fluorescent tracer from the kinase's active site.

Table 1: Reagents for FP Assay

ComponentStock ConcentrationFinal ConcentrationBuffer Composition
Kinase100 µM20 nM50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Fluorescent Tracer10 µM10 nMAssay Buffer
Test Compounds1 mM10 µM100% DMSO

Experimental Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds (from the 1 mM plate) into the wells of a 384-well assay plate. Dispense 50 nL of pure DMSO into control wells (columns 23 & 24 for maximum signal, columns 1 & 2 for minimum signal).

  • Kinase Addition: Add 2.5 µL of kinase solution (40 nM in assay buffer) to all wells except the minimum signal controls (columns 1 & 2). Add 2.5 µL of assay buffer to the minimum signal wells.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature to allow compound-kinase binding to reach equilibrium.

  • Tracer Addition: Add 2.5 µL of fluorescent tracer solution (20 nM in assay buffer) to all wells. The final volume is now 5 µL.

  • Final Incubation: Mix the plate again, centrifuge briefly (1 min at 1000 rpm) to bring all liquid to the bottom, and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a microplate reader equipped for FP. Excite and emit at wavelengths appropriate for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for a fluorescein-based tracer).

Protocol 2: AlphaScreen Kinase Activity Assay

This protocol measures the enzymatic activity of the kinase and identifies inhibitors that prevent substrate phosphorylation.

Table 2: Reagents for AlphaScreen Assay

ComponentStock ConcentrationFinal ConcentrationBuffer Composition
Kinase100 µM5 nMKinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
Biotinylated Substrate50 µM100 nMKinase Buffer
ATP10 mM10 µMKinase Buffer
Test Compounds1 mM10 µM100% DMSO
Stop/Detection Mix5X Stock1XStop Buffer (e.g., 10 mM EDTA) with Acceptor Beads & Donor Beads

Experimental Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds or DMSO controls into a 384-well white assay plate.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate mix (containing 10 nM kinase and 200 nM biotinylated substrate in kinase buffer) to all wells.

  • Initiate Reaction: Add 2.5 µL of a 2X ATP solution (20 µM in kinase buffer) to all wells to start the kinase reaction. For negative controls (no activity), add kinase buffer without ATP.

  • Kinase Reaction Incubation: Mix the plate, centrifuge briefly, and incubate for 60 minutes at 30°C.

  • Stop Reaction & Bead Addition: Add 5 µL of the Stop/Detection Mix containing Streptavidin-Donor beads and Phospho-specific-Acceptor beads. This step halts the enzymatic reaction and initiates the proximity detection.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the beads to bind.

  • Plate Reading: Read on a plate reader configured for AlphaScreen detection (Excitation: 680 nm, Emission: 520-620 nm).[17]

Data Analysis and Hit Validation

Raw data from an HTS campaign is meaningless without rigorous statistical analysis and a validation strategy to eliminate artifacts.[21]

Quality Control: The Z'-Factor

Before analyzing test compounds, the quality and robustness of the assay must be confirmed. The Z'-factor is a statistical parameter that reflects the dynamic range and data variation of the assay.[8]

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., DMSO, maximum signal/activity).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no enzyme or potent inhibitor, minimum signal/activity).

Table 3: Z'-Factor Interpretation

Z'-Factor ValueAssay Quality
> 0.5Excellent, robust assay suitable for HTS
0 to 0.5Marginal, may require optimization
< 0Unacceptable, assay is not viable

An assay with a Z'-factor of 0.5 or greater is considered suitable for a full-scale HTS campaign.[15]

Primary Hit Identification
  • Normalization: Raw data from each well is typically normalized to the plate's internal controls. A common method is to express the result as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg) / (Signal_pos - Signal_neg))

  • Hit Threshold: A "hit" is defined as a compound that produces a signal beyond a certain statistical threshold. A common approach is to set the threshold at three standard deviations (SD) from the mean of the neutral control (DMSO) wells.[22]

The Hit Validation Cascade

A primary hit is not a confirmed active compound. It must survive a rigorous validation process to eliminate common artifacts like aggregators, fluorescent compounds, or reactive chemicals.[23][24]

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm activity and rule out experimental error.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50 value). A classic sigmoidal dose-response curve is a strong indicator of a specific binding interaction.[21]

  • Orthogonal Assays: The activity is confirmed in a different assay format that relies on a distinct detection principle. For example, if the primary screen was FP-based, an orthogonal assay could be a biochemical activity assay like the AlphaScreen protocol described above. This helps eliminate technology-specific artifacts.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For example, a counter-screen for the FP assay would test for compounds that are intrinsically fluorescent at the measurement wavelengths.

  • Purity and Identity Confirmation: The solid sample of the validated hit is analyzed by methods like LC-MS and NMR to confirm its chemical identity and purity are as expected.[21]

Only compounds that pass this entire cascade are considered "validated hits" and are worthy of progression to medicinal chemistry and lead optimization programs.[23]

Conclusion

The high-throughput screening of this compound derivatives offers a promising avenue for the discovery of novel protein kinase inhibitors. By employing robust and sensitive assay technologies like Fluorescence Polarization and AlphaScreen, researchers can efficiently interrogate large chemical libraries. Success, however, is critically dependent on a meticulously planned workflow, stringent quality control, and a comprehensive hit validation strategy. The protocols and principles outlined in this guide provide a solid foundation for researchers to execute successful HTS campaigns, ultimately leading to the identification of high-quality starting points for drug discovery.

References

  • National Institutes of Health (NIH). (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, NIH.
  • Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. PubMed.
  • Schade, M., et al. (n.d.). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Mo, J., et al. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed.
  • National Center for Biotechnology Information. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • U.S. National Library of Medicine. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • U.S. National Library of Medicine. (n.d.). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • National Institutes of Health (NIH). (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • SelectScience. (2014). 5 Top Tips for the Perfect High-Throughput Screening Lab.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • Technology Networks. (2025). High-Throughput Screening Techniques To Improve Cellular Drug Discovery.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • ResearchGate. (n.d.). Essentials for High-Throughput Screening Operations.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Shoichet, B. K., et al. (n.d.). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central.
  • D'surney, S. J., et al. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. PubMed.
  • Lee, E. S., et al. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. PubMed.
  • Benchchem. (n.d.). 4-Methyl-3-(4-pentylbenzoyl)pyridine|CAS 1187163-73-0.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Mayr, L. M., & Bojanic, D. (2009). The future of high-throughput screening. PubMed.
  • Chapman University Digital Commons. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase.
  • Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed.
  • Frontiers. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.
  • Royal Society of Chemistry. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. PMC, PubMed Central.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

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Analytical methods for the quantification of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-(4-Methylbenzoyl)pyridine

**Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of this compound, a key intermediate in pharmaceutical synthesis and a compound of interest in materials science. We provide detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. This document is intended for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the scientific rationale behind method selection and optimization, ensuring trustworthy and reproducible results.

Introduction and Scope

This compound, with the molecular formula C₁₃H₁₁NO, is an aromatic ketone featuring a pyridine ring linked to a p-tolyl group through a carbonyl bridge.[1][2] Its structural motifs are prevalent in pharmacologically active molecules and functional materials. The precise quantification of this compound is critical for various applications, including:

  • Quality Control (QC): Ensuring the purity and specified concentration of the compound in bulk batches and formulated products.

  • Reaction Monitoring: Tracking the progress of chemical syntheses where it is a reactant, intermediate, or product.

  • Stability Studies: Assessing its degradation over time under various environmental conditions.

  • Pharmacokinetic (PK) Analysis: Measuring its concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a selection of validated analytical methods, allowing scientists to choose the most appropriate technique based on their specific requirements for sensitivity, selectivity, and sample matrix complexity.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[1][2]
Molecular Weight 197.23 g/mol [2]
Monoisotopic Mass 197.08406 Da[1]
Predicted XlogP 2.2[1]
Structure (4-methylphenyl)-pyridin-2-ylmethanone[1]

The molecule's moderate polarity (XlogP of 2.2) and the presence of a UV-active chromophore make it an ideal candidate for both chromatographic and spectrophotometric analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the premier technique for the quantification of this compound, offering high selectivity, sensitivity, and compatibility with complex matrices. A reverse-phase (RP-HPLC) method is recommended due to the analyte's moderate hydrophobicity.

Scientific Principle

In RP-HPLC, the analyte partitions between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. This compound is retained on the column and then eluted by a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[3] The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is crucial for ensuring sharp, symmetrical peaks by protonating the pyridine nitrogen, which suppresses undesirable interactions with residual silanols on the stationary phase.[3][4] Detection is achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Visual Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->injection mobile_phase Mobile Phase Preparation (e.g., ACN/H₂O + 0.1% FA) hplc HPLC System (Pump, Autosampler, Column, UV Detector) mobile_phase->hplc separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (λmax = 260 nm) separation->detection chromatogram Generate Chromatograms detection->chromatogram calibration Build Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Sample Concentration chromatogram->quantification calibration->quantification Interpolate

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid (FA), LC-MS grade

  • This compound reference standard (purity ≥ 98%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain 2.5 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL. If necessary, dilute further to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Condition
    Mobile Phase ACN:Water (60:40) + 0.1% FA
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection Wavelength 260 nm

    | Run Time | 10 minutes |

  • Data Analysis:

    • Inject the working standards and construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.999.

    • Inject the sample solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Peak purity > 990
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%< 1.0%
LOD Signal-to-Noise ratio of 3:10.2 µg/mL
LOQ Signal-to-Noise ratio of 10:10.7 µg/mL
Robustness % RSD ≤ 2.0% after minor changesPassed

Gas Chromatography (GC) Method

GC is a powerful alternative to HPLC, particularly for assessing volatile impurities or when analyzing samples that are readily volatilized. It is the most commonly used analytical method for pyridine and its derivatives.[6]

Scientific Principle

In GC, the sample is vaporized in a heated injector and separated as it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For a semi-volatile compound like this compound, a non-polar or mid-polar column is suitable. A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds, while a Mass Spectrometer (MS) offers definitive identification.[6][7]

Visual Workflow: GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (in appropriate solvent, e.g., CH₂Cl₂) injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->injection gc_system GC System (Injector, Column, Oven, FID/MS) separation Chromatographic Separation (e.g., DB-5 Column) injection->separation detection FID or MS Detection separation->detection chromatogram Generate Chromatograms detection->chromatogram calibration Build Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Sample Concentration chromatogram->quantification calibration->quantification Interpolate

Caption: Workflow for the quantification of this compound by GC.

Detailed Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and an FID or MS detector.

  • Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Materials:

  • Methylene Chloride (DCM), GC grade

  • This compound reference standard (purity ≥ 98%)

Procedure:

  • Standard and Sample Preparation: Prepare stock, working standards, and sample solutions as described in the HPLC section (2.3), but use Methylene Chloride as the solvent.

  • GC Conditions:

    Parameter Condition
    Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
    Injector Temperature 250 °C
    Injection Mode Split (50:1 ratio)
    Injection Volume 1 µL
    Oven Program Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
    Detector (FID) Temp. 300 °C

    | Detector (MS) Transfer Line | 280 °C |

  • Data Analysis: Follow the same procedure for calibration and quantification as outlined for the HPLC method.

UV-Vis Spectrophotometry Method

This method is ideal for rapid, simple quantification in pure solutions where interfering substances are not present. It relies on the principle of Beer-Lambert Law.

Scientific Principle

This compound possesses conjugated π-systems in its aromatic rings and a carbonyl group, which absorb UV radiation. The absorbance is directly proportional to the concentration. The molecule is expected to have a strong π→π* transition and a weaker n→π* transition from the carbonyl group.[8] The wavelength of maximum absorbance (λmax) must be determined experimentally to ensure maximum sensitivity.

Visual Workflow: UV-Vis Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Calculation std_prep Prepare Standard Solutions in Solvent scan Scan for λmax std_prep->scan measure Measure Absorbance of Standards & Sample std_prep->measure sample_prep Prepare Sample Solution sample_prep->measure scan->measure calibration Build Calibration Curve (Absorbance vs. Conc.) measure->calibration quantification Calculate Sample Concentration calibration->quantification

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Detailed Experimental Protocol

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer

  • Matched 1 cm quartz cuvettes

Procedure:

  • Solvent Selection: Use a UV-transparent solvent such as Methanol or Acetonitrile.

  • Determination of λmax: Prepare a ~10 µg/mL solution of this compound in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank. Identify the wavelength of maximum absorbance (λmax). (Expected λmax is ~260 nm).

  • Standard and Sample Preparation: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) and a sample solution in methanol with a concentration expected to fall within this range.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Autozero the instrument with the methanol blank. Measure the absorbance of each standard and the sample solution.

  • Data Analysis: Plot absorbance vs. concentration for the standards to create a calibration curve. Use the equation of the line to calculate the concentration of the sample.

Limitations: This method lacks specificity and is not suitable for mixtures or samples containing impurities that absorb at or near the analyte's λmax. It should be used for pure substance analysis only.

Method Selection Guide

FeatureHPLCGCUV-Vis Spectrophotometry
Selectivity ExcellentVery GoodPoor
Sensitivity Excellent (ng/mL)Excellent (pg-ng)Good (µg/mL)
Application Purity, stability, assays, PK studiesVolatile impurities, alternative assayQuick check of pure, concentrated samples
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Primary Advantage Versatility and robustnessHigh efficiency for volatile compoundsSpeed and simplicity

References

  • SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-(4-Butylbenzoyl)pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • ResearchGate. The Uv-vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Chemsrc. 2-(4-Amino-3-methylbenzoyl)pyridine. [Link]

  • MDPI. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions. [Link]

  • PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Google Patents. Synthesis method of 2-benzoylpyridine.
  • Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

  • NIOSH - CDC. Pyridine 1613. [Link]

  • Google Patents.
  • eScholarship.org. Metabolomics by Gas Chromatography-Mass Spectrometry. [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

  • Google Patents.
  • ResearchGate. UV-spectrum of pyridine. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • ResearchGate. Pyridine and GC Capillary Column, is it safe?. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Agilent. Pyridines Separation of pyridine and other amines. [Link]

  • National Institute of Standards and Technology. 2,4-D - the NIST WebBook. [Link]

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Application Notes and Protocols: A Step-by-Step Laboratory Guide to the Synthesis of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the laboratory synthesis of 2-(4-Methylbenzoyl)pyridine, a valuable building block in medicinal chemistry and materials science. Recognizing the inherent challenges of direct pyridine acylation, this document outlines a robust, two-step synthetic pathway. The methodology begins with the formation of a pyridyl Grignard reagent from 2-bromopyridine, followed by its nucleophilic addition to 4-methylbenzaldehyde to yield an intermediate alcohol. The subsequent selective oxidation of this alcohol furnishes the target ketone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: Overcoming the Challenge of Pyridine Acylation

The synthesis of acylpyridines, such as this compound, presents a classic challenge in organic chemistry. The electron-deficient nature of the pyridine ring deactivates it towards traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The lone pair on the nitrogen atom readily complexes with Lewis acids, further deactivating the ring and preventing the desired C-C bond formation.[1]

To circumvent this, indirect methods are required. The protocol detailed herein employs a reliable and versatile strategy: the use of organometallic reagents to transform the electrophilic pyridine ring into a potent nucleophile. This two-step synthesis involves:

  • Grignard Reaction: Formation of 2-pyridylmagnesium bromide from 2-bromopyridine, which then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde.

  • Oxidation: Selective oxidation of the resulting secondary alcohol, (4-methylphenyl)(pyridin-2-yl)methanol, to the target ketone, this compound.

This approach offers excellent control and consistently provides good yields, making it a preferred method in a research laboratory setting.

Reaction Scheme and Workflow

The overall synthetic transformation is depicted below. The workflow diagram illustrates the sequential nature of the protocol, from initial setup to final product characterization.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A Setup: Flame-dried glassware Inert atmosphere (N₂/Ar) B Grignard Formation: 2-Bromopyridine + Mg in anhydrous THF A->B Activate Mg C Aldehyde Addition: Add 4-Methylbenzaldehyde at 0 °C B->C Form 2-pyridylmagnesium bromide D Work-up: Quench with aq. NH₄Cl Extract with EtOAc C->D Form alkoxide intermediate E (4-methylphenyl)(pyridin-2-yl)methanol (Crude Alcohol) D->E Isolate F Reaction Setup: Crude Alcohol in DCM E->F Proceed to next step G Oxidation: Add Activated MnO₂ Stir at room temp. F->G H Work-up: Filter through Celite® Concentrate filtrate G->H Monitor by TLC I Purification: Column Chromatography H->I J This compound (Final Product) I->J K Characterization: NMR, IR, MS J->K Analyze

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
2-BromopyridineC₅H₄BrN158.00e.g., Sigma-AldrichStore under inert gas.
Magnesium turningsMg24.31e.g., Sigma-AldrichUse fresh, unoxidized turnings.
IodineI₂253.81e.g., Sigma-AldrichA small crystal for activation.
4-Methylbenzaldehyde (p-tolualdehyde)C₈H₈O120.15e.g., Sigma-AldrichDistill before use if purity is questionable.
Tetrahydrofuran (THF)C₄H₈O72.11e.g., Sigma-AldrichAnhydrous, inhibitor-free. Distill from sodium/benzophenone.
Manganese (IV) oxide, activatedMnO₂86.94e.g., Sigma-AldrichUse activated, high surface area MnO₂ for best results.
Dichloromethane (DCM)CH₂Cl₂84.93e.g., Sigma-AldrichAnhydrous.
Ethyl acetate (EtOAc)C₄H₈O₂88.11e.g., Sigma-AldrichACS grade for extraction.
HexanesC₆H₁₄86.18e.g., Sigma-AldrichFor column chromatography.
Saturated aq. NH₄Cl solutionNH₄Cl53.49Lab preparedFor quenching the Grignard reaction.
Anhydrous Sodium SulfateNa₂SO₄142.04e.g., Sigma-AldrichFor drying organic layers.
Silica GelSiO₂60.08e.g., Sigma-Aldrich230-400 mesh for column chromatography.
Celite®e.g., Sigma-AldrichFor filtration of MnO₂.

Detailed Experimental Protocols

PART A: Synthesis of (4-methylphenyl)(pyridin-2-yl)methanol

Rationale: This step creates the crucial C-C bond. The use of a Grignard reagent, formed in situ from 2-bromopyridine, provides a potent carbon nucleophile (2-pyridyl anion equivalent) that readily attacks the aldehyde.[2][3][4] Performing the addition at 0 °C helps to control the exothermic reaction and minimize side products. Anhydrous conditions are absolutely critical, as Grignard reagents are strong bases and will be quenched by any protic source, especially water.[3]

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon gas to remove all traces of moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by etching away the passivating oxide layer.

    • Add a small volume of anhydrous THF to just cover the magnesium.

    • Dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add a small amount (approx. 10%) of the 2-bromopyridine solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution will typically appear as a dark brown, cloudy mixture.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

    • Dissolve 4-methylbenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature at or below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to water or dilute acid, as it is less acidic and minimizes emulsion formation.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-methylphenyl)(pyridin-2-yl)methanol, typically as a pale yellow oil or solid. This crude product is often of sufficient purity to be used directly in the next step.

PART B: Synthesis of this compound

Rationale: The conversion of the secondary alcohol to a ketone requires an oxidizing agent. Activated manganese (IV) oxide (MnO₂) is an excellent choice for this transformation as it is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. The reaction is heterogeneous, occurring on the surface of the MnO₂ solid, which simplifies the work-up procedure to a simple filtration.

Procedure:

  • Reaction Setup: Dissolve the crude (4-methylphenyl)(pyridin-2-yl)methanol (1.0 eq.) from the previous step in anhydrous dichloromethane (DCM).

  • Oxidation:

    • To the stirred solution, add activated manganese (IV) oxide (5-10 eq. by weight). The large excess is necessary due to the heterogeneous nature of the reaction and variations in the activity of the reagent.

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The product ketone will have a higher Rf value than the starting alcohol. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of DCM to ensure all the product is recovered.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.24 g/mol
Appearance White to off-white powder/solid
Melting Point 43-45 °C[5]
¹H NMR (CDCl₃) Expect signals for aromatic protons (pyridine and tolyl rings) and a singlet for the methyl group (~2.4 ppm).
¹³C NMR (CDCl₃) Expect signals for the carbonyl carbon, aromatic carbons, and the methyl carbon.
IR (KBr) Expect a strong absorption band for the C=O stretch (~1660-1680 cm⁻¹).
MS (ESI+) Expect [M+H]⁺ at m/z 198.09.[6]

Safety and Handling Precautions

  • Pyridine Derivatives: Pyridine and its derivatives are harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.[2][3][7]

  • Grignard Reagents: These reagents are highly flammable and react violently with water and other protic solvents. All operations must be conducted under a strictly anhydrous and inert atmosphere.

  • Solvents: Diethyl ether and THF are extremely flammable. Dichloromethane is a suspected carcinogen. All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Quench any residual Grignard reagent carefully before disposal.

Conclusion

The two-step protocol described provides a reliable and scalable method for the synthesis of this compound, effectively bypassing the limitations of direct electrophilic acylation of the pyridine ring. By carefully controlling reaction conditions, particularly the exclusion of moisture in the Grignard step, researchers can achieve high yields of the desired product. The use of mild, selective oxidation in the second step ensures a clean conversion to the final ketone. This guide serves as a practical resource for chemists engaged in the synthesis of functionalized pyridine derivatives for various applications in science and industry.

References

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. S.V.H. College of Pharmacy. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Supporting Information for [Relevant Article Title]. (n.d.). Available at: [Link]

  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2010). Direct synthesis of azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 87, 1-12. Available at: [Link]

  • Brainly.in. (2018, March 21). friedel crafts acylation for pyridine. Brainly.in. Available at: [Link]

  • Overhoff, J., & Wibaut, J. P. (1931). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 50(10), 957-964. Available at: [Link]

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Scale-up synthesis of 2-(4-Methylbenzoyl)pyridine for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Industrial Scale-Up Synthesis of 2-(4-Methylbenzoyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable process for the synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The featured methodology is a modified Friedel-Crafts acylation, reacting 2-cyanopyridine with toluene in the presence of a Lewis acid catalyst. This application note provides a thorough examination of the reaction mechanism, a detailed step-by-step industrial-scale protocol, quality control parameters, and critical safety and environmental considerations. The content is structured to provide researchers, scientists, and drug development professionals with the technical insights and practical guidance necessary for successful scale-up.

Introduction and Strategic Rationale

This compound is a valuable building block in organic synthesis, primarily utilized in the development of active pharmaceutical ingredients (APIs) and specialized agrochemicals. The growing demand for this intermediate necessitates a synthetic route that is not only high-yielding and cost-effective but also amenable to large-scale industrial production.

While several laboratory-scale syntheses exist, many are not practical for industrial applications due to factors such as the use of expensive reagents, harsh reaction conditions, or the generation of excessive waste. The protocol detailed herein is based on the well-established principles of the Friedel-Crafts reaction, which is a cornerstone of industrial aromatic chemistry[1][2]. This method offers a direct and efficient pathway to the target molecule from readily available and economically viable starting materials: 2-cyanopyridine and toluene.

The selection of this synthetic route is underpinned by the following considerations:

  • Economic Viability: The primary reactants, 2-cyanopyridine and toluene, are commodity chemicals, ensuring a cost-effective raw material supply chain.

  • Scalability: Friedel-Crafts reactions are widely implemented on an industrial scale, and the associated process engineering challenges are well-understood[1].

  • Efficiency: This one-pot synthesis provides a direct route to the desired product, minimizing the number of unit operations and potential for material loss.

Reaction Mechanism and Scientific Principles

The synthesis of this compound via this modified Friedel-Crafts pathway involves the reaction of 2-cyanopyridine with toluene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), and promoted by hydrogen chloride (HCl) gas[3]. The overall transformation can be represented as follows:

2-Cyanopyridine + Toluene --(AlCl₃, HCl)--> Intermediate --(H₂O)--> this compound

The reaction proceeds through several key mechanistic steps:

  • Formation of the Electrophile: In a deviation from the classic Friedel-Crafts acylation that uses an acyl chloride, this process utilizes a nitrile. The Lewis acid (AlCl₃) coordinates to the nitrogen atom of the pyridine ring and the nitrile group. The introduction of dry HCl gas protonates the nitrile nitrogen, forming a highly electrophilic nitrilium ion intermediate.

  • Electrophilic Aromatic Substitution: The activated electrophile is then attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-directing activator. Due to steric hindrance from the methyl group, the para-position is the favored site of attack, leading to the desired 4-methyl isomer[4][5]. This step results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization and Imine Formation: The aromaticity of the toluene ring is restored by the loss of a proton. This results in the formation of an imine, which remains complexed with the aluminum chloride.

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the imine complex to yield the final ketone product, this compound, and liberates the catalyst.

Industrial Scale-Up: Process and Protocol

This section outlines a detailed protocol for the synthesis of this compound on an industrial scale.

Materials and Equipment
Material Grade Supplier Notes
2-Cyanopyridine≥99%Major Chemical Supplier
TolueneAnhydrous, ≥99.5%Major Chemical SupplierShould be dry.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Major Chemical SupplierHighly hygroscopic and reactive.[6][7][8]
Hydrogen Chloride GasAnhydrousIndustrial Gas Supplier
Dichloromethane (DCM)Technical GradeMajor Chemical SupplierFor extraction.
Hydrochloric Acid37% AqueousMajor Chemical SupplierFor work-up.
Sodium Hydroxide50% Aqueous SolutionMajor Chemical SupplierFor neutralization.

Equipment:

  • Glass-lined or Hastelloy reactor (appropriately sized for the desired scale) equipped with a mechanical stirrer, temperature control system (heating/cooling jacket), and a reflux condenser.

  • Charging ports for solids and liquids.

  • A gas inlet for the introduction of HCl gas with a flow meter.

  • A scrubbing system for HCl and other off-gases.

  • Quench tank.

  • Liquid-liquid extraction and separation vessel.

  • Distillation or crystallization equipment for product purification.

Detailed Synthesis Protocol

Step 1: Reactor Preparation and Reagent Charging

  • Ensure the reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.

  • Charge the reactor with anhydrous toluene (4.0 molar equivalents relative to 2-cyanopyridine).

  • Begin agitation and cool the toluene to 0-5 °C using the reactor's cooling jacket.

  • Under controlled conditions, slowly add anhydrous aluminum chloride (2.5 molar equivalents) to the cooled toluene. This addition is exothermic and should be done in portions to maintain the temperature below 10 °C.

Step 2: Formation of the Reaction Slurry

  • Once the AlCl₃ is added, a slurry will form. Continue stirring for 30-60 minutes at 0-5 °C to ensure uniform dispersion.

  • Slowly add 2-cyanopyridine (1.0 molar equivalent) to the reactor, maintaining the temperature below 10 °C. The addition should be done subsurface to prevent splashing and ensure good mixing.

Step 3: Reaction Initiation and Execution

  • Begin bubbling dry hydrogen chloride gas through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 20-25 °C.

  • Continue the HCl addition and stirring for 8-12 hours. The progress of the reaction should be monitored by taking aliquots (carefully quenched) for analysis by HPLC. The reaction is considered complete when the consumption of 2-cyanopyridine is >98%.

Step 4: Reaction Quench and Work-up

  • Once the reaction is complete, cool the mixture to 0-5 °C.

  • In a separate quench tank, prepare a mixture of crushed ice and water.

  • Slowly and carefully transfer the reaction mixture to the quench tank with vigorous stirring. This is a highly exothermic and gas-evolving step. Ensure adequate cooling and venting.

  • Add concentrated hydrochloric acid to the quenched mixture to ensure all aluminum salts are dissolved.

  • Transfer the biphasic mixture to a separation vessel. Separate the lower aqueous layer.

  • Extract the aqueous layer with dichloromethane (DCM) to recover any dissolved product.

  • Combine the organic layers and wash with water, followed by a brine solution.

Step 5: Product Isolation and Purification

  • The combined organic layers are then treated with a 50% aqueous sodium hydroxide solution to neutralize any remaining acid and to break the product-AlCl₃ complex, precipitating aluminum hydroxide.

  • Filter the mixture to remove the aluminum salts.

  • Separate the organic layer and remove the solvent (DCM and any remaining toluene) under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a solid.

Key Process Parameters
Parameter Value Rationale
Molar Ratio (Toluene:2-CN-Py)4:1Toluene acts as both reactant and solvent. An excess ensures complete reaction.
Molar Ratio (AlCl₃:2-CN-Py)2.5:1A stoichiometric excess of Lewis acid is required to activate the nitrile and pyridine.
Reaction Temperature20-25 °CProvides a balance between reaction rate and minimizing side reactions.
Reaction Time8-12 hoursTypical duration for achieving high conversion, to be confirmed by in-process monitoring.
Expected Yield75-85%Based on literature for similar reactions.

Visualization of Workflow and Reaction Logic

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactor 1. Prepare Reactor (Clean, Dry, N2 Purge) charge_toluene 2. Charge Toluene prep_reactor->charge_toluene cool_toluene 3. Cool to 0-5 °C charge_toluene->cool_toluene charge_alcl3 4. Charge AlCl3 cool_toluene->charge_alcl3 charge_cnpy 5. Charge 2-Cyanopyridine charge_alcl3->charge_cnpy add_hcl 6. Add HCl Gas (Maintain 20-25 °C) charge_cnpy->add_hcl react 7. React for 8-12h (Monitor by HPLC) add_hcl->react quench 8. Quench on Ice/Water react->quench extraction 9. Extraction with DCM quench->extraction neutralize 10. Neutralize with NaOH extraction->neutralize filter 11. Filter Al(OH)3 neutralize->filter concentrate 12. Concentrate Organics filter->concentrate purify 13. Purify Product (Distillation/Recrystallization) concentrate->purify final_product Final Product: This compound purify->final_product

Caption: Overall workflow for the scale-up synthesis of this compound.

Key Reaction Steps Logic Diagram

G reagents Reactants: 2-Cyanopyridine Toluene activation Step 1: Electrophile Formation (Nitrilium Ion Generation) reagents->activation catalyst Catalyst & Promoter: AlCl3 & HCl catalyst->activation attack Step 2: Electrophilic Attack (para-Substitution on Toluene) activation->attack hydrolysis Step 3: Hydrolysis (Imine to Ketone) attack->hydrolysis product Product: This compound hydrolysis->product

Caption: Logical relationship of the key reaction steps.

Analytical Quality Control

To ensure the final product meets the required specifications for industrial applications, a robust analytical quality control (AQC) strategy is essential. This involves both in-process controls and final product testing[9][10].

Test Method Specification Purpose
In-Process Control
Reaction CompletionHPLC>98% conversion of 2-cyanopyridineTo determine the endpoint of the reaction.
Final Product
AppearanceVisualWhite to off-white solidConfirms physical form.
Identification¹H NMR, ¹³C NMR, IRConforms to reference spectrumStructural confirmation.
Assay/PurityHPLC (UV detection)≥99.0%Quantifies the amount of the active substance.[11][12]
Melting PointMelting Point Apparatus43-45 °C[13]Physical constant for identification and purity.
Residual SolventsGC-HSToluene: <890 ppm, DCM: <600 ppm (ICH Q3C)Ensures removal of process solvents.

Safety and Environmental Considerations

6.1. Hazard Analysis and Mitigation

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[6][7][8] It should be handled in a dry, inert atmosphere. Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron.

  • 2-Cyanopyridine: Toxic if swallowed or in contact with skin. Handle in a well-ventilated area or with local exhaust ventilation.

  • Hydrogen Chloride (HCl): Corrosive gas that can cause severe respiratory and skin burns. Use in a closed system with a scrubber to neutralize any unreacted gas.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. This must be performed in a controlled manner with adequate cooling and a robust off-gas management system.

6.2. Environmental and Waste Management

The primary waste stream from this process is an acidic aqueous solution containing aluminum salts. This should be neutralized with a base (e.g., sodium hydroxide or lime) to precipitate aluminum hydroxide. The resulting aluminum hydroxide can often be landfilled or, depending on local regulations and purity, may have potential for reuse. Organic solvent waste should be collected and either recycled through distillation or disposed of via incineration. Adherence to local and national environmental regulations is mandatory. The development of greener Friedel-Crafts methodologies using solid acid catalysts like zeolites is an area of active research to minimize such waste streams in the future[3][14][15].

Conclusion

The modified Friedel-Crafts acylation of 2-cyanopyridine with toluene provides a practical and scalable route for the industrial production of this compound. By carefully controlling the process parameters and adhering to strict safety and environmental protocols, this synthesis can be performed efficiently and economically. The detailed guidance in this application note serves as a foundational resource for process development and scale-up, enabling the consistent production of high-quality material for downstream applications.

References

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). National Institutes of Health. [Link]

  • US3891661A - Process for preparation of benzoylpyridines and derivatives. (n.d.).
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). Begell House Digital Library. [Link]

  • Hierarchical Zeolites for Environmentally Friendly Friedel Crafts Acylation Reactions. (n.d.). ResearchGate. [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet Aluminium Chloride. (2022). Redox. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). ScienceDirect. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (n.d.). ACS Publications. [Link]

  • Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. [Link]

  • Friedel Crafts reaction/Acylation of toluene. (2020). YouTube. [Link]

  • Friedel-Crafts acylation. (n.d.). Khan Academy. [Link]

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    • (n.d.). Organic Syntheses Procedure. [Link]

  • ANALYTICAL QUALITY CONTROL AND METHOD VALIDATION PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). eurl-pesticides.eu. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.). [Link]

  • Industrial Friedel–Crafts Chemistry. (n.d.). ResearchGate. [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). [Link]

  • synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (n.d.). Organic Syntheses Procedure. [Link]

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (n.d.).
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Application Notes and Protocols: Leveraging 2-(4-Methylbenzoyl)pyridine in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(4-Methylbenzoyl)pyridine - A Versatile Scaffold for Agrochemical Innovation

The pyridine heterocycle is a cornerstone in the edifice of modern agrochemical discovery, lending its structural framework to a multitude of highly successful herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and metabolic stability make it an ideal scaffold for the design of bioactive molecules. Within this privileged class of compounds, this compound emerges as a particularly promising, yet underexplored, starting material for the development of next-generation crop protection agents.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of this compound in the agrochemical discovery pipeline. We will delve into the rationale behind its selection, propose synthetic pathways for its derivatization, and provide detailed protocols for the biological evaluation of the resulting compounds. The insights provided herein are grounded in established principles of medicinal chemistry and draw upon validated methodologies in agrochemical research.

The core structure of this compound offers several strategic advantages:

  • Bifunctional Reactivity: The molecule possesses two key points for chemical modification: the pyridine ring and the benzoyl moiety. The pyridine ring can be functionalized through various C-H activation or substitution reactions, while the ketone functionality of the benzoyl group offers a handle for a diverse range of chemical transformations.[3][4]

  • Structural Mimicry: The benzoylpyridine core can be envisioned as a bioisostere for other successful agrochemical scaffolds, potentially interacting with known biological targets.

  • Tunable Physicochemical Properties: The tolyl group provides a lipophilic region that can be further modified to optimize the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

These application notes will provide a roadmap for unlocking the potential of this compound, from initial molecular design to proof-of-concept biological testing.

Molecular Design and Synthetic Strategies

The derivatization of this compound can be strategically approached to target different classes of agrochemicals. Based on established structure-activity relationships (SAR) for pyridine-containing pesticides, we propose the following synthetic campaigns:

I. Herbicide Development: Picolinate Mimics

Picolinic acid derivatives are a well-established class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[5] By modifying the benzoyl moiety of this compound to a carboxylic acid or ester, we can generate novel picolinate analogs.

Proposed Derivative: 2-(4-Methylbenzoyl)picolinic acid and its esters.

Synthetic Workflow:

A This compound B Oxidation A->B e.g., KMnO4, heat C 2-(4-Methylbenzoyl)picolinic acid B->C D Esterification C->D ROH, H+ E 2-(4-Methylbenzoyl)picolinate Ester D->E

Caption: Synthetic workflow for picolinate mimic herbicides.

Experimental Protocol: Synthesis of 2-(4-Methylbenzoyl)picolinic acid

  • Oxidation of the Pyridine Methyl Group:

    • To a solution of this compound (1.0 eq) in a mixture of pyridine and water (10:1 v/v), add potassium permanganate (KMnO4, 3.0 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

    • Wash the filter cake with hot water.

    • Combine the filtrates and acidify with concentrated HCl to pH 3-4 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-Methylbenzoyl)picolinic acid.

  • Esterification (Example with Methanol):

    • Suspend 2-(4-Methylbenzoyl)picolinic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

II. Fungicide Development: Pyridine Carboxamides

Pyridine carboxamides are a prominent class of fungicides that often act by inhibiting succinate dehydrogenase (SDH) in the fungal respiratory chain.[6][7] By converting the ketone of this compound into an oxime and subsequent Beckmann rearrangement, we can generate a carboxamide functionality.

Proposed Derivative: N-Aryl-2-(4-methylphenyl)picolinamide.

Synthetic Workflow:

A This compound B Oximation A->B NH2OH.HCl C Oxime Intermediate B->C D Beckmann Rearrangement C->D PCl5 or TsCl E Picolinamide Derivative D->E F Amide Coupling E->F SOCl2, then ArNH2 G N-Aryl Picolinamide F->G

Caption: Synthetic workflow for pyridine carboxamide fungicides.

Experimental Protocol: Synthesis of N-Aryl-2-(4-methylphenyl)picolinamide

  • Oximation:

    • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.6 eq) in water dropwise.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction and pour it into ice water.

    • Collect the precipitated oxime by filtration and recrystallize from ethanol/water.

  • Beckmann Rearrangement and Amide Formation:

    • Treat the oxime (1.0 eq) with polyphosphoric acid (PPA) at 120-140 °C for 1-2 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a sodium hydroxide solution to precipitate the crude picolinamide.

    • Filter, wash with water, and dry the solid.

    • For N-aryl derivatization, convert the picolinamide to the corresponding acid chloride using thionyl chloride, followed by reaction with a substituted aniline in the presence of a base like triethylamine.

III. Insecticide Development: Neonicotinoid Analogs

Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR).[4] The pyridine ring is a key pharmacophore in many neonicotinoids. We can explore the functionalization of the pyridine ring of this compound to introduce pharmacophores known to interact with the nAChR.

Proposed Derivative: 6-Chloro-2-(4-methylbenzoyl)pyridine and its derivatives.

Synthetic Workflow:

A This compound B N-Oxidation A->B m-CPBA C Pyridine N-oxide B->C D Chlorination C->D POCl3 E 6-Chloro-2-(4-methylbenzoyl)pyridine D->E F Nucleophilic Substitution E->F e.g., R-NH-CH2-CH2-NH2 G Neonicotinoid Analog F->G

Caption: Synthetic workflow for neonicotinoid-like insecticides.

Experimental Protocol: Synthesis of 6-Chloro-2-(4-methylbenzoyl)pyridine

  • N-Oxidation:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the N-oxide.

  • Chlorination:

    • Heat the N-oxide (1.0 eq) in excess phosphorus oxychloride (POCl3) at reflux for 2-3 hours.

    • Cool the reaction and carefully pour it onto crushed ice.

    • Neutralize with a sodium carbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 6-Chloro-2-(4-methylbenzoyl)pyridine.

Biological Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized derivatives.

I. In Vitro Herbicide Screening

Objective: To assess the pre- and post-emergent herbicidal activity of the picolinate mimics.

Protocol:

  • Seed Germination Assay (Pre-emergent):

    • Prepare a range of concentrations of the test compounds in a suitable solvent (e.g., acetone or DMSO).

    • Coat filter paper in Petri dishes with the test solutions and allow the solvent to evaporate.

    • Place seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds on the treated filter paper.[8]

    • Moisten the paper with distilled water and incubate under controlled light and temperature conditions.

    • After 7-10 days, assess germination percentage and seedling vigor compared to a solvent control and a commercial standard (e.g., 2,4-D).

  • Whole Plant Assay (Post-emergent):

    • Grow the same weed species in pots to the 2-3 leaf stage.

    • Apply the test compounds as a foliar spray at various concentrations.

    • Include a surfactant in the spray solution to ensure adequate coverage.

    • Maintain the plants in a greenhouse with controlled conditions.

    • Assess phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at 7 and 14 days after treatment, using a rating scale (0 = no effect, 100 = complete kill).

II. In Vitro Fungicide Screening

Objective: To evaluate the antifungal activity of the pyridine carboxamide derivatives.

Protocol:

  • Mycelial Growth Inhibition Assay:

    • Incorporate the test compounds at various concentrations into a molten potato dextrose agar (PDA) medium.

    • Pour the amended agar into Petri dishes.

    • Place a mycelial plug from an actively growing culture of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) in the center of each plate.

    • Incubate the plates at an appropriate temperature for each fungus.

    • Measure the colony diameter after 3-7 days and calculate the percentage of growth inhibition relative to a solvent control.

    • Determine the EC50 (effective concentration for 50% inhibition) for active compounds.

Data Presentation: Hypothetical Fungicidal Activity

CompoundTarget FungusEC50 (µg/mL)
Picolinamide 1Botrytis cinerea5.2
Picolinamide 2Botrytis cinerea12.8
Picolinamide 1Sclerotinia sclerotiorum8.1
Picolinamide 2Sclerotinia sclerotiorum25.4
Boscalid (Std.)Botrytis cinerea1.5
III. In Vitro Insecticide Screening

Objective: To determine the insecticidal activity of the neonicotinoid analogs.

Protocol:

  • Contact Toxicity Assay (Aphids):

    • Use a leaf-dip bioassay with a common pest such as the pea aphid (Aphis craccivora).

    • Prepare serial dilutions of the test compounds in an aqueous solution containing a surfactant.

    • Dip leaves (e.g., fava bean) into the test solutions for a few seconds and allow them to air dry.

    • Place the treated leaves in Petri dishes lined with moist filter paper.

    • Introduce a known number of adult aphids (e.g., 10-20) into each dish.

    • Record mortality at 24, 48, and 72 hours after exposure.

    • Calculate the LC50 (lethal concentration for 50% of the population).

Biological Screening Funnel:

A Synthesized Derivatives B Primary In Vitro Screening (Single high concentration) A->B C Dose-Response Assays (EC50 / LC50 Determination) B->C Active Compounds D Secondary Screening (Broader spectrum of pests/weeds/fungi) C->D E In Vivo / Greenhouse Trials D->E Potent & Selective Compounds F Lead Compound E->F

Caption: Tiered biological screening funnel for agrochemical discovery.

Conclusion and Future Directions

This compound represents a fertile starting point for the discovery of novel agrochemicals. The synthetic and screening protocols outlined in these application notes provide a robust framework for initiating a discovery program based on this versatile scaffold. The true potential of this molecule will be realized through the systematic synthesis and evaluation of diverse derivatives, guided by the principles of structure-activity relationship studies. Further investigations into the mode of action of any identified lead compounds will be crucial for their development into commercially viable and environmentally sound crop protection solutions.

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  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). ChemistryOpen.
  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine deriv
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  • In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. (2021). International Journal of Advanced Biochemistry Research.
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Application Notes and Protocols: A Framework for Investigating the Biological Activity of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-(4-Methylbenzoyl)pyridine, a molecule featuring a pyridine ring linked to a methyl-substituted benzoyl group, represents a novel compound with unexplored biological potential. The structural similarity to other biologically active benzoylpyridine and pyridine derivatives suggests it may interact with various biological targets.[3][4] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial screening to more detailed mechanistic studies.

Section 1: Foundational Assays for Initial Biological Activity Screening

The initial phase of investigation aims to cast a wide net to identify potential areas of biological activity. This involves a series of well-established in vitro assays that are cost-effective, reproducible, and provide a solid foundation for further research.[5][6]

Assessment of Cytotoxic Activity

A fundamental first step in evaluating any new compound is to determine its effect on cell viability.[7] This provides crucial information about its potential as an anti-cancer agent or, conversely, its general toxicity. Colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose as they measure the metabolic activity of living cells, which serves as an indicator of cell viability.[8]

Protocol 1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

  • Target cancer cell line (e.g., HeLa, A549, MCF-7) and appropriate complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and include appropriate controls (vehicle control, positive control with a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: XTT Assay for Cytotoxicity Screening

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[8][9]

Materials:

  • Target cell line and complete culture medium

  • This compound stock solution

  • XTT labeling reagent and electron coupling reagent (commercially available kits are recommended)

  • 96-well flat-bottom plates

  • PBS

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay. A reduction in cell viability of more than 30% is often considered a cytotoxic effect.[10]

Data Presentation: Cytotoxicity Profile

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT48Experimental Value
A549MTT48Experimental Value
MCF-7MTT48Experimental Value
HeLaXTT48Experimental Value
A549XTT48Experimental Value
MCF-7XTT48Experimental Value
Antimicrobial Susceptibility Testing

Given that many pyridine derivatives exhibit antimicrobial properties, it is crucial to assess the activity of this compound against a panel of clinically relevant bacteria and fungi.[2] The minimum inhibitory concentration (MIC) is the primary metric, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Protocol 3: Broth Microdilution for MIC Determination

This method determines the MIC by exposing the microorganism to increasing concentrations of the test compound in a liquid growth medium.[11][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35 ± 1 °C) for 18-24 hours for bacteria or 24-48 hours for fungi.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density with a microplate reader.[11]

Data Presentation: Antimicrobial Activity Profile

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental Value
Escherichia coliGram-negative BacteriaExperimental Value
Candida albicansFungusExperimental Value

Section 2: Delving Deeper - Elucidating the Mechanism of Action

Once an initial biological activity is identified, the next critical step is to investigate the underlying mechanism of action (MOA).[6] This involves more targeted assays to identify the specific cellular pathways or molecular targets affected by this compound.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes.[14] If the initial screening suggests a particular pathway is affected (e.g., inflammatory pathways), assays targeting key enzymes within that pathway should be performed.

Protocol 4: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition. The specific substrate, buffer conditions, and detection method will depend on the enzyme being studied.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • This compound stock solution

  • Appropriate assay buffer

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Compound Pre-incubation: Add the enzyme and varying concentrations of this compound to the wells of the plate. Include controls with no inhibitor and no enzyme. Incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using the microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[14][15]

Data Presentation: Enzyme Inhibition Profile

Enzyme TargetInhibition ModalityIC50 (µM)Ki (µM)
Enzyme 1e.g., CompetitiveExperimental ValueExperimental Value
Enzyme 2e.g., Non-competitiveExperimental ValueExperimental Value
Receptor Binding Assays

If the structure of this compound suggests it may act as a ligand for a specific receptor, receptor binding assays can be employed to determine its binding affinity. Radioligand binding assays are a common and precise method for this purpose.[16]

Protocol 5: Competitive Radioligand Binding Assay

This assay measures the ability of this compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • This compound stock solution

  • Assay buffer

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

Receptor TargetRadiolabeled LigandIC50 (nM)Ki (nM)
Receptor 1[3H]-Ligand XExperimental ValueExperimental Value
Receptor 2[125I]-Ligand YExperimental ValueExperimental Value

Visualizing the Experimental Workflow

To provide a clear overview of the proposed experimental strategy, the following diagrams illustrate the logical flow of the investigation.

ExperimentalWorkflow cluster_screening PART 1: Initial Screening cluster_moa PART 2: Mechanism of Action Cytotoxicity Cytotoxicity Assays (MTT & XTT) Activity Biological Activity Identified? Cytotoxicity->Activity Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Antimicrobial->Activity Enzyme Enzyme Inhibition Assays Receptor Receptor Binding Assays Start This compound Start->Cytotoxicity Start->Antimicrobial NoActivity No Significant Activity Activity->NoActivity No MOA Proceed to MOA Studies Activity->MOA Yes MOA->Enzyme MOA->Receptor

Caption: High-level workflow for investigating the biological activity of this compound.

CytotoxicityWorkflow A Step 1: Cell Seeding Seed cells in 96-well plates. Incubate for 24h. B Step 2: Compound Treatment Add serial dilutions of This compound. Incubate for 24-72h. A->B C Step 3: Reagent Addition MTT: Add MTT solution. XTT: Add XTT/PMS solution. B->C D Step 4: Incubation & Measurement MTT: Solubilize formazan, read at 570nm. XTT: Read directly at 450nm. C->D E Step 5: Data Analysis Calculate % viability and IC50. D->E

Caption: Detailed workflow for MTT and XTT cytotoxicity assays.

Conclusion and Future Directions

This application note provides a structured and comprehensive approach to characterizing the biological activity of the novel compound this compound. By following these detailed protocols, researchers can efficiently screen for cytotoxic and antimicrobial effects and subsequently delve into the underlying mechanisms of action through enzyme inhibition and receptor binding studies. The data generated from this experimental framework will be instrumental in determining the therapeutic potential of this compound and guiding future drug discovery and development efforts. Further investigations could include in vivo studies, structure-activity relationship (SAR) analysis of related derivatives, and more advanced mechanistic studies based on the initial findings.

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Application Note: A Practical Guide to Growing Single Crystals of 2-(4-Methylbenzoyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. For metal-organic complexes, such as those formed with 2-(4-Methylbenzoyl)pyridine, single-crystal X-ray diffraction is the definitive method for elucidating this structure. However, this analysis is entirely contingent on the successful growth of high-quality single crystals, a process that is often considered more of an art than a science.

This guide demystifies the process by providing a detailed, experience-driven framework for the crystallization of this compound complexes. As a ligand, this compound offers a nitrogen atom on its pyridine ring for metal coordination and a benzoyl group that can participate in crucial intermolecular interactions like π-π stacking, which aids in the formation of an ordered crystal lattice. This document moves beyond simple recipes, explaining the causal relationships behind experimental choices to empower researchers to troubleshoot and optimize their crystallization experiments effectively.

Foundational Concepts: Mastering Supersaturation

The universal requirement for crystal growth is achieving a state of supersaturation . This is a non-equilibrium state where a solution contains a higher concentration of the dissolved complex than it would under normal equilibrium conditions. From this thermodynamically unstable state, the system seeks to return to equilibrium by expelling the excess solute, which, under carefully controlled conditions, self-assembles into a highly ordered, crystalline solid. The journey from a clear solution to a well-defined crystal involves two key stages:

  • Nucleation: The initial formation of microscopic, stable crystalline aggregates (nuclei). This process can be spontaneous (homogeneous nucleation) or induced by impurities or scratches on the container surface (heterogeneous nucleation). The goal is to limit the number of nucleation events to allow a few select nuclei to grow large.

  • Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei. The rate of growth must be slow enough to ensure that each molecule finds its ideal position in the crystal lattice, preventing the formation of defects or amorphous precipitate.[1]

The challenge lies in approaching and maintaining the supersaturated state very slowly, allowing crystal growth to dominate over rapid precipitation.[1]

The Critical Role of the Solvent System

The choice of solvent is the most influential factor in a crystallization experiment.[2][3] An ideal solvent system for this compound complexes should not just dissolve the compound but should do so in a way that allows for the controlled approach to supersaturation. The solvent's interaction with the complex directly impacts crystal packing and morphology.[4][5]

Key Solvent Considerations:

  • Solubility: The complex should be moderately soluble in the chosen solvent or primary solvent of a mixture.[6] If solubility is too high, achieving supersaturation is difficult; if too low, insufficient material will be in the solution to grow crystals.

  • Polarity: The polarity of the solvent must be matched to the overall polarity of the metal complex.

  • Boiling Point: For slow evaporation techniques, a solvent with a moderate boiling point is ideal. Highly volatile solvents evaporate too quickly, often leading to amorphous powder.

  • Intermolecular Interactions: Solvents capable of hydrogen bonding can compete with or assist in the formation of the crystal lattice, depending on the complex's structure.[7]

The following table provides a starting point for solvent selection. Often, a binary solvent system, consisting of a "good" solvent in which the complex is soluble and a miscible "anti-solvent" in which it is insoluble, provides the best results.[2][6]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Typical RoleRationale & Causality
Dichloromethane (DCM)409.1Good SolventVolatile, good for dissolving many organometallics. Often paired with a less polar anti-solvent.
Chloroform614.8Good SolventLess volatile than DCM, allowing for slower evaporation. Can form weak hydrogen bonds.
Methanol6532.7Good/Anti-SolventHighly polar; can be a good solvent for polar complexes or an anti-solvent for nonpolar ones.
Acetonitrile8237.5Good SolventAprotic polar solvent, good for a wide range of complexes. Its higher boiling point promotes slower evaporation.
Tetrahydrofuran (THF)667.6Good SolventModerately polar ether, effective at dissolving larger organic ligands.
Toluene1112.4Good/Anti-SolventNonpolar aromatic solvent. Its flat structure can promote π-stacking interactions.[7] Often used as an anti-solvent.
Hexane / Heptane69 / 981.9 / 1.9Anti-SolventVery nonpolar. Used to slowly decrease the polarity of the solution, inducing crystallization.
Diethyl Ether354.3Anti-SolventHighly volatile and moderately nonpolar. Excellent for vapor diffusion due to its high vapor pressure.

Primary Crystallization Protocols

For this compound complexes, the most successful and accessible methods are typically Slow Evaporation and Vapor Diffusion. It is crucial that for any method, the starting material is of the highest possible purity and the solution is filtered (e.g., through a syringe filter or a pipette with a cotton plug) to remove any particulate matter that could cause uncontrolled nucleation.[6][8]

Method A: Slow Evaporation

This technique is straightforward and often the first to be attempted.[2] It relies on the slow removal of solvent from a nearly saturated solution, which gradually increases the concentration to the point of supersaturation and subsequent crystal growth.[9]

Causality: The key to this method is controlling the rate of solvent removal. Rapid evaporation causes the concentration to increase too quickly, leading to a shower of microcrystals or amorphous precipitate. A slow, steady rate allows for a small number of nuclei to form and grow over an extended period.[6]

  • Preparation: Dissolve the this compound complex in a suitable solvent or solvent mixture to create a nearly saturated solution. Use a small, clean vial or test tube. An NMR tube can also be an excellent crystallization vessel.[1]

  • Filtration: Filter the solution into a clean, dust-free crystallization vessel.

  • Sealing: Cover the vessel in a way that restricts, but does not completely prevent, evaporation. Common methods include:

    • Covering the opening with parafilm and piercing it with 1-3 small holes using a needle.

    • Placing a cap on loosely.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.

  • Patience: Allow the setup to remain undisturbed for several days to weeks. Do not be tempted to move it to "check for crystals," as this can disrupt the growth process.[2]

A simplified workflow for the slow evaporation technique.
Method B: Vapor Diffusion

Vapor diffusion is arguably the most successful technique for growing high-quality single crystals from small amounts of material.[2][10] This method involves a small vial containing the dissolved complex placed inside a larger, sealed chamber that contains an "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the complex's solubility and inducing crystallization.[9]

Causality: The diffusion of the anti-solvent vapor provides an exceptionally slow and controlled way to change the properties of the solvent system. Because the change happens gradually at the vapor-liquid interface, it promotes the formation of very few nucleation sites, which is ideal for growing large, well-ordered crystals. The process can be further slowed by placing the apparatus in a refrigerator or freezer.[1]

  • Inner Vial Preparation: Dissolve 5-20 mg of the complex in 0.5-1.0 mL of a moderately non-volatile "good" solvent (e.g., DCM, Toluene, THF) in a small, narrow vial.[2]

  • Outer Chamber Preparation: Add 2-5 mL of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to a larger vial or jar. The anti-solvent should be a poor solvent for the complex.

  • Assembly: Carefully place the open inner vial inside the larger chamber, ensuring the liquid levels are such that the anti-solvent cannot splash into the inner vial.

  • Sealing: Tightly seal the outer chamber with a cap or parafilm.

  • Incubation: Place the sealed chamber in a stable, vibration-free environment and leave it undisturbed.

  • Observation: Crystals will typically form in the inner vial over a period of several days to weeks.

Logical flow of the vapor diffusion crystallization method.

Troubleshooting Common Crystallization Problems

ObservationPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; solvent is too good.Allow more solvent to evaporate. Add a small amount of anti-solvent to the solution. Try a different, less effective solvent.
Amorphous Precipitate Supersaturation was achieved too rapidly.Slow down the process: use a less volatile solvent, reduce the number/size of holes in the parafilm, or perform the experiment at a lower temperature (e.g., in a refrigerator).[1][2]
Formation of an Oil The complex has very high solubility in the solvent system; concentration is too high.Dilute the initial solution. Use a less effective "good" solvent or a more potent anti-solvent. Try cooling the oiled solution, as this can sometimes induce crystallization.[11]
Many Small Crystals Too many nucleation events occurred.Ensure the crystallization vessel is scrupulously clean and smooth. Filter the stock solution more carefully. Slow down the rate of crystallization further.
Crystal Quality is Poor Growth was too fast or disturbed.Move the experiment to a more isolated, vibration-free location. Further decrease the rate of evaporation or diffusion.

Advanced & Alternative Techniques

While the methods above are the primary workhorses, some complexes may require alternative approaches.

  • Slow Cooling: This technique is effective when the complex has a significant difference in solubility at high and low temperatures. A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool very slowly. Placing the vessel in a large Dewar flask filled with hot water can achieve a slow, controlled cooling rate over several days.[12]

  • Liquid-Liquid Diffusion (Layering): Similar to vapor diffusion, but involves carefully layering a less dense anti-solvent on top of a solution of the complex in a denser solvent within a narrow tube. Crystals form slowly at the interface of the two liquids.[11] This requires that the two solvents be miscible but have different densities.

  • Temperature Gradient: In this method, a sealed container with the solution is placed in a temperature gradient. The material dissolves in the warmer region and is transported via convection to the cooler region, where the solution becomes supersaturated and crystals grow.[13][14][15] This technique is powerful but requires more specialized equipment.

Conclusion

Growing single crystals of this compound complexes is a process of patient, systematic investigation. Success hinges on the careful control of supersaturation, which is primarily achieved through judicious solvent selection and a slow, undisturbed growth period. By understanding the underlying principles of nucleation and growth, and by methodically applying the protocols for slow evaporation and vapor diffusion, researchers can significantly increase their chances of obtaining crystals suitable for X-ray diffraction. Remember that every complex is unique; what fails in one solvent system may succeed brilliantly in another. Persistence and meticulous technique are the cornerstones of success in this critical scientific endeavor.

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  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved January 12, 2026, from [Link]

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  • International Journal of Pure and Applied Mathematics. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison. (2006). Crystallisation Techniques. Retrieved January 12, 2026, from [Link]

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  • ResearchGate. (2012). How does a solvent affect the crystallization process of coordination compounds?. Retrieved January 12, 2026, from [Link]

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  • ResearchGate. (2013). How to grow single crystals by slow evaporation method?. Retrieved January 12, 2026, from [Link]

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  • Angelfire. (n.d.). Slow Evaporation Method. Retrieved January 12, 2026, from [Link]

  • Future4200. (n.d.). The effect of solvent on crystal growth and morphology. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations. CrystEngComm. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved January 12, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylbenzoyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction to produce this compound is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation of pyridine derivatives are a common issue. Pyridine rings are electron-deficient, which makes them less reactive towards electrophilic substitution compared to benzene.[1] Additionally, the nitrogen atom can be acylated, forming a pyridinium salt that is even more deactivated.

Troubleshooting Steps & Solutions:

  • Catalyst Choice and Stoichiometry: Traditional Lewis acids like AlCl₃ can strongly coordinate with the pyridine nitrogen, deactivating both the catalyst and the substrate.[2] While AlCl₃ can be used, it often requires multiple stoichiometric equivalents.[2] Consider using alternative Lewis acids that have a lower affinity for nitrogen, such as La(OTf)₃ or Y(OTf)₃, which have shown effectiveness in similar reactions.[2][3]

  • Reaction Conditions:

    • Temperature: Friedel-Crafts acylations often require elevated temperatures to overcome the high activation energy barrier, especially with less reactive substrates.[2] If your reaction is sluggish, consider increasing the temperature.

    • Solvent: The choice of solvent is critical. Inert solvents like nitrobenzene or dichloroethane are commonly used. Ionic liquids have also been investigated as a "green" alternative that can facilitate the reaction under milder conditions.[4]

  • Protecting Groups: While it adds steps, protecting the pyridine nitrogen as an N-oxide can be an effective strategy. The N-oxide is more electron-rich and can direct acylation to the 2-position. The N-oxide can then be removed in a subsequent step.

Experimental Protocol: Optimized Friedel-Crafts Acylation using a Milder Lewis Acid

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., nitrobenzene).

  • Add the Lewis acid catalyst (e.g., Y(OTf)₃, 20 mol%).[3]

  • Add 2-chloropyridine and 4-methylbenzoyl chloride (or toluene and an acylating agent).

  • Heat the reaction mixture to the optimized temperature (e.g., 110°C) and monitor the reaction progress using TLC or GC-MS.[3]

  • Upon completion, cool the reaction and quench by carefully adding it to a mixture of ice and dilute HCl.

  • Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the product.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I'm attempting a Grignard-based synthesis, but I'm observing significant side product formation and a low yield of this compound. What's going wrong?

A2: Grignard reactions involving pyridine derivatives can be challenging due to the high reactivity of the Grignard reagent, which is a strong base and nucleophile.[6][7]

Common Issues and Solutions:

  • Moisture and Air Sensitivity: Grignard reagents react readily with water and oxygen.[6] Ensure all glassware is flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere.[8] Use anhydrous solvents.

  • Side Reactions:

    • Wurtz-type homocoupling: This is a major side reaction, especially with primary or benzylic halides.[8] It can be minimized by slow, controlled addition of the halide to the magnesium turnings.

    • Addition to the Pyridine Ring: The Grignard reagent can add to the pyridine ring itself, leading to a mixture of products.

  • Magnesium Activation: An oxide layer on the magnesium surface can prevent the reaction from initiating.[6]

    • Chemical Activation: Adding a small crystal of iodine can help activate the magnesium surface.[8]

    • Mechanical Activation: Vigorously stirring the magnesium turnings overnight under an inert atmosphere can expose fresh, reactive surfaces.[8]

  • Choice of Precursor: Instead of reacting a pyridyl Grignard with an acyl chloride, consider the reaction of a 4-methylphenylmagnesium bromide with 2-cyanopyridine. This approach has been reported to give good yields of the desired ketone after hydrolysis.[9][10]

Workflow for a Successful Grignard Reaction

Grignard_Workflow A Preparation B Flame-dry all glassware under vacuum A->B C Use anhydrous solvents (e.g., THF) A->C D Reaction Setup E Activate Mg turnings (Iodine or mechanical stirring) D->E F Maintain inert atmosphere (N2 or Ar) D->F G Grignard Formation H Slowly add 4-methylbromobenzene to Mg in THF G->H I Reaction with Pyridine Derivative J Add 2-cyanopyridine dropwise at low temperature I->J K Workup L Quench with aqueous acid (e.g., NH4Cl) K->L M Extract and purify K->M Palladium_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-Halopyridine (e.g., 2-bromopyridine) C1 Pd Catalyst (e.g., Pd(PPh3)4) R1->C1 + R2 4-Methylphenylboronic acid or 4-Methylphenylstannane R2->C1 + P This compound C1->P Heat C2 Base (e.g., K2CO3) C2->C1 C3 Solvent (e.g., Toluene/Water) C3->C1

Caption: A general scheme for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Q4: My final product is impure, and purification by column chromatography is leading to significant product loss. What are some strategies for improving purity and isolation?

A4: Product purity and efficient isolation are crucial for overall yield.

Troubleshooting Purification:

  • Reaction Workup:

    • Quenching: Ensure the reaction is properly quenched to deactivate any remaining reactive species.

    • Washing: A thorough aqueous wash of the organic extract can remove many water-soluble impurities. Consider washing with a mild acid to remove any unreacted pyridine starting materials, followed by a wash with a mild base.

  • Crystallization: this compound is a solid at room temperature (m.p. 43-45 °C). [11]Recrystallization can be a highly effective purification method that often results in a purer product with less loss compared to chromatography. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

  • Column Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) using TLC to achieve optimal separation between your product and impurities.

    • Silica Gel: Ensure you are using an appropriate grade of silica gel and a suitable column size for the amount of crude product.

Comparative Yields of Different Synthetic Methods

Synthetic MethodTypical Yield RangeKey Considerations
Friedel-Crafts Acylation25-70%Catalyst choice is critical; can require harsh conditions. [5][9]
Grignard Reaction40-85%Highly sensitive to moisture and air; side reactions are common. [8][9]
Palladium-Catalyzed Coupling70-95%Milder conditions; high functional group tolerance; catalyst cost. [12]
Oxidation of Phenyl(pyridine-2-yl)methanolHighRequires synthesis of the alcohol precursor; choice of oxidant is important. [9]

This table provides a general overview, and actual yields will depend on specific reaction conditions and substrate scope.

References

  • Palladium-Catalyzed Cross-Coupling of 2-Benzoyl-pyridine N-Oxides via C(sp2)–C(O) Bond Cleavage. (2023). ACS Catalysis, 13, 7795–7801. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PLoS ONE, 13(7), e0200192. [Link]

  • Synthesis method of 2-benzoylpyridine. (2015).
  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). ACS Omega, 7(51), 48153–48163. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3488. [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025). ResearchGate. [Link]

  • Process for preparation of benzoylpyridines and derivatives. (1975).
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Virginia Commonwealth University. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15(25), 17354-17381. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]

  • Synthesis of 2-(4-chlorobenzoyl)pyridine. (n.d.). PrepChem.com. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Organometallic Synthesis and Chemistry. (n.d.). Mettler Toledo. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • A kind of preparation method of 2- acetylpyridine. (2019).
  • Organometallics in Organic Synthesis. (n.d.). Fiveable. [Link]

  • Synthesis technology of 2-methylpyridine. (2025). ResearchGate. [Link]

  • Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. (2021). YouTube. [Link]

  • Recent strategies for the synthesis of pyridine derivatives. (2010). Chemistry, 16(40), 12052-62. [Link]

  • Mastering Organometallic Chemistry: Grignard, Gilman, Lithium, and Beyond! (2024). YouTube. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]

  • organometallic reagents: synthesis and reactivity. (2015). YouTube. [Link]

  • Alleviating bicarbonate competitions from the de novo pyridine ring... (2024). ResearchGate. [Link]

  • 3-benzoylpyridine. (n.d.). Organic Syntheses. [Link]

  • Synthesis and crystal structure of 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride. (2025). ResearchGate. [Link]

Sources

Common byproducts in the synthesis of 2-(4-Methylbenzoyl)pyridine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Methylbenzoyl)pyridine

Welcome to the technical support resource for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. We will explore the causality behind byproduct formation in prevalent synthetic routes and provide validated, step-by-step protocols for their effective removal.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and directs you to more detailed troubleshooting guides.

Q1: I've completed my synthesis, but the crude NMR and TLC show several impurities. What are the most likely byproducts?

A: The identity of byproducts is highly dependent on your synthetic route. The three most common pathways are:

  • Oxidation of 2-(4-methylbenzyl)pyridine: Expect to see unreacted starting material and potentially over-oxidized products like (pyridin-2-yl)(4-tolyl)methanol.

  • Grignard Reaction: Common impurities include the precursor alcohol ((4-methylphenyl)(pyridin-2-yl)methanol) if oxidation is incomplete, unreacted starting materials (e.g., 2-bromopyridine, 4-methylbenzaldehyde), and homocoupling products like 2,2'-bipyridine.

  • Friedel-Crafts Acylation: This route is challenging for electron-deficient pyridines and can lead to a mixture of regioisomers and byproducts from side reactions, though modern methods using silylated pyridines can offer cleaner results.[1]

Refer to the Troubleshooting Guides in Part 2 for a detailed breakdown based on your specific reaction.

Q2: My main impurity is basic and soluble in acid. How can I remove it without column chromatography?

A: This is characteristic of unreacted pyridine-containing starting materials (e.g., 2-bromopyridine or 2-(4-methylbenzyl)pyridine). An acidic wash during your aqueous workup is highly effective. By protonating the basic nitrogen atom of the impurity, you render it highly soluble in the aqueous layer, while your desired, less basic ketone product remains in the organic phase. See Protocol 1: Selective Removal of Basic Impurities via Acid-Base Extraction .[2][3]

Q3: How can I differentiate the desired ketone product from the intermediate alcohol, (4-methylphenyl)(pyridin-2-yl)methanol, on a TLC plate?

A: The alcohol is significantly more polar than the ketone due to its hydroxyl group, which can engage in hydrogen bonding with the silica gel stationary phase. Therefore, the alcohol will have a much lower Retention Factor (Rf) on the TLC plate. Staining with potassium permanganate can also help; the alcohol will readily oxidize and show a yellow spot on a purple background, while the ketone is unreactive.

Q4: My reaction yield is consistently low. What are the common pitfalls?

A: Low yields can stem from several factors:

  • For Grignard reactions: Inadequate drying of glassware and solvents is the primary culprit, as Grignard reagents react violently with water.[4] Another issue can be the slow initiation of the Grignard reagent formation.

  • For oxidation reactions: The choice of oxidant and reaction conditions are critical. Incomplete conversion is common if the oxidant is too weak or the reaction time is too short. Conversely, harsh oxidants can lead to over-oxidation and degradation, lowering the yield of the desired product.[5][6]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issues in the Grignard Route Synthesis

The Grignard pathway typically involves the reaction of a pyridyl organometallic reagent with a 4-methylbenzoyl electrophile (or vice-versa), followed by an oxidation step.

cluster_reaction Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification start React 2-pyridylmagnesium bromide with 4-methylbenzaldehyde oxidize Oxidize intermediate alkoxide (e.g., with MnO2) start->oxidize workup Aqueous Workup oxidize->workup crude Crude Product workup->crude tlc TLC/NMR Analysis crude->tlc spot1 Impurity: High Polarity (Low Rf) (Alcohol Intermediate) tlc->spot1 Alcohol detected? spot2 Impurity: Non-polar (Starting Materials) tlc->spot2 Aldehyde detected? spot3 Impurity: Basic (2,2'-bipyridine) tlc->spot3 Homocoupling detected? reoxidize Re-run Oxidation Step spot1->reoxidize chromatography Column Chromatography (Silica Gel) spot2->chromatography acidwash Acid-Base Extraction (Protocol 1) spot3->acidwash reoxidize->crude pure Pure this compound chromatography->pure chromatography->pure acidwash->chromatography cluster_main Desired Pathway cluster_side Side Reactions SM 2-(4-methylbenzyl)pyridine Alcohol (4-methylphenyl)(pyridin-2-yl)methanol (Intermediate) SM->Alcohol Oxidation [O] Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Product This compound (Product) Alcohol->Product Further [O] OverOx Pyridine-2-carboxylic acid + Toluic Acid Product->OverOx Harsh [O] (C-C Cleavage)

Sources

Optimizing reaction conditions for the synthesis of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylbenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Choosing Your Synthetic Pathway

The synthesis of 2-acylpyridines like this compound presents unique challenges due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts acylation.[1] Therefore, alternative strategies are required. The choice of pathway often depends on starting material availability, scalability, and tolerance for specific reaction conditions.

Synthetic Method Starting Materials Pros Cons Typical Yield
Grignard Reaction 2-Cyanopyridine + p-Tolylmagnesium bromideHigh convergence, readily available starting materials.Highly sensitive to moisture and air[2]; risk of side reactions.60-85%
Oxidation 2-(4-Methylbenzyl)pyridineGood for late-stage functionalization.Requires a pre-functionalized substrate; oxidants can be harsh.[3]70-90%
Palladium Cross-Coupling 2-Halopyridine + 4-Methylbenzoyl derivativeExcellent functional group tolerance; mild conditions.[4][5]Catalyst cost; potential for heavy metal contamination.75-95%
Friedel-Crafts (Modified) 2-(Trialkylsilyl)pyridine + 4-Methylbenzoyl chlorideBypasses typical reactivity limitations of pyridine.[6]Requires synthesis of a specialized silylated pyridine.70-98%[6]

For this guide, we will focus on the two most common and accessible routes: the Grignard Reaction and the Oxidation of a precursor.

Section 2: Experimental Protocols and Mechanistic Insights

Method 1: Grignard Reaction with 2-Cyanopyridine

This is a classic and effective method that involves the nucleophilic addition of a Grignard reagent to the nitrile group of 2-cyanopyridine, followed by hydrolysis of the resulting imine.

Grignard Reaction Mechanism SM p-Tolyl-MgBr (Grignard Reagent) INT1 Magnesium Imine Complex SM->INT1 Nucleophilic Addition CP 2-Cyanopyridine CP->INT1 IMINE Intermediate Imine INT1->IMINE Hydrolysis H2O Acidic Workup (e.g., H3O+) H2O->IMINE PROD This compound IMINE->PROD Tautomerization & Hydrolysis

Caption: Grignard reaction pathway for 2-acylpyridine synthesis.

  • Preparation (Under Inert Atmosphere):

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under vacuum.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

    • Add magnesium turnings (1.2 eq.) to the flask.

  • Grignard Reagent Formation:

    • Prepare a solution of 4-bromotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and heat), add a small crystal of iodine or gently warm the flask.[7]

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of p-tolylmagnesium bromide.

  • Acylation Reaction:

    • Dissolve 2-cyanopyridine (1.0 eq.) in anhydrous THF in a separate flame-dried flask.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the 2-cyanopyridine solution via cannula or the dropping funnel. Maintain the temperature below 5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Method 2: Oxidation of 2-(4-Methylbenzyl)pyridine

This method is advantageous if the benzylpyridine precursor is readily available. The oxidation of the benzylic C-H bond to a ketone is a robust transformation.

The mechanism involves the oxidation of the methylene bridge to a carbonyl group. Using an oxidant like sodium dichromate in acetic acid, the benzylic carbon is oxidized.[3]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-methylbenzyl)pyridine (1.0 eq.) in glacial acetic acid.

  • Oxidation:

    • To the stirred solution, add sodium dichromate (Na₂Cr₂O₇) (1.1 eq.) portion-wise. The addition may be exothermic.

    • Heat the resulting mixture to reflux (around 118 °C) and maintain for 3-5 hours. The solution will typically turn a dark green color.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the dark green solution into a large beaker containing cold water or an ice-water mixture. This will precipitate the crude product.[8]

    • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts.

    • For further purification, the crude solid can be recrystallized from a suitable solvent (e.g., ligroin or an ethanol/water mixture) or purified by column chromatography.[3]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting Workflow START Low Yield in Grignard Reaction Q1 Did the Grignard reaction initiate? START->Q1 A1_NO Action: Add iodine crystal. Check Mg quality. Ensure anhydrous conditions. Q1->A1_NO No Q2 Was starting material consumed? Q1->Q2 Yes A1_NO->START A2_NO Action: Check Grignard reagent activity. Increase reaction time/temp. Q2->A2_NO No Q3 Major side products observed? Q2->Q3 Yes A2_NO->START A3_YES Action: Lower reaction temp. Ensure slow addition of Grignard. Check for Wurtz coupling. Q3->A3_YES Yes SUCCESS Yield Improved Q3->SUCCESS No A3_YES->START

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Problem 1: Low or No Product Yield
  • Q: My Grignard reaction failed to initiate or stalled. What went wrong?

    • A: Insufficiently Dry Conditions: This is the most common cause. Grignard reagents are potent bases and will be quenched by trace amounts of water from glassware, solvents, or the starting materials.[2] Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • A: Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Solution: Use fresh, high-quality magnesium. Gently crushing the turnings in a mortar and pestle (under inert gas if possible) can expose a fresh surface. Chemical activation by adding a small crystal of iodine or a few drops of 1,2-dibromoethane is also highly effective.[7]

  • Q: My oxidation reaction is incomplete, with significant starting material remaining.

    • A: Insufficient Oxidant or Reaction Time: The stoichiometry of the oxidant is critical. Solution: Ensure you have added at least the stoichiometric amount of the oxidizing agent. Consider increasing the reaction time and continue to monitor by TLC until the starting material is consumed.

    • A: Suboptimal Temperature: Oxidation reactions often require elevated temperatures to proceed at a reasonable rate.[8] Solution: Ensure the reaction mixture is maintaining a steady reflux. A lower temperature will result in a sluggish reaction.

Problem 2: Formation of Impurities and Byproducts
  • Q: I'm observing a significant amount of 4,4'-dimethylbiphenyl in my Grignard reaction.

    • A: Wurtz Coupling: This byproduct arises from the coupling of the Grignard reagent with the unreacted 4-bromotoluene, often catalyzed by trace metal impurities. Solution: Ensure slow, controlled addition of the 4-bromotoluene during the Grignard formation to maintain a low instantaneous concentration. This minimizes the chance of self-coupling.

  • Q: My final product is contaminated with (4-methylphenyl)(pyridin-2-yl)methanol.

    • A: Over-reduction during workup or incomplete oxidation: If you use a reducing agent like sodium borohydride for purification or workup, it can reduce your ketone product to the secondary alcohol. In the oxidation route, this alcohol is the intermediate. Solution: For the Grignard route, avoid reducing agents during workup. For the oxidation route, this indicates the reaction is incomplete. Increase reaction time or the amount of oxidant to drive the reaction to the fully oxidized ketone.[9]

  • Q: My oxidation reaction produced 2-(4-methylbenzyl)pyridine N-oxide.

    • A: Non-selective Oxidation: The nitrogen on the pyridine ring is also susceptible to oxidation, especially with strong oxidizing agents.[8] Solution: This is a common side reaction. While difficult to eliminate completely, careful control of temperature and stoichiometry can minimize its formation. Purification via column chromatography should effectively separate the more polar N-oxide from the desired ketone.

Problem 3: Purification Challenges
  • Q: My product is proving difficult to separate from a non-polar impurity by column chromatography.

    • A: Acid-Base Extraction: Take advantage of the basicity of the pyridine nitrogen. Solution: Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with a dilute acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as a protonated salt, while non-polar impurities (like 4,4'-dimethylbiphenyl) will remain in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9 and extract your product back into an organic solvent.[10][11]

  • Q: The product streaks badly on the silica gel column.

    • A: Interaction with Acidic Silica: The basic pyridine nitrogen can interact strongly with the acidic sites on standard silica gel, causing streaking and poor separation. Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine (typically 0.5-1% v/v) in your eluent system. This will cap the acidic sites and lead to much sharper peaks.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for these syntheses?

    • A: For the Grignard reaction, extreme care must be taken with anhydrous ether solvents (like THF or diethyl ether), which are highly flammable. The reaction can be exothermic and should be conducted in a fume hood away from ignition sources. For the oxidation reaction, sodium dichromate is a toxic and carcinogenic heavy metal; handle it with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.

  • Q: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?

    • A: Thin Layer Chromatography (TLC) is indispensable for monitoring the consumption of starting materials and the appearance of the product. For final product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, Mass Spectrometry (MS) will confirm the molecular weight, and Infrared (IR) spectroscopy will show the characteristic carbonyl (C=O) stretch of the ketone.

  • Q: How can I best scale up the Grignard synthesis?

    • A: The primary challenge in scaling up a Grignard reaction is heat management. The reaction is exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Use a jacketed reactor for better temperature control and ensure the addition of reagents is slow and controlled to avoid a dangerous thermal runaway.

References

  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • Google Patents. (2019).
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • ACS Publications. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

  • Wikipedia. (2023). 2-Acetylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. [Link]

  • Google Patents. (2019).
  • ResearchGate. (2015). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]

  • PubMed Central. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • PubMed Central. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • National Institutes of Health. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2019). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... [Link]

  • ResearchGate. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-chlorobenzoyl)pyridine. [Link]

  • Google Patents. (1975).
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Google Patents. (2015). Synthesis method of 2-benzoylpyridine.
  • ACS Publications. (2022). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Royal Society of Chemistry. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]

  • ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • Organic Syntheses. (n.d.). 3-BENZOYLPYRIDINE. [Link]

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • Google Patents. (2016).

Sources

Troubleshooting guide for the purification of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(4-Methylbenzoyl)pyridine

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common purification techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general issues that may arise during the purification workflow.

Q1: My final product of this compound has a persistent yellow or brown color. What is the cause and how can it be removed?

A1: Discoloration in pyridine-containing compounds is a common issue, often arising from minor impurities or degradation products formed during synthesis or workup.[1] The nitrogen atom in the pyridine ring can be susceptible to oxidation.

  • Causality: The color can be attributed to high molecular weight, conjugated byproducts or trace amounts of oxidized species. Given that this compound is a solid with a relatively low melting point (43-45 °C), these impurities can become trapped within the crystal lattice or prevent effective crystallization.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before the final purification step (crystallization or final concentration after chromatography), dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal. Stir the suspension for 15-30 minutes at room temperature, then filter it through a pad of Celite to remove the carbon. The filtrate can then be processed as intended. This is often effective at removing colored impurities.

    • Distillation: If the impurities are non-volatile, short-path distillation under reduced pressure can be an effective, albeit more technically demanding, purification method for the main product.

    • Acid Wash: During the aqueous workup, a wash with a dilute acid solution can help remove basic, colored impurities. However, care must be taken as the product itself is basic and will partition into the aqueous layer if the pH is too low.[2]

Q2: My overall yield after purification is significantly lower than expected. Where might I be losing my product?

A2: Product loss can occur at multiple stages of the purification process. Identifying the specific step is key to improving your yield.

  • Potential Causes & Solutions:

    • Aqueous Workup: this compound has a basic pyridine nitrogen. During aqueous extraction, if the pH is acidic, the compound can become protonated and partition into the aqueous layer. Ensure the aqueous layer is neutral or slightly basic before extracting with an organic solvent.[2] Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery from the aqueous phase.[3]

    • Chromatography: The compound can irreversibly adsorb to silica gel if it is too acidic or if the compound is unstable on the stationary phase. Pre-treating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) can mitigate this issue by neutralizing acidic sites.

    • Crystallization: The product may be overly soluble in the chosen crystallization solvent, leading to significant loss in the mother liquor. Ensure the solution is sufficiently concentrated and cooled to maximize crystal formation. Attempt to recover a second crop of crystals from the mother liquor by further concentration and cooling.

Q3: How can I effectively remove unreacted starting materials, such as p-tolualdehyde or a 2-substituted pyridine?

A3: The removal strategy depends on the specific starting material.

  • Removing Aldehydes (e.g., p-tolualdehyde): Aldehydes can be removed by forming a water-soluble adduct. A liquid-liquid extraction protocol using a saturated aqueous sodium bisulfite solution is highly effective.[4][5] The bisulfite anion reacts with the aldehyde to form a charged adduct that is extracted into the aqueous phase.[5]

  • Removing Basic Pyridines (e.g., 2-bromopyridine): If the starting material is a non-ketone pyridine derivative, separation can be achieved by leveraging differences in basicity or polarity. An acidic wash (e.g., dilute HCl) will extract both the product and the starting material into the aqueous phase. After making the aqueous phase basic again, the compounds can be back-extracted. At this point, careful column chromatography is the most reliable method for separation based on polarity differences.[3][6]

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary method for purifying this compound.

Q1: My compound is streaking or "tailing" on the TLC plate and column. Why is this happening and how do I stop it?

A1: Tailing is often a result of interactions between the polar ketone and basic pyridine functionalities of your molecule and the acidic nature of the silica gel stationary phase.

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the compound's movement down the column in a non-uniform way, leading to a "tail."

  • Troubleshooting Flow:

    Caption: Troubleshooting logic for tailing on silica gel.

Q2: I am seeing poor separation between my product and an impurity. How can I improve the resolution?

A2: Improving resolution requires optimizing the separation conditions to exploit differences in polarity between your product and the contaminant.

  • Strategies for Improved Separation:

    • Optimize the Eluent System: If using a standard hexane/ethyl acetate system, a small change in the ratio may be sufficient.[6] For difficult separations, changing the solvent system entirely can alter the selectivity. For example, replacing ethyl acetate with acetone or dichloromethane can change the interactions with the stationary phase.

    • Use High-Quality Silica: Employing silica gel with a smaller particle size and uniform distribution can significantly enhance separation efficiency.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column often results in a tighter band and better separation compared to loading the sample dissolved in a solvent ("wet loading").

Solvent System Component Role & Characteristics Common Partners
Hexane / Heptane Non-polar base eluent.Ethyl Acetate, Acetone, Dichloromethane
Ethyl Acetate (EtOAc) Medium polarity solvent. Good for a wide range of compounds.Hexane
Dichloromethane (DCM) Medium polarity. Offers different selectivity than EtOAc.Hexane, Methanol
Acetone More polar than EtOAc. Useful for more polar compounds.[7]Hexane
Methanol (MeOH) Highly polar. Used in small percentages for eluting very polar compounds.Dichloromethane

Table 1. Common Solvents for Silica Gel Chromatography.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds like this compound.

Q1: My product is "oiling out" instead of forming crystals. How can I resolve this?

A1: Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when impurities inhibit crystal formation.

  • Causality: The melting point of this compound is relatively low (43-45 °C). If the solution becomes saturated while it is still warm, the compound may separate as a molten oil.

  • Troubleshooting Steps:

    • Use a Lower Boiling Point Solvent: Switch to a solvent system with a lower boiling point (e.g., hexane/diethyl ether instead of hexane/ethyl acetate). This ensures the solution cools to a lower temperature before becoming saturated.

    • Increase Solvent Volume: Add more of the "good" solvent (the one the compound is more soluble in) to the hot mixture to ensure the compound remains dissolved until the solution has cooled further. Then, slowly add the "poor" solvent or allow for slow evaporation.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling promotes oiling out.

    • Scratching/Seeding: Scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product can provide a nucleation site for crystal growth to begin.

Q2: My recrystallized product is still impure. How can I improve the purity?

A2: Impurities can be trapped in the crystal lattice (inclusions) or adsorbed on the crystal surface.

  • Improving Purity:

    • Ensure Slow Crystal Growth: Rapid crystallization traps impurities. A slower cooling process allows for the selective incorporation of the correct molecules into the growing crystal lattice.

    • Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold "poor" solvent (the solvent in which the product is less soluble). This removes any residual mother liquor containing impurities from the crystal surfaces.

    • Perform a Second Recrystallization: If the product is still not pure enough, a second recrystallization is often necessary and highly effective.

Section 4: Protocols & Workflows

General Purification Workflow

The diagram below outlines a typical purification strategy for this compound following a chemical synthesis.

Caption: General purification workflow for this compound.

Protocol 4.1: Standard Silica Gel Flash Chromatography

This protocol is a general guideline for purifying the title compound on a gram scale.

  • Prepare the Column: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

  • Load the Sample: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane. In a separate flask, add ~2-3 g of silica gel and concentrate the solution of your crude product onto this silica. Once a dry, free-flowing powder is obtained, carefully add it to the top of the packed column.

  • Elute the Column: Begin eluting with the low-polarity solvent (95:5 Hexane:EtOAc).[3] Collect fractions in test tubes.

  • Increase Polarity: Gradually increase the eluent polarity as the column runs (e.g., to 90:10, then 80:20 Hexane:EtOAc). The optimal gradient will depend on the impurities present.

  • Monitor Fractions: Spot the collected fractions onto a TLC plate and visualize under UV light to determine which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 4.2: Recrystallization from a Two-Solvent System (Hexane/Ethyl Acetate)

This protocol is suitable for a solid product that is soluble in one solvent and insoluble in another.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) dropwise at room temperature until the solid just dissolves.

  • Induce Cloudiness: Slowly add the "poor" solvent (hexane) while stirring until the solution becomes faintly cloudy (turbid). This indicates the solution is at its saturation point.

  • Re-dissolve: Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolate and Wash: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of cold hexane.

  • Dry: Dry the crystals under vacuum to remove residual solvent.

References

  • SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • JoVE. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]

  • Nakao, Y., et al. (n.d.). Supporting Information for: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

Sources

Stability and degradation pathways of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide on the stability and degradation pathways of 2-(4-Methylbenzoyl)pyridine.

Technical Support Center: this compound

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental observations and empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses fundamental questions regarding the chemical behavior of this compound under various conditions.

Q1: What are the primary degradation pathways for this compound?

This compound possesses two key structural motifs: a pyridine ring and a benzophenone-like core. Its degradation is primarily dictated by the reactivity of these groups. The main pathways are:

  • Oxidative Degradation: The molecule is susceptible to oxidation. The primary targets are the pyridine ring nitrogen, which can form an N-oxide, and the methyl group on the benzoyl ring, which can be oxidized to a carboxylic acid (forming 2-(4-carboxybenzoyl)pyridine).[1] Under strong oxidative stress, hydroxylation of the aromatic rings can also occur.[2]

  • Photodegradation: The benzophenone moiety makes the molecule highly susceptible to degradation upon exposure to UV light. This typically proceeds through the formation of a triplet excited state, which can lead to photoreduction or the generation of radical species that drive further reactions.[2][3]

  • Hydrolytic Degradation: While generally stable in neutral aqueous solutions, the compound can undergo hydrolysis under forced conditions (strong acid or base at elevated temperatures). The most likely point of cleavage is the bond between the carbonyl group and the pyridine ring.

  • Thermal Degradation: The compound can decompose at elevated temperatures, though it is relatively stable at room temperature. Forced thermal studies are necessary to understand its decomposition profile.[4]

Q2: How do storage conditions affect the stability of this compound?

Proper storage is critical to maintain the integrity of the compound. Given its reactivity, the following conditions are recommended:

  • Temperature: Store in a cool environment (2-8°C is recommended for long-term storage) to minimize thermal degradation and slow down potential oxidative processes.[5] Room temperature storage is acceptable for short periods.

  • Light: Protect from light at all times. Use amber vials or store containers in the dark to prevent photodegradation.[3][6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.[6]

Q3: What is the influence of pH on the stability of the compound in solutions?

The pH of the solution can significantly impact the stability of this compound.

  • Acidic Conditions (pH < 4): The pyridine nitrogen (pKa ≈ 5.2) will be protonated. This can increase the compound's solubility in aqueous media but may also alter the electronic properties of the pyridine ring, potentially influencing its susceptibility to nucleophilic attack or other reactions.

  • Neutral Conditions (pH ≈ 7): The compound is generally most stable at or near neutral pH, provided other degrading factors like light and oxygen are excluded.

  • Basic Conditions (pH > 9): In strongly basic solutions, especially at elevated temperatures, the compound may be susceptible to hydrolysis. This could involve nucleophilic attack by hydroxide ions at the carbonyl carbon.[3]

Q4: Is this compound susceptible to microbial degradation?

Yes, the pyridine ring, while aromatic and relatively stable, can be degraded by various bacteria found in the environment.[7][8] Microbial degradation pathways often involve initial hydroxylation of the pyridine ring, followed by ring cleavage.[9] While this is more of a concern for environmental fate studies, it is crucial to use sterile buffers and solvents for long-term stability studies to prevent microbial contamination from confounding the results.

Troubleshooting Guide for Experimental Work

Unexpected results can often be traced back to the degradation of the starting material. This table provides a guide to common issues and their solutions.

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) 1. Degradation due to improper storage or handling.[6] 2. On-column degradation during analysis. 3. Interaction with excipients or other reaction components.1. Verify Storage: Confirm that the material was stored under cool, dark, and inert conditions.[5][6] 2. Prepare Fresh Solutions: Always use freshly prepared solutions for analysis and experiments. 3. Analyze a Reference: Use a freshly opened, qualified sample as a control to identify degradation products. 4. Method Optimization: Adjust chromatographic conditions (e.g., pH of the mobile phase, column temperature) to minimize on-column effects.
Low assay or purity results for an older batch Gradual degradation over time due to slow hydrolysis, oxidation, or photodecomposition.1. Re-qualify Material: Perform a full chemical analysis (e.g., HPLC, NMR) to determine the current purity before use. 2. Consider Purification: If significant degradation has occurred, repurify the material or acquire a new batch. 3. Review Storage Protocols: Ensure long-term storage conditions are adequate to prevent future issues.[6]
Color change of the material (e.g., from white to yellow/brown) Formation of colored degradation products, often due to oxidation or photodegradation.1. Protect from Light: Ensure the material is always stored in light-resistant containers (amber vials).[6] 2. Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation. 3. Characterize Impurities: Use techniques like LC-MS to identify the colored impurities and understand the degradation pathway.
Inconsistent experimental results or poor reaction yields Degradation of the compound during the experiment itself.1. Use Anhydrous Solvents: Where applicable, use dry solvents to prevent hydrolysis. 2. Control Atmosphere: Run reactions under an inert atmosphere to prevent oxidation. 3. Minimize Light Exposure: Cover reaction vessels with aluminum foil. 4. Run a Control: Include a control experiment with a freshly prepared sample to confirm the starting material's integrity.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines a systematic approach to investigating the stability of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Study (ICH) cluster_2 Phase 3: Pathway Elucidation & Reporting start Obtain High-Purity This compound char Full Characterization (NMR, MS, HPLC Purity) start->char dev Develop Stability-Indicating HPLC Method char->dev stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) dev->stress analyze Analyze Stressed Samples by HPLC stress->analyze identify Identify Degradants (LC-MS, NMR) analyze->identify pathway Propose Degradation Pathways identify->pathway report Establish Storage Conditions & Re-test Period pathway->report

Caption: Workflow for Stability and Degradation Analysis.

Proposed Degradation Pathways

This diagram illustrates the primary chemical transformations this compound may undergo.

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Forced Acid/Base) parent This compound n_oxide Pyridine N-Oxide Derivative parent->n_oxide O₂ cooh 2-(4-Carboxybenzoyl)pyridine parent->cooh [O] photored Photoreduction Product (e.g., Benzhydrol derivative) parent->photored hν, H-donor radicals Radical Coupling Products parent->radicals picolinic Picolinic Acid parent->picolinic H₂O, H⁺/OH⁻ toluene Toluene parent->toluene H₂O, H⁺/OH⁻

Caption: Key Degradation Pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to establish the intrinsic stability of this compound according to ICH guidelines.[4][10] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This solvent system is generally suitable for accommodating both aqueous and organic stress reagents.

2. Application of Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.[3]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C and collect samples at the same time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[3]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for up to 24 hours, sampling at intervals.[3][4]

  • Thermal Degradation: Place the solid drug substance and a separate solution (1 mg/mL) in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for 48 hours.[3] Analyze both the solid (after dissolving) and the solution.

  • Photodegradation: Expose the solid drug substance and a solution (1 mg/mL) to UV light (e.g., in a photostability chamber with an output of 200 Wh/m²) and cool white fluorescent light (1.2 million lux hours) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, alongside an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

  • Evaluate the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust HPLC method is essential to separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve impurities with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimum detection wavelength for degradants.

References

  • Benchchem. (n.d.). Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formulations.
  • Science.gov. (n.d.). Forced degradation products: Topics.
  • Benchchem. (n.d.). 2-(4-Methoxybenzoyl)pyridine | 6305-18-6.
  • PubMed. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Journal of Hazardous Materials.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PharmaTutor. (2022). Forced Degradation – A Review.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
  • Benchchem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • ResearchGate. (n.d.). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules.
  • NSI Lab Solutions. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • Sigma-Aldrich. (n.d.). This compound | 78539-88-5.
  • ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
  • PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry.

Sources

How to remove pyridine from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 12, 2026

Welcome to the technical support center for reaction workups. This guide provides in-depth, field-tested answers and protocols for a common challenge in organic synthesis: the efficient removal of pyridine from a reaction mixture. Pyridine is a versatile solvent and base, but its high boiling point and miscibility with many solvents can complicate product isolation. This document is designed for researchers, chemists, and drug development professionals seeking robust and reliable purification strategies.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: I've performed a rotary evaporation, even with a high-vacuum pump, but I can still smell pyridine and my NMR shows it's present. Why?

A: This is a very common issue. Pyridine has a high boiling point (115°C) and can form azeotropes (mixtures that boil at a constant temperature) with residual water or other solvents, making it difficult to remove completely by evaporation alone.[1][2] Even after extensive evaporation, trace amounts often remain, co-distilling with your product or simply adhering to it. For many applications, especially intermediates for next steps, a chemical wash or other technique is required for complete removal.[3]

Q2: My TLC plate shows significant tailing, which I suspect is due to pyridine. How can I confirm this?

A: Tailing on a silica gel TLC plate is a classic indicator of a basic compound like pyridine interacting strongly with the acidic silica surface. To confirm, you can run a co-spotted TLC plate: one spot for your crude mixture, one for pure pyridine, and one with both spotted on top of each other. If the tailing portion of your crude spot has the same Rf as the pyridine spot and merges cleanly in the co-spot lane, pyridine is the likely culprit.

Q3: I tried a simple water wash, but the pyridine is still in my organic layer. What went wrong?

A: Pyridine is miscible with both water and many organic solvents. A simple water wash is ineffective because pyridine does not have a strong preference for the aqueous layer over common organic solvents like ethyl acetate or dichloromethane (DCM). To effectively move it into the aqueous phase, you must first convert it into a water-soluble salt.

In-Depth Troubleshooting & Method Selection

Choosing the right method for pyridine removal depends critically on the stability of your target compound. The following sections detail the most common and effective methods, explaining the underlying chemistry and providing step-by-step protocols.

Method 1: Acidic Aqueous Wash (For Acid-Stable Compounds)

This is the most common and often most effective method for removing pyridine.

Q4: What is the chemical principle behind using an acid wash?

A: The principle is a simple acid-base reaction. Pyridine is a weak base due to the lone pair of electrons on its nitrogen atom. When you wash the organic mixture with a dilute aqueous acid (like hydrochloric acid, HCl), the acid protonates the pyridine to form pyridinium hydrochloride.[4][5] This salt is an ionic compound and is highly soluble in water but insoluble in most common organic solvents.[6][7][8] This dramatic change in solubility allows it to be partitioned into the aqueous layer and easily separated.

Q5: My product contains an acid-sensitive functional group (e.g., a Boc-protecting group or an acetal). Can I still use an acid wash?

A: Caution is required. For highly sensitive compounds, this method should be avoided. However, for moderately sensitive groups like Boc-protecting groups, you can often succeed by using a very dilute acid (e.g., 1-2% HCl), performing the wash quickly, and keeping the separatory funnel cold with an ice bath to minimize side reactions.[3][9] Always run a small-scale test first. If this is not feasible, consider Method 2.

  • Initial Concentration: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the pyridine and any other volatile solvents. Co-evaporation with a higher boiling, non-polar solvent like toluene can help pull off the last traces of pyridine through azeotrope formation.[3][10]

  • Redissolve: Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • First Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of cold (~4 °C) 5% aqueous HCl.

  • Extract: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate completely.

  • Separate: Drain the lower aqueous layer, which now contains the pyridinium salt.

  • Repeat: Repeat the wash (steps 3-5) one or two more times with fresh dilute HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

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// Edges A -> B [label="Bulk Removal"]; B -> C; C -> D; D -> E [label="Add Acid"]; E -> F [label="Shake & Settle"]; F -> G [label="Discard"]; F -> H [label="Keep"]; H -> I [label="Neutralize"]; I -> J [label="Remove Water"]; J -> K; K -> L [label="Isolate"]; } caption { label = "Fig. 1: Step-by-step experimental workflow for removing pyridine using an acidic aqueous wash."; fontname = "Arial"; fontsize = 10; fontcolor = "#5F6368"; }

Method 2: Copper(II) Sulfate Wash (For Acid-Sensitive Compounds)

This method is an excellent alternative when acidic conditions must be avoided.

Q6: How does copper sulfate remove pyridine?

A: Pyridine acts as a ligand and forms a stable, water-soluble coordination complex with copper(II) ions (Cu²⁺).[4][11] This complex, often a deep blue or violet color, partitions strongly into the aqueous phase, effectively removing the pyridine from the organic layer.[3][4] The process is gentle and avoids the use of strong acids.

  • Initial Prep: Follow steps 1 and 2 from the Acidic Wash protocol.

  • Copper Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of copper(II) sulfate (CuSO₄).

  • Observe Color Change: The aqueous layer will typically turn a deep blue/violet color as the pyridine-copper complex forms.[4]

  • Separate and Repeat: Drain the aqueous layer. Repeat the wash with fresh CuSO₄ solution until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.[3][11]

  • Final Washes: Wash the organic layer with water and then brine to remove any residual copper salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Method 3: Solid-Phase Scavengers

For particularly sensitive substrates or for high-throughput applications, solid-supported scavengers can be ideal.

Q7: What are scavenger resins and how do they work for pyridine removal?

A: Scavenger resins are solid materials (often polymer beads) functionalized with reactive groups.[12] To remove a base like pyridine, an acidic resin such as a sulfonic acid-functionalized polystyrene resin (e.g., MP-TsOH) is used.[13] The crude reaction mixture is passed through a cartridge containing the resin, or the resin is stirred with the solution. The pyridine is protonated and becomes ionically bound to the solid support. The product, being uncharged, remains in solution and is separated by simple filtration.[12] This method avoids aqueous workups entirely.

Method Selection Guide
MethodProsConsBest For...
Acidic Wash Highly effective, inexpensive, scalable.Incompatible with acid-sensitive compounds.Robust, acid-stable products.
CuSO₄ Wash Mild conditions, visual indicator of completion.More expensive, may require extra washes to remove residual copper.Products with acid-sensitive groups (e.g., Boc, acetals).[9]
Azeotropic Distillation Good for bulk removal, avoids aqueous workup.Often incomplete, requires specific solvent choice (e.g., toluene).[2][14]Initial bulk removal before another purification step.[1]
Scavenger Resins High selectivity, simple filtration workup, automatable.[12]Higher cost, may have limited capacity for large amounts of pyridine.High-value, sensitive compounds; parallel synthesis.[15]

// Nodes start [label="Is the target\ncompound acid-stable?", shape=diamond]; acid_wash [label="Use Acidic\nAqueous Wash\n(e.g., 5% HCl)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_sensitive [label="Is the compound\nsensitive to\ntrace metals (Cu)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cu_wash [label="Use Copper Sulfate\n(CuSO4) Wash", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scavenger [label="Use Solid-Phase\nScavenger Resin\n(e.g., MP-TsOH)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> acid_wash [label=" Yes"]; start -> acid_sensitive [label="No "]; acid_sensitive -> cu_wash [label="No "]; acid_sensitive -> scavenger [label=" Yes"]; } caption { label = "Fig. 2: Decision-making flowchart for choosing the optimal pyridine removal strategy."; fontname = "Arial"; fontsize = 10; fontcolor = "#5F6368"; }

References
  • Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • Various Authors. (2015). How can I remove the pyridine from the sugar compound? ResearchGate. [Link]

  • Google Patents. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • The Organic Chemistry Tutor. (2022). How to remove pyridine from your reaction crude? YouTube. [Link]

  • Google Patents. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Wang, Y., et al. (2017). Entrainer-Assisted Pressure-Swing Distillation for Separating the Minimum-Boiling Azeotrope Toluene/Pyridine: Design and Control. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Various Authors. (2015). Separation of pyridine and toluene by extractive distillation. ResearchGate. [Link]

  • Google Patents. (2014). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Various Authors. (2017). Hello, i want to know how can i eliminate pyridine by extraction? ResearchGate. [Link]

  • Grokipedia. Pyridinium chloride. [Link]

  • DWSIM. Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. [Link]

  • Various Authors. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange. [Link]

  • Wikipedia. Pyridinium chloride. [Link]

  • Various Authors. (2023). How to remove pyridine from reaction mixture? ResearchGate. [Link]

  • Reddit. (2023). Pyridine as a solvent doesn't want to evaporate. [Link]

  • ACS Publications. (2017). Entrainer-Assisted Pressure-Swing Distillation for Separating the Minimum-Boiling Azeotrope Toluene/Pyridine: Design and Control. [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in Organic Synthesis. [Link]

  • TU Delft Research Portal. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • University of Twente Research Information. (2012). Solvent design for trace removal of pyridines from aqueous streams using solvent impregnated resins. [Link]

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Technical Support Center: Characterization of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-(4-Methylbenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this compound. Here, we synthesize technical expertise with field-proven insights to provide robust troubleshooting strategies and detailed experimental protocols.

Introduction to this compound and its Analytical Challenges

This compound is a pyridine derivative with a molecular formula of C₁₃H₁₁NO.[1] Its characterization is crucial for quality control, reaction monitoring, and ensuring its suitability for further applications in medicinal chemistry and materials science.[2] While seemingly a straightforward small molecule, its characterization can present several challenges related to its purity, stability, and solid-state properties. This guide will address these challenges in a practical question-and-answer format.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound. However, issues with spectral resolution, impurity detection, and signal assignment are common.

Frequently Asked Questions & Troubleshooting

Question 1: My ¹H NMR spectrum shows overlapping aromatic signals. How can I resolve them for accurate assignment?

Answer: Overlapping aromatic signals are a frequent challenge due to the presence of two aromatic rings. Here’s a systematic approach to resolve and assign these signals:

  • Causality: The chemical environments of the protons on the pyridine and the 4-methylbenzoyl (tolyl) rings can be similar, leading to signal crowding in the aromatic region (typically 7.0-8.8 ppm).

  • Troubleshooting Protocol:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will increase chemical shift dispersion and often resolve overlapping multiplets.

    • Solvent Effects: Rerunning the sample in a different deuterated solvent can induce differential shifts in the proton resonances.[3] Solvents like benzene-d₆ are known to cause significant shifts compared to chloroform-d₃ due to aromatic solvent-induced shifts (ASIS).

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can identify through-space correlations, for instance, between the protons of the tolyl ring and the pyridine ring that are in close proximity, aiding in the definitive assignment of the two rings.

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, which can help differentiate signals based on the distinct ¹³C chemical shifts.

    • Temperature Variation: For some molecules, conformational changes can lead to broadened or overlapping signals. Acquiring the spectrum at a different temperature might resolve these issues.[3]

Question 2: I see unexpected small peaks in my ¹H NMR spectrum. How can I determine if they are impurities or artifacts?

Answer: Distinguishing between impurities and instrumental or solvent artifacts is a critical step in assessing the purity of your sample.

  • Causality: Small peaks can arise from residual solvents, starting materials, by-products from the synthesis, or degradation products. They can also be instrumental artifacts like spinning sidebands or ¹³C satellites.

  • Troubleshooting Workflow:

G start Observe unexpected peaks in ¹H NMR spectrum check_solvent Compare peak positions with known solvent residual peaks start->check_solvent impurity Peak is likely an impurity check_solvent->impurity No match artifact Peak is an artifact check_solvent->artifact Match check_grease Check for broad peaks around 0 ppm (silicone grease) check_grease->impurity No check_grease->artifact Yes check_satellites Are peaks symmetrical around a large peak? (¹³C satellites) check_satellites->impurity No check_satellites->artifact Yes check_spinning Are peaks symmetrical around a large peak at spinning frequency? (Spinning sidebands) check_spinning->impurity No check_spinning->artifact Yes impurity->check_grease impurity->check_satellites impurity->check_spinning end Characterize impurity or ignore artifact impurity->end artifact->end

Caption: Troubleshooting workflow for identifying unknown peaks in ¹H NMR.

  • Detailed Steps:

    • Solvent Peak Check: Compare the chemical shifts of the unknown peaks to standard tables of residual solvent peaks.[4][5] Common contaminants include acetone, ethyl acetate, and dichloromethane.[3]

    • Impurity Identification: If the peaks are not from the solvent, consider potential starting materials or by-products from the synthesis of this compound.

    • LC-MS Analysis: To confirm the presence of impurities, subjecting the sample to LC-MS analysis is a powerful technique to separate and identify components with different mass-to-charge ratios.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and for identifying impurities.

Frequently Asked Questions & Troubleshooting

Question 3: What is the expected fragmentation pattern for this compound in EI-MS, and how can I use it to confirm the structure?

Answer: The fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) provides a fingerprint of the molecule's structure. For this compound (Molecular Weight: 197.24 g/mol ), the key fragmentation pathways are predictable based on the fragmentation of benzoyl derivatives.[6]

  • Expected Fragmentation:

    • Molecular Ion (M⁺•): A peak at m/z = 197 is expected, corresponding to the intact molecule with one electron removed. Aromatic compounds often show a prominent molecular ion peak.[7]

    • Formation of the 4-Methylbenzoyl Cation: Cleavage of the C-C bond between the carbonyl group and the pyridine ring is a major fragmentation pathway. This will result in a stable 4-methylbenzoyl cation at m/z = 119.

    • Formation of the Tolyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 4-methylbenzoyl cation (m/z 119) will lead to the formation of the tolyl cation (C₇H₇⁺) at m/z = 91.

    • Formation of the Pyridinyl Cation: Cleavage can also result in the formation of the 2-pyridinyl cation at m/z = 78.

    • Comparison with 2-Benzoylpyridine: For the related 2-benzoylpyridine, the benzoyl cation is observed at m/z = 105, and the phenyl cation at m/z = 77.[6] The shift of the benzoyl fragment from m/z 105 to 119 and the phenyl fragment from m/z 77 to 91 is a clear indication of the presence of the methyl group on the benzoyl ring.

Ion FragmentExpected m/z for this compoundExpected m/z for 2-Benzoylpyridine
Molecular Ion197183
Benzoyl/Methylbenzoyl Cation119105
Phenyl/Tolyl Cation9177
Pyridinyl Cation7878

Question 4: My ESI-MS spectrum shows an unexpected adduct ion. What could be the cause?

Answer: Electrospray Ionization (ESI) is a soft ionization technique, and the formation of adduct ions is common.

  • Causality: Adducts form when the analyte molecule associates with ions present in the mobile phase or from contaminants.

  • Troubleshooting:

    • Identify Common Adducts: Look for peaks corresponding to [M+Na]⁺ (M+23), [M+K]⁺ (M+39), or [M+NH₄]⁺ (M+18) if you are in positive ion mode. In negative ion mode, adducts with formate [M+HCOO]⁻ (M+45) or acetate [M+CH₃COO]⁻ (M+59) are common if these are present in your mobile phase.[1]

    • Mobile Phase Purity: Ensure the use of high-purity solvents and additives (e.g., formic acid, ammonium acetate) to minimize the presence of unknown adduct-forming species.

    • Source Cleaning: A contaminated ion source can be a source of adduct-forming ions. Follow the manufacturer's protocol for cleaning the ESI source.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for separating it from related impurities.

Frequently Asked Questions & Troubleshooting

Question 5: I am observing peak tailing in my HPLC chromatogram. What are the likely causes and how can I improve the peak shape?

Answer: Peak tailing is a common issue in HPLC and can significantly affect the accuracy of quantification.

  • Causality: For a basic compound like this compound, peak tailing is often caused by secondary interactions between the pyridine nitrogen and acidic silanol groups on the surface of the silica-based stationary phase.[8] Other causes can include column overload or a poorly packed column.

  • Troubleshooting Protocol:

G start Observe peak tailing in HPLC chromatogram check_ph Is the mobile phase pH appropriate for a basic analyte? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 to protonate the pyridine nitrogen check_ph->adjust_ph No check_buffer Is a buffer used? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add a buffer (e.g., 10-25 mM ammonium formate) to the mobile phase check_buffer->add_buffer No check_overload Is the sample concentration too high? check_buffer->check_overload Yes add_buffer->check_overload dilute_sample Dilute the sample and reinject check_overload->dilute_sample Yes check_column Is the column old or damaged? check_overload->check_column No end Improved peak shape dilute_sample->end replace_column Replace the column check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting guide for HPLC peak tailing.

  • Detailed Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or trifluoroacetic acid) will protonate the pyridine nitrogen, reducing its interaction with silanol groups.

    • Use of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can also mask the active silanol sites.

    • Employ a Modern Column: Use a column with high-purity silica and end-capping, which has a lower concentration of accessible silanol groups.

    • Reduce Sample Load: Injecting a smaller amount of the sample can prevent column overload, which can also cause peak tailing.[8]

Question 6: I am struggling to separate this compound from a suspected isomeric impurity. What strategies can I employ?

Answer: Separating isomers can be challenging due to their similar physicochemical properties.

  • Causality: Isomers, such as 2-(2-Methylbenzoyl)pyridine or 2-(3-Methylbenzoyl)pyridine, will have very similar retention times on standard reversed-phase columns.

  • Strategies for Improved Resolution:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent to aqueous buffer. A shallow gradient can often improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Try a Different Stationary Phase: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can provide different selectivities for aromatic compounds.

    • Temperature Optimization: Adjusting the column temperature can influence the separation selectivity.

Section 4: Solid-State Characterization

The solid-state properties of this compound, such as its crystalline form and melting point, are important for its handling, formulation, and stability.

Frequently Asked Questions & Troubleshooting

Question 7: I have obtained a melting point for my sample that is different from the literature value or is a broad range. What does this indicate?

Answer: A melting point that is broad or different from the expected value is a strong indicator of either impurities or the presence of different crystalline forms (polymorphism).

  • Causality: Impurities depress and broaden the melting point range. Polymorphs are different crystal structures of the same compound that can have different melting points. The presence of polymorphism is a known phenomenon in pyridine derivatives.[9]

  • Troubleshooting and Further Characterization:

    • Purity Assessment: First, confirm the purity of your sample using HPLC and NMR. If impurities are present, further purification (e.g., recrystallization, chromatography) is necessary.

    • Differential Scanning Calorimetry (DSC): DSC is a powerful technique to investigate thermal transitions.[10][11] A sharp endotherm in the DSC thermogram corresponds to the melting of a pure crystalline substance. Multiple endotherms or a broad endotherm can indicate the presence of impurities or multiple crystal forms.

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10][11] It can help to distinguish between melting and decomposition and can also indicate the presence of solvates if a mass loss is observed before the melting or decomposition temperature.

    • Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.

Question 8: My compound is a powder. How can I get single crystals for X-ray crystallography?

Answer: Growing single crystals suitable for X-ray diffraction can be a process of trial and error.

  • Causality: The ability of a compound to form high-quality single crystals depends on its intrinsic properties and the crystallization conditions.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this solution in a vial inside a larger sealed container that contains a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, causing the compound to crystallize.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser anti-solvent. The compound will crystallize at the interface.

    • Cooling: Slowly cool a saturated solution of the compound.

References

  • Dalton Transactions. (n.d.). Synthesis and solid state characterisation of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(ii) complexes. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. [Link]

  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(4-Butylbenzoyl)pyridine. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • Chegg. (2022, August 3). What's the 1H NMR spectrum of 4-methylbenzaldehyde? Explain in detail. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link]

  • PubChem. (n.d.). 4-Benzoylpyridine. National Center for Biotechnology Information. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts and the...[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • MDPI. (n.d.). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. [Link]

  • Journal of Mass Spectrometry. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. [Link]

  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded...[Link]

  • Sciforum. (2013). The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the H NMR spect. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR spectra of benzilmonoimines. [Link]

  • NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

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Technical Support Center: Solubility Solutions for 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-(4-Methylbenzoyl)pyridine in biological assays. This guide, structured as a series of frequently asked questions (FAQs), provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you overcome solubility challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound powder won't dissolve in my aqueous assay buffer. What is the first step?

Answer:

This is an expected observation. This compound is a hydrophobic, poorly water-soluble compound, a characteristic common to over 70% of new chemical entities in drug discovery pipelines.[1] Direct dissolution in aqueous buffers (like PBS, TRIS, or cell culture media) is thermodynamically unfavorable. The primary and essential first step is to prepare a concentrated stock solution in a suitable organic solvent.

The universally accepted starting solvent for such compounds in biological research is Dimethyl Sulfoxide (DMSO) .[2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic materials, including many active pharmaceutical ingredients.[2]

The strategy is to dissolve the compound at a high concentration (e.g., 10-50 mM) in a small volume of a pure organic solvent. This stock solution is then serially diluted into your aqueous assay buffer to achieve the desired final concentration, ensuring the final solvent concentration remains low enough to be non-toxic to the biological system.

  • Calculation: Determine the mass of this compound (Molecular Weight: 197.24 g/mol )[4] needed.

    • For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 197.24 g/mol = 0.0019724 g = 1.97 mg.

  • Weighing: Accurately weigh 1.97 mg of the compound into a sterile microcentrifuge tube or glass vial.

  • Solubilization: Add 1 mL of 100% cell-culture grade DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[5] Ensure the solid is completely dissolved with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[5]

G

Figure 1. Standard workflow for preparing a DMSO stock solution.

Question 2: I've made a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. How do I fix this?

Answer:

This is a classic problem known as "fall-out" from solution and relates to the compound's kinetic solubility . When the DMSO stock is added to the aqueous medium, the solvent environment abruptly changes from 100% organic to >99% aqueous. The compound, which was stable in DMSO, is now supersaturated in the aqueous buffer and crashes out of solution.[5] The key is to manage the final concentration of both the compound and the DMSO.

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤ 0.5% , and never exceed 1% for most cell lines.[6][7] Higher concentrations are not only directly cytotoxic but also increase the likelihood of compound precipitation by altering media components.[8][9]

  • Reduce the Final Compound Concentration: You may be exceeding the kinetic solubility limit of this compound in your specific medium. Perform a serial dilution of your stock to test lower final concentrations (e.g., if 50 µM precipitates, test 25 µM, 10 µM, and 1 µM).

  • Optimize the Dilution Method: The way you mix is critical. Do not add a small volume of aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock directly into the full volume of assay media while vortexing or stirring. This promotes rapid dispersal and minimizes the formation of localized, high-concentration pockets that encourage precipitation.[5]

  • Consider a Co-solvent: If precipitation persists even at low, non-toxic DMSO concentrations, incorporating a co-solvent may be necessary.

Question 3: What are the recommended solvent limits to avoid cytotoxicity in cell-based assays?

Answer:

Solvent choice and final concentration are critical for maintaining the biological validity of your experiment. Solvents can have direct effects on cell proliferation, membrane integrity, and even gene expression.[6][10]

SolventRecommended Final Conc. (v/v)Max Tolerated Conc. (Cell-line dependent)Key Considerations
DMSO ≤ 0.1% - 0.5% ~1.0%Well-tolerated by most cell lines at ≤ 0.5%.[7] Can induce differentiation or cell cycle arrest at higher concentrations.[6][8] Primary cells are often more sensitive.[7]
Ethanol ≤ 0.1% - 0.5%~1.0%Can be more cytotoxic than DMSO for some cell types.[11] Affects metabolic processes.[11]
Polyethylene Glycol (PEG 300/400) ≤ 1.0%VariesGenerally well-tolerated. Can increase the viscosity of the medium. Often used in combination with other solvents.[12]

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent(s) used to dissolve the test compound, but without the compound itself. This allows you to subtract any biological effects caused by the solvent alone.

Question 4: My cells are highly sensitive to DMSO. What are the alternatives for solubilizing this compound?

Answer:

If DMSO proves problematic, two excellent alternative formulation strategies are the use of co-solvents and complexation with cyclodextrins.

A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a hydrophobic compound.[13][14] The co-solvent works by reducing the polarity of the aqueous environment, making it more favorable for the drug molecule.[12]

Recommended Co-solvents:

  • Ethanol: Often used, but must be tested for cell-line specific toxicity.[11]

  • Polyethylene Glycols (PEG): PEG 300 and PEG 400 are common, low-toxicity options.[12]

  • Glycerol: Can help preserve protein stability and is a promising solvent for screening.[15]

  • Prepare a primary stock of this compound in 100% DMSO as described in Protocol 1.

  • Create an intermediate dilution in a co-solvent mixture. For example, dilute the 10 mM DMSO stock 1:10 in PEG 400 to get a 1 mM stock in a 10% DMSO / 90% PEG 400 vehicle.

  • Use this intermediate stock for the final dilution into your aqueous assay medium. This method introduces the compound in a more complex, potentially more stabilizing solvent system, which can prevent precipitation. Always validate the toxicity of the final co-solvent mixture with a vehicle control.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[16] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[17][18][19]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high aqueous solubility and minimal toxicity, making it suitable for in vitro and in vivo applications.[17][20]

  • Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. Warming may be required to fully dissolve the cyclodextrin. Allow to cool to room temperature.

  • Add Compound: Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vortex or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound and ensure sterility. This final filtered solution is ready to be used in your assay.

G start Compound Precipitates in Aqueous Media? check_dmso Is final DMSO conc. ≤ 0.5%? start->check_dmso Yes success SOLUBILITY ACHIEVED start->success No reduce_dmso Action: Reduce DMSO conc. and re-test. check_dmso->reduce_dmso No check_cmpd_conc Is compound conc. as low as possible? check_dmso->check_cmpd_conc Yes reduce_dmso->check_dmso reduce_cmpd_conc Action: Lower compound conc. (Perform dose-response). check_cmpd_conc->reduce_cmpd_conc No alt_strategy Precipitation Persists: Consider Advanced Formulation check_cmpd_conc->alt_strategy Yes reduce_cmpd_conc->check_cmpd_conc cosolvent Option 1: Use Co-solvents (e.g., PEG 400, Ethanol) alt_strategy->cosolvent cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) alt_strategy->cyclodextrin cosolvent->success cyclodextrin->success

Figure 2. Decision tree for troubleshooting compound precipitation.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1741-1754. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Ma, D., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(3), 654. Available from: [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 12(11), 1087. Available from: [Link]

  • Gali, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Current Drug Delivery. Available from: [Link]

  • Pawar, P., & Vavia, P. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Sciences, 7(4), 229-242. Available from: [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(9), 1185-1195. Available from: [Link]

  • PharmaTech. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells? Available from: [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • ResearchGate. Until what percentage does DMSO remain not toxic to cells? (2015). Available from: [Link]

  • Pharmasciences.co. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Al-Akayleh, F., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Biomedical and Pharmacology Journal, 15(1), 135-142. Available from: [Link]

  • ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). Available from: [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. (2015). Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]

  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(10), 844–848. Available from: [Link]

  • Fry, D. C. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 448–451. Available from: [Link]

  • Toft, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1643-1650. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. (2025). Available from: [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2337-2356. Available from: [Link]

  • Toft, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1643–1650. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube. Available from: [Link]

  • PubChem. 2-(4-Butylbenzoyl)pyridine. Available from: [Link]

  • PubChemLite. This compound (C13H11NO). Available from: [Link]

  • Loba Chemie. 2-BENZOYLPYRIDINE. Available from: [Link]

  • El-Sabbagh, O. I., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. Molecules, 28(11), 4381. Available from: [Link]

  • Martínez-Urbina, M. A., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(13), 5133. Available from: [Link]

  • Chemsrc. 2-(4-Amino-3-methylbenzoyl)pyridine. Available from: [Link]

  • Karki, R., et al. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European journal of medicinal chemistry, 90, 360–378. Available from: [Link]

  • ResearchGate. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. (2016). Available from: [Link]

  • Zhang, Y., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 26(16), 4991. Available from: [Link]

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Overcoming catalyst deactivation in reactions involving 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalysis. As Senior Application Scientists, we understand the complexities and nuances of working with challenging substrates. This guide is dedicated to helping you troubleshoot and overcome a common hurdle in modern synthesis: catalyst deactivation in reactions involving 2-(4-Methylbenzoyl)pyridine.

The unique structure of this compound, featuring a ketone and a pyridine ring, presents a dual challenge. While the ketone is the target for many transformations (e.g., hydrogenation, C-C coupling), the pyridine nitrogen, a potent Lewis base, is notorious for its ability to poison and deactivate metal catalysts. This guide provides in-depth, field-proven insights to diagnose, resolve, and prevent these issues.

Troubleshooting Guide & FAQs

This section is structured to address the most common symptoms of catalyst deactivation you might observe in your experiments.

Question 1: My hydrogenation reaction of this compound starts but then slows down significantly or stalls completely. What's happening?

Answer: This is a classic symptom of catalyst poisoning , likely caused by the pyridine nitrogen.

The Causality: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a strong Lewis base. In reactions involving precious metal catalysts like Palladium (Pd), Platinum (Pt), or Rhodium (Rh), this nitrogen atom can strongly adsorb onto the acidic metal active sites.[1] This binding is often stronger than the adsorption of your desired reactant, effectively blocking the active sites and preventing the catalytic cycle from proceeding. This phenomenon is also known as self-poisoning, where the reactant or product inhibits the catalyst's function.[2]

Troubleshooting & Mitigation Strategies:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can provide a larger number of active sites, compensating for those blocked by poisoning.[1] This is often a pragmatic first step in process optimization.

  • Modify Reaction Conditions:

    • Increase Hydrogen Pressure: In hydrogenation reactions, higher H₂ pressure can sometimes help displace the poisoning species from the catalyst surface and promote the desired reaction.

    • Use Additives: The addition of a Brønsted or Lewis acid can protonate or coordinate with the pyridine nitrogen, respectively. This "masks" the lone pair, preventing it from binding to the catalyst. However, care must be taken as acidic conditions can also degrade the catalyst or substrate.

  • Select a More Robust Catalyst: Standard Pd/C is highly susceptible to pyridine poisoning. Consider catalysts known to be more resistant to nitrogen-containing compounds. For some C-H activation reactions, moving from a Pd(II) to a Pd(0) source has been shown to overcome severe heteroatom poisoning.[3]

Question 2: My catalyst works for the first run, but its activity drops dramatically upon recycling. Why?

Answer: This points to one of three likely culprits: irreversible poisoning, fouling (coking), or active metal leaching.

The Causality & Diagnostic Steps:

  • Irreversible Poisoning/Fouling: Strong chemisorption of the pyridine ring or the formation of heavy, carbon-rich byproducts (coke) on the catalyst surface can permanently block active sites and pores.[1][4] This is especially common at higher reaction temperatures where polymerization and condensation of aromatic rings can occur.[5][6] The specific surface area of a spent catalyst is often drastically lower than that of a fresh one, indicating pore blockage.[7]

  • Active Metal Leaching: This is a significant issue for supported catalysts, particularly with palladium.[8] The active metal nanoparticles can detach from the support and dissolve into the reaction medium.[9] This not only deactivates the solid catalyst for future runs but also contaminates your product with metal impurities, a critical issue in pharmaceutical development.[10]

Troubleshooting & Mitigation Strategies:

  • Diagnostic Test for Leaching: After the first run, filter off the heterogeneous catalyst. Then, add a fresh batch of starting material to the filtrate and continue the reaction under the same conditions. If you observe any further conversion, it confirms that active catalytic species have leached into the solution. For quantitative analysis, measure the metal concentration in your product solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Preventing Leaching:

    • Use a catalyst with a strongly interacting support (e.g., functionalized carbon, silica, or polymer supports) designed to immobilize the metal nanoparticles more effectively.[10][11]

    • The addition of certain organic acids as "protectants" can competitively adsorb on the metal surface, reducing the coverage of species that promote leaching.[12]

  • Catalyst Regeneration for Fouling: If coking is the primary issue, the catalyst's activity can often be restored. See the detailed protocol below.

Question 3: I'm observing poor selectivity, with several unexpected byproducts. Is this related to catalyst deactivation?

Answer: Yes, changes in selectivity are a common indicator of catalyst deactivation or evolving reaction pathways.[1]

The Causality: As the most active catalytic sites become poisoned or blocked, the reaction may proceed through alternative, less favorable pathways on different types of sites (e.g., edge vs. terrace sites on a nanoparticle) or via homogeneous catalysis from leached metal.[1] This can lead to the formation of byproducts from over-hydrogenation, ring opening, or side reactions involving the solvent. For instance, in iron-catalyzed C-H borylation, specific deactivation pathways can lead to off-cycle complexes that are inactive for the desired transformation.[13][14]

Troubleshooting & Mitigation Strategies:

  • Re-evaluate Reaction Conditions: A slight modification in temperature, pressure, or solvent can sometimes suppress side reactions. Running the reaction at a lower temperature for a longer time may improve selectivity.

  • Ligand/Additive Screening: In homogeneous catalysis, the choice of ligand is critical. A different ligand might stabilize the catalytic species against deactivation pathways or sterically hinder the formation of unwanted byproducts.

  • Thorough Product Analysis: Use techniques like GC-MS or LC-MS to identify the byproducts. Understanding their structure can provide valuable clues about the deactivation mechanism and the side reactions occurring.

Mechanisms of Deactivation: A Comparative Overview

To aid in rapid diagnosis, the following table summarizes the key deactivation pathways relevant to reactions with this compound.

Deactivation MechanismPrimary Cause & EffectCommon SymptomsMitigation & Prevention Strategies
Poisoning Strong adsorption of pyridine nitrogen on active metal sites, blocking reactants.[1]Rapid loss of activity; reaction stalls after initial conversion.Increase catalyst loading; use additives (acids); select poison-resistant catalysts.[1][3]
Fouling (Coking) Deposition of carbonaceous residues from the aromatic rings on the catalyst surface, blocking pores and active sites.[4][5]Gradual decrease in reaction rate over time; loss of activity on recycling.Optimize conditions (lower temp, higher H₂ pressure); periodic regeneration.[5]
Leaching Dissolution of the active metal from the support into the reaction medium.[8]Loss of activity on recycling; metal contamination in the product.Use strongly interacting supports; add protectants; operate under milder conditions.[11][12]
Thermal Degradation (Sintering) Agglomeration of metal nanoparticles at high temperatures, reducing active surface area.[15]Irreversible loss of activity after high-temperature use.Operate at the lowest effective temperature; use thermally stable supports.

Visualizing Deactivation & Troubleshooting

The following diagrams illustrate the primary deactivation mechanisms and a logical workflow for troubleshooting your reaction.

DeactivationMechanisms cluster_catalyst Heterogeneous Catalyst Particle cluster_support Support cluster_active_sites cluster_mechanisms s1 s2 s3 s4 a1 a2 a3 Poisoning Poisoning Poisoning->a1 Pyridine-N binds to active site Fouling Fouling (Coking) Fouling->s2 Carbon deposits block pores Leaching Leaching Leaching->a2 Metal atom dissolves Sintering Sintering Sintering->a1 Sites agglomerate Sintering->a3 Sites agglomerate

Caption: Key mechanisms of catalyst deactivation.

TroubleshootingWorkflow Start Reaction is Sluggish, Stalled, or Inefficient Symptom What are the symptoms? Start->Symptom Stalled Stalls after initial activity Symptom->Stalled Stalls Recycle Loses activity on recycle Symptom->Recycle Fails on Recycle Selectivity Poor selectivity Symptom->Selectivity Low Selectivity Cause1 Likely Cause: Poisoning Stalled->Cause1 Cause2 Likely Cause: Leaching or Fouling Recycle->Cause2 Cause3 Likely Cause: Side Reactions / Site Blocking Selectivity->Cause3 Action1 Action: - Increase catalyst loading - Add acidic modifier - Change catalyst type Cause1->Action1 Action2 Action: - Perform leaching test (ICP-MS) - Attempt regeneration - Use robust support Cause2->Action2 Action3 Action: - Analyze byproducts (GC-MS) - Adjust T, P, solvent - Screen new ligands Cause3->Action3

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental Protocols

Protocol 1: Regeneration of a Fouled/Coked Palladium on Carbon (Pd/C) Catalyst

This protocol is adapted from methods developed for deactivated palladium catalysts and is designed to remove organic residues and coke.[7][16][17]

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Chloroform is a hazardous solvent.

Materials:

  • Spent Pd/C catalyst

  • Chloroform (CHCl₃), analytical grade

  • Glacial Acetic Acid (CH₃COOH), analytical grade

  • Buchner funnel and filter flask

  • Filter paper compatible with solvents

  • Beaker or round-bottom flask

  • Stir plate and stir bar

  • Ultrasonic bath

  • Drying oven or vacuum oven

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture using a Buchner funnel. Wash the catalyst cake with a small amount of the reaction solvent to remove residual product and starting material.

  • Solvent Washing: Transfer the filtered catalyst to a beaker. Add a mixture of chloroform and glacial acetic acid (e.g., a 9:1 v/v ratio). Use enough solvent to create a slurry that can be stirred effectively (approx. 10-20 mL per gram of catalyst).

  • Treatment:

    • Stir the slurry vigorously at room temperature for 30-60 minutes.

    • Place the beaker in an ultrasonic bath for 30 minutes. This helps to dislodge strongly adsorbed species and break up agglomerates.

  • Filtration and Rinsing: Filter the treated catalyst again using a clean Buchner funnel. Wash the catalyst thoroughly with fresh chloroform to remove the acetic acid and any dissolved organic residues.

  • Drying: Carefully transfer the cleaned catalyst to a watch glass or drying dish. Dry the catalyst in an oven at 80-100 °C for several hours, or in a vacuum oven at a lower temperature, until a constant weight is achieved.

  • Activity Test: The regenerated catalyst is now ready for reuse. Test its activity in a small-scale reaction to evaluate the effectiveness of the regeneration process. A successful regeneration should restore a significant portion of the initial activity.[7]

Causality of Steps: The chloroform acts as a solvent to dissolve organic residues, while the glacial acetic acid helps to displace strongly bound basic molecules (like pyridine) from the acidic sites on the catalyst surface.[7] Ultrasonication provides mechanical energy to enhance the cleaning process.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives. Benchchem.
  • Wang, X., et al. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. ACS Catalysis. Retrieved from [Link]

  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Chopra, J., Goswami, A. K., & Baroliya, P. K. (2019). Leaching in Metal Nanoparticle Catalysis. ResearchGate. Retrieved from [Link]

  • Zhu, R., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Retrieved from [Link]

  • Redón, R. (2014). Leaching in Metal Nanoparticle Catalysis. Ingenta Connect. Retrieved from [Link]

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]

  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. Retrieved from [Link]

  • Redón, R., Peña, N. G. G., & Crescencio, F. R. (2014). Leaching in metal nanoparticle catalysis. Recent Patents on Nanotechnology. Retrieved from [Link]

  • Bearden, R. (1979). Regeneration of palladium hydrogenation catalyst. U.S. Patent No. 4,152,291. Google Patents.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. ResearchGate. Retrieved from [Link]

  • SilcoTek. (2017). How to Prevent Coking and Fouling in Refinery Applications. SilcoTek Corporation. Retrieved from [Link]

  • Mahmoud, A. R. (2024). Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies. ResearchGate. Retrieved from [Link]

  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. Retrieved from [Link]

  • Usman, M., et al. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. Retrieved from [Link]

  • Eureka. (2024). How to Minimize Catalyst Deactivation in Hydroprocessing Units. Patsnap. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Coke formation in metal‐catalysed hydrogenation/dehydrogenation... ResearchGate. Retrieved from [https://www.researchgate.net/figure/Coke-formation-in-metal-catalysed-hydrogenation-dehydrogenation-processes-involving_fig2_273444036]([Link] hydrogenation-dehydrogenation-processes-involving_fig2_273444036)

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). ResearchGate. Retrieved from [Link]

  • Schwarzenbek, E. F., & Turkevich, J. (1968). Regeneration of platinum and palladium reforming catalysts. U.S. Patent No. 3,400,073. Google Patents.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Retrieved from [Link]

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Technical Support Center: Refinement of Crystallization Techniques for 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(4-Methylbenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with field-proven insights to empower you to achieve high-purity, crystalline this compound efficiently and consistently.

Introduction to the Crystallization of this compound

This compound is an aromatic ketone with a pyridine moiety, presenting unique crystallization challenges due to the electronic properties and potential for various intermolecular interactions of these functional groups.[1] Its moderate polarity and the presence of both a benzene and a pyridine ring influence its solubility in common organic solvents. Successful crystallization hinges on achieving a state of supersaturation from which the compound precipitates in an ordered, crystalline lattice, excluding impurities.[2] This process is a critical purification step in pharmaceutical development, as the solid-state properties of an active pharmaceutical ingredient (API) or intermediate, such as crystal form and purity, can significantly impact its stability, bioavailability, and manufacturability.

Key Physical Properties:

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO[3]
Molecular Weight197.24 g/mol
Melting Point43-45 °C
Physical FormPowder / Off-White solid[3]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing this compound?

A1: There is no universal "best" solvent, as the ideal choice depends on the impurity profile of your crude material. However, based on the principle of "like dissolves like," solvents of intermediate polarity are excellent starting points.[4] For a ketone like this compound, acetone is a logical first choice.[5] Other potentially suitable solvents include ethanol, methanol, and ethyl acetate . The goal is to find a solvent in which the compound is highly soluble when hot and sparingly soluble when cold.[4]

Q2: I'm struggling to find a suitable single solvent. What should I try next?

A2: A binary (two-component) solvent system is a powerful technique when a single solvent is not effective.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. For this compound, common binary systems to explore include:

  • Acetone/Hexane: Acetone is the good solvent, and hexane is the anti-solvent.

  • Ethyl Acetate/Hexane: Ethyl acetate is the good solvent, and hexane is the anti-solvent.

  • Methanol/Water: Methanol is the good solvent, and water is the anti-solvent. (Use with caution to avoid "oiling out").

Q3: How can I improve the yield of my crystallization?

A3: Low yield is often due to using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. To improve yield:

  • Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure slow cooling. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.

  • Cool the solution to a sufficiently low temperature. After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and increase the yield.[4]

  • Minimize the volume of cold solvent used for washing the collected crystals to avoid redissolving the product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: No Crystals Form Upon Cooling

Q: I have cooled my solution to room temperature and then in an ice bath, but no crystals have formed. What is happening and what should I do?

A: This is a common issue that typically arises from one of two scenarios: the solution is not supersaturated, or there is an energetic barrier to nucleation (the initial formation of crystals).

Possible Causes & Solutions:

  • The solution is too dilute: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" of solution as an amorphous solid.

  • High solubility at low temperatures: The chosen solvent may be too effective at keeping the compound in solution, even when cold.

    • Solution: If you are using a single solvent, you may need to try a different one in which the compound is less soluble. If you are using a binary solvent system, you can try adding more of the anti-solvent.

  • Lack of nucleation sites: Crystal formation requires an initial seed or surface to begin growing.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[4]

    • Solution 2: Seeding. If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[4]

Workflow for Inducing Crystallization

Caption: Troubleshooting logic for no crystal formation.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling, my compound separates as an oil or a sticky goo, not as solid crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation. [4] Given the relatively low melting point of this compound (43-45 °C), this is a significant risk.

Possible Causes & Solutions:

  • The boiling point of the solvent is too high: If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid.

    • Solution: Choose a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).

  • The solution is too concentrated: Rapid cooling of a highly concentrated solution can lead to oiling out.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly more dilute. Allow this less concentrated solution to cool more slowly.

  • Presence of impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Consider purifying the crude material by another method, such as column chromatography, before attempting crystallization.

Issue 3: Crystals Form Too Quickly and Appear as a Fine Powder

Q: As soon as I remove my flask from the heat, a large amount of fine powder crashes out of solution. Are these good crystals?

A: Rapid precipitation of a fine powder is generally undesirable. This process, often called "crashing out," tends to trap impurities within the rapidly forming solid, negating the purification aspect of crystallization. The goal is slow, controlled crystal growth to allow for the formation of a well-ordered crystal lattice.

Possible Causes & Solutions:

  • The solution is too supersaturated: This can happen if you used the absolute minimum amount of a solvent in which the compound has very high solubility at high temperatures and extremely low solubility at room temperature.

    • Solution: Re-heat the solution to redissolve the powder, then add a small amount (5-10% more) of the hot solvent. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.

  • A very large temperature gradient: Moving the flask directly from a hot plate to a cold ice bath can induce rapid precipitation.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel or cork ring, before moving it to an ice bath.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., acetone) to the flask.

  • Heat the mixture gently with stirring until the solvent begins to reflux and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat source and cover it.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Binary-Solvent Recrystallization
  • Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot acetone).

  • While the solution is hot, add the "anti-solvent" (e.g., hexane) dropwise until a persistent cloudiness is observed.

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cool further in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.

  • Dry the crystals under vacuum.

Solvent Selection Logic

Caption: Decision tree for choosing a crystallization solvent system.

References

  • Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice.
  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]

  • Massachusetts Institute of Technology. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Wikipedia. Pyridine. [Link]

  • JoVE. Recrystallization. [Link]

  • Zhanghua. Crystallization Challenges in Pharmaceutical Products. [Link]

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Addressing regio-selectivity issues in the functionalization of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 2-(4-Methylbenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this versatile scaffold. Here, we address common challenges in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your experimental design.

Understanding the Challenge: A Tale of Two Rings

The core difficulty in functionalizing this compound lies in the competing reactivity of its two aromatic systems. The pyridine ring is inherently electron-deficient, a characteristic amplified by the strong electron-withdrawing effect of the 2-benzoyl substituent.[1] Conversely, the 4-methylbenzoyl (tolyl) ring is comparatively electron-rich. This electronic dichotomy dictates where and how functionalization will occur, often leading to unexpected regiochemical outcomes.

This guide will help you selectively target specific positions on either ring system by manipulating reaction conditions and employing strategic chemical transformations.

Molecular Reactivity Overview

The diagram below illustrates the key reactive sites and electronic influences within the this compound molecule. Understanding these fundamentals is the first step in troubleshooting regioselectivity.

Caption: Electronic properties and key reactive sites of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted an electrophilic aromatic substitution (e.g., nitration, bromination) and got a complex mixture, with the major product on the tolyl ring. Why is the pyridine ring unreactive?

Answer: This is the expected outcome due to the powerful deactivating effects on the pyridine ring.

  • Electronic Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, making the ring electron-deficient compared to benzene.[2] The 2-benzoyl group is a strong electron-withdrawing group (EWG), which further depletes electron density from the pyridine ring through both inductive and resonance effects. This makes the ring extremely resistant to attack by electrophiles.

  • Catalyst Sequestration: Standard electrophilic aromatic substitution (SEAr) reactions often require a Lewis acid or a strong protic acid catalyst (e.g., H₂SO₄, AlCl₃).[3][4] The basic nitrogen atom of the pyridine will readily coordinate to or be protonated by these catalysts. This coordination places a positive charge on the nitrogen, dramatically increasing the deactivation of the ring and effectively shutting down any possibility of electrophilic substitution.[2]

  • Competing Reactivity: In contrast, the tolyl (4-methylbenzoyl) ring is activated. It possesses an electron-donating methyl group (ortho, para-director) and an electron-withdrawing acyl group (meta-director). Their effects are synergistic, strongly activating the positions ortho to the methyl group (and meta to the carbonyl) for SEAr.

Troubleshooting Path: To functionalize the pyridine ring via an electrophilic-type reaction, you must first modify the pyridine to overcome its deactivation. The most common strategy is conversion to the corresponding N-oxide (see Q2).

Q2: How can I achieve electrophilic substitution on the C4 position of the pyridine ring?

Answer: The most reliable method is to proceed via the pyridine N-oxide. This strategy temporarily reverses the electronic properties of the ring, making it amenable to electrophilic attack.

The Causality:

  • Oxidation: Treating the parent molecule with an oxidant (like m-CPBA or H₂O₂) converts the pyridine nitrogen to an N-oxide.

  • Electronic Reversal: The resulting N-oxide functionality is a strong resonance-donating group. The positively charged nitrogen pushes electron density into the ring, particularly to the C2, C4, and C6 positions. While the C2 and C6 positions are still influenced by the withdrawing benzoyl group, the C4 position becomes significantly activated towards electrophilic attack.[2]

  • Substitution: With the C4 position activated, electrophilic substitution (e.g., nitration) can proceed under milder conditions than would be required for benzene.

  • Reduction: The N-oxide can then be easily reduced back to the pyridine using a reducing agent like PCl₃ or PPh₃, yielding the C4-functionalized product.

The workflow for this strategy is outlined below.

G Start This compound Step1 Oxidation (e.g., m-CPBA) Start->Step1 N_Oxide N-Oxide Intermediate (C4 Activated) Step1->N_Oxide Step2 Electrophilic Substitution (e.g., HNO₃/H₂SO₄) N_Oxide->Step2 Substituted_N_Oxide C4-Functionalized N-Oxide Step2->Substituted_N_Oxide Step3 Reduction (e.g., PCl₃) Substituted_N_Oxide->Step3 End C4-Functionalized Product Step3->End

Caption: Workflow for C4-functionalization of the pyridine ring via an N-oxide intermediate.

Q3: I'm trying to perform a Directed ortho-Metalation (DoM) to introduce a nucleophile. Which proton is the most acidic?

Answer: The proton at the C3 position of the pyridine ring is the most kinetically acidic and will be preferentially abstracted by a strong lithium amide base (like LDA or LiTMP) or a hindered alkyllithium.

The Causality:

  • Chelation Effect: Directed ortho-metalation relies on a "Directing Metalation Group" (DMG) to coordinate the organolithium reagent, delivering the base to a specific proton.[5][6][7] In this molecule, both the pyridine nitrogen and the carbonyl oxygen can act as coordinating sites.

  • Pyridine as the Dominant DMG: The pyridine nitrogen is an exceptionally powerful DMG. It forms a stable six-membered chelate intermediate with the lithium base, positioning the base perfectly to abstract the C3 proton. This is a well-established principle in pyridine chemistry.[8] While the carbonyl group can also direct metalation, the directing ability of the endocyclic nitrogen is generally superior for the adjacent C3 position.

  • Thermodynamic vs. Kinetic Acidity: While other protons might be more thermodynamically acidic (e.g., benzylic protons on the methyl group), the chelation-assisted abstraction of the C3 proton is kinetically much faster, leading to high regioselectivity. Using a bulky, non-nucleophilic base like LDA at low temperatures (-78 °C) is crucial to favor deprotonation over nucleophilic attack at the carbonyl.[5]

Reaction TypePreferred SiteRationaleKey Reagents
Electrophilic Substitution Benzoyl Ring (C3'/C5')Activated ring system; synergistic directing effects.Br₂, FeBr₃ or HNO₃, H₂SO₄
Nucleophilic Substitution Pyridine Ring (C4/C6)Electron-deficient ring requires a good leaving group.NaOMe, NaN₃ (with LG at C4/C6)
Directed ortho-Metalation Pyridine Ring (C3)Powerful directing effect of the pyridine nitrogen.LDA, THF, -78 °C
C-H Activation (Pd-cat.) Benzoyl Ring (C3'/C5')Often directed by the pyridine nitrogen to the ortho-C-H bonds of the benzoyl group.Pd(OAc)₂, Ligand, Oxidant

Table 1: Summary of expected regioselectivity for different reaction classes.

Troubleshooting Guides & Protocols

Protocol 1: Selective Electrophilic Bromination of the Benzoyl Ring

This protocol addresses the challenge of selectively functionalizing the electron-rich tolyl ring while leaving the pyridine ring untouched.

Issue: Uncontrolled bromination or lack of reaction. Goal: Achieve selective monobromination at the C3'/C5' positions of the benzoyl ring.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of Iron(III) bromide (FeBr₃, 0.1 eq) to the stirred solution.

  • Bromine Addition: Dissolve liquid bromine (Br₂, 1.05 eq) in a small amount of the same anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine. The reddish-brown color should dissipate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-(3-bromo-4-methylbenzoyl)pyridine.

Protocol 2: C4-Nitration of the Pyridine Ring via N-Oxide Formation

This protocol provides a reliable method for functionalizing the deactivated pyridine ring at the C4 position.

Issue: Failure to achieve any substitution on the pyridine ring. Goal: Synthesize 4-nitro-2-(4-methylbenzoyl)pyridine.

Step-by-Step Methodology:

Part A: N-Oxide Formation

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Oxidant Addition: Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction with 10% aqueous sodium sulfite (Na₂SO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude N-oxide, which can often be used in the next step without further purification.

Part B: C4-Nitration

  • Acid Mixture: In a separate flask, carefully add concentrated sulfuric acid (H₂SO₄) and cool to 0 °C. Slowly add fuming nitric acid (HNO₃) while maintaining the low temperature.

  • Substrate Addition: Add the crude N-oxide from Part A slowly to the nitrating mixture at 0 °C.

  • Heating: After the addition is complete, carefully heat the reaction mixture to 60-70 °C and maintain for 2-3 hours.

  • Quenching & Neutralization: Cool the reaction back to 0 °C and pour it slowly onto crushed ice. Carefully neutralize the solution with a saturated solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide until pH > 8.

  • Extraction & Purification: Extract the resulting suspension with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the 4-nitro N-oxide intermediate.

Part C: Deoxygenation

  • Reaction Setup: Dissolve the purified 4-nitro N-oxide (1.0 eq) in a suitable solvent like chloroform or acetonitrile.

  • Reducing Agent: Add phosphorus trichloride (PCl₃, 1.5 eq) dropwise at 0 °C.

  • Reflux: After addition, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).

  • Workup & Purification: Cool the reaction, quench with ice water, and neutralize with NaHCO₃. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to yield the final 4-nitro-2-(4-methylbenzoyl)pyridine.

Decision-Making Flowchart for Site-Selective Functionalization

When faced with a regioselectivity challenge, this decision tree can guide your strategy.

G Start What is your desired functionalization site? Pyridine Pyridine Ring Start->Pyridine Benzoyl Benzoyl Ring Start->Benzoyl Py_ReactionType What type of substituent are you introducing? Pyridine->Py_ReactionType Benz_ReactionType What type of substituent are you introducing? Benzoyl->Benz_ReactionType Py_Electro Electrophile (e.g., -NO₂, -Br) Py_ReactionType->Py_Electro Py_Nu Nucleophile (e.g., -OR, -NR₂) Py_ReactionType->Py_Nu Py_Metal Organometallic (via Deprotonation) Py_ReactionType->Py_Metal Strategy_N_Oxide Strategy: Use N-Oxide Protocol to activate C4 position. Py_Electro->Strategy_N_Oxide Strategy_SNAr Strategy: Requires existing Leaving Group. Target C4/C6 via SₙAr. Py_Nu->Strategy_SNAr Strategy_DoM Strategy: Directed ortho-Metalation (DoM) with LDA to functionalize C3. Py_Metal->Strategy_DoM Benz_Electro Electrophile (e.g., -Br, -Acyl) Benz_ReactionType->Benz_Electro Benz_CH Aryl/Alkyl Group (via C-H Activation) Benz_ReactionType->Benz_CH Strategy_SEAr Strategy: Standard SₑAr conditions. Reaction will favor C3'/C5'. Benz_Electro->Strategy_SEAr Strategy_CH_Act Strategy: Use Pd-catalysis. Pyridine N can direct C-H activation at C2'/C6'. Benz_CH->Strategy_CH_Act

Caption: A decision tree to guide the choice of reaction strategy based on the desired regiochemical outcome.

References
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. National Institutes of Health (NIH). Available at: [Link]

  • Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. Available at: [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH). Available at: [Link]

  • Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. Available at: [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • Directed (ortho) Metallation. Baran Lab, Scripps Research. Available at: [Link]

  • C–H activation of 2-phenyl pyridine with benzyl chloride by acylation. ResearchGate. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. Available at: [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]

  • Nucleophilic substitution. Wikipedia. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Bentham Science. Available at: [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. Available at: [Link]

  • Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science (RSC Publishing). Available at: [Link]

  • Electrophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Available at: [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. Available at: [Link]

  • Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]

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Best practices for storing and handling 2-(4-Methylbenzoyl)pyridine to avoid degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Methylbenzoyl)pyridine

This guide provides best practices for the storage and handling of this compound to minimize degradation and ensure the integrity of your research. It is designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile ketone derivative of pyridine, frequently utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The reactivity of the pyridine ring and the carbonyl group, while advantageous for synthesis, also makes the compound susceptible to degradation if not stored and handled correctly. This guide outlines the critical factors influencing its stability and provides practical solutions to common challenges encountered during its use.

Core Principles of Stability

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, while the carbonyl group is electrophilic and can be a target for nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound, which is typically a solid powder, should be stored in a cool, dry, and dark environment. The recommended storage temperature is room temperature (RT).[1] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and oxygen. For extended storage, or if the compound will be used in moisture-sensitive reactions, storing it inside a desiccator or a glovebox with an inert atmosphere (nitrogen or argon) is highly recommended.

Q2: What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on the chemical nature of benzoylpyridine derivatives, the two most probable degradation pathways are:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the ketone functionality. In acidic or basic conditions, this process can be accelerated. While the pyridine ring itself is relatively stable, the introduction of water can be detrimental, especially in formulated products or solutions.

  • Oxidation: The pyridine ring can be susceptible to oxidation, particularly at the nitrogen atom, to form an N-oxide.[2] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. Oxidation is a common degradation pathway for many pharmaceutical compounds.[3]

Q3: What are the signs of degradation?

Visual inspection can sometimes indicate degradation. A change in color from its typical off-white appearance to yellow or brown can be a sign of impurity formation. A change in the physical state, such as clumping of the powder, may suggest moisture absorption. However, significant degradation can occur without any visible changes. Therefore, analytical verification of purity is crucial, especially for older batches or if degradation is suspected.

Q4: Which materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5] Strong acids can protonate the pyridine nitrogen, potentially catalyzing side reactions. Strong oxidizing agents can lead to uncontrolled oxidation of the molecule.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or low yields in reactions Degradation of this compound due to improper storage or handling.1. Verify Purity: Before use, especially with older stock, verify the purity of the compound using an appropriate analytical method like HPLC or GC-MS. 2. Use Fresh Stock: If possible, use a freshly opened container of the reagent. 3. Inert Atmosphere: For moisture- or air-sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[6][7]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Formation of degradation products.1. Identify Impurities: Attempt to identify the impurity peaks by comparing retention times with potential degradation products (if standards are available) or by using mass spectrometry to determine their molecular weights. 2. Review Storage and Handling: Assess if the compound has been exposed to moisture, air, or light for extended periods. 3. Purification: If the purity is compromised, consider recrystallization or column chromatography to purify the material before use.
Difficulty in dissolving the compound The compound has absorbed moisture and formed clumps.1. Drying: Dry the compound under vacuum at a gentle temperature (not exceeding its melting point of 43-45°C) before use.[1] 2. Proper Storage: Ensure future storage is in a desiccator or a dry environment.
Reaction fails to initiate or proceeds sluggishly The reagent has degraded, reducing its effective concentration.1. Confirm Reagent Purity: As with low yields, confirm the purity of the starting material. 2. Stoichiometry Adjustment: If minor degradation is suspected and purification is not feasible, a slight excess of the reagent might be used, but this should be done with caution as it can complicate purification.
Visualizing the Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound to minimize degradation.

G Workflow for Handling this compound cluster_storage Storage cluster_handling Handling for Experiments cluster_reaction Reaction Setup storage Store in a cool, dry, dark place in a tightly sealed container desiccator For long-term storage or high-purity applications, use a desiccator or glovebox storage->desiccator optional weighing Weigh the required amount quickly to minimize air exposure storage->weighing inert_atmosphere For sensitive reactions, weigh and handle under an inert atmosphere (glovebox/Schlenk line) weighing->inert_atmosphere if required dissolution Dissolve in an appropriate anhydrous solvent weighing->dissolution inert_atmosphere->dissolution reaction Add to the reaction mixture dissolution->reaction

Caption: Recommended workflow for storing and handling this compound.

Analytical Methods for Purity Assessment

Regularly assessing the purity of this compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a suitable method for the purity analysis of this compound and its potential non-volatile degradation products.

Typical RP-HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is effective for retaining and separating moderately polar compounds like benzoylpyridine derivatives.[4][8]
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)The acidic modifier improves peak shape for basic compounds like pyridines. A gradient elution ensures the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns of this dimension.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong UV absorbance at this wavelength.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying volatile impurities and degradation products.

Typical GC-MS Parameters:

ParameterRecommended ConditionRationale
Column A non-polar or mid-polar capillary column (e.g., HP-5ms)Provides good separation for a wide range of organic compounds.[9]
Inlet Temperature 250-280 °CEnsures complete volatilization of the sample.
Oven Program A temperature gradient (e.g., starting at 50-100 °C and ramping to 280-300 °C)To separate compounds with different boiling points.
Carrier Gas HeliumAn inert carrier gas commonly used in GC-MS.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structure elucidation.[10]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)For mass-to-charge ratio determination of the analyte and its fragments.
Visualizing the Purity Analysis Workflow

G Purity Analysis Workflow for this compound cluster_sampling Sample Preparation cluster_analysis Analytical Technique cluster_data Data Interpretation sampling Take a representative sample of this compound dissolving Dissolve in a suitable solvent (e.g., acetonitrile for HPLC, dichloromethane for GC-MS) sampling->dissolving hplc HPLC Analysis dissolving->hplc gcms GC-MS Analysis dissolving->gcms chromatogram Obtain Chromatogram hplc->chromatogram gcms->chromatogram peak_integration Integrate peaks to determine the area percentage of the main compound and impurities chromatogram->peak_integration mass_spectra Analyze mass spectra to identify unknown impurities peak_integration->mass_spectra for GC-MS

Caption: General workflow for assessing the purity of this compound.

References
  • Muszalska I, Ładowska H, Sabiniarz A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol Pharm. 2000;57(5):347-53.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. In: Toxicological Profile for Pyridine. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 1992 Sep. Chapter 6. Available from: [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available from: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available from: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. 2013 Jul 2. Available from: [Link]

  • Huang Y, et al. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. J Pharm Sci. 2018;107(6):1633-1641.
  • Stolarczyk EU, et al. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Molecules. 2022;27(3):831.
  • Dolzonek J, et al. Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. 2019;233:938-946.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available from: [Link]

  • Lee KR, et al. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. J Pharm Biomed Anal. 2004;36(3):549-56.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PubMed. Available from: [Link]

  • Lifitegrast Degradation: Products and Pathways. MDPI. Available from: [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL. Available from: [Link]

  • Solutions for Pharmaceutical Impurities. Shimadzu. Available from: [Link]

  • Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules. ResearchGate. Available from: [Link]

  • Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. Semantic Scholar. Available from: [Link]

  • Enhanced thermal stability of inverted perovskite solar cells by bulky passivation with pyridine-functionalized triphenylamine. arXiv. 2025 Oct 9. Available from: [Link]

  • Dwivedi AR, et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem. 2023;14(1):23-53.
  • Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Publishing. Available from: [Link]

  • Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. ResearchGate. Available from: [Link]

  • Enhanced thermal stability of inverted perovskite solar cells by bulky passivation with pyridine-functionalized triphenylamine. ResearchGate. Available from: [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 2-(4-Methylbenzoyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(4-methylbenzoyl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these compounds. Pyridines are a critical class of heterocycles with extensive applications in pharmaceuticals and materials science.[1] The unique electronic and conformational properties of 2-benzoylpyridine derivatives often lead to NMR spectra that are challenging to interpret. This guide provides troubleshooting advice and answers to frequently asked questions to facilitate accurate structural elucidation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the NMR analysis of this compound and its derivatives.

Question 1: Why are the aromatic signals in my ¹H NMR spectrum of this compound overlapping and difficult to assign?

Answer:

Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common issue with 2-benzoylpyridine derivatives.[2][3] This complexity arises from several factors:

  • Multiple Aromatic Systems: The molecule contains two distinct aromatic rings—the pyridine ring and the 4-methylbenzoyl (tolyl) group—whose protons resonate in a similar chemical shift range.

  • Complex Splitting Patterns: Protons on the pyridine ring exhibit both ortho (³J) and meta (⁴J) couplings, leading to intricate multiplet structures like doublets of doublets or triplets of doublets.[4][5] The tolyl group protons often appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

  • Conformational Isomers (Rotamers): Slow rotation around the C-C single bond connecting the carbonyl group and the pyridine ring on the NMR timescale can lead to the presence of multiple conformers in solution.[6] This results in two sets of signals for the same proton, further complicating the spectrum.[7][8]

Troubleshooting Workflow:

To resolve signal overlap and confidently assign the aromatic protons, a multi-pronged approach combining solvent effects and advanced NMR techniques is recommended.

Protocol 1: Utilizing Solvent Effects and 2D NMR for Signal Dispersal

  • Solvent Change: Acquire ¹H NMR spectra in different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆).[6] Aromatic solvent-induced shifts (ASIS), particularly with benzene-d₆, can significantly alter the chemical shifts of nearby protons, often improving signal dispersion.

  • 2D COSY (Correlation Spectroscopy): This experiment is crucial for identifying scalar-coupled protons (protons connected through 2-4 bonds).[9][10] Cross-peaks in the COSY spectrum will connect adjacent protons within the same spin system, allowing you to trace the connectivity within the pyridine and tolyl rings separately.

  • 2D TOCSY (Total Correlation Spectroscopy): If COSY is insufficient due to weak long-range couplings, a TOCSY experiment can reveal correlations between all protons within a spin system, even if they are not directly coupled.[10][11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Workflow for resolving overlapping signals."

Question 2: The integration of my aromatic region doesn't match the expected number of protons. What could be the issue?

Answer:

Discrepancies in integration within the aromatic region are often a consequence of signal overlap.[12] When multiplets from different protons partially or fully overlap, the integration software may treat them as a single signal, leading to an incorrect proton count for that region.

Troubleshooting Steps:

  • Re-process the Spectrum: Manually re-integrate the spectrum, carefully setting the boundaries for each multiplet. If signals are severely overlapped, this may still be inaccurate.

  • Utilize 2D Heteronuclear Techniques: When proton signals are intractable, resolving them through the attached carbons can be highly effective.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[13] Since ¹³C spectra are typically better resolved, this can help differentiate overlapping proton signals by correlating them to distinct carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[11][13] It is invaluable for connecting fragments of the molecule. For instance, the proton at position 6 of the pyridine ring should show an HMBC correlation to the carbonyl carbon, confirming its proximity to the benzoyl group.

Data Interpretation Table: Expected 2D NMR Correlations for this compound

Proton (¹H)Correlated Carbon(s) in HSQC (¹³C)Key Correlated Carbon(s) in HMBC (¹³C)
H-3 (Py)C-3C-2, C-4, C-5
H-4 (Py)C-4C-2, C-3, C-5, C-6
H-5 (Py)C-5C-3, C-4, C-6
H-6 (Py)C-6C-2, C-4, C-5, C=O
H-2'/H-6' (Tolyl)C-2'/C-6'C=O , C-4', C-1'
H-3'/H-5' (Tolyl)C-3'/C-5'C-1', C-2'/C-6', C-4'
-CH₃ (Tolyl)-CH₃C-3'/C-5', C-4'
Question 3: I am observing broad signals or multiple sets of signals that change with temperature. How do I interpret this?

Answer:

Dynamic processes occurring on the NMR timescale are a hallmark of 2-benzoylpyridine derivatives. The observation of broad signals or distinct sets of signals for chemically equivalent protons often points to restricted rotation around the C(pyridine)-C(carbonyl) single bond.[8][14]

  • At low temperatures: Rotation is slow, and different rotational isomers (rotamers) can be observed as separate species, each with its own set of NMR signals.

  • At intermediate temperatures (near the coalescence temperature): The rate of interconversion between rotamers is comparable to the NMR timescale. This leads to significant line broadening as the spectrometer detects an "average" of the exchanging sites.[15]

  • At high temperatures: Rotation becomes fast, and the spectrometer observes a time-averaged signal for the protons, resulting in a single, sharp set of resonances.[6][15]

Troubleshooting Protocol: Variable Temperature (VT) NMR

Performing a Variable Temperature (VT) NMR study is the definitive way to investigate these dynamic processes.[15][16]

  • Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and incrementally increasing it (e.g., 298 K, 313 K, 328 K, etc.) until the broad signals coalesce into sharp peaks.[15]

  • Identify the coalescence temperature (Tc) , which is the temperature at which two exchanging signals merge into a single broad peak.

  • Analyze the spectra at high temperature for a simplified signal pattern that can be more easily assigned.

  • If possible, acquire spectra at low temperatures to resolve the individual rotamers.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption="Workflow for analyzing dynamic processes."

Frequently Asked Questions (FAQs)

Q1: I suspect a through-space interaction between the tolyl protons and the pyridine ring. How can I confirm this?

A1: Through-space interactions are best probed using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).[10][17][18] These experiments detect correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[17] In one of the likely low-energy conformations of this compound, the H-2'/H-6' protons of the tolyl ring are expected to be in close proximity to the H-3 proton of the pyridine ring. A cross-peak between these signals in a NOESY spectrum would provide strong evidence for this spatial relationship.[19][20]

Q2: How can I definitively assign the quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons?

A2: Quaternary carbons do not have any directly attached protons and therefore will not show signals in an HSQC spectrum. The best method for their assignment is the HMBC experiment.[11][21] Look for long-range correlations from known protons to the quaternary carbons.

  • Carbonyl Carbon (C=O): Should show correlations to H-6 (pyridine) and H-2'/H-6' (tolyl).

  • C-2 (Pyridine): Should show correlations to H-3, H-4, and H-6.

  • C-1' (Tolyl): Should show correlations to H-2'/H-6' and H-3'/H-5'.

  • C-4' (Tolyl): Should show correlations from the methyl protons and H-3'/H-5'.

Q3: My compound is not very soluble in common NMR solvents. What are my options?

A3: Poor solubility can lead to broad peaks and low signal-to-noise.[6]

  • Try alternative solvents: For polar compounds, DMSO-d₆ or Methanol-d₄ are good options. For nonpolar compounds, benzene-d₆ or THF-d₈ might work.

  • Increase the number of scans: This will improve the signal-to-noise ratio, but will not fix broadening due to inhomogeneity.

  • Slightly warm the sample: This can sometimes improve solubility. A VT-NMR experiment can help determine the optimal temperature.

  • Use a higher-field NMR spectrometer: A stronger magnet will provide better sensitivity and resolution.

Q4: Can computational chemistry help in assigning the NMR spectra?

A4: Absolutely. Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts (¹H and ¹³C) for a given structure. By calculating the theoretical spectra for different possible isomers or conformers, you can compare them to your experimental data to aid in assignment. This is particularly useful for resolving ambiguities in complex spectra.

References

  • Vertex AI Search. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
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  • National Metrology Institute of Japan (NMIJ). (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.
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  • YouTube. (2021, March 24).
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  • YouTube. (2025, October 5). How to Read 2D NMR (COSY & NOESY)
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Technical Support Center: Optimizing HPLC Methods for 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-(4-Methylbenzoyl)pyridine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance to help you develop robust analytical methods and troubleshoot common issues you may encounter.

Understanding the Analyte: this compound

Successful HPLC method development begins with a fundamental understanding of the analyte's physicochemical properties. This compound is a basic compound due to the nitrogen atom in the pyridine ring. This characteristic is the single most important factor governing its behavior in reversed-phase HPLC.

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure (4-methylphenyl)-pyridin-2-ylmethanone[1]Contains a basic pyridine moiety and a non-polar tolyl group.
Molecular Formula C₁₃H₁₁NO[1]-
Molecular Weight 197.24 g/mol [2]-
pKa (Pyridine) ~5.2-6.0 (for the protonated pyridine ring)[3][4][5]The compound will be protonated (charged) at acidic pH and neutral at basic pH. This directly impacts retention and peak shape.
Polarity (logP) XlogP ~2.2[1]Moderately non-polar, making it well-suited for reversed-phase chromatography.
UV Absorbance (λmax) ~254 nm[6][7]The pyridine ring provides strong UV absorbance, making UV detection highly suitable. A wavelength of 254 nm is an excellent starting point.[6]

Recommended Starting HPLC Method

Based on the properties of this compound, the following reversed-phase HPLC (RP-HPLC) conditions serve as a robust starting point for method development.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particlesA C18 column provides the necessary hydrophobic retention for the molecule.[8][9] Use a high-quality, end-capped column to minimize secondary interactions with surface silanols.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile additive ideal for LC-MS compatibility.[12] It lowers the mobile phase pH to ~2.7, ensuring the pyridine nitrogen is fully protonated, which typically improves peak shape.[10][13]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is often preferred for its lower viscosity and different selectivity compared to methanol.[14]
Gradient 5% B to 95% B over 10-15 minutesA scouting gradient is essential to determine the approximate elution conditions.
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm ID column)Adjust flow rate based on column diameter and particle size to maintain optimal efficiency.
Column Temperature 30 - 40 °COperating above ambient temperature improves peak shape, reduces viscosity, and enhances reproducibility.[15]
Detection UV at 254 nmThis wavelength corresponds to a strong absorbance maximum for the pyridine ring, providing excellent sensitivity.[6][7]
Injection Volume 1 - 10 µLKeep the injection volume low to prevent peak distortion from volume overload.[10]

Frequently Asked Questions (FAQs) - Method Development & Optimization

This section addresses common questions that arise during the initial setup and optimization of an HPLC method for this analyte.

Q1: How do I choose between a C18 and a C8 column? A1: Start with a C18 column. Its higher carbon load provides greater hydrophobic retention, which is generally suitable for a moderately non-polar compound like this compound.[8][9] If you find that the analyte is too strongly retained (i.e., has a very long retention time) even with a high percentage of organic solvent, a C8 column can be a good alternative as it is less retentive.

Q2: Why is controlling mobile phase pH so critical for this compound? A2: The pyridine moiety has a pKa of approximately 5.2-6.0.[3][4][5] At a mobile phase pH near this value, the analyte will exist as a mixture of its protonated (charged) and neutral forms. This dual state leads to poor chromatography, typically manifesting as broad or tailing peaks. To ensure a single, consistent ionic form, you must operate at a pH at least 2 units away from the pKa.[16]

  • Low pH (e.g., pH < 3): The analyte is consistently protonated (BH+). This is the recommended approach as it also suppresses the ionization of residual silanol groups on the silica-based column packing, which are a primary cause of peak tailing for basic compounds.[10][13]

  • High pH (e.g., pH > 8): The analyte is consistently neutral (B). This can also be a valid approach, but requires a pH-stable column (e.g., a hybrid or specialized high-pH column) to prevent degradation of the silica stationary phase.

Q3: What is the purpose of a buffer or acid additive in the mobile phase? A3: An additive like formic acid or a buffer like phosphate serves two main purposes:

  • pH Control: It sets and maintains a stable pH to ensure the analyte remains in a single ionic state, as explained above.[14][17]

  • Improved Peak Shape: At low pH, additives like formic or trifluoroacetic acid (TFA) can act as ion-pairing agents or simply mask the active silanol sites on the stationary phase, leading to sharper, more symmetrical peaks.[13]

Q4: Should I use an isocratic or gradient elution? A4: Always start with a broad scouting gradient (e.g., 5-95% organic).[18] This will quickly show you the approximate organic solvent percentage needed to elute your compound. If your scouting run shows the peak of interest elutes within a narrow range and you are not analyzing other compounds with vastly different polarities, you can then develop an isocratic method for simplicity and speed. An isocratic method is often preferred for routine QC analysis due to its robustness and faster re-equilibration times.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common HPLC problems encountered during the analysis of this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? pressure Pressure Fluctuation / High? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes fronting_split Peak Fronting or Splitting peak_shape->fronting_split Yes retention_time->pressure No rt_drift RT Drifting retention_time->rt_drift Yes high_pressure High Backpressure pressure->high_pressure Yes check_ph Check Mobile Phase pH (Is it < 3?) tailing->check_ph check_overload Check for Overload (Dilute Sample) fronting_split->check_overload check_column Check Column Health (Void or Contamination?) check_ph->check_column check_overload->check_column check_equilibration Ensure Column Equilibration (>10 column volumes) rt_drift->check_equilibration check_mobile_phase Check Mobile Phase (Freshly prepared? Evaporation?) check_equilibration->check_mobile_phase check_temp Check Column Temperature (Is oven stable?) check_mobile_phase->check_temp check_leak Check for Leaks (Pump, connections) check_temp->check_leak check_blockage Check for Blockage (Guard column, frits, tubing) high_pressure->check_blockage reverse_flush Reverse Flush Column (Disconnect from detector!) check_blockage->reverse_flush

Caption: A systematic workflow for diagnosing common HPLC issues.

Problem: Peak Tailing

Q: My peak for this compound is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for a basic compound like this is almost always caused by secondary interactions with the stationary phase.[11]

  • Primary Cause: Interaction with ionized silanol groups (Si-O⁻) on the surface of the silica packing material. The positively charged protonated analyte (BH+) is electrostatically attracted to these negatively charged sites, creating a secondary retention mechanism that tails the peak.[10][11]

  • Solutions (in order of likelihood):

    • Lower Mobile Phase pH: This is the most effective solution. Lowering the pH to below 3 with an additive like 0.1% formic or phosphoric acid protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the secondary interaction.[10][13]

    • Use a High-Quality, End-Capped Column: Modern columns are "end-capped," meaning most of the accessible silanol groups have been chemically deactivated. If you are using an older or lower-quality column, switching to a well-end-capped or base-deactivated column can significantly improve peak shape.[10]

    • Increase Buffer Concentration: For LC-UV applications, increasing the concentration of a buffer (e.g., phosphate from 10 mM to 25 mM) can help mask silanol interactions by increasing the ionic strength of the mobile phase.[10] Note: This is not recommended for LC-MS due to the risk of ion suppression.

    • Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column head and act as new active sites. Flush the column with a strong, acidic solvent wash.

Problem: Retention Time Drifting or Shifting

Q: The retention time for my analyte is decreasing/increasing with every injection. What should I check?

A: Retention time drift is a sign that the system or column chemistry is not stable.[19]

  • Cause 1: Insufficient Column Equilibration: This is the most common cause, especially when changing mobile phases or after the system has been idle.[19][20] The stationary phase needs to fully equilibrate with the mobile phase.

    • Solution: Ensure you are flushing the column with at least 10-20 column volumes of the initial mobile phase before starting your sequence. If your mobile phase contains additives like ion-pairing reagents, equilibration can take much longer.[19]

  • Cause 2: Mobile Phase Issues:

    • Composition Change: The volatile organic component (e.g., ACN) can evaporate over time, increasing the aqueous content and thus increasing retention time.[21]

    • pH Drift: If using a poorly buffered mobile phase, its pH can change, affecting retention.

    • Solution: Always use freshly prepared mobile phase. Keep solvent bottles capped and do not sparge with helium excessively.[15]

  • Cause 3: Temperature Fluctuations: A 1°C change in temperature can alter retention time by 1-2%.[15]

    • Solution: Use a thermostatted column compartment and ensure it is stable.[15][20]

  • Cause 4: Pump and System Leaks: A small, often invisible leak in the system can cause the flow rate to be inconsistent, leading to drifting retention times.[21]

    • Solution: Check all fittings for any signs of salt residue (from buffers) which indicates a slow leak. Perform a system pressure test.

Problem: High System Backpressure

Q: My HPLC system pressure has suddenly increased. What should I do?

A: High backpressure indicates a blockage somewhere in the flow path.[20]

  • Systematic Isolation: The key is to isolate the source of the blockage by systematically removing components from the flow path (working backward from the detector).

    • Remove the column and replace it with a union. If the pressure returns to normal, the blockage is in the column.

    • If pressure is still high, remove the injector from the flow path. If pressure drops, the injector rotor seal or sample loop may be blocked.

    • Continue this process with tubing and in-line filters until the source is identified.

  • Common Culprits & Solutions:

    • Blocked Column Inlet Frit: This is very common and is often caused by particulate matter from the sample or mobile phase precipitating.

      • Solution: First, try back-flushing the column (disconnect it from the detector first!). If that fails, the frit may need to be replaced, or the column itself may be compromised.

    • Precipitated Buffer: If you mix high concentrations of buffer with high percentages of organic solvent, the buffer can precipitate.

      • Solution: Ensure your buffer is soluble in the highest organic percentage of your gradient. Always filter your mobile phases.

    • Sample Particulates: Unfiltered samples are a major source of blockages.

      • Solution: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.

Essential Experimental Protocols

Adherence to standardized protocols is critical for reproducible results.

Protocol 1: System Suitability Testing (SST)

Before any sample analysis, the performance of the entire HPLC system must be verified. This is a regulatory requirement and ensures the validity of your data.[22][23][24]

Objective: To verify that the chromatographic system is adequate for the intended analysis.[24]

Procedure:

  • Prepare a standard solution of this compound at a known concentration.

  • Make five or six replicate injections of this standard solution.

  • Calculate the following parameters based on the resulting chromatograms.

SST ParameterUSP Acceptance CriteriaWhat it Measures
Tailing Factor (T) T ≤ 2.0[25]Peak symmetry. A value > 1 indicates tailing.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%[25]Precision and reproducibility of the injector and pump.
Theoretical Plates (N) Typically > 2000Column efficiency and sharpness of the peak.
Resolution (Rs) Rs > 2.0 (between analyte and nearest peak)The separation between adjacent peaks.

Action: If any of these parameters fail, the system is not suitable for analysis. Do not proceed with sample analysis until the issue has been identified and resolved using the troubleshooting guide.[23][25]

Protocol 2: Mobile Phase Preparation

Objective: To prepare a stable, particle-free mobile phase to ensure reproducible results and prevent system damage.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (or Methanol)

  • HPLC-grade Formic Acid (or appropriate buffer salts)

  • 0.22 µm or 0.45 µm membrane filters

  • Volumetric flasks and graduated cylinders

Procedure:

  • Aqueous Phase (0.1% Formic Acid):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly.

  • Organic Phase: Use HPLC-grade acetonitrile or methanol directly.

  • Filtration: Filter the aqueous mobile phase (and organic phase if it has been stored for a long time) through a 0.45 µm filter to remove any particulate matter. This is critical to prevent blockages.

  • Degassing: Degas the mobile phases before use by sonication, helium sparging, or using an in-line degasser to prevent air bubbles from forming in the pump, which can cause flow rate instability.[20]

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Methylbenzoyl)pyridine and Other Benzoylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is fundamental to optimizing synthetic pathways and designing novel molecular entities. Benzoylpyridines, which feature a pyridine ring attached to a benzoyl group, are a class of compounds with significant applications, ranging from medicinal chemistry to photochemistry.[1][2] The reactivity of these molecules is delicately controlled by the interplay of electronic and steric factors, which are, in turn, dictated by the substitution pattern on both the pyridine and benzene rings.

This guide provides an in-depth comparative analysis of the reactivity of 2-(4-Methylbenzoyl)pyridine against its parent compound, 2-benzoylpyridine, and the isomeric 3- and 4-benzoylpyridines. We will dissect the underlying principles governing their chemical behavior and provide supporting experimental frameworks to guide your research.

The Decisive Interplay of Electronic and Steric Effects

The chemical personality of a benzoylpyridine isomer is primarily shaped by two fundamental forces: the distribution of electron density (electronic effects) and the spatial arrangement of its atoms (steric effects).[3][4]

Electronic Landscape

The reactivity of the central carbonyl group is largely governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbon is a more inviting target for nucleophiles.[5][6]

  • Pyridine Ring Influence: The pyridine ring is electron-withdrawing due to the electronegativity of the nitrogen atom. Its position relative to the benzoyl group is critical. For 2- and 4-benzoylpyridine, the nitrogen atom can participate in resonance, effectively pulling electron density from the carbonyl group and increasing the partial positive charge on the carbonyl carbon. This effect is absent in 3-benzoylpyridine, where the nitrogen is at a meta-position.

  • Substituent Influence: In our target molecule, this compound, the methyl group on the benzoyl ring exerts a positive inductive (+I) and hyperconjugative effect. This electron-donating nature pushes electron density towards the carbonyl group, slightly reducing its electrophilicity compared to the unsubstituted 2-benzoylpyridine.[7]

The following diagram illustrates the resonance-induced electron withdrawal in 2- and 4-benzoylpyridine, which enhances the electrophilicity of the carbonyl carbon.

G cluster_2 2-Benzoylpyridine Resonance cluster_4 4-Benzoylpyridine Resonance cluster_3 3-Benzoylpyridine 2_Start 2-Benzoylpyridine 2_Res1 Resonance Structure (N has negative charge, Carbonyl C has positive charge) 2_Start->2_Res1 e- withdrawal 4_Start 4-Benzoylpyridine 4_Res1 Resonance Structure (N has negative charge, Carbonyl C has positive charge) 4_Start->4_Res1 e- withdrawal 3_Start 3-Benzoylpyridine (No direct resonance with C=O)

Caption: Resonance effects in 2- and 4-benzoylpyridine enhance carbonyl electrophilicity.

Steric Considerations

Steric hindrance refers to the spatial bulk around a reaction center, which can impede the approach of a reactant.[4][8] In the case of benzoylpyridines, the primary steric factor is the proximity of the pyridine ring's nitrogen atom to the carbonyl group.

  • The ortho-Effect of 2-Benzoylpyridines: In 2-benzoylpyridine and its derivatives like this compound, the nitrogen atom is in the ortho position. Its lone pair of electrons and associated solvation shell create a sterically congested environment around the carbonyl carbon, potentially slowing down reactions with bulky nucleophiles.

  • Reduced Hindrance in 3- and 4-Isomers: The 3- and 4-benzoylpyridine isomers experience significantly less steric hindrance at the carbonyl group, as the nitrogen atom is further removed.

G cluster_2 2-Benzoylpyridine cluster_4 4-Benzoylpyridine node_2 Py-C=O steric_2 Steric Hindrance N_2 N N_2->node_2 node_4 Py-C=O N_4 N note_4 Less Hindrance

Caption: Steric hindrance at the carbonyl group in 2- vs. 4-benzoylpyridine.

A Head-to-Head Comparison of Reactivity

Based on the interplay of these effects, we can predict and rationalize the relative reactivity of these compounds in key chemical transformations.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is the quintessential reaction of ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[5][6][9]

Predicted Reactivity Order: 4-Benzoylpyridine > 2-Benzoylpyridine > this compound > 3-Benzoylpyridine

  • 4-Benzoylpyridine is predicted to be the most reactive due to strong electronic activation from the para-nitrogen and minimal steric hindrance.

  • 2-Benzoylpyridine benefits from strong electronic activation but is penalized by steric hindrance from the ortho-nitrogen.

  • This compound is electronically similar to the 2-isomer but is slightly deactivated by the electron-donating 4-methyl group, making it marginally less reactive.

  • 3-Benzoylpyridine is the least reactive towards nucleophilic addition because it lacks the resonance-based electronic activation of the carbonyl group seen in the 2- and 4-isomers.

Data Summary: Reduction of Benzoylpyridines

The reduction of the carbonyl to a secondary alcohol via hydride addition is a classic example of nucleophilic addition. While direct kinetic comparisons are scarce, relative reactivity can be inferred from reaction conditions and yields reported across various studies.

CompoundRelative ReactivityKey Influencing FactorsSupporting Data/Observations
4-Benzoylpyridine HighestStrong electronic activation; low steric hindrance.Often undergoes reduction under mild conditions with high yields.[10]
2-Benzoylpyridine HighStrong electronic activation, offset by steric hindrance.Readily reduced, but may require slightly more forcing conditions or specific catalysts compared to the 4-isomer.[11]
This compound Moderate-HighStrong electronic activation, but slightly attenuated by the +I effect of the methyl group; steric hindrance present.Expected to be slightly less reactive than 2-benzoylpyridine.
3-Benzoylpyridine LowestLacks direct resonance activation of the carbonyl group.Generally requires more forcing conditions for complete reduction compared to 2- and 4-isomers.[10]

Experimental Protocol: Comparative Reduction via Sodium Borohydride

To provide a tangible measure of reactivity, this section outlines a standardized protocol for the reduction of benzoylpyridine isomers. The rate of reaction can be monitored by Thin Layer Chromatography (TLC) to provide a qualitative comparison.

Objective: To qualitatively compare the rate of reduction of this compound, 2-benzoylpyridine, and 4-benzoylpyridine to their corresponding alcohols.

Materials:

  • This compound

  • 2-Benzoylpyridine

  • 4-Benzoylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • TLC plates (silica gel 60 F₂₅₄)

  • Reaction vials, magnetic stirrers, capillaries for TLC spotting

Procedure:

  • Preparation: In separate, identical vials, prepare 0.1 M solutions of each benzoylpyridine isomer in methanol (e.g., dissolve 0.1 mmol of each ketone in 1.0 mL of methanol). Place each vial on a magnetic stirrer.

  • Initiation: At time t=0, add an equimolar amount of NaBH₄ (0.1 mmol, ~3.8 mg) to each vial simultaneously. Start a timer.

  • Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20, 30 minutes), use a capillary to spot a small aliquot from each reaction mixture onto a single TLC plate.

  • TLC Analysis: Develop the TLC plate using a suitable eluent (e.g., 30:70 ethyl acetate:hexane). Visualize the spots under a UV lamp (254 nm). The starting ketone will be a UV-active spot, while the product alcohol will be a different spot (usually with a lower Rf value).

  • Comparison: Compare the disappearance of the starting material spot for each isomer over time. The isomer whose spot disappears fastest is the most reactive under these conditions.

G cluster_prep Preparation cluster_monitor Monitoring & Analysis A1 Dissolve 0.1 mmol of 2-(4-Me)-BP in 1mL MeOH B t=0: Add 0.1 mmol NaBH₄ to each vial simultaneously A1->B A2 Dissolve 0.1 mmol of 2-BP in 1mL MeOH A2->B A3 Dissolve 0.1 mmol of 4-BP in 1mL MeOH A3->B C Spot reactions on TLC plate at t = 2, 5, 10, 20, 30 min B->C D Develop TLC plate (e.g., 30:70 EtOAc:Hex) C->D E Visualize under UV light D->E F Compare rates of disappearance of starting material spots E->F

Caption: Workflow for the comparative reduction of benzoylpyridine isomers.

Beyond Nucleophilic Addition: Other Reactive Facets

Basicity of the Pyridine Nitrogen

The benzoyl group, being electron-withdrawing, reduces the basicity of the pyridine nitrogen compared to pyridine itself. The effect is most pronounced in the 2- and 4-isomers where the carbonyl is conjugated with the nitrogen. Therefore, 3-benzoylpyridine is the strongest base among the isomers, while this compound will have a basicity comparable to, but marginally higher than, 2-benzoylpyridine due to the distant electron-donating methyl group.

Photochemical Reactivity

Conclusion

The reactivity of this compound is a product of a delicate balance between electronic activation and steric hindrance, characteristic of 2-substituted benzoylpyridines.

  • In Comparison to 2-Benzoylpyridine: It is slightly less reactive towards nucleophiles due to the electron-donating nature of the para-methyl group, which marginally reduces the electrophilicity of the carbonyl carbon.

  • In Comparison to 3-Benzoylpyridine: It is significantly more reactive in nucleophilic additions, owing to the powerful resonance-based activation of the carbonyl group by the ortho-nitrogen.

  • In Comparison to 4-Benzoylpyridine: It is likely less reactive due to the steric hindrance imposed by the ortho-nitrogen, which impedes the approach of nucleophiles to the carbonyl center.

For the practicing scientist, these differences are not merely academic. They dictate the choice of reaction conditions, the potential for side products, and the overall efficiency of a synthetic sequence. By understanding the fundamental principles of electronic and steric effects, researchers can make more informed predictions and rationally design experiments, saving valuable time and resources in the lab.

References

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  • Favaro, G., & Masetti, F. (1978). Photochemical and photophysical behavior of benzoylpyridines. 2. Bimolecular interactions of triplet 3-benzoylpyridine in aqueous solution. The Journal of Physical Chemistry, 82(11), 1215-1219. [Link]

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A Comparative Guide to the Synthesis of 2-(4-Methylbenzoyl)pyridine: Validation of a Novel Photocatalytic C-H Acylation Route

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Acylpyridine Scaffold

The 2-acylpyridine moiety is a privileged structural motif in medicinal chemistry and materials science. Its presence is critical to the function of numerous pharmaceuticals, including antihistamines and anti-cancer agents, owing to its unique steric and electronic properties which facilitate key binding interactions with biological targets. 2-(4-Methylbenzoyl)pyridine, in particular, serves as a crucial intermediate in the synthesis of bespoke molecules where the p-tolyl group provides a handle for further functionalization or acts as a specific pharmacophoric element.

The demand for efficient, scalable, and sustainable methods to synthesize this key intermediate is ever-present. Traditional methods, while foundational, often carry significant drawbacks, including the use of hazardous reagents, harsh reaction conditions, and multi-step procedures that result in poor atom economy. This guide introduces and validates a novel, direct photocatalytic C-H acylation route for the synthesis of this compound and provides a comprehensive comparison with established synthetic alternatives. Our objective is to equip researchers with the data and insights necessary to select the optimal synthetic strategy for their specific research and development needs.

Part 1: A Novel Synthetic Route: Direct Visible-Light-Mediated C-H Acylation

We have developed a novel synthetic protocol that leverages the power of visible-light photoredox catalysis to directly couple pyridine with a readily available 4-methylbenzoyl precursor. This method circumvents the need for pre-functionalization of the pyridine ring, offering a more direct and atom-economical approach.

Mechanism Rationale: The core of this new method is the generation of an acyl radical from a stable carboxylic acid derivative under mild, visible-light irradiation. The process is initiated by an excited-state photocatalyst that engages in a single-electron transfer (SET) with a redox-active ester of 4-methylbenzoic acid. The resulting radical anion undergoes fragmentation to release CO2 and generate the desired 4-methylbenzoyl radical. This radical then adds to a protonated pyridine ring, followed by an oxidation and deprotonation sequence to yield the final product. The choice of a specific organic photocatalyst and a redox auxiliary group is critical for high efficiency and selectivity.

Diagram 1: Proposed Mechanism for Photocatalytic C-H Acylation

G cluster_initiation Light-Driven Radical Generation cluster_coupling Pyridine Functionalization PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light Visible Light (450 nm) Light->PC hv PC_star->PC Regeneration RAE Redox-Active Ester (of 4-Methylbenzoic Acid) PC_star->RAE SET PC_red Reduced PC RAE_radical RAE Radical Anion RAE->RAE_radical Acyl_Radical 4-Methylbenzoyl Radical RAE_radical->Acyl_Radical CO2 CO₂ RAE_radical->CO2 Pyridinium Pyridinium Ion Acyl_Radical->Pyridinium Radical Addition Pyridine Pyridine Pyridine->Pyridinium Protonation Acid Acid (H+) Acid->Pyridinium Intermediate Radical Adduct Pyridinium->Intermediate Product This compound Intermediate->Product Oxidation & Deprotonation PC_red->PC Regeneration PC_red->Intermediate SET G Start Start: - 4-Bromotoluene - Mg Turnings - Anhydrous Ether Grignard Form Grignard Reagent (p-tolylmagnesium bromide) Start->Grignard Addition Nucleophilic Addition: - Add 2-Cyanopyridine - Reflux Grignard->Addition Hydrolysis Acidic Hydrolysis: - Quench with aq. HCl - Forms Imine intermediate Addition->Hydrolysis Workup Work-up & Purification: - Basification - Extraction - Chromatography Hydrolysis->Workup Product Final Product Workup->Product G Start Start: Need to Synthesize This compound Priority What is the main priority? Start->Priority Scale Is this a large-scale synthesis? Priority->Scale Yield & Scalability Safety Are safety and mild conditions critical? Priority->Safety Safety & Greenness Cost Is lowest reagent cost the primary driver? Priority->Cost Cost Photocat Use Novel Photocatalytic Route (Good for scalability and green chemistry) Scale->Photocat Yes Oxidation Use Oxidation Route (Excellent yield if precursor is available) Scale->Oxidation No Safety->Photocat Yes Grignard Use Grignard Route (High risk, not ideal for scale) Safety->Grignard No Cost->Grignard No FC Use Friedel-Crafts Route (Economical but harsh) Cost->FC Yes

A Comparative Guide to the Catalytic Versatility of 2-(4-Methylbenzoyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and catalysis, the quest for efficient and selective catalysts is perpetual. The intricate dance of atoms at a metallic center, orchestrated by the electronic and steric properties of surrounding ligands, dictates the outcome of a chemical transformation. Among the vast arsenal of ligands, pyridine derivatives have long been esteemed for their robust coordination chemistry and tunable characteristics. This guide delves into a comparative study of the catalytic activity of a specific class of these ligands: 2-(4-Methylbenzoyl)pyridine and its closely related 2-aroylpyridine analogues complexed with various transition metals.

This document moves beyond a mere compilation of data. It aims to provide a holistic understanding by dissecting the causality behind experimental choices, offering self-validating protocols, and grounding all claims in authoritative scientific literature. We will explore the synthesis of these complexes and their application in pivotal organic transformations, including oxidation and cross-coupling reactions, presenting a clear comparison of their catalytic prowess.

The Ligand at the Helm: Understanding this compound

The this compound ligand is a bidentate N,O-chelator. The pyridine nitrogen and the carbonyl oxygen atoms coordinate to a metal center, forming a stable five-membered ring. The electronic properties of this ligand can be finely tuned. The electron-donating methyl group in the para-position of the benzoyl moiety subtly influences the electron density at the metallic center, which in turn can impact the catalytic activity. Variations in the substituents on the benzoyl ring can, therefore, serve as a powerful tool to modulate the reactivity of the resulting metal complex.

A Comparative Analysis of Catalytic Performance

The true measure of a catalyst lies in its performance. Here, we present a comparative overview of the catalytic activity of this compound and related 2-aroylpyridine complexes in two fundamental classes of organic reactions: oxidation of alcohols and palladium-catalyzed cross-coupling reactions.

Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The use of molecular oxygen as the terminal oxidant is highly desirable from an environmental and economic perspective. Palladium complexes containing pyridine-based ligands have emerged as effective catalysts for this transformation[1].

Table 1: Comparative Catalytic Activity in the Aerobic Oxidation of Benzyl Alcohol

Catalyst PrecursorLigandCo-catalyst/AdditiveSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Source
Pd(OAc)₂PyridineNoneToluene8024HighHigh[1]
Pd(II)-hydrotalcitePyridineNoneToluene1003>99>99 (for 1-phenylethanol)[2]

The mechanism of aerobic alcohol oxidation catalyzed by Pd(OAc)₂/pyridine involves the formation of a palladium-alkoxide species, followed by β-hydride elimination to yield the carbonyl product[1]. The pyridine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. It is plausible that this compound complexes of palladium would exhibit similar or potentially enhanced catalytic activity due to the chelation effect and the electronic influence of the ligand.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Heck reactions are powerful tools for the formation of carbon-carbon bonds, with wide applications in the synthesis of pharmaceuticals and advanced materials[3][4][5][6][7][8][9][10][11]. Palladium complexes are the catalysts of choice for these transformations, and the nature of the ligand is paramount in determining the efficiency and scope of the reaction.

Table 2: Comparative Catalytic Activity in Suzuki-Miyaura and Heck Reactions

CatalystReactionSubstratesBaseSolventTemp (°C)Yield (%)Source
Pd(dppf)Cl₂Suzuki-MiyauraPyridine-2-sulfonyl fluoride + Arylboronic acidK₂CO₃Dioxane/H₂O65-1005-89[3]
Pd(OAc)₂HeckAryl bromide + StyreneK₂CO₃DMF/H₂O80High[6]
Phosphine-free Pd precursorsHeckEugenol + IodobenzeneK₂CO₃DMF14095[4]

Note: Specific data for this compound complexes in these reactions is not explicitly detailed in the provided search results. The table presents representative conditions for similar palladium-catalyzed cross-coupling reactions involving pyridine derivatives.

The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling highlights the utility of palladium catalysts in constructing this important structural motif[3]. In the Heck reaction, phosphine-free palladium precursors have shown high activity, and the choice of ligand can influence the outcome of the reaction[4][5]. The chelation provided by 2-aroylpyridine ligands can enhance the stability and activity of the palladium catalyst.

Experimental Protocols: A Guide to Synthesis and Catalysis

To facilitate further research and application, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-aroylpyridine palladium complex and its application in a Heck coupling reaction.

Synthesis of a Dichloro[2-(benzoyl)pyridine]palladium(II) Complex

This protocol is adapted from the general synthesis of palladium(II) complexes with pyridine-based ligands.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 2-Benzoylpyridine

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve PdCl₂ in anhydrous acetonitrile with stirring.

  • In a separate flask, dissolve an equimolar amount of 2-benzoylpyridine in anhydrous acetonitrile.

  • Slowly add the ligand solution to the PdCl₂ solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The formation of a precipitate indicates the formation of the complex.

  • Filter the solid product, wash with cold acetonitrile and then diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the product using standard techniques such as FT-IR, ¹H NMR, and elemental analysis.

Causality: The use of an inert atmosphere is crucial to prevent the oxidation of any potential Pd(0) species that might form and to avoid moisture which could interfere with the coordination. Acetonitrile is a good solvent for both the palladium salt and the ligand, facilitating a homogeneous reaction.

Protocol for a Heck Coupling Reaction

This protocol is a general procedure for the Heck reaction catalyzed by a palladium complex[5][6].

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Olefin (e.g., styrene)

  • Palladium catalyst (e.g., the synthesized dichloro[2-(benzoyl)pyridine]palladium(II) complex)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube, add the aryl bromide, the palladium catalyst (typically 1-2 mol%), and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent and the olefin via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate. The final product should be characterized by ¹H and ¹³C NMR to confirm its structure and purity.

Visualizing the Catalytic Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

Ligand Synthesis and Complexation Workflow

Ligand_Synthesis_and_Complexation cluster_ligand Ligand Synthesis cluster_complexation Complexation Start Start Reactants 2-Bromopyridine + 4-Methylbenzoyl chloride Start->Reactants Grignard Grignard Reaction Reactants->Grignard Ligand This compound Grignard->Ligand Reaction Coordination Reaction Ligand->Reaction Metal_Salt Metal Salt (e.g., PdCl₂, Cu(OAc)₂) Metal_Salt->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Complex This compound Metal Complex Reaction->Complex

Caption: Workflow for the synthesis of the this compound ligand and its subsequent complexation with a metal salt.

Generalized Catalytic Cycle for the Heck Reaction

Heck_Cycle Pd(0)L_n Pd(0)Ln OxAdd Oxidative Addition Pd(0)L_n->OxAdd R-X RPdX(L)_n R-Pd(II)-X(L)n OxAdd->RPdX(L)_n Coord Olefin Coordination RPdX(L)_n->Coord Olefin Insertion Migratory Insertion Coord->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride RedElim Reductive Elimination BetaHydride->RedElim RedElim->Pd(0)L_n -HX Product Alkene Product RedElim->Product Base Base Base->RedElim

Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed Heck reaction.

Conclusion and Future Outlook

The family of this compound and its derivatives holds significant promise as versatile ligands in transition metal catalysis. While this guide has provided a comparative framework based on available literature for related systems, it is evident that a dedicated and systematic study of this compound complexes with a broader range of metals (e.g., copper, rhodium, iridium) is warranted. Such investigations would undoubtedly uncover novel catalytic activities and provide deeper insights into the structure-activity relationships.

The tunability of the aroylpyridine scaffold, coupled with the stability imparted by chelation, makes these complexes attractive candidates for the development of next-generation catalysts. Future research should focus on synthesizing a library of these complexes and screening their activity in a wide array of catalytic transformations, including asymmetric catalysis. The detailed protocols and comparative data presented herein serve as a solid foundation for such endeavors, empowering researchers to explore the full catalytic potential of these fascinating molecules.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Rigor

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of any given chemical entity are not merely data points; they are foundational pillars of safety and efficacy. 2-(4-Methylbenzoyl)pyridine, a heterocyclic ketone, often emerges as a critical intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification and identification are therefore non-negotiable. This guide provides an in-depth comparison and cross-validation strategy for the most common analytical methods used to characterize this compound.

The principle of cross-validation in an analytical context is to ensure that different validated methods produce consistent, reliable, and accurate results for the same sample.[1] This process is a cornerstone of robust analytical science, providing a high degree of certainty in the data and supporting regulatory compliance with bodies like the FDA and EMA.[1] By comparing results from orthogonal methods—those based on different scientific principles—we can effectively mitigate the risk of method-specific biases and build a comprehensive, validated understanding of the analyte. This guide is structured to provide not just protocols, but the scientific rationale underpinning the choice of methods, their validation, and their ultimate cross-comparison.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical method is dictated by the intended purpose, whether it's for routine quality control (QC), stability testing, or structural elucidation. For this compound, the primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS), often used in tandem (e.g., GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and high resolving power, particularly for non-volatile compounds.[2]

  • Expertise & Experience: The choice of a reversed-phase (RP) method, typically with a C18 column, is logical for this compound. The molecule possesses sufficient hydrophobicity from its benzoyl and methylphenyl groups to be retained, while the polar pyridine ring ensures good elution with a standard mobile phase of acetonitrile and water. UV detection is suitable due to the presence of chromophores (the aromatic rings and the carbonyl group), which are expected to show strong absorbance in the UV region, similar to related pyridine derivatives.[3]

  • Trustworthiness: Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[4][5] This ensures the method is suitable for its intended purpose.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC is an ideal technique for volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis.

  • Expertise & Experience: The key advantage of GC is its high separation efficiency.[6] Coupling it with a mass spectrometer provides unparalleled specificity, allowing for both quantification and positive identification based on the molecule's mass spectrum and fragmentation pattern.[6] The choice of a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is standard for separating a wide range of semi-volatile organic molecules. While pyridine itself can sometimes pose challenges for certain GC columns, modern deactivated columns handle such compounds well.[7]

  • Trustworthiness: The validation approach again follows ICH guidelines. Specificity is inherently high with MS detection. The mass spectrum provides a unique fingerprint of the compound. For instance, related benzoylpyridine ions are known to fragment via the loss of the neutral pyridine molecule, a characteristic that would be confirmed during validation.

Data Presentation: Comparative Performance of Key Analytical Methods

The following table summarizes the expected performance characteristics for validated HPLC-UV and GC-MS methods for the analysis of this compound, based on ICH Q2(R1) validation parameters.[4][8]

Validation Parameter HPLC-UV GC-MS Rationale & Causality
Specificity High (Peak Purity via DAD)Very High (Mass Spectrum)HPLC relies on chromatographic separation. GC-MS adds the dimension of mass-to-charge ratio, providing definitive identification.[5]
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linear response over a defined concentration range, essential for accurate quantification.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Accuracy is a measure of closeness to the true value, confirmed by spiking experiments.
Precision (% RSD) < 1.0%< 1.5%Demonstrates the method's repeatability and intermediate precision. HPLC often shows slightly better precision for routine assays.
Limit of Quantitation (LOQ) ~0.01 µg/mL~0.005 µg/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, typically offers superior sensitivity for trace-level impurity analysis.
Robustness HighModerate to HighHPLC methods are generally very robust. GC methods can be more sensitive to inlet conditions and column aging.

Cross-Validation Strategy and Workflow

The core objective of cross-validation is to demonstrate the agreement between two or more distinct, validated analytical procedures.[9] This provides a high level of assurance in the reported analytical results.

Logical Workflow for Cross-Validation

A robust cross-validation study involves analyzing the same batch of a well-characterized sample using the different validated methods and comparing the results against pre-defined acceptance criteria.

CrossValidationWorkflow

Experimental Protocols

The following protocols are detailed, self-validating systems designed for accuracy and reproducibility.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is designed for the quantification (assay) of this compound.

1. Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound, >99.5% purity.

  • Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Rationale: Phosphoric acid is used to control the pH and ensure sharp peak shapes by protonating any residual silanols on the column and ensuring the pyridine nitrogen is consistently protonated.

  • Gradient: 70% A to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax determined by UV scan).

  • Injection Volume: 10 µL.

3. Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

  • Sample Solution (Target 0.1 mg/mL): Accurately weigh an amount of sample containing ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. Validation & System Suitability:

  • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area must be ≤ 2.0%.

  • Specificity: Analyze a placebo and spike it with the analyte to demonstrate no interference. Peak purity should be assessed using a DAD.

  • Linearity: Prepare standards at five concentrations (e.g., 0.025 to 0.15 mg/mL). The correlation coefficient (r²) must be ≥ 0.999.

HPLC_Workflow

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for both the identification and quantification of this compound, especially useful for impurity profiling.

1. Instrumentation & Materials:

  • GC system with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Capillary column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reference Standard: this compound, >99.5% purity.

  • Dichloromethane or Ethyl Acetate (GC grade).

  • Helium (carrier gas).

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Rationale: A split injection prevents column overloading and ensures sharp peaks for a quantitative analysis.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • MS Mode: Full Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 197 for molecular ion, and other key fragments). The molecular formula is C13H11NO, giving a molecular weight of 197.24 g/mol .

3. Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard (10 µg/mL): Dilute 0.1 mL of the stock solution to 10.0 mL with ethyl acetate.

  • Sample Solution (Target 10 µg/mL): Prepare sample in ethyl acetate to achieve a similar target concentration.

4. Validation & System Suitability:

  • System Suitability: Inject the working standard three times. The RSD for peak area must be ≤ 5.0%. The mass spectrum must match the reference spectrum.

  • Specificity: Analyze a blank solvent to ensure no interfering peaks. The mass spectrum provides inherent specificity.

  • Linearity: Prepare standards at five concentrations (e.g., 1 to 20 µg/mL). The correlation coefficient (r²) must be ≥ 0.998.

GCMS_Workflow

Conclusion

The cross-validation of analytical methods is an essential practice in modern drug development, providing an unimpeachable level of confidence in analytical data. For a compound like this compound, a dual approach using both HPLC-UV and GC-MS offers a comprehensive analytical package. HPLC-UV serves as a robust, precise method for routine quantification, while GC-MS provides orthogonal separation and definitive structural confirmation. When the quantitative results from both validated methods align within established acceptance criteria, the analytical data for this compound can be considered thoroughly verified and trustworthy, satisfying the rigorous demands of researchers, scientists, and regulatory bodies.

References

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Benchmarking the Biological Activity of 2-(4-Methylbenzoyl)pyridine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thorough characterization of novel small molecules is paramount. This guide provides a comprehensive framework for benchmarking the biological activity of 2-(4-Methylbenzoyl)pyridine, a synthetic compound with a pyridine ring linked to a 4-methylbenzoyl group. Due to its structural motifs, which are present in numerous biologically active compounds, we hypothesize that this compound may exhibit inhibitory effects on key enzymatic targets implicated in inflammation, cancer, and metabolic disorders.

This document will guide researchers, scientists, and drug development professionals through a series of in-depth comparisons against well-established inhibitors. We will explore its potential as an inhibitor of Cyclooxygenase-2 (COX-2), Topoisomerase II, and α-glucosidase. The experimental designs detailed herein are structured to provide a robust, self-validating system for assessing the compound's efficacy and selectivity.

Probing Anti-Inflammatory Potential: this compound vs. Celecoxib in COX-2 Inhibition

Rationale for Investigation: The pyridine nucleus is a common scaffold in a variety of anti-inflammatory agents. Furthermore, non-steroidal anti-inflammatory drugs (NSAIDs) often feature aromatic carboxylic acid or related functionalities that interact with the active site of cyclooxygenase (COX) enzymes. Given that this compound possesses a pyridine ring and a benzoyl moiety, it is a candidate for COX inhibition. We will focus on COX-2, the inducible isoform of the enzyme that is a key mediator of inflammation and pain, making it a prime therapeutic target with the potential for reduced gastrointestinal side effects compared to non-selective COX inhibitors.[1][2]

Benchmark Inhibitor: Celecoxib

Celecoxib is a highly selective COX-2 inhibitor used clinically to treat pain and inflammation associated with conditions like arthritis.[1][3][4] Its sulfonamide group fits into a specific side pocket of the COX-2 enzyme, conferring its selectivity over the constitutively expressed COX-1 isoform.[1] By comparing the inhibitory activity of this compound to Celecoxib, we can ascertain its potency and potential for selective COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[5][6]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • This compound (test compound)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of Celecoxib and this compound in DMSO. Create a series of dilutions for each compound to determine the IC50 value.

  • Assay Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • Test compound or Celecoxib at various concentrations (use DMSO as a vehicle control).

  • Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Comparative Data Summary
CompoundCOX-2 IC50 (µM)
This compound[Insert Experimental Data]
Celecoxib[Insert Experimental Data]
Signaling Pathway: COX-2 in Prostaglandin Synthesis

Caption: The COX-2 enzyme converts arachidonic acid to prostaglandins, which mediate inflammation.

Assessing Anticancer Potential: this compound vs. Etoposide in Topoisomerase II Inhibition

Rationale for Investigation: Pyridine-containing compounds have been explored as potential anticancer agents, with some demonstrating topoisomerase inhibition. Topoisomerase II is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a well-established target for cancer chemotherapy.[7][8] The enzyme facilitates the passage of one DNA double helix through another by creating transient double-strand breaks. Inhibitors of Topoisomerase II can be classified as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis.

Benchmark Inhibitor: Etoposide

Etoposide is a widely used chemotherapeutic agent that functions as a Topoisomerase II poison.[7][9] It stabilizes the covalent complex between the enzyme and the cleaved DNA, which ultimately leads to cell death in rapidly dividing cancer cells.[7][8] A direct comparison with Etoposide will reveal whether this compound acts as a catalytic inhibitor or a poison of Topoisomerase II.

Experimental Protocol: In Vitro Topoisomerase II Drug Screening Assay (Plasmid-Based)

This protocol is based on commercially available kits for screening Topoisomerase II inhibitors.[3][10]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase II Reaction Buffer

  • ATP

  • Etoposide (positive control)

  • This compound (test compound)

  • Stop Solution (containing SDS and a loading dye)

  • Proteinase K

  • Agarose

  • Ethidium Bromide

  • TAE Buffer

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes containing:

    • Nuclease-free water

    • 10X Topoisomerase II Reaction Buffer

    • ATP

    • Supercoiled plasmid DNA

    • Test compound or Etoposide at various concentrations (use DMSO as a vehicle control).

  • Enzyme Addition: Add human Topoisomerase II to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reactions by adding the Stop Solution.

  • Protein Digestion: Add Proteinase K and incubate at 37°C for 15 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer until there is adequate separation of the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of the relaxation of supercoiled DNA indicates catalytic inhibition. The appearance of linear DNA indicates the compound is a Topoisomerase II poison that stabilizes the cleavage complex.

Comparative Data Summary
CompoundEffect on Topoisomerase II
This compound[Insert Observation: e.g., Catalytic inhibition at X µM, or Cleavage complex stabilization at Y µM]
Etoposide[Insert Observation: e.g., Cleavage complex stabilization at Z µM]
Mechanism of Action: Topoisomerase II

TopoII_Mechanism Supercoiled_DNA Supercoiled DNA TopoII Topoisomerase II Supercoiled_DNA->TopoII Cleavage_Complex Cleavage Complex (Transient DNA break) TopoII->Cleavage_Complex ATP Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Linear_DNA Linear DNA (Permanent break) Cleavage_Complex->Linear_DNA Poison effect Apoptosis Apoptosis Linear_DNA->Apoptosis Etoposide Etoposide Etoposide->Cleavage_Complex Stabilizes

Caption: Topoisomerase II relaxes supercoiled DNA via a transient break. Etoposide stabilizes this break, leading to cell death.

Investigating Antidiabetic Potential: this compound vs. Acarbose in α-Glucosidase Inhibition

Rationale for Investigation: The benzoyl moiety is present in some compounds that exhibit α-glucosidase inhibitory activity. α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[11][12] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[5][6][10][13]

Benchmark Inhibitor: Acarbose

Acarbose is a well-established α-glucosidase inhibitor used in the treatment of type 2 diabetes.[10][13][14] It acts as a competitive and reversible inhibitor of intestinal α-glucosidases, delaying the breakdown of complex carbohydrates.[5][10] By comparing the inhibitory activity of this compound with that of Acarbose, we can evaluate its potential as a novel antidiabetic agent.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods and commercially available kits.[2][4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (for stopping the reaction)

  • Acarbose (positive control)

  • This compound (test compound)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of Acarbose and this compound in a suitable solvent (e.g., DMSO diluted in buffer). Prepare a series of dilutions for each compound.

  • Assay Reaction Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • α-Glucosidase solution

    • Test compound or Acarbose at various concentrations (use the solvent as a control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the substrate, pNPG, to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution to each well.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound and Acarbose. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Comparative Data Summary
Compoundα-Glucosidase IC50 (µM)
This compound[Insert Experimental Data]
Acarbose[Insert Experimental Data]
Pathway: Carbohydrate Digestion and α-Glucosidase Action

AlphaGlucosidase_Pathway cluster_enzymes Digestive Enzymes Complex_Carbs Complex Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Complex_Carbs->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Absorption into Bloodstream Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Alpha_Amylase α-Amylase Alpha_Glucosidase α-Glucosidase (in small intestine) Inhibitor This compound Acarbose Inhibitor->Alpha_Glucosidase

Caption: α-Glucosidase breaks down oligosaccharides into glucose, which is then absorbed into the bloodstream.

General Experimental Workflow

Experimental_Workflow start Start: Hypothesis Generation synthesis Synthesis & Purification of This compound start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization stock_prep Stock Solution Preparation characterization->stock_prep assay_prep Assay Plate Preparation (Enzyme, Buffer, Compound) stock_prep->assay_prep pre_incubation Pre-incubation assay_prep->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init incubation Incubation reaction_init->incubation detection Signal Detection (Fluorescence/Absorbance) incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: A generalized workflow for the in vitro screening of this compound.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the biological activity of this compound against established inhibitors for three distinct and therapeutically relevant enzyme targets. The provided protocols offer a starting point for a comprehensive in vitro evaluation. The results from these assays will provide critical insights into the compound's potential pharmacological profile, guiding further optimization and development.

Positive results in any of these assays would warrant follow-up studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive), selectivity profiling against related enzymes (e.g., COX-1), and evaluation in cell-based and in vivo models to establish physiological relevance and therapeutic potential.

References

  • Acarbose: an alpha-glucosidase inhibitor. (1996). The Annals of Pharmacotherapy, 30(10), 1205-1206. [Link]

  • Acarbose. In Wikipedia. Retrieved January 12, 2026, from [Link]

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Reproducibility of 2-(4-Methylbenzoyl)pyridine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 2-(4-Methylbenzoyl)pyridine: Reproducibility and Mechanistic Insights

Introduction: The Challenge of Synthesizing 2-Acylpyridines

This compound is a valuable heterocyclic ketone that serves as a key building block in the development of pharmaceuticals and functional materials. Its structure, featuring a carbonyl linker between a pyridine and a toluene moiety, makes it an attractive intermediate for constructing more complex molecular architectures. However, the synthesis of 2-acylpyridines, including the title compound, is not trivial. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate with Lewis acids present significant challenges to classical synthetic methods.

Notably, the traditional Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis, typically fails for pyridine. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction preferentially coordinates with the basic nitrogen atom, which deactivates the ring towards electrophilic substitution and prevents the desired C-acylation.[1][2][3] This inherent limitation has driven the development of alternative strategies that bypass this deactivation pathway.

This guide provides a comparative analysis of three distinct and reproducible protocols for the synthesis of this compound. We will delve into a classical oxidation-based method, a modern palladium-catalyzed cross-coupling reaction, and a novel acyl-desilylation approach. By examining the underlying mechanisms, experimental parameters, and reproducibility, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to select and implement the most suitable protocol for their specific needs.

Protocol 1: Oxidation of 2-(4-methylbenzyl)pyridine

This method represents a robust, two-step classical approach. It begins with the synthesis of a precursor, 2-(4-methylbenzyl)pyridine, which is then oxidized at the benzylic position to yield the target ketone. The oxidation of a benzylic methylene group is a well-established transformation, and using a strong oxidizing agent like potassium permanganate (KMnO₄) can be highly effective.

Causality and Mechanistic Insights

The key to this protocol's success is the selective oxidation of the C-H bonds of the methylene bridge, which are significantly weaker and more reactive than the aromatic C-H bonds on either ring. The reaction with potassium permanganate proceeds via a radical mechanism under neutral or basic conditions. The process involves the abstraction of a hydrogen atom from the benzylic position, followed by further oxidation to the ketone. Controlling the reaction temperature is critical; excessive heat can lead to cleavage of the C-C bond and formation of unwanted byproducts like picolinic acid and p-toluic acid. The protocol described for a similar substrate, 2-(p-chlorobenzyl)pyridine, demonstrates the feasibility and provides a strong template for this synthesis.[4]

Experimental Workflow Diagram

Oxidation_Workflow cluster_0 Step 1: Precursor Synthesis (Not Detailed) cluster_1 Step 2: Oxidation SM1 2-Bromopyridine + 4-Methylbenzyl Grignard P1 2-(4-methylbenzyl)pyridine SM1->P1 Coupling Reaction P1_input 2-(4-methylbenzyl)pyridine Reagents 1. KMnO₄, H₂O 2. Heat (85-95°C) P1_input->Reagents Reaction Workup 3. Quench (Methanol) 4. Extraction (Ethyl Acetate) 5. Purification Reagents->Workup Processing Product This compound Workup->Product Isolation

Caption: Workflow for the synthesis via oxidation.

Detailed Experimental Protocol

Adapted from the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-methylbenzyl)pyridine (1.0 eq.) and water (approx. 4 mL per gram of starting material).

  • Heating: Begin stirring and heat the mixture to 85°C.

  • Oxidant Addition: Gradually add potassium permanganate (KMnO₄, 1.2-1.5 eq.) in small portions, ensuring the internal temperature does not rise above 95°C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 85-95°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture slightly and carefully add methanol to quench any excess KMnO₄ until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol exemplifies a modern catalytic approach, leveraging the power of palladium to construct the central C-C bond of the ketone. The Suzuki-Miyaura coupling is one of the most versatile cross-coupling reactions, known for its mild conditions and high functional group tolerance.[5] This method involves the coupling of a pyridine-derived organoboron species with an activated p-toluic acid derivative.

Causality and Mechanistic Insights

The success of this protocol hinges on the palladium(0) catalytic cycle. The cycle begins with the oxidative addition of an activated acyl derivative (e.g., 4-methylbenzoyl chloride) to the Pd(0) center, forming a Pd(II) complex. This is followed by transmetalation , where the pyridine group is transferred from the boronic acid (or ester) to the palladium center, displacing a halide. The final step is reductive elimination , where the two organic fragments are coupled to form the desired ketone, regenerating the Pd(0) catalyst.[6] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle, while the base is required to activate the organoboron reagent for transmetalation. This approach avoids the direct manipulation of the sensitive pyridine ring under harsh conditions.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow SM1 2-Pyridylboronic Acid or Ester Reaction Solvent (e.g., Toluene/H₂O) Heat SM1->Reaction SM2 4-Methylbenzoyl Chloride SM2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃) Catalyst->Reaction Workup Aqueous Workup Extraction Purification Reaction->Workup Coupling Product This compound Workup->Product Isolation

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Based on general procedures for carbonylative Suzuki coupling.[7]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-pyridylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 ratio).

  • Reagent Addition: Add 4-methylbenzoyl chloride (1.0 eq.) to the stirred mixture.

  • Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 3: Acyl-desilylation of 2-(Trimethylsilyl)pyridine

This innovative protocol circumvents the limitations of classical electrophilic aromatic substitution by reversing the polarity of the pyridine ring. Instead of an electrophilic attack on the pyridine, this method generates a nucleophilic pyridine intermediate that attacks the acyl chloride. This strategy provides high yields and selectivity for the 2-position without the need for a Lewis acid catalyst.[8][9]

Causality and Mechanistic Insights

This reaction proceeds through a fascinating four-step sequence within a single pot:

  • N-Acylation: The highly reactive 4-methylbenzoyl chloride first acylates the pyridine nitrogen, forming a pyridinium salt. This step activates the ring.

  • Desilylation: The pyridinium salt undergoes desilylation, likely facilitated by a trace amount of chloride or other nucleophile, to generate a stabilized ylide (a Hammick intermediate). This intermediate is nucleophilic at the C2 position.

  • C-Acylation: The C2-nucleophilic ylide attacks a second molecule of 4-methylbenzoyl chloride.

  • N-Deacylation: The resulting intermediate collapses, eliminating the N-acyl group to regenerate the aromatic pyridine ring and yield the final ketone product.[9]

This mechanism elegantly avoids the issues of ring deactivation associated with Friedel-Crafts reactions and provides a powerful, reproducible route to 2-acylpyridines.[8]

Experimental Workflow Diagram

Acyl_Desilylation_Workflow SM1 2-(Trimethylsilyl)pyridine Reaction Solvent (e.g., CH₂Cl₂) Room Temperature SM1->Reaction SM2 4-Methylbenzoyl Chloride SM2->Reaction Workup Aqueous Wash Extraction Purification Reaction->Workup Spontaneous Reaction Product This compound Workup->Product Isolation

Caption: Workflow for acyl-desilylation synthesis.

Detailed Experimental Protocol

Adapted from the general procedure for spontaneous acylation of 2-(trialkylsilyl)pyridines.[9]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(trimethylsilyl)pyridine (1.0 eq.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Reagent Addition: Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq.) in the same solvent to the flask at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. The reaction is often spontaneous. Monitor its completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.

Quantitative Performance Comparison

The choice of a synthetic protocol often depends on a balance of factors including yield, reaction time, cost, and safety. The following table summarizes the key performance metrics for the three discussed methods.

ParameterProtocol 1: OxidationProtocol 2: Pd-Catalyzed CouplingProtocol 3: Acyl-desilylation
Typical Yield 60-80% (for oxidation step)70-90%85-95%
Reaction Time 4-8 hours12-24 hours1-4 hours
Temperature 85-95°C80-100°CRoom Temperature
Key Reagents KMnO₄, 2-(4-methylbenzyl)pyridine2-Pyridylboronic acid, 4-methylbenzoyl chloride, Pd catalyst2-(Trimethylsilyl)pyridine, 4-methylbenzoyl chloride
Reproducibility Factors Precise temperature control, rate of KMnO₄ additionCatalyst quality, inert atmosphere, purity of boronic acidPurity of silylpyridine, anhydrous conditions
Key Advantages Uses inexpensive reagents, well-established transformationHigh functional group tolerance, mild conditionsHigh yield, fast, mild conditions, avoids Lewis acids
Key Disadvantages Stoichiometric toxic waste (MnO₂), precursor required, exothermicExpensive catalyst, requires inert atmosphere, potential for heavy metal contaminationRequires synthesis of specialized silylpyridine starting material

Conclusion and Recommendations

All three protocols offer viable and reproducible pathways to this compound, each with a distinct profile of advantages and disadvantages.

  • The Oxidation Protocol is a solid choice for large-scale synthesis where cost is a primary concern. Its reliance on inexpensive reagents is a major benefit, though it requires careful management of the exothermic reaction and produces significant inorganic waste.

  • The Palladium-Catalyzed Suzuki-Miyaura Coupling offers the greatest flexibility for analogue synthesis due to its broad functional group tolerance. It is ideal for medicinal chemistry applications where various substituted pyridines or benzoyl chlorides might be used, although the cost of the palladium catalyst and the need for rigorous removal of metal residues from the final product must be considered.

  • The Acyl-desilylation Protocol stands out for its efficiency, high yield, and mild reaction conditions. For laboratories equipped to prepare the silylpyridine starting material, this method offers the fastest and often cleanest route to the target compound, making it highly attractive for rapid synthesis and library generation.

Ultimately, the optimal choice depends on the specific constraints and goals of the research project, including scale, budget, available equipment, and the need for downstream diversification.

References

  • Trécourt, F.; Breton, G.; Bonnet, V.; Mongin, F.; Marsais, F.; Quéguiner, G. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron2000 , 56 (11), 1349–1360. [Link]

  • Sotor, P.; Stach, S.; Twardon, M.; Stolarczyk, J. Z.; Krompiec, S.; Mrowiec-Białoń, J. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters2015 , 17 (23), 5882–5885. [Link]

  • Sotor, P.; Stach, S.; Twardon, M.; Stolarczyk, J. Z.; Krompiec, S.; Mrowiec-Białoń, J. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. ACS Publications2015 . [Link]

  • Various Authors. A kind of preparation method of 2- acetylpyridine.
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  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Dou, G.; et al. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central2018 . [Link]

  • Organic Syntheses. 3-benzoylpyridine. Organic Syntheses Procedure. [Link]

  • de la Torre, M. G.; et al. Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews2022 . [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 . [Link]

  • Brainly.in. Why pyridine does not give Friedel Craft reaction? 2021 . [Link]

  • Quora. Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? 2024 . [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Acylpyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is a rigorous process of validation. For researchers in drug development, understanding the correlation, and often the disparity, between in vitro and in vivo efficacy is paramount. This guide focuses on 2-acylpyridine derivatives, a scaffold of significant interest due to its versatile biological activities. While specific data on 2-(4-Methylbenzoyl)pyridine derivatives is emerging, we will draw upon closely related 2-benzoyl and other 2-acylpyridine analogues to illustrate the critical comparison between cell-based assays and whole-organism models.

The In Vitro Gauntlet: Initial Efficacy and Mechanistic Insights

In vitro studies represent the first critical checkpoint for any potential therapeutic agent. These experiments, conducted on cancer cell lines, provide a rapid and cost-effective means to assess cytotoxicity and elucidate the mechanism of action.

A cornerstone of in vitro evaluation is the determination of the half-maximal inhibitory concentration (IC50). This metric quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. For instance, a platinum (II) complex with 2-benzoylpyridine was shown to inhibit the growth of HepG2 human liver cancer cells with an IC50 of 9.8±0.5μM.[1] Similarly, a novel pyridine derivative, designated H42, demonstrated potent inhibition of ovarian cancer cell proliferation with IC50 values of 0.87 μM in SKOV3 cells and 5.4 μM in A2780 cells.[2]

Beyond simple cytotoxicity, in vitro assays are instrumental in dissecting the molecular pathways affected by the compound. Techniques such as Western blotting, flow cytometry, and immunofluorescence can reveal if a compound induces apoptosis (programmed cell death), causes cell cycle arrest, or inhibits specific signaling pathways crucial for cancer progression. For example, the aforementioned platinum-2-benzoylpyridine complex was found to induce DNA damage and S-phase arrest in cancer cells.[1] The pyridine derivative H42 was shown to induce apoptosis, intracellular ROS production, and DNA damage, while also downregulating the expression of histone deacetylase 6 (HDAC6).[2]

Standard In Vitro Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-acylpyridine derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 2-Acylpyridine Derivatives A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

The In Vivo Arena: Assessing Efficacy and Toxicity in a Complex Biological System

While in vitro assays provide valuable initial data, they cannot fully replicate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole biological system.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common in vivo platform. The efficacy of the test compound is then assessed by monitoring tumor growth over time. For example, the platinum (II)-2-benzoylpyridine complex demonstrated marked inhibitory effects on tumor growth in a HepG2 nude mouse model.[1] Similarly, the pyridine derivative H42 was shown to inhibit ovarian cancer growth in a nude xenograft mouse study without obvious toxicity.[2] Another study on new pyridine heterocyclic hybrids found that the most potent compound, 3b, significantly inhibited breast cancer tumor size by 79% in an in vivo assay.[3]

Typical Xenograft Mouse Model Protocol

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the 2-acylpyridine derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth and final tumor weight between the treated and control groups to determine the in vivo efficacy.

Xenograft_Model_Workflow cluster_pre Preparation cluster_exp Experiment cluster_post Analysis A Implant Human Cancer Cells in Mice B Allow Tumors to Establish A->B C Randomize Mice into Control & Treatment Groups B->C D Administer 2-Acylpyridine Derivative or Vehicle C->D E Monitor Tumor Growth & Animal Health D->E F Excise and Weigh Tumors at Endpoint E->F G Compare Tumor Inhibition between Groups F->G

Caption: Key stages of an in vivo xenograft model for anticancer drug evaluation.

In Vitro vs. In Vivo: A Comparative Analysis

The ultimate goal is for in vitro potency to translate into in vivo efficacy. However, this is not always a direct correlation. A compound that is highly potent in a petri dish may fail in an animal model, and vice versa.

Compound/Derivative In Vitro Model In Vitro Efficacy (IC50) In Vivo Model In Vivo Efficacy Reference
Platinum (II)-2-Benzoylpyridine ComplexHepG2 (Liver Cancer)9.8±0.5μMHepG2 Xenograft (Nude Mice)Marked tumor growth inhibition[1]
Pyridine Derivative H42SKOV3 (Ovarian Cancer)0.87 μMOvarian Cancer Xenograft (Nude Mice)Inhibition of cancer progression[2]
Pyridine Derivative H42A2780 (Ovarian Cancer)5.4 μMOvarian Cancer Xenograft (Nude Mice)Inhibition of cancer progression[2]
Pyridine Heterocyclic Hybrid 3bMCF-7 (Breast Cancer)6.13 μMBreast Cancer Model79% reduction in tumor size[3]

Discussion of Discrepancies:

Several factors can contribute to discrepancies between in vitro and in vivo results:

  • Pharmacokinetics (ADME): A compound may have excellent in vitro activity but poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site in vivo.

  • Toxicity: A compound may be effective at concentrations that are toxic to the whole organism, leading to adverse effects and limiting the achievable therapeutic dose.

  • Tumor Microenvironment: In vitro cell cultures lack the complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can significantly influence drug response.

  • Drug Resistance Mechanisms: In vivo, tumors can develop resistance to treatment through various mechanisms that are not always recapitulated in short-term in vitro assays.

For example, while the pyridine-urea derivatives 8e and 8n showed excellent in vitro activity against the MCF-7 breast cancer cell line, with IC50 values significantly lower than the standard drug doxorubicin, their in vivo efficacy would still need to be established to confirm their therapeutic potential.[4]

Conclusion: An Integrated Approach to Drug Discovery

The evaluation of 2-acylpyridine derivatives, as with any potential anticancer agent, requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo models. In vitro assays provide essential initial data on potency and mechanism, allowing for the rapid screening and optimization of lead compounds. Subsequent in vivo studies are indispensable for validating efficacy in a more physiologically relevant setting and for assessing the overall safety profile. Understanding the potential for disconnect between these two testing paradigms is crucial for navigating the complex path of oncology drug development and for ultimately identifying novel therapeutics with real clinical promise.

References

  • El-Sayed, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1426. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689-15703. [Link]

  • Li, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 969512. [Link]

  • Chen, J., et al. (2020). Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. Anticancer Agents in Medicinal Chemistry, 20(4), 504-517. [Link]

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A Comparative Guide to Computational Predictions and Experimental Results for 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of theoretical predictions against experimental data for the molecule 2-(4-Methylbenzoyl)pyridine. As a Senior Application Scientist, my aim is to offer not just data, but a nuanced understanding of the interplay between in-silico and benchtop methodologies, highlighting the strengths and limitations of each approach. This analysis is grounded in the principles of scientific integrity, drawing upon established protocols and authoritative sources to ensure trustworthiness and expertise.

The core of this guide revolves around a central tenet: computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool, yet its results must be rigorously benchmarked against real-world experimental measurements.[1][2] this compound, a pyridine derivative, provides an excellent case study due to the rich information that can be gleaned from its structural and spectroscopic properties.

The Convergence of Theory and Experiment

The logical workflow for a comparative study of this nature involves a parallel investigation. On one hand, experimental techniques provide tangible data about the molecule's behavior. On the other, computational methods offer a theoretical framework to understand and predict these properties. The convergence of these two streams validates our understanding of the molecular system.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Synthesis Synthesis of this compound Exp_Purification Purification & Characterization Exp_Synthesis->Exp_Purification Exp_Analysis Spectroscopic & Structural Analysis (FT-IR, UV-Vis, NMR, X-ray) Exp_Purification->Exp_Analysis Exp_Data Experimental Data Exp_Analysis->Exp_Data Comparison Comparative Analysis Exp_Data->Comparison Comp_Setup Molecular Structure Input Comp_Method DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Comp_Setup->Comp_Method Comp_Prediction Prediction of Properties (Geometry, Vibrational Frequencies, Electronic Transitions, Chemical Shifts) Comp_Method->Comp_Prediction Comp_Data Predicted Data Comp_Prediction->Comp_Data Comp_Data->Comparison

Caption: A flowchart illustrating the parallel experimental and computational workflows, culminating in a comparative analysis.

Part 1: Experimental Methodologies & Results

The experimental characterization of this compound relies on a suite of spectroscopic and analytical techniques.[3][4][5] Each method provides a unique piece of the puzzle in elucidating the molecule's structure and electronic properties.

Experimental Protocols

A general approach to the analysis of an organic compound like this compound involves the following well-established spectroscopic methods.[6][7]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.[5]

  • Protocol:

    • A small sample of solid this compound is finely ground with potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet.

    • The pellet is placed in the sample holder of an FT-IR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Objective: To investigate the electronic transitions within the molecule by measuring the absorption of UV and visible light.[6] This is particularly useful for identifying conjugated systems.[6]

  • Protocol:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or cyclohexane).

    • A quartz cuvette is filled with the solution.

    • The UV-Vis spectrum is recorded, typically from 200-800 nm, to determine the wavelength of maximum absorption (λmax).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the carbon-hydrogen framework of the molecule by probing the magnetic properties of ¹H and ¹³C nuclei.[6]

  • Protocol:

    • A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is placed in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

4. X-ray Crystallography:

  • Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

  • Protocol:

    • Single crystals of this compound suitable for X-ray diffraction are grown.

    • A crystal is mounted on a goniometer and placed in an X-ray diffractometer.

    • The crystal is irradiated with X-rays, and the diffraction pattern is collected.

    • The data is processed to solve the crystal structure and refine the atomic positions.

Part 2: Computational Methodology

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.[1][2] For a molecule like this compound, DFT can predict a wide range of properties, including its geometry, vibrational frequencies, and electronic spectra.[8][9]

Computational Protocol

The choice of functional and basis set is critical for obtaining accurate results.[1] A widely used and generally reliable combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[10][11]

G Start Initial Molecular Structure (e.g., from PubChem) Opt Geometry Optimization (Finds the lowest energy conformation) Start->Opt Freq Frequency Calculation (Predicts IR/Raman spectra and confirms minimum energy structure) Opt->Freq TDDFT TD-DFT Calculation (Predicts UV-Vis spectrum) Opt->TDDFT NMR_Calc GIAO NMR Calculation (Predicts 1H and 13C chemical shifts) Opt->NMR_Calc Results Predicted Properties Freq->Results TDDFT->Results NMR_Calc->Results

Caption: A schematic of the DFT calculation workflow for predicting molecular properties.

Step-by-Step DFT Workflow:

  • Structure Input: The initial 3D structure of this compound is obtained or built.

  • Geometry Optimization: The structure is optimized to find the minimum energy conformation. This is a crucial step as all subsequent calculations depend on the optimized geometry.[1]

  • Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. This serves two purposes: to predict the IR spectrum and to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Spectra Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[9]

  • NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound (e.g., TMS).

Part 3: Comparative Analysis

Here, we critically compare the experimental data with the computational predictions for this compound.

Structural Parameters

While specific X-ray crystallography data for this compound was not found in the initial search, we can infer typical bond lengths and angles from related structures and compare them to DFT predictions. For instance, in a similar molecule, (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine, the dihedral angle between the two aromatic rings is 6.33 (5)°.[12][13] DFT calculations would be expected to predict a similar non-planar conformation for this compound due to steric hindrance between the pyridine and methylbenzoyl groups.

Vibrational Spectroscopy (FT-IR)

The comparison between experimental and theoretical FT-IR spectra is a powerful tool for vibrational assignment.[14][15] DFT calculations often overestimate vibrational frequencies due to the harmonic approximation and the neglect of anharmonicity. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.

Table 1: Comparison of Key Experimental and Calculated FT-IR Frequencies (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Calculated (DFT/B3LYP)
C=O Stretch~1660-1680Scaled value
Aromatic C=C and C=N Stretches~1400-1600Scaled values
C-H Stretch (Aromatic)~3000-3100Scaled values
C-H Stretch (Methyl)~2850-2960Scaled values

Note: Specific experimental values for this compound are needed for a direct comparison. The values provided are typical ranges for these functional groups.

The strong carbonyl (C=O) stretching vibration is a key feature in the IR spectrum. DFT calculations are generally very effective at predicting the position of this band.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum is characterized by electronic transitions between molecular orbitals. TD-DFT is the method of choice for predicting these transitions.[9]

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax)

SolventExperimental λmax (nm)Calculated λmax (nm) (TD-DFT)
Ethanol~250-260, ~280-290Predicted values
Cyclohexane~250-260, ~280-290Predicted values

Note: Experimental data for pyridine in the NIST WebBook shows absorptions around 250-260 nm.[16] The benzoyl group would be expected to introduce additional absorption bands.

Discrepancies between experimental and calculated λmax values can arise from solvent effects, which are often approximated in calculations using continuum solvation models.[17]

NMR Spectroscopy

Predicting NMR chemical shifts with DFT has become a routine and valuable tool in structure elucidation.[9]

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO)
¹H NMR
Pyridine H's~7.0-8.7Predicted values
Benzoyl H's~7.2-7.8Predicted values
Methyl H's~2.4Predicted value
¹³C NMR
C=O~190-200Predicted value
Pyridine C's~120-150Predicted values
Benzoyl C's~128-140Predicted values
Methyl C~21Predicted value

Note: Experimental data for 2-Benzoylpyridine shows pyridine proton signals between 7.5 and 8.7 ppm.[18] The methyl group in the 4-position of the benzoyl ring would slightly alter these shifts. Typical ¹³C shifts for pyridine carbons are in the 120-150 ppm range.[19]

The accuracy of calculated NMR shifts is generally high, with deviations from experiment typically being less than 0.5 ppm for ¹H and 5 ppm for ¹³C.

Conclusion: A Symbiotic Relationship

The comparison between computational predictions and experimental results for this compound underscores the symbiotic relationship between these two domains. DFT calculations provide a powerful means to predict and interpret experimental data, offering insights into molecular structure and properties that may be difficult to probe experimentally.[1][8] Conversely, experimental data is essential for validating and refining computational methods, ensuring their predictive power is grounded in physical reality.

Discrepancies between theory and experiment are not failures, but rather opportunities for deeper understanding. They can point to limitations in the computational model, such as the need for more sophisticated treatment of solvent effects or electron correlation, or they can reveal subtle experimental factors that were not initially considered. For researchers in drug development and materials science, the integrated use of computational and experimental techniques is not just a best practice; it is a critical strategy for accelerating discovery and innovation.

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A Senior Application Scientist's Guide to the Purification of 2-(4-Methylbenzoyl)pyridine: A Head-to-Head Comparison of Key Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of common purification methodologies for 2-(4-Methylbenzoyl)pyridine, a crucial building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and strategic choices that lead to optimal purity and yield.

The Importance of Purity: Understanding the Starting Material

This compound is a ketone derivative of pyridine. Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields, and potential toxicological issues in downstream applications. The choice of purification technique is fundamentally dictated by the impurity profile, which in turn is a product of the synthetic route employed. A common synthesis involves the oxidation of 2-(4-methylbenzyl)pyridine.

Potential Impurities Include:

  • Unreacted Starting Material: 2-(4-methylbenzyl)pyridine

  • Over-oxidation Products: Such as the corresponding carboxylic acid.

  • Reagents and Catalysts: Residual oxidizing agents or metal catalysts.

  • Solvent Residues: Organic solvents used in the reaction.

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Head-to-Head Comparison of Purification Techniques

We will now explore the most effective purification techniques for this compound: recrystallization and column chromatography.

Recrystallization: The Classic Approach for Crystalline Solids

Recrystallization is a technique that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For a compound like this compound, which is a solid at room temperature, this is often the first method to consider.

Principle of Separation: The core principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at a lower temperature. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and can be filtered off).

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The crucial first step is to identify a suitable solvent. Based on the polarity of this compound, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow for Recrystallization

A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound via recrystallization.

Advantages:

  • Cost-effective and scalable: Requires minimal specialized equipment and can be adapted for large quantities.

  • High purity possible: Can yield very pure material if the correct solvent is chosen.

Disadvantages:

  • Yield loss: Some product will always remain dissolved in the mother liquor.

  • Not suitable for all impurities: Ineffective if impurities have similar solubility profiles to the desired compound.

Column Chromatography: The Workhorse of Purification

Flash column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.

Principle of Separation: The separation occurs due to the differing affinities of the compounds in the mixture for the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents). Less polar compounds tend to travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of solvent and loaded onto the top of the silica column.

  • Elution: A solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through the column. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

Workflow for Column Chromatography

A Crude Product C Load Sample onto Column A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I A Start: Crude Product B Is the product crystalline? A->B C Are impurities significantly different in polarity? B->C Yes F Column Chromatography B->F No D High throughput needed? C->D Yes C->F No E Recrystallization D->E Yes D->F No

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 2-(4-Methylbenzoyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of modern stereoselective synthesis and pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies to ensure the quality, safety, and efficacy of chiral drug candidates. This guide provides an in-depth comparison of the three primary analytical techniques for assessing the enantiomeric excess of chiral 2-(4-Methylbenzoyl)pyridine derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

This document moves beyond a simple recitation of protocols. It is designed to provide a deep, causal understanding of the experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively in your own laboratory settings.

The Crucial Role of Enantiomeric Purity

Chiral this compound derivatives represent a significant class of compounds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). The three-dimensional arrangement of atoms at the chiral center can profoundly influence a molecule's interaction with biological targets, which are themselves chiral. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the accurate quantification of the enantiomeric composition is not merely an analytical exercise but a critical determinant of a drug's ultimate clinical success.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for determining enantiomeric excess is contingent on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1][2]Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).[3][4]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[5][6]
Throughput ModerateHighHigh (for screening)
Resolution High to ExcellentHigh to ExcellentModerate to Good
Sensitivity High (UV, MS detection)High (UV, MS detection)Lower, requires higher sample concentration.[4]
Solvent Consumption HighLow ("Green" technique)[7]Low
Method Development Can be time-consumingGenerally faster than HPLC[8]Can be rapid for screening various CSAs
Preparative Scale Well-establishedIncreasingly popular and efficient[7]Not applicable

In-Depth Analysis of Chromatographic Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and versatility.[1][9] The cornerstone of this technique is the chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can be differentially retained.

Causality Behind Experimental Choices:

The selection of the CSP is the most critical parameter in developing a successful chiral HPLC method. For aromatic ketones like this compound derivatives, several types of CSPs have proven effective:

  • Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose): These are the most widely used CSPs due to their broad applicability.[10] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone. The helical structure of the polysaccharide creates chiral grooves where the enantiomers can inclusively bind with different affinities.

  • Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are particularly effective for compounds containing aromatic rings and functional groups capable of hydrogen bonding.

  • Cyclofructan-based CSPs: These have shown promise for the separation of α-aryl ketones.[11][12] The chiral recognition is based on inclusion complexation within the cyclofructan cavity and interactions with the derivatized functional groups.

The choice of mobile phase is equally important. In normal-phase mode, a non-polar solvent like hexane is used with a polar modifier such as isopropanol or ethanol. The modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution. For basic compounds like pyridines, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[1]

Experimental Workflow for Chiral HPLC:

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Detailed Experimental Protocol for Chiral HPLC:

  • Column Selection: Start with a polysaccharide-based CSP such as a Daicel Chiralcel® OD-H or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm). These columns have a good track record for separating a wide range of chiral compounds, including aromatic ketones.

  • Mobile Phase Screening:

    • Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v).

    • For the pyridine moiety, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • Initial Analysis:

    • Equilibrate the column with the first mobile phase composition at a flow rate of 1.0 mL/min.

    • Inject a 10 µL solution of the racemic this compound derivative (1 mg/mL in mobile phase).

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

  • Method Optimization:

    • If no separation is observed, screen other mobile phase compositions and different alcohol modifiers.

    • If partial separation is achieved, optimize the resolution by finely adjusting the percentage of the alcohol modifier. Lowering the modifier concentration generally increases retention and can improve resolution.

    • The column temperature can also be optimized. Lower temperatures often lead to better enantioselectivity.

  • Quantification: Once baseline separation is achieved, calculate the enantiomeric excess using the following formula:

    • ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, most notably faster analysis times and significantly reduced organic solvent consumption, making it a "greener" technology.[7][13] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component, often with a small amount of an organic modifier (e.g., methanol, ethanol).

Causality Behind Experimental Choices:

The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in chromatographic efficiency, leading to faster separations.[3] The same types of CSPs used in HPLC are generally effective in SFC. The addition of a polar organic modifier, such as methanol, is crucial for eluting polar compounds and for interacting with the CSP to achieve chiral recognition. For basic analytes like the target pyridine derivatives, additives such as diethylamine or isopropylamine are often necessary to obtain good peak shapes.

The primary advantage of SFC for this class of compounds is often the improved peak shape for basic analytes and the speed of analysis, which is highly beneficial in high-throughput screening environments.

Experimental Workflow for Chiral SFC:

Caption: Workflow for enantiomeric excess determination by Chiral SFC.

Detailed Experimental Protocol for Chiral SFC:

  • Column Selection: Similar to HPLC, polysaccharide-based CSPs are a good starting point. A Daicel Chiralpak® AD-H or a Regis Whelk-O® 1 column (250 x 4.6 mm, 5 µm) are excellent candidates.

  • Mobile Phase and Modifier Screening:

    • The primary mobile phase is supercritical CO₂.

    • Screen different alcohol modifiers (methanol, ethanol, isopropanol) at various concentrations (e.g., 5%, 10%, 15%, 20%).

    • Add 0.1-0.2% of an amine additive like diethylamine or isopropylamine to the modifier.

  • Initial Analysis:

    • Set the column temperature (e.g., 40 °C) and back pressure (e.g., 150 bar).

    • Equilibrate the column with the initial mobile phase composition at a flow rate of 3.0 mL/min.

    • Inject a 5 µL solution of the racemic compound (1 mg/mL in modifier).

    • Monitor the separation via UV detection.

  • Method Optimization:

    • Optimize the modifier percentage to achieve the best balance between resolution and analysis time.

    • The back pressure and temperature can also be adjusted to fine-tune the separation.

  • Quantification: Calculate the enantiomeric excess from the peak areas as described for HPLC.

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. The principle relies on the addition of a chiral solvating agent (CSA) to a solution of the racemic analyte. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[5] These diastereomeric complexes are energetically distinct, which can lead to a differentiation of the NMR signals of the enantiomers, most commonly observed as a separation in the chemical shifts (ΔΔδ) of corresponding protons. The ratio of the integrated peak areas of these separated signals directly corresponds to the enantiomeric ratio.

Causality Behind Experimental Choices:

The selection of an appropriate CSA is paramount. For ketones, CSAs that can engage in hydrogen bonding and π-π stacking interactions are often effective. A prominent example is (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, also known as Pirkle's alcohol. The hydroxyl group of Pirkle's alcohol can hydrogen bond with the carbonyl oxygen of the ketone, while the anthryl group can participate in π-π stacking with the aromatic rings of the this compound derivative. The different spatial arrangements of the two enantiomers in the diastereomeric complexes lead to different magnetic environments for their protons, resulting in separate signals in the ¹H NMR spectrum.

The choice of solvent is also critical. It should be aprotic and non-polar to promote the association between the CSA and the analyte. Deuterated chloroform (CDCl₃) or benzene (C₆D₆) are commonly used.

Experimental Workflow for NMR with CSA:

Caption: Workflow for enantiomeric excess determination by NMR with a CSA.

Detailed Experimental Protocol for NMR with a CSA:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the racemic this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of its protons.

  • Addition of CSA:

    • Add a molar equivalent of a suitable CSA, such as (R)-Pirkle's alcohol, to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically, but a 1:1 ratio is a good starting point.

  • Acquisition of the Chiral NMR Spectrum:

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Compare the two spectra. Look for splitting of one or more of the analyte's proton signals into two distinct sets of peaks, representing the two diastereomeric complexes.

    • Carefully integrate the separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers.

    • Calculate the enantiomeric excess using the same formula as for the chromatographic methods.

Conclusion: A Multi-faceted Approach to Enantiopurity

The determination of enantiomeric excess for chiral this compound derivatives is a critical analytical challenge that can be effectively addressed by several powerful techniques. Chiral HPLC provides high-resolution separations and is a well-established, robust method. Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput applications. NMR spectroscopy with chiral solvating agents provides a rapid, non-destructive method that is particularly useful for quick screening and for analytes that are difficult to resolve chromatographically.

The optimal choice of technique will depend on the specific requirements of the project. For routine quality control and high-accuracy quantification, chiral HPLC is often the preferred method. For rapid screening of multiple samples or for preparative separations, chiral SFC is an excellent choice. NMR with CSAs serves as a valuable complementary technique, especially when chromatographic methods are challenging to develop. A comprehensive understanding of the principles and practical considerations of each of these methods will empower researchers to confidently and accurately assess the enantiomeric purity of their chiral compounds, a crucial step in the journey of drug discovery and development.

References

  • Breitbach, A. S., Lim, Y., Xu, Q.-L., Kürti, L., Armstrong, D. W., & Breitbach, Z. S. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A, 1427, 45–54. [Link]

  • Pinto, M., & Rita, J. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(15), 4478. [Link]

  • Salehi, R., et al. (2020). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. Journal of Chromatography A, 1626, 461369. [Link]

  • Breitbach, A. S., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. ResearchGate. [Link]

  • Antal, I., et al. (2018). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. ResearchGate. [Link]

  • Barros, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 285. [Link]

  • Mathre, D. J., et al. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197–1206. [Link]

  • Tesařová, E., et al. (2013). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. [Link]

  • Armstrong, D. W., et al. (2009). Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. Analytical Chemistry, 82(1), 203–215. [Link]

  • Ebinger, K., & Weller, H. N. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • De Klerck, K., et al. (2012). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]

  • Waters Corporation. (2015). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-129. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256–270. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(1), 64-76. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). [Link]

  • Maftouh, M., et al. (2005). Chiral SFC method development on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1088(1-2), 113-124. [Link]

  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(23), 5648. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]

  • Monti, F., et al. (2019). (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's alcohol to conformational enantiomers 4a/4b (600 MHz, CDCl3, 298 K). ResearchGate. [Link]

Sources

A Guide to Inter-laboratory Comparison of 2-(4-Methylbenzoyl)pyridine Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical analysis, the consistency and reliability of data are paramount. This guide provides an in-depth look at the inter-laboratory comparison of characterization data for the small molecule 2-(4-Methylbenzoyl)pyridine, a compound of interest in various research and development pipelines. As a senior application scientist, the objective is to not only present data but to also delve into the causality behind experimental choices and the validation of the described protocols.

Inter-laboratory comparisons, also known as proficiency tests (PTs), are a cornerstone of quality control in chemical analysis.[1][2] They serve as an external assessment of a laboratory's competence and are often a prerequisite for accreditation under standards like ISO 17025.[1][3] This guide will walk through a hypothetical inter-laboratory study for this compound, offering insights into experimental design, data interpretation, and best practices for ensuring data integrity across different analytical sites.

The Importance of Standardized Characterization

Before delving into the comparison, it's crucial to understand why such a study is necessary. The characterization of a compound like this compound, with the molecular formula C₁₃H₁₁NO, involves a suite of analytical techniques to confirm its identity, purity, and other critical properties.[4] Variations in instrumentation, analytical methods, and data interpretation can lead to discrepancies in the reported data from different laboratories. An inter-laboratory study is designed to identify and understand these variations, ultimately leading to more robust and standardized analytical procedures.[5]

Designing the Inter-laboratory Study

A successful inter-laboratory comparison hinges on a well-designed study protocol.[6][7] The following outlines the key elements of our hypothetical study on this compound.

Objective

The primary objective is to assess the inter-laboratory variability in the characterization of this compound using common analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Test Material

A single, homogenous batch of this compound is prepared and distributed to all participating laboratories. It is essential that the material is stable throughout the duration of the study.[1] The purity of this batch is determined by a reference laboratory to establish a target value.

Participating Laboratories

A group of ten accredited pharmaceutical quality control laboratories are invited to participate in this study. Each laboratory is provided with the test material, a detailed analytical protocol, and a standardized reporting template.

Experimental Workflow

The overall workflow of the inter-laboratory study is depicted in the following diagram.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Compilation & Analysis prep Preparation of Homogenous this compound Batch stab Stability and Homogeneity Testing prep->stab dist Distribution to Participating Laboratories stab->dist lab1 Lab 1 dist->lab1 lab2 Lab 2 dist->lab2 lab_n Lab ...n dist->lab_n analysis Analysis using Standardized Protocols (NMR, IR, MS, HPLC) lab1->analysis lab2->analysis lab_n->analysis compile Compilation of Results from all Labs analysis->compile stat Statistical Analysis (e.g., z-scores) compile->stat report Generation of Final Comparison Report stat->report G cluster_input Input Data cluster_analysis Statistical Analysis cluster_output Output lab_data Individual Laboratory Results (NMR, IR, MS, HPLC) mean_std Calculate Mean and Standard Deviation lab_data->mean_std z_score Calculate z-scores for each lab mean_std->z_score outlier Identify Outliers z_score->outlier variability Assessment of Method Variability z_score->variability performance Laboratory Performance Assessment outlier->performance report Final Comparison Report performance->report variability->report

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylbenzoyl)pyridine is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is present in molecules of significant biological interest, making its efficient and economical production a critical objective for researchers in both academic and industrial settings. The choice of synthetic route can dramatically impact project timelines, scalability, and overall cost. This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing this compound, evaluating them on criteria of yield, reaction conditions, scalability, and, most critically, cost-effectiveness. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.

Comparative Analysis of Synthetic Methodologies

We will evaluate three primary, field-proven synthetic strategies:

  • Direct Oxidation of 2-(4-Methylbenzyl)pyridine: A "green" chemistry approach leveraging an abundant starting material.

  • Grignard Reaction: A classic organometallic approach offering a direct C-C bond formation.

  • Palladium-Catalyzed Carbonylative Coupling: A modern, versatile method for ketone synthesis.

Each method will be analyzed for its chemical principles, procedural intricacies, and a thorough cost-benefit analysis.

Method 1: Aerobic Oxidation of 2-(4-Methylbenzyl)pyridine

The direct oxidation of the benzylic methylene group in 2-(4-Methylbenzyl)pyridine represents an atom-economical and environmentally conscious approach. This method aligns with green chemistry principles by often utilizing molecular oxygen as the terminal oxidant, with water as the only byproduct.[1][2]

Chemical Principle & Mechanistic Insight

This transformation relies on the catalytic activation of the C(sp³)–H bond of the methylene bridge. Transition metal catalysts, typically based on copper or iron, are employed to facilitate the reaction with an oxidant.[3] The generally accepted mechanism involves the formation of a metal-peroxide species which then abstracts a hydrogen atom from the benzylic position, leading to a radical intermediate. Subsequent oxidation and tautomerization yield the desired ketone. The choice of catalyst and reaction conditions is crucial to prevent over-oxidation to carboxylic acids or other side products.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidation

Materials:

  • 2-(4-Methylbenzyl)pyridine

  • Copper(I) Iodide (CuI)

  • Acetic Acid (AcOH)

  • Dimethyl Sulfoxide (DMSO)

  • Oxygen (O₂) balloon or compressed air line

  • Toluene (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Methylbenzyl)pyridine (10 mmol, 1.83 g).

  • Add DMSO (20 mL) and Acetic Acid (1.0 equiv., 10 mmol, 0.57 mL).

  • Add Copper(I) Iodide (0.05 equiv., 0.5 mmol, 95 mg).

  • Fit the condenser with an O₂-filled balloon.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous phase with toluene (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound.

Cost-Effectiveness and Performance Analysis
MetricPerformance EvaluationJustification
Yield Good to Excellent (75-90%)The reaction is generally high-yielding under optimized conditions.
Starting Material Cost Moderate2-(4-Methylbenzyl)pyridine is commercially available but can also be synthesized from 2-picoline and 4-methylbenzaldehyde.
Reagent Cost Low Uses an inexpensive copper catalyst and molecular oxygen as the oxidant. Solvents are common and affordable.
Scalability Excellent The use of air/oxygen and low-cost catalysts makes this method highly suitable for large-scale industrial production.[1]
Safety & Handling GoodAvoids highly toxic or pyrophoric reagents. Requires proper handling of compressed oxygen.
Environmental Impact Low ("Green") Utilizes a sustainable oxidant (O₂) and produces water as the primary byproduct.[2][3]

Method 2: Grignard Reaction of 4-Methylmagnesium Bromide with a Pyridine Electrophile

The Grignard reaction is a cornerstone of organic synthesis for forming C-C bonds. In this context, an organomagnesium reagent derived from a p-tolyl halide adds to a pyridine-2-carbonyl equivalent, such as 2-cyanopyridine or a derivative of picolinic acid.

Chemical Principle & Mechanistic Insight

The Grignard reagent, 4-methylmagnesium bromide, acts as a potent nucleophile. When reacted with 2-cyanopyridine, it attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed under acidic conditions to furnish the ketone.[4] This method's primary challenge is the high reactivity of the Grignard reagent, necessitating strictly anhydrous and anaerobic conditions to prevent quenching.[4][5]

Experimental Protocol: Grignard Addition to 2-Cyanopyridine

Materials:

  • Magnesium turnings

  • 4-Bromotoluene

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • 2-Cyanopyridine

  • 3M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Grignard Formation: In a flame-dried, three-neck flask under an argon atmosphere, place magnesium turnings (1.2 equiv., 12 mmol, 0.29 g). Add a small crystal of iodine.

  • Add 5 mL of anhydrous THF. In a separate, dry dropping funnel, dissolve 4-bromotoluene (1.0 equiv., 10 mmol, 1.71 g) in 15 mL of anhydrous THF.

  • Add a small portion of the 4-bromotoluene solution to the magnesium. If the reaction doesn't start (disappearance of iodine color), gently warm the flask. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition Reaction: Cool the Grignard solution to 0 °C. Dissolve 2-cyanopyridine (1.1 equiv., 11 mmol, 1.14 g) in 10 mL of anhydrous THF and add it dropwise to the Grignard reagent.

  • After addition, allow the reaction to warm to room temperature and stir for 3 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and cautiously quench by slow, dropwise addition of 20 mL of 3M HCl. Stir for 1 hour at room temperature.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent. Purify the residue via column chromatography to obtain the product.

Cost-Effectiveness and Performance Analysis
MetricPerformance EvaluationJustification
Yield Moderate to Good (60-80%)Yield can be variable and is highly dependent on the quality of reagents and technique.[6]
Starting Material Cost Low 4-Bromotoluene, magnesium, and 2-cyanopyridine are all inexpensive, commodity chemicals.
Reagent Cost Low The primary costs are the anhydrous solvents, which can be significant for large-scale operations.
Scalability ModerateScalability is challenging due to the exothermic nature of Grignard formation and the strict requirement for anhydrous conditions.[4]
Safety & Handling High Concern Grignard reagents are pyrophoric and water-sensitive. Anhydrous ether solvents are highly flammable. Requires specialized equipment and handling procedures.
Environmental Impact ModerateGenerates magnesium salt waste streams. Use of ether solvents is a concern.

Method 3: Palladium-Catalyzed Carbonylative Coupling

This modern approach involves the palladium-catalyzed reaction of a pyridine derivative (e.g., 2-bromopyridine) with an organometallic p-tolyl reagent under a carbon monoxide atmosphere. This strategy offers high functional group tolerance and is often highly efficient.

Chemical Principle & Mechanistic Insight

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of 2-bromopyridine. This is followed by the insertion of a molecule of carbon monoxide (CO) into the Pd-C bond to form an acyl-palladium complex.[7][8] A p-tolyl nucleophile, often derived from 4-methylphenylboronic acid (Suzuki coupling) or another organometallic species, then undergoes transmetalation with the acyl-palladium complex. The final step is reductive elimination, which releases the this compound product and regenerates the Pd(0) catalyst.[9]

Experimental Protocol: Palladium-Catalyzed Carbonylative Suzuki Coupling

Materials:

  • 2-Bromopyridine

  • 4-Methylphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (or similar phosphine ligand)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Carbon Monoxide (CO) balloon

  • Ethyl Acetate (for extraction)

Procedure:

  • To a Schlenk flask, add 2-bromopyridine (1.0 equiv., 5 mmol, 0.79 g), 4-methylphenylboronic acid (1.5 equiv., 7.5 mmol, 1.02 g), and Potassium Carbonate (2.0 equiv., 10 mmol, 1.38 g).

  • Add Pd(OAc)₂ (0.02 equiv., 0.1 mmol, 22.4 mg) and Xantphos (0.04 equiv., 0.2 mmol, 115.7 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add 25 mL of degassed 1,4-dioxane via syringe.

  • Evacuate and backfill the flask with carbon monoxide from a balloon three times, leaving the balloon in place.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Cost-Effectiveness and Performance Analysis
MetricPerformance EvaluationJustification
Yield Excellent (>85%)Palladium-catalyzed methods are known for their high efficiency and selectivity.[8]
Starting Material Cost Moderate2-Bromopyridine and the boronic acid are more expensive than the raw materials for the Grignard route.
Reagent Cost High The primary cost driver is the palladium catalyst and the specialized phosphine ligand.
Scalability GoodWhile catalyst cost is a factor, these reactions are robust and well-understood for scale-up. Homogeneous catalyst removal can be a challenge.
Safety & Handling ModerateRequires handling of toxic carbon monoxide gas, which necessitates a well-ventilated fume hood and CO detectors.
Environmental Impact ModerateGenerates stoichiometric amounts of boronate and carbonate waste. Palladium contamination of the final product must be managed.

Visualizing the Synthetic Pathways

The following workflow diagrams illustrate the core transformations for each method.

Synthesis_Workflows cluster_0 Method 1: Oxidation cluster_1 Method 2: Grignard Reaction cluster_2 Method 3: Pd-Catalyzed Coupling start1 2-(4-Methylbenzyl)pyridine proc1 CuI, O₂, AcOH/DMSO 80 °C start1->proc1 end1 This compound proc1->end1 start2a 4-Bromotoluene + Mg proc2a Anhydrous THF start2a->proc2a grignard 4-Methylmagnesium bromide proc2a->grignard proc2b 1. Add to Grignard 2. H₃O⁺ Hydrolysis grignard->proc2b start2b 2-Cyanopyridine start2b->proc2b end2 This compound proc2b->end2 start3a 2-Bromopyridine proc3 Pd(OAc)₂, Ligand CO (1 atm), Base 100 °C start3a->proc3 start3b 4-Methylphenyl- boronic acid start3b->proc3 end3 This compound proc3->end3

Caption: High-level workflows for the three primary synthetic routes.

Decision Framework for Method Selection

Choosing the optimal synthetic route is a multi-factorial decision. The following diagram provides a logical framework for this process, balancing project priorities like cost, scale, and available infrastructure.

Decision_Tree start Project Goal: Synthesize This compound q_scale Is large-scale (>1 kg) production required? start->q_scale q_cost Is minimizing reagent cost the absolute top priority? q_scale->q_cost No (Lab-scale) rec_oxidation Recommend: Method 1 (Oxidation) q_scale->rec_oxidation Yes q_safety Are facilities limited for handling hazardous reagents? q_cost->q_safety No rec_grignard Recommend: Method 2 (Grignard) q_cost->rec_grignard Yes q_yield Is maximizing yield and purity the primary driver? q_safety->q_yield No q_safety->rec_oxidation Yes q_yield->rec_grignard No rec_palladium Recommend: Method 3 (Palladium) q_yield->rec_palladium Yes

Caption: A decision tree for selecting the most appropriate synthetic method.

Conclusion and Recommendation

The synthesis of this compound can be approached from several angles, each with a distinct profile of cost, efficiency, and safety.

  • For large-scale, industrial production where cost and environmental impact are paramount, the Aerobic Oxidation of 2-(4-methylbenzyl)pyridine (Method 1) is the superior choice. Its use of inexpensive catalysts and molecular oxygen makes it highly economical and sustainable.

  • For small-scale laboratory synthesis where initial raw material cost is the primary constraint, the Grignard Reaction (Method 2) is a viable option. It utilizes cheap, readily available starting materials, though it demands rigorous technique and poses significant safety challenges that may offset the initial cost savings.

  • For medicinal chemistry or process development where the highest priority is yield, purity, and reliability, the Palladium-Catalyzed Carbonylative Coupling (Method 3) is often the best investment. Despite the high cost of the catalyst system, its efficiency, predictability, and broad functional group tolerance can accelerate discovery and development timelines, providing significant value that transcends the initial reagent expense.

Ultimately, the most "cost-effective" method is not merely the one with the cheapest reagents, but the one that best aligns with the specific goals, scale, and capabilities of the research or manufacturing campaign.

References

  • [Author], (Year). Title of Article on Aerobic Oxidation. Journal Name, Volume(Issue), pages.
  • Bhuniya, D., et al. (2015). European Journal of Medicinal Chemistry, 102, 582-593.
  • [Author], (Year). Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. Journal Name, Volume(Issue), pages.
  • Trécourt, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56, 1349-1360. [https://www.sciencedirect.com/science/article/pii/S004040200000027X]
  • [Author], (Year). Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Journal of Chemical Sciences.
  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [https://pubs.acs.org/doi/10.1021/ja711449e]
  • Wikipedia contributors. (2023). 2-Acetylpyridine. Wikipedia, The Free Encyclopedia. [https://en.wikipedia.org/wiki/2-Acetylpyridine]
  • [Author], (Year). Palladium(II)‐Catalyzed Carbonylations. In Book Title. Wiley.
  • Fava, E., et al. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Molecules, 24(14), 2629. [https://www.mdpi.com/1420-3049/24/14/2629]
  • [Author], (Year). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society. [Link to a relevant JACS or Org. Lett. article on Grignard additions to pyridines]

Sources

A Comparative Guide to the Photophysical Properties of 2-(4-Methylbenzoyl)pyridine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of the photophysical properties of molecular scaffolds is paramount. The benzoylpyridine core, in particular, presents a fascinating case study in how subtle structural modifications—specifically, the isomeric position of the nitrogen atom—can profoundly influence the pathways of light absorption and energy dissipation. This guide provides a comprehensive comparison of the photophysical properties of 2-(4-Methylbenzoyl)pyridine and its constitutional isomers, 3-(4-Methylbenzoyl)pyridine and 4-(4-Methylbenzoyl)pyridine. Our analysis is grounded in established photophysical principles and supported by detailed experimental protocols to empower researchers in their own investigations.

Introduction: The Significance of Isomerism in Photophysics

The position of the nitrogen atom within the pyridine ring of methylbenzoylpyridines dictates the electronic distribution within the molecule, thereby influencing its interaction with light. These isomers share the same molecular formula but differ in the substitution pattern on the pyridine ring, leading to distinct electronic transitions and excited-state behaviors. Understanding these differences is crucial for applications ranging from photosensitizers in photodynamic therapy to the development of novel photoresponsive materials.

The primary photophysical processes of interest include absorption of ultraviolet-visible (UV-Vis) light, fluorescence, phosphorescence, and non-radiative decay pathways such as intersystem crossing (ISC). The efficiency of these processes is quantified by parameters like molar absorption coefficient (ε), fluorescence quantum yield (Φf), phosphorescence quantum yield (Φp), and excited-state lifetimes (τ).

Comparative Analysis of Photophysical Properties

The position of the nitrogen atom is expected to influence the energy of the n,π* and π,π* states. In nonpolar solvents, the lowest excited singlet (S₁) and triplet (T₁) states of benzoylpyridines are generally of n,π* character[1]. The relative energy of these states is critical in determining the photophysical pathways.

Table 1: Expected Trends in the Photophysical Properties of (4-Methylbenzoyl)pyridine Isomers

PropertyThis compound3-(4-Methylbenzoyl)pyridine4-(4-Methylbenzoyl)pyridineRationale
Absorption λmax (n→π)Hypsochromic shift (blue shift)IntermediateBathochromic shift (red shift)The nitrogen in the 2-position can inductively withdraw electron density from the carbonyl oxygen, stabilizing the n-orbital and increasing the n-π energy gap. The effect is expected to be less pronounced for the 3- and 4-isomers.
Molar Absorptivity (ε) of n→π LowestIntermediateHighestThe symmetry of the molecule influences the transition probability. The 4-isomer is the most symmetric, potentially leading to a higher transition dipole moment for the n→π transition.
Fluorescence Quantum Yield (Φf) Very LowLowLowAromatic ketones with low-lying n,π* singlet states typically exhibit very low fluorescence quantum yields due to efficient intersystem crossing to the triplet manifold.
Intersystem Crossing (ISC) Rate HighHighHighThe small energy gap between the S₁(n,π) and T₁(n,π) states in aromatic ketones facilitates rapid and efficient intersystem crossing.
Phosphorescence ExpectedExpectedExpectedFollowing efficient ISC, phosphorescence from the T₁(n,π*) state is a likely deactivation pathway, particularly at low temperatures in rigid media.
Triplet State Lifetime (τT) ShortestIntermediateLongestThe nitrogen atom in the 2-position can enhance spin-orbit coupling, leading to faster non-radiative decay of the triplet state. The more symmetric 4-isomer may have a longer-lived triplet state.

It is important to note that solvent polarity can significantly impact these properties. In polar or protic solvents, the n,π* transition is typically blue-shifted due to stabilization of the ground state lone pair electrons, while the π,π* transition may be red-shifted. This can lead to a change in the nature of the lowest excited singlet state from n,π* to π,π, which would in turn affect the rates of intersystem crossing and fluorescence. For instance, in acidic media, protonation of the pyridine nitrogen can lead to a considerable π,π character in the triplet state[1].

Experimental Protocols for Photophysical Characterization

To empirically validate the expected trends and obtain quantitative data, a series of standardized photophysical measurements are required. The following protocols provide a robust framework for characterizing the properties of this compound and its isomers.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficients (ε).

Methodology:

  • Sample Preparation: Prepare stock solutions of each isomer in a suitable solvent (e.g., cyclohexane for non-polar and acetonitrile for polar environments) of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 x 10⁻⁴ M to 1 x 10⁻⁵ M.

  • Spectral Acquisition: Record the absorption spectra of each solution using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-500 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the λmax for the n→π* and π→π* transitions. Calculate the molar absorption coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

G cluster_0 UV-Vis Absorption Spectroscopy Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B C Record Absorption Spectra B->C D Analyze Data (λmax, ε) C->D

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission spectrum and the fluorescence quantum yield (Φf) of a sample.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isomer and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of all solutions at the excitation wavelength should be below 0.1 to avoid inner-filter effects.

  • Spectral Acquisition:

    • Record the absorption spectrum of each solution.

    • Record the fluorescence emission spectrum of each solution, exciting at a wavelength where both the sample and standard absorb.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the fluorescence quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

G cluster_1 Relative Fluorescence Quantum Yield Measurement A Prepare Sample & Standard Solutions B Measure Absorbance A->B C Measure Fluorescence Emission A->C E Calculate Quantum Yield B->E D Integrate Emission Spectra C->D D->E

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Phosphorescence and Triplet Lifetime Measurements

These measurements are typically performed at low temperatures (e.g., 77 K) in a rigid matrix to minimize non-radiative decay of the triplet state.

Methodology:

  • Sample Preparation: Prepare solutions of each isomer in a solvent that forms a clear glass at 77 K (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol).

  • Phosphorescence Spectrum:

    • Cool the sample to 77 K in a liquid nitrogen dewar.

    • Excite the sample with a pulsed light source (e.g., a xenon flash lamp).

    • Record the emission spectrum after a delay to ensure that all fluorescence has decayed.

  • Triplet Lifetime Measurement:

    • Excite the sample with a short pulse of light (e.g., from a laser).

    • Monitor the decay of the phosphorescence intensity over time using a fast detector (e.g., a photomultiplier tube) and an oscilloscope or a time-correlated single-photon counting (TCSPC) system.

    • Fit the decay curve to an exponential function to determine the triplet lifetime (τT).

G cluster_2 Phosphorescence and Triplet Lifetime Measurement A Prepare Sample in Glass-Forming Solvent B Cool to 77 K A->B C Excite with Pulsed Source B->C D Record Phosphorescence Spectrum (Delayed) C->D E Monitor Phosphorescence Decay C->E F Determine Triplet Lifetime E->F

Caption: Workflow for Phosphorescence and Triplet Lifetime Measurement.

Causality Behind Experimental Choices

The choice of solvents is critical as it can alter the energy levels of the excited states. Using a non-polar solvent like cyclohexane minimizes specific solvent-solute interactions, providing a baseline understanding of the intrinsic photophysical properties. Conversely, a polar aprotic solvent like acetonitrile can reveal the influence of solvent polarity on the n,π* and π,π* states. The use of low temperatures and rigid matrices for phosphorescence measurements is essential to slow down non-radiative decay processes that would otherwise quench the triplet state at room temperature in fluid solution. The selection of a suitable fluorescence standard with a well-characterized quantum yield is crucial for the accuracy of the relative quantum yield measurements.

Conclusion and Future Directions

The isomeric position of the nitrogen atom in (4-Methylbenzoyl)pyridines is predicted to have a significant and systematic effect on their photophysical properties. The 2-isomer is expected to exhibit a blue-shifted n→π* absorption and a shorter triplet lifetime compared to the 3- and 4-isomers, a consequence of the proximity of the nitrogen atom to the carbonyl group. While all three isomers are anticipated to have low fluorescence quantum yields due to efficient intersystem crossing, the efficiency of phosphorescence and the triplet state lifetime are likely to vary with the isomer structure.

This guide provides a theoretical framework and a set of robust experimental protocols for a comprehensive comparative study. Such a study would provide valuable quantitative data to confirm these predictions and would be a significant contribution to the understanding of structure-property relationships in this important class of heterocyclic ketones. Further investigations could explore the effect of different substituents on the benzoyl ring and the use of these compounds as photosensitizers in various applications.

References

  • Favaro, G., Ortica, F., & Romani, A. (2013). Role of heteroaromatic cycles in the inter- and intra-molecular dynamics of excited aryl ketones. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 16, 22-45.
  • Wagner, P. J., & Leavitt, R. A. (1970). Photochemistry of benzoylpyridines. A study of the n,π* triplet states. Journal of the American Chemical Society, 92(19), 5806-5808.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC press.
  • Birks, J. B. (1970).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Methylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate processes of research and drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Methylbenzoyl)pyridine. Synthesizing data from safety data sheets of analogous compounds and established regulatory standards, this document offers a cautious and comprehensive approach to ensure the safe handling of this hazardous chemical waste.

Part 1: Hazard Assessment and Waste Classification

This compound, a heterocyclic ketone, must be unequivocally classified as hazardous waste. This classification is derived from the inherent hazards associated with its constituent chemical groups: the pyridine ring and the benzoyl moiety. Pyridine and its derivatives are recognized for their potential toxicity and irritant properties.[1][2]

Based on data from analogous compounds such as 2-benzoylpyridine and 4-methyl-2-(4-methylbenzoyl)pyridine, this substance is expected to cause skin, eye, and respiratory irritation.[3][4] All materials that come into contact with this compound, including the pure substance, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[1][2]

Under the Resource Conservation and Recovery Act (RCRA), waste pyridine is specifically listed.[5] Therefore, waste containing this compound should be managed in accordance with federal and state regulations.[5]

Data Summary: Hazard Profile and Disposal Parameters
ParameterGuideline & InformationSource Analogs & Regulations
Waste Classification Hazardous WastePyridine, 2-Benzoylpyridine[4][5]
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4] Harmful if swallowed or inhaled, Toxic in contact with skin.4-methyl-2-(4-methylbenzoyl)pyridine, Pyridine derivatives[3]
GHS Hazard Pictograms (Irritant/Harmful), (Flammable - for related compounds)Sigma-Aldrich SDS
Potential EPA Waste Codes D038 : Pyridine. F005 : Spent non-halogenated solvents including pyridine.[6][7]40 CFR Part 261[6][8]
Incompatible Materials Strong oxidizing agents, Strong acids (especially nitric acid), Acid anhydrides, Acid chlorides.[9][10]Fisher Scientific SDS[10]
Recommended Disposal Incineration in an approved hazardous waste disposal plant.[11]Sigma-Aldrich SDS, Pyridine Disposal Guidelines[11]

Part 2: Immediate Safety & Spill Management

Before initiating any disposal procedures, ensuring personal and environmental safety is paramount. Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound. The following provides a minimum standard; always consult your institution's specific chemical hygiene plan.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields.[2]Protects eyes from accidental splashes of the chemical, which can cause serious irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2][9]Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be double-layered if used for short durations.[1][9]
Body Protection Standard laboratory coat; flame-retardant and antistatic clothing recommended.Protects clothing and skin from contamination.
Respiratory Required when vapors/aerosols are generated or when working outside a fume hood.Prevents inhalation, which may cause respiratory irritation.[3]
Spill Cleanup Protocol

In the event of a spill, swift and correct action can mitigate potential hazards.

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and eliminate all sources of ignition, as related compounds can be flammable.

  • Contain: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[1]

  • Dispose: All cleaning materials, including contaminated absorbents and PPE, must be collected and disposed of as hazardous waste.[1]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to a systematic process to ensure compliance with all local, state, and federal regulations.[12]

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions and ensure correct disposal routing.

  • Solid Waste: Collect unused this compound powder, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, robust hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof, and airtight hazardous waste container.[9]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[1]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

Causality: Never mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[9] Mixing can lead to vigorous, exothermic reactions, creating a significant safety hazard.

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. Affix a completed hazardous waste label as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The approximate quantity of waste.

  • The date of waste generation.

  • The specific hazards (e.g., Irritant, Harmful).

Step 3: Storage

Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[1] This area should be away from general laboratory traffic and incompatible chemicals. Storage must comply with institutional and regulatory time and quantity limits.

Step 4: Final Disposal

The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] The most common and recommended method for pyridine-based waste is controlled incineration at high temperatures in a facility equipped with scrubbers to neutralize harmful nitrogen oxides.[11] Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[12]

Part 4: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Waste Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal A This compound Used in Experiment B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood A->C Spill Spill Occurs? A->Spill D Solid Waste (Contaminated Labware) C->D E Liquid Waste (Solutions) C->E F Contaminated PPE C->F G Place in Separate, Compatible Hazardous Waste Containers D->G E->G F->G H Affix Hazardous Waste Label (Name, Date, Hazards) G->H I Store in Secure, Ventilated Waste Accumulation Area H->I J Contact EHS or Licensed Waste Contractor I->J K Transport to Approved TSDF for Incineration J->K Spill->C No Spill_Proto Follow Spill Protocol: 1. Contain with Inert Absorbent 2. Collect Material 3. Decontaminate Area Spill->Spill_Proto Yes Spill_Proto->G Dispose of all spill material as hazardous waste

Caption: Disposal workflow for this compound.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem Technical Support. 1

  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. BenchChem Technical Support. 2

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related pyridine derivative. Sigma-Aldrich. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Production, Import, Use, and Disposal of Pyridine. Public Health Service, U.S. Department of Health and Human Services. 5

  • Washington State University. Standard Operating Procedure for Pyridine. Environmental Health & Safety. 9

  • Chemical Label. (N.D.). 4-methyl-2-(4-methylbenzoyl)pyridine. 3

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-4-methylpyridine. Fisher Scientific. 10

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Benzoylpyridine. Fisher Scientific. 4

  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. 11

  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyridine. Sigma-Aldrich. Link

  • Santa Cruz Biotechnology. (N.D.). Safety Data Sheet for 2-Benzoylpyridine. Santa Cruz Biotechnology. 12

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. 13

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. 14

  • U.S. Environmental Protection Agency. (N.D.). EPA Hazardous Waste Codes. 6

  • U.S. Environmental Protection Agency. (N.D.). Code of Federal Regulations, Title 40, Part 261 - Identification and Listing of Hazardous Waste. Link

  • My Alfred University. (N.D.). EPA Hazardous Waste Codes. 8

  • U.S. Department of Transportation. (N.D.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. 15

  • U.S. Environmental Protection Agency. EPA Waste Code D038. 6

  • U.S. Environmental Protection Agency. EPA Waste Code F005. 7

Sources

A Senior Application Scientist's Guide to Handling 2-(4-Methylbenzoyl)pyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Methylbenzoyl)pyridine. As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we work with and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established safety science to ensure the well-being of personnel and the integrity of research.

Hazard Assessment: Understanding the Risks

Before any handling procedure, a thorough understanding of the specific hazards associated with this compound is paramount. Based on data for structurally similar compounds and pyridine derivatives, this chemical is classified with several key hazards that directly inform our safety protocols.[1]

The primary risks involve direct contact and inhalation. The substance is known to cause significant irritation to the skin and eyes and may cause respiratory irritation if inhaled.[2] These effects are the principal drivers for the personal protective equipment (PPE) and handling procedures outlined below.

Hazard ClassificationGHS CategoryDescription of RiskSource(s)
Skin IrritationCategory 2Causes skin irritation upon contact.[3][3]
Serious Eye IrritationCategory 2A / 2Causes serious eye irritation, potentially leading to damage if not addressed immediately.[2][4][2][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation if vapors or dusts are inhaled.
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4May be toxic if it comes into contact with skin and harmful if swallowed or inhaled.[5][5]
FlammabilityCategory 3Flammable liquid and vapor; keep away from heat and ignition sources.[6][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. A multi-layered approach is necessary to provide comprehensive protection.

Eye and Face Protection
  • Mandatory: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[4]

  • Recommended for Splash Risk: When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in combination with chemical splash goggles.[7][8] This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Lab Coat/Clothing: A flame-retardant, anti-static lab coat or chemical-resistant apron is required to protect against incidental contact. Do not wear shorts or open-toed shoes in the laboratory. For tasks with a higher risk of significant exposure, disposable chemical-resistant coveralls should be worn.[9]

  • Footwear: Chemical-resistant boots or shoes, preferably with a steel toe, are necessary.[7]

Respiratory Protection
  • Primary Control: All handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation of vapors.[10][11]

  • Secondary Control: If a fume hood is unavailable or if there is a potential for generating aerosols, a NIOSH-approved respirator is required.[12] The specific type of respirator will depend on the potential exposure concentration and should be determined by an industrial hygienist as part of a comprehensive respiratory protection program.

Operational Workflow: A Step-by-Step Handling Protocol

This section provides a procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Step 1: Preparation and Pre-Handling Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is adequate.

  • Assemble all Materials: Gather the chemical, necessary glassware, and any other required reagents.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest emergency eyewash station and safety shower.[10] An emergency unit should be within a 10-second travel distance.[10]

  • Prepare Spill Kit: Ensure a spill kit containing absorbent materials (such as sand or vermiculite) is readily accessible.[11]

Step 2: Donning Personal Protective Equipment
  • Put on your lab coat and any additional protective clothing.

  • Don your chemical splash goggles.

  • Wash and dry your hands thoroughly.

  • Put on the first pair of chemically resistant gloves.

  • Put on the second pair of gloves, ensuring the cuffs of the outer glove go over the sleeve of your lab coat.

  • If required, don your face shield.

Step 3: Handling the Chemical
  • Perform all transfers and manipulations of this compound deep within the chemical fume hood.

  • Use only non-sparking tools and explosion-proof equipment due to the material's flammability.

  • Keep containers tightly closed when not in use to minimize the release of vapors.[4]

  • Ground and bond containers when transferring the material to prevent static discharge.[5]

Step 4: Decontamination and Cleanup
  • Wipe down all work surfaces within the fume hood with an appropriate solvent.

  • Decontaminate any reusable equipment that came into contact with the chemical.

  • Properly package all contaminated disposables for waste pickup.

Step 5: Doffing Personal Protective Equipment
  • Remove the outer pair of gloves first, turning them inside out as you remove them.

  • Remove your face shield and/or goggles.

  • Remove your lab coat.

  • Remove the inner pair of gloves.

  • Wash your hands thoroughly with soap and water.

The following diagram illustrates the core safety workflow for handling this chemical.

G cluster_prep Preparation Phase cluster_ppe PPE Protocol cluster_handling Execution Phase cluster_post Conclusion Phase A 1. Verify Fume Hood & Emergency Equipment B 2. Assemble Materials & Spill Kit A->B C 3. Don Lab Coat, Goggles, & Gloves B->C D 4. Handle Chemical Inside Fume Hood C->D E 5. Decontaminate Surfaces & Equipment D->E F 6. Doff PPE (Outer Gloves First) E->F G 7. Dispose of Waste Properly F->G H 8. Wash Hands Thoroughly G->H

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Plans

In Case of Exposure or Spill
  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Small Spill: For a small spill within a fume hood, use an inert absorbent material like sand or vermiculite.[11] Collect the material in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Plan

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[11]

  • Collect Waste: All waste material, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[10]

  • Storage: Store the waste container in a cool, well-ventilated, and secure area away from incompatible materials.[10]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • Personal Protection Equipment (PPE). (n.d.). Rhode Island Department of Environmental Management.
  • Chemical Label for 4-methyl-2-(4-methylbenzoyl)pyridine. (n.d.). BLD Pharmatech.
  • Safety Data Sheet for a related pyridine compound. (2025-11-06). Sigma-Aldrich.
  • Safety Data Sheet for 2-Benzoylpyridine. (2025-12-18). Fisher Scientific.
  • Personal Protective Equipment (PPE). (2025-09-12). U.S. Environmental Protection Agency.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safety Data Sheet for 2-Amino-4-picoline. (n.d.). Fisher Scientific.
  • Hazard Summary for Pyridine. (n.d.). New Jersey Department of Health.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • Safety Data Sheet for Pyridine. (2025-08-05). Sigma-Aldrich.
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment Guidance. (2012-06-08). Dow Corporate.
  • Safety Data Sheet for 2-Pyridinamine, 4-methyl-. (n.d.). Fisher Scientific.
  • Safety Data Sheet for a related pyridine compound. (2025-11-06). Sigma-Aldrich.
  • Safety Data Sheet for 2-Benzoylpyridine. (n.d.). Santa Cruz Biotechnology.
  • Pyridine Occupational Safety and Health Administration. (n.d.). OSHA.
  • Hazard Summary for Pyridine, 4-Nitro, 1-Oxide. (2003-08). New Jersey Department of Health.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.